3-Ethoxypropionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16879. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXEXVXTFEBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863366 | |
| Record name | 3-Ethoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4324-38-3, 1331-11-9 | |
| Record name | 3-Ethoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxypropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxypropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethoxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxypropionic Acid: Chemical Properties, Structure, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxypropionic acid (3-EPA), a bifunctional organic molecule incorporating both a carboxylic acid and an ether moiety. This document, intended for researchers, chemists, and professionals in drug development, delves into the core chemical and physical properties of 3-EPA, its molecular structure, and spectroscopic characteristics. We will explore its chemical reactivity, discuss logical synthetic pathways, and outline its role as a versatile chemical intermediate. This guide emphasizes the practical application of this knowledge, supported by established data and a detailed experimental protocol for its synthesis via ester hydrolysis.
Introduction to this compound
This compound (CAS No: 4324-38-3), also known as 3-ethoxypropanoic acid, is a specialty chemical whose unique structure offers a valuable combination of functionalities.[1] As a carboxylic acid, it can undergo a wide range of reactions, including esterification, amidation, and reduction. Simultaneously, the ether linkage provides polarity, hydrogen bond accepting capabilities, and a degree of chemical stability not found in simple alkanoic acids. While its ethyl ester, ethyl 3-ethoxypropionate (EEP), is widely recognized as a high-performance industrial solvent and a key intermediate in pharmaceutical synthesis, the acid form, 3-EPA, serves as a crucial precursor and a versatile building block in its own right.[2] Understanding the distinct properties of the acid is paramount for chemists aiming to leverage its reactivity in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]
Molecular Structure and Nomenclature
The structural identity of a molecule is fundamental to understanding its behavior. 3-EPA's linear structure is key to its properties.
Chemical Identifiers
A consistent and unambiguous identification is critical in scientific research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-ethoxypropanoic acid | [1] |
| CAS Number | 4324-38-3 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| SMILES | CCOCCC(=O)O | [1] |
| InChI | InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | [1] |
| InChIKey | JRXXEXVXTFEBIY-UHFFFAOYSA-N | [1] |
Structural Diagram
The molecular structure of this compound is visualized below. The diagram highlights the ethoxy group (-OCH₂CH₃) at the C3 position relative to the carboxyl group (-COOH).
Physicochemical Properties
The physical properties of 3-EPA dictate its behavior in various systems, including its solubility, volatility, and physical state under standard conditions. These parameters are essential for process design, purification, and formulation development.
| Property | Value | Source |
| Boiling Point | 112-114 °C (at 15 Torr) | |
| Density | 1.05 g/cm³ | |
| Refractive Index | 1.4200 - 1.4220 | |
| pKa (Predicted) | 4.32 ± 0.10 | |
| LogP (Estimated) | 0.188 | |
| Form | Clear, colorless to almost colorless liquid |
Note: Some physical properties are reported for the closely related ethyl ester in readily available literature; values specific to the acid are cited where available.
Spectroscopic Analysis
Spectroscopic data provides an empirical fingerprint of a molecule's structure. While comprehensive, peer-reviewed spectra for 3-EPA are not as widely published as for its ester, we can deduce the expected characteristics based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 3-EPA is dominated by features from the carboxylic acid and ether groups.
-
O-H Stretch: A very broad absorption is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch: A prominent C-O stretching band for the ether linkage is expected around 1100-1120 cm⁻¹, with another C-O stretch from the carboxylic acid appearing in the 1320-1210 cm⁻¹ region.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum should display five distinct signals:
-
A triplet around 1.2 ppm (3H) for the methyl protons (-OCH₂CH₃ ).
-
A quartet around 3.5 ppm (2H) for the methylene protons of the ethoxy group (-OCH₂ CH₃).
-
A triplet around 2.6 ppm (2H) for the methylene group alpha to the carbonyl (-CH₂ COOH).
-
A triplet around 3.7 ppm (2H) for the methylene group alpha to the ether oxygen (-OCH₂ CH₂-).
-
A broad singlet at high chemical shift (>10 ppm) for the acidic carboxylic proton (-COOH ), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show five signals corresponding to the five unique carbon environments:
-
~15 ppm: Methyl carbon of the ethoxy group.
-
~35 ppm: Methylene carbon alpha to the carbonyl.
-
~66 ppm: Methylene carbon of the ethoxy group.
-
~68 ppm: Methylene carbon alpha to the ether oxygen.
-
175 ppm: Carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) for 3-EPA would be observed at m/z = 118. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] Alpha-cleavage next to the ether oxygen is also a probable fragmentation pathway, leading to characteristic daughter ions.
Chemical Reactivity and Synthesis
3-EPA's reactivity is governed by its two functional groups. The carboxylic acid can be readily converted to esters, amides, acid chlorides, or reduced to the corresponding alcohol. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
Synthesis Pathway
A common and logical laboratory-scale synthesis of this compound involves a two-step process starting from the Michael addition of ethanol to ethyl acrylate, followed by the hydrolysis of the resulting ester, ethyl 3-ethoxypropionate (EEP). This ensures high regioselectivity and typically proceeds with good yields.
The synthesis of the intermediate ester (EEP) is well-documented and can be achieved under either base or acid catalysis.[6][7] A modern approach often utilizes a recyclable catalyst to improve the process's green credentials.[6]
Applications in Research and Drug Development
As a bifunctional molecule, 3-EPA is a useful building block or intermediate in organic synthesis.[2] Its ability to introduce a hydrophilic ethoxypropyl chain makes it valuable for modifying the properties of larger molecules, such as solubility and pharmacokinetic profiles. While its ester, EEP, is directly cited in the synthesis of selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6) for cancer therapies, the acid itself is the logical precursor for creating other derivatives like amides or more complex esters that may be required for API synthesis.[8] The use of such intermediates is fundamental to modern drug development, allowing for the flexible and efficient construction of complex molecular architectures.[3]
Safety, Handling, and Storage
Hazard Identification: this compound is classified as a corrosive substance. According to GHS classifications, it causes serious eye damage (H318).[1] Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical safety goggles or a face shield and gloves, must be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.
Experimental Protocol: Synthesis of this compound via Hydrolysis of Ethyl 3-Ethoxypropionate
This protocol describes a standard laboratory procedure for the basic hydrolysis (saponification) of ethyl 3-ethoxypropionate to yield this compound. This method is chosen for its reliability and straightforward workup.
Materials and Equipment:
-
Ethyl 3-ethoxypropionate (EEP) (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in deionized water (approx. 4-5 mL per gram of NaOH).
-
Addition of Ester: To the stirring NaOH solution, add ethyl 3-ethoxypropionate (1.0 equivalent) dropwise. The reaction may be mildly exothermic.
-
Saponification: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting ester. Rationale: Heating accelerates the hydrolysis reaction, ensuring complete conversion of the ester to the sodium salt of the carboxylic acid.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate of NaCl may form. Rationale: Acidification protonates the carboxylate salt to form the free carboxylic acid, which is typically less soluble in the aqueous salt solution.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers. Rationale: 3-EPA is more soluble in organic solvents than in the acidic aqueous solution, allowing for its efficient extraction and separation from inorganic salts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification (Optional): The resulting crude this compound can be purified further by vacuum distillation if necessary to yield a clear, colorless liquid.
Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 4.0 (IR, NMR, MS) and by measuring its refractive index.
Conclusion
This compound is a valuable and versatile chemical intermediate with a unique combination of ether and carboxylic acid functionalities. Its well-defined chemical and physical properties, coupled with straightforward synthetic accessibility, make it an important tool for chemists in both academic research and industrial applications, particularly in the synthesis of complex organic molecules for the pharmaceutical sector. This guide has provided a foundational understanding of its structure, properties, and practical handling to support its effective use in the laboratory.
References
- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
- SpectraBase. (n.d.). This compound ethyl ester - Optional[13C NMR] - Chemical Shifts.
- NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700).
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
- SpectraBase. (n.d.). This compound ethyl ester - Optional[1H NMR] - Spectrum.
- NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61351, this compound.
- NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook.
- Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
- HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9).
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 7. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
An In-depth Technical Guide to the Synthesis of 3-Ethoxypropionic Acid
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-ethoxypropionic acid, a compound of interest in various chemical industries. The document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of reaction mechanisms, comparative evaluation of catalytic systems, and detailed, field-proven experimental protocols. The guide focuses on the two predominant synthesis routes: the Michael addition of ethanol to an acrylate substrate, followed by ester hydrolysis, and the Williamson ether synthesis. Causality behind experimental choices, process optimization, and potential challenges are discussed to provide a holistic understanding of the synthetic landscape.
Introduction
This compound is a bifunctional organic molecule featuring both a carboxylic acid and an ether group. This structure imparts unique properties, making it a valuable building block in organic synthesis and a precursor for various specialty chemicals. Its ester, ethyl 3-ethoxypropionate (EEP), is a widely used high-performance solvent in the coatings, paints, and electronics industries, valued for its slow evaporation rate, excellent solvency, and low surface tension[1][2]. The direct synthesis of the acid is often accomplished by the hydrolysis of its more commonly synthesized ethyl ester. This guide will explore the core methodologies for synthesizing the 3-ethoxypropionate backbone, providing the foundational knowledge for its production and application.
Pathway I: Michael Addition of Ethanol to Ethyl Acrylate and Subsequent Hydrolysis
The most prevalent and industrially significant route to the 3-ethoxypropionate structure is the conjugate addition of ethanol to ethyl acrylate, a classic example of a Michael addition reaction. This two-step process first yields ethyl 3-ethoxypropionate (EEP), which is then hydrolyzed to afford the target molecule, this compound.
Step 1: Synthesis of Ethyl 3-Ethoxypropionate (EEP) via Michael Addition
The core of this pathway is the 1,4-addition of an ethanol-derived nucleophile to the α,β-unsaturated carbonyl system of ethyl acrylate. This reaction can be catalyzed by either a base or an acid, with each approach presenting distinct mechanistic features and practical considerations.
Base catalysis is the most common approach for this transformation, typically employing a strong base to deprotonate ethanol, thereby generating the highly nucleophilic ethoxide ion.
Mechanism: The reaction proceeds through a nucleophilic addition mechanism. A strong base (B:) abstracts a proton from ethanol to form the ethoxide anion (CH₃CH₂O⁻). This potent nucleophile then attacks the β-carbon of ethyl acrylate, which is electrophilic due to the electron-withdrawing effect of the adjacent ester group. This conjugate addition results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate by a proton source, typically another molecule of ethanol, yields the ethyl 3-ethoxypropionate product and regenerates the ethoxide catalyst, completing the catalytic cycle[3].
Caption: Base-Catalyzed Michael Addition Mechanism.
Catalyst Selection & Comparison: The choice of base is critical and influences reaction rate, yield, and process viability.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Alkali Metal Alkoxides | Sodium ethoxide (NaOEt), Potassium ethoxide (KOEt) | High reactivity, fast reaction times (can be < 3 hours), high yields (up to 96%)[4]. | Extremely sensitive to moisture and acids, leading to deactivation. Requires neutralization step, generating salt waste and complicating purification[4]. |
| Small-Molecule Tertiary Amines | Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA) | Mild conditions (5-50°C), no neutralization needed, catalyst can be recycled, high conversion (>98%), high product purity (>99.8%)[4]. | Generally slower reaction times (5-8 hours) compared to alkoxides[4]. |
| Strongly Basic Ion Exchange Resins | Quaternary ammonium salt resins | Catalyst is heterogeneous, simplifying separation and purification. Can be regenerated and recycled[5][6]. | Sensitive to trace acids in reactants, leading to neutralization and loss of activity. Can be expensive and have a limited service life[4]. |
Field Insights: For industrial-scale production aiming for high purity, such as in the optoelectronics industry, the use of small-molecule tertiary amine catalysts is often preferred. While alkali metal alkoxides offer rapid conversion, the subsequent workup introduces impurities and waste streams that are costly to manage. The recyclability and mild conditions associated with tertiary amines present a more sustainable and economically viable process[4].
While less common than base catalysis, strong acids can also catalyze the addition of ethanol to ethyl acrylate.
Mechanism: The acid catalyst (H⁺) protonates the carbonyl oxygen of the ethyl acrylate, which significantly increases the electrophilicity of the β-carbon. Ethanol, acting as a weak nucleophile, then attacks this activated β-carbon. A subsequent deprotonation step releases the final product and regenerates the acid catalyst[7].
Caption: Acid-Catalyzed Michael Addition Mechanism.
Catalyst Selection & Conditions: Strong protic acids like methanesulfonic acid are effective catalysts. However, this method typically requires higher reaction temperatures (120-150°C) and can lead to side reactions, such as the formation of diethyl ether from ethanol dehydration[7]. Yields can be lower compared to optimized base-catalyzed methods[5].
Step 2: Hydrolysis of Ethyl 3-Ethoxypropionate
The conversion of the intermediate ester to the final carboxylic acid is a standard hydrolysis reaction. This can be achieved under either acidic or basic conditions, followed by neutralization.
Mechanism (Base-Mediated Hydrolysis): The most common method involves saponification, where a hydroxide ion (e.g., from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as a leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral this compound.
Experimental Protocol: Tertiary Amine-Catalyzed Synthesis of EEP and Subsequent Hydrolysis
This protocol is based on a high-yield, high-purity method that avoids harsh conditions and complex purification steps[4].
Materials:
-
Absolute Ethanol
-
Ethyl Acrylate
-
Triethylamine (catalyst)
-
Hydroquinone (stabilizer, optional)
-
Sodium Hydroxide (for hydrolysis)
-
Hydrochloric Acid (for neutralization)
Workflow Diagram:
Caption: Experimental Workflow for this compound Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add absolute ethanol (molar ratio of 1-10:1 relative to ethyl acrylate) and triethylamine (0.1-15% by mass of ethyl acrylate)[4]. A small amount of a polymerization inhibitor like hydroquinone can be added.
-
Michael Addition: Begin stirring and add ethyl acrylate to the mixture. Maintain the reaction temperature between 20-30°C. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the consumption of ethyl acrylate is complete (typically 5-8 hours).
-
Purification of EEP: After the reaction is complete, purify the resulting ethyl 3-ethoxypropionate by vacuum distillation. The initial fractions, containing excess ethanol, unreacted ethyl acrylate, and the triethylamine catalyst, can be collected and recycled for subsequent batches. The main fraction of EEP is collected, typically achieving a purity of >99.8%[4].
-
Hydrolysis: The purified EEP is then treated with an aqueous solution of sodium hydroxide (1.1 molar equivalents). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or GC).
-
Acidification and Isolation: After cooling the reaction mixture, it is acidified with aqueous hydrochloric acid until the pH is approximately 2-3. The this compound can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic layer and removal of the solvent under reduced pressure.
Pathway II: Williamson Ether Synthesis
An alternative, though less common, route to the 3-ethoxypropionate framework is the Williamson ether synthesis. This classic Sₙ2 reaction involves an alkoxide nucleophile displacing a halide from an alkyl halide.
Mechanistic Overview
This pathway involves the reaction of an ethoxide ion with a 3-halopropionate ester, such as ethyl 3-bromopropionate. The reaction is a direct bimolecular nucleophilic substitution (Sₙ2)[8].
Mechanism: Sodium ethoxide, a strong nucleophile, performs a backside attack on the carbon atom bonded to the bromine in ethyl 3-bromopropionate. The carbon-oxygen bond forms concurrently with the breaking of the carbon-bromine bond, proceeding through a single transition state. This one-step process yields ethyl 3-ethoxypropionate and sodium bromide as a byproduct[8][9].
Caption: Williamson Ether Synthesis Mechanism.
Experimental Considerations and Protocol
This method provides a direct route to the ester, which can then be hydrolyzed as described previously.
Field Insights: A key consideration for this reaction is the potential for a competing elimination (E2) reaction, which would form ethyl acrylate as a byproduct. However, since the leaving group is on a primary carbon, the Sₙ2 substitution pathway is strongly favored[8]. To maximize the yield of the desired ether, it is crucial to use an excess of sodium ethoxide. Using only a stoichiometric amount can lead to low yields (20-25%), likely due to the formation of ethyl acrylate, whereas using a 2-2.5 molar excess of sodium ethoxide can increase yields to 80-85%[9].
Step-by-Step Methodology:
-
Ethoxide Preparation: In a three-necked flask fitted with a reflux condenser, dissolve sodium metal (2.0-2.5 molar equivalents) in absolute ethanol under an inert atmosphere.
-
Reaction: Once all the sodium has dissolved, cool the resulting sodium ethoxide solution in an ice-water bath. Add ethyl 3-bromopropionate (1.0 molar equivalent) dropwise with constant stirring.
-
Reflux: After the addition is complete, allow the mixture to stand overnight and then heat at reflux for 2 hours to ensure the reaction goes to completion[9].
-
Workup and Isolation: After cooling, the precipitated sodium bromide is filtered off. The excess ethanol is removed from the filtrate by distillation. The resulting crude EEP can be purified by vacuum distillation.
-
Hydrolysis: The purified EEP is then hydrolyzed to this compound using the procedure outlined in Section 2.3.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process commencing with the formation of its ethyl ester. The Michael addition of ethanol to ethyl acrylate stands as the premier industrial method, offering high yields and purity, particularly when catalyzed by recyclable tertiary amines. This approach minimizes waste and simplifies purification, aligning with the principles of green chemistry. The Williamson ether synthesis presents a viable alternative, offering good yields when reaction conditions are carefully controlled, specifically with an excess of the alkoxide nucleophile. The choice between these pathways will ultimately depend on factors such as raw material availability, required purity, production scale, and economic considerations. This guide provides the fundamental mechanistic insights and practical protocols necessary for researchers and professionals to make informed decisions in the synthesis of this valuable chemical compound.
References
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Deroo, S., Du Prez, F. E., & Reyniers, M.-F. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(3), 564-576. [Link][10]
- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate. (2014).
- Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194. [Link][3]
- Ethyl acrylate. (n.d.). In Wikipedia.
- US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate. (1992).
- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate. (2021).
- ETHYL 3-ETHOXYPROPIONATE. (n.d.).
- EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. (n.d.). Smeite Chemical Industry Co., Ltd. [Link][1]
- ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]
- β-HYDROXYPROPIONIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
- Request PDF: The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. (n.d.).
- Request PDF: Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. (n.d.).
- EPI System Information for ethyl 3-ethoxypropion
- High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. (n.d.). PENPET. [Link][12]
- Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030. (2024).
- The preparation of ethyl, 8-ethoxypropionate in quantity iB of gre
- Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. (2007).
- Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.).
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. (2014). Polymer Chemistry (RSC Publishing). [Link]
- ethyl 3-ethoxypropionate, 763-69-9. (n.d.). The Good Scents Company. [Link]
Sources
- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030 - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 5. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 6. Ethyl 3-ethoxypropionate synthesis - chemicalbook [chemicalbook.com]
- 7. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. zenodo.org [zenodo.org]
A Comprehensive Guide to the Spectroscopic Characterization of 3-Ethoxypropionic Acid
Introduction
In the landscape of chemical research and development, particularly in fields such as materials science and drug discovery, the unambiguous structural elucidation of organic molecules is paramount. 3-Ethoxypropionic acid (CAS No: 4324-38-3, Molecular Formula: C₅H₁₀O₃) is a bifunctional molecule containing both an ether and a carboxylic acid moiety, making it a valuable building block.[1][2] Accurate and comprehensive analytical data are essential to confirm its identity, purity, and stability.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a detailed interpretation of the resulting spectra, empowering researchers to apply these principles in their own work.
Molecular Structure and Spectroscopic Predictions
Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict its spectroscopic signatures.
Chemical Structure: CCOCCC(=O)O[1]
-
Ether Group (CH₃CH₂O-) : We anticipate signals corresponding to an ethyl group in the NMR spectra, characterized by a triplet and a quartet. The C-O ether stretch should be visible in the IR spectrum.
-
Propionic Acid Backbone (-CH₂CH₂COOH) : This will give rise to two distinct methylene (CH₂) signals in the NMR spectra.
-
Carboxylic Acid Group (-COOH) : This is the most diagnostic feature. We expect a highly deshielded, broad singlet in the ¹H NMR spectrum, a carbonyl carbon signal in the ¹³C NMR spectrum, and very strong, characteristic stretches (O-H and C=O) in the IR spectrum. In mass spectrometry under appropriate conditions, this group will readily lose a proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a liquid sample like this compound, high-resolution spectra are readily obtainable.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.
Table 1: Summary of ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Broad Singlet | 1H | H -O-C=O |
| ~3.70 | Triplet | 2H | -O-CH₂-CH₂-COOH |
| ~3.51 | Quartet | 2H | CH₃-CH ₂-O- |
| ~2.63 | Triplet | 2H | -CH₂-CH ₂-COOH |
| ~1.20 | Triplet | 3H | CH ₃-CH₂-O- |
Note: Precise chemical shifts can vary slightly based on solvent and concentration. Data is predicted based on standard chemical shift tables and analysis of similar structures.
Interpretation: The spectrum is perfectly aligned with the structure. The downfield broad singlet is characteristic of the acidic proton of the carboxylic acid. The two triplets at ~3.70 ppm and ~2.63 ppm correspond to the two adjacent methylene groups (-CH₂-CH₂-), with their mutual splitting confirming their connectivity. The classic ethyl group pattern, a quartet at ~3.51 ppm and a triplet at ~1.20 ppm, confirms the presence of the ethoxy moiety.
Experimental Protocol: ¹H NMR Data Acquisition
This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a liquid sample.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium in the solvent is used for the spectrometer's lock system to ensure magnetic field stability.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.[3]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. Modern spectrometers often perform this step automatically.[3]
-
-
Data Acquisition :
-
Set the appropriate acquisition parameters. For a standard ¹H experiment, these may include:
-
Pulse Angle : 30-45° to balance signal intensity with relaxation time.[3][4]
-
Acquisition Time : ~2-4 seconds.
-
Relaxation Delay : ~2-5 seconds to allow protons to return to equilibrium between pulses.
-
Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[3]
-
-
Initiate the acquisition.[5]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of protons.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Diagram 1: General Workflow for NMR Sample Analysis
Caption: Workflow for NMR sample preparation, acquisition, and processing.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Summary of ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C =O |
| ~66.5 | -O-C H₂-CH₂- |
| ~66.0 | CH₃-C H₂-O- |
| ~34.8 | -CH₂-C H₂-COOH |
| ~15.1 | C H₃-CH₂-O- |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS) and PubChem for this compound.[1]
Interpretation: The five distinct signals in the spectrum correspond to the five unique carbon atoms in the structure. The carboxylic acid carbon is the most deshielded, appearing far downfield around 177 ppm. The two carbons attached to the oxygen atom (-O-CH₂-) appear in the 66-67 ppm range, while the methylene carbon adjacent to the carbonyl is found around 35 ppm. The most upfield signal at ~15 ppm belongs to the terminal methyl carbon of the ethyl group, as expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a neat liquid sample like this compound, Attenuated Total Reflectance (ATR) is an ideal sampling technique as it requires minimal sample preparation.[6]
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1115 | Strong | C-O stretch | Ether |
| 2850-3000 | Medium | C-H stretch (sp³) | Alkane C-H |
Note: Data sourced from the NIST Chemistry WebBook and PubChem for this compound.[1]
Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is classic for the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Overlapping this is the sharp C=O carbonyl stretch at ~1710 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O stretching band around 1115 cm⁻¹.
Experimental Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation :
-
Ensure the ATR crystal (commonly diamond) is clean. Wipe it with a suitable solvent like isopropanol and allow it to dry completely.[6]
-
Acquire a background spectrum.[7] This measures the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and this background is automatically subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Data Acquisition :
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[7]
-
-
Cleanup :
-
Clean the sample off the ATR crystal using a soft tissue and an appropriate solvent.
-
Diagram 2: Workflow for ATR-FTIR Analysis
Caption: Step-by-step process for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, potentially, structural information from fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like carboxylic acids, as it minimizes fragmentation and typically shows the molecular ion.[9][10]
Given the acidic nature of this compound, ESI in negative ion mode is the logical choice. The carboxylic acid proton is readily abstracted in the ESI process, forming a negatively charged [M-H]⁻ ion.
Expected Data:
-
Molecular Weight : 118.13 g/mol [1]
-
Primary Ion (Negative ESI) : [M-H]⁻
-
Expected m/z : 118.06 - 1.01 = 117.05
Table 4: Predicted ESI-MS Data for this compound
| Ionization Mode | Predicted Ion | Calculated m/z |
| Negative ESI | [M-H]⁻ | 117.05 |
Interpretation: The primary goal of ESI-MS in this context is to confirm the molecular weight. The observation of a strong signal at m/z 117.05 in negative ion mode would provide high-confidence confirmation of the compound's identity and elemental composition, especially when using a high-resolution mass spectrometer.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation :
-
Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[11]
-
A small amount of a weak base (e.g., ammonium hydroxide) may be added to the solvent to facilitate deprotonation and enhance the [M-H]⁻ signal, though it is often not necessary for carboxylic acids.
-
-
Instrument Setup :
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system, but for a pure sample, direct infusion via a syringe pump is efficient.[11]
-
Set the ESI source parameters. Key parameters include:
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-300).
-
Diagram 3: Logic for ESI-MS Method Selection
Caption: Rationale for choosing negative mode ESI-MS for analysis.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in integrating the data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.
-
MS confirms the molecular mass is 118.13 g/mol .
-
IR confirms the presence of the essential carboxylic acid (O-H and C=O stretches) and ether (C-O stretch) functional groups.
-
¹³C NMR confirms the presence of five unique carbon atoms, consistent with the molecular formula and functional groups.
-
¹H NMR provides the final, detailed picture, confirming the ethyl group and the -CH₂-CH₂- backbone, and showing the precise connectivity of the carbon-hydrogen framework.
The data are entirely self-consistent and corroborate the assigned structure of this compound. This multi-technique approach forms the basis of modern chemical analysis and is a requirement for quality control and regulatory submission in the pharmaceutical and chemical industries.
References
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
- Drawell. (2025).
- (No author given). This compound, methyl ester. NIST Chemistry WebBook. [Link]
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- Bahado-Singh, M., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. PubMed Central. [Link]
- Novotny, J., & Sopkov, T. (2018). Acquiring 1 H and 13 C Spectra. In NMR-Based Metabolomics. [Link]
- (No author given). (n.d.). Basic NMR Concepts. Boston University. [Link]
- Polymer Chemistry Characterization Lab. (n.d.).
- Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum?
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Bahado-Singh, M., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva.
- Koca, I., et al. (2018).
- Zhang, Y., et al. (2022).
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- SpectraBase. (n.d.). This compound ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- SpectraBase. (n.d.). This compound ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Kujawinski, E. B. (2002). The application of electrospray ionization mass spectrometry (ESI MS)
- Wikipedia. (n.d.).
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
- Ledesma, J., et al. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent. [Link]
- The Good Scents Company. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. sites.bu.edu [sites.bu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.geologyscience.ru [repository.geologyscience.ru]
- 12. agilent.com [agilent.com]
Physical properties of 3-Ethoxypropionic acid (boiling point, solubility)
A Technical Guide to the Physical Properties of 3-Ethoxypropionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the core physical properties of this compound (CAS No. 4324-38-3), focusing on its boiling point and solubility. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and support advanced research and development applications.
Introduction to this compound
This compound is an organic compound featuring both an ether linkage and a carboxylic acid functional group. Its molecular structure, C₅H₁₀O₃, imparts a unique combination of hydrophilic and hydrophobic characteristics that dictate its physical behavior and solvent properties. Understanding these fundamental properties is critical for its application in chemical synthesis, formulation development, and as a pharmaceutical intermediate.
Section 1: Boiling Point
The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For this compound, this property is significantly influenced by its ability to form intermolecular hydrogen bonds via its carboxylic acid group, leading to a relatively high boiling point for its molecular weight.
Boiling Point Data
The atmospheric boiling point of this compound has been reported across various sources, with some variation. These values are summarized below.
| Parameter | Temperature (°C) | Pressure (mmHg) | Source(s) |
| Boiling Point | 197.00 to 199.00 °C | 760 | The Good Scents Company[1] |
| Boiling Point (est.) | 218 °C | 760 | ScentⓇ AI[2] |
| Boiling Point | 203 °C | 760 | ChemNet Mall[3] |
| Boiling Point | 112 °C | Not Specified | Biosynth |
| Note: The value of 112°C appears to be an outlier and may correspond to a pressure significantly below atmospheric. |
Causality and Expert Insights: The notable range in reported boiling points (197-218°C at 760 mmHg) is typical for a compound of this nature. The primary determinant of its high boiling point is the carboxylic acid moiety, which facilitates strong intermolecular hydrogen bonding. This requires substantial thermal energy to overcome, allowing the molecules to transition into the vapor phase. The ether group and alkyl chain contribute to van der Waals forces, further elevating the boiling point. The presence of any impurities, such as residual water or starting materials, can lead to variations in experimentally determined values.
Standardized Protocol for Boiling Point Determination (OECD 103)
To ensure data accuracy and reproducibility, the determination of boiling point should follow a standardized methodology, such as the one outlined in OECD Test Guideline 103.[4][5][6] The distillation method is a common and reliable approach.
Principle: The liquid is heated to its boiling point, and the vapor is condensed. The temperature of the vapor-liquid equilibrium is measured under controlled pressure.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer or thermocouple placed so the bulb is level with the side arm of the distillation head.
-
Sample Preparation: Place an appropriate volume of this compound into the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to produce condensate on the thermometer at a rate of 1-2 drops per second.
-
Equilibrium Measurement: Record the temperature when it becomes stable, indicating that a vapor-liquid equilibrium has been established. This stable temperature is the boiling point.[7] For high-purity substances, the boiling and condensation temperatures should be within a narrow range.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates from 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph or the Sydney-Young equation.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by using a calibrated thermometer and ensuring a steady boiling rate. The measurement should be repeated to confirm reproducibility, with results typically expected to fall within a 1°C range for a pure substance.[7]
Experimental Workflow: Boiling Point Determination
The logical flow for determining the boiling point via the distillation method is illustrated below.
Caption: Workflow for Boiling Point Determination via Distillation.
Section 2: Solubility Profile
The solubility of this compound is governed by its molecular structure, which contains both a polar, hydrophilic head (the carboxylic acid) and a more non-polar, hydrophobic tail (the ethoxy and propyl groups). This amphiphilic character dictates its miscibility with a range of solvents.
Solubility Data
Quantitative and qualitative solubility data for this compound are crucial for its use in formulations and as a reaction medium.
| Solvent | Solubility (g/L) @ 25°C | Classification | Source(s) |
| Water | 180.68 | Soluble | ScentⓇ AI[2] |
| Water (est.) | 139,400 (139.4 g/L) | Soluble | The Good Scents Company, EPI System[1][8] |
| Methanol | 442.83 | Very Soluble | ScentⓇ AI[2] |
| Ethanol | 243.25 | Very Soluble | ScentⓇ AI[2] |
| Isopropanol | 138.36 | Soluble | ScentⓇ AI[2] |
Standardized Protocol for Water Solubility Determination (OECD 105)
The Shake Flask Method, described in OECD Test Guideline 105, is the standard for determining water solubility for substances with solubility greater than 10⁻² g/L.[11][12][13][14]
Principle: An excess amount of the substance is agitated in water at a controlled temperature until equilibrium (saturation) is achieved. The concentration of the substance in the aqueous phase is then determined.[15]
Methodology:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[11] This ensures the main test uses an appropriate sample-to-solvent ratio.
-
Apparatus and Sample Preparation: Add an excess amount of this compound (estimated from the preliminary test) to several flasks containing high-purity water.
-
Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 25°C ± 0.5°C). Agitation should be sufficient to disperse the substance but not so vigorous as to cause emulsification. Equilibrium is typically confirmed by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration is constant.[15]
-
Phase Separation: Once equilibrium is reached, the undissolved material must be separated from the aqueous solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation.
-
Analysis: The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.
-
Calculation and Reporting: The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature.
Self-Validation and Trustworthiness: This protocol includes multiple validation steps. Using replicate flasks ensures the precision of the result. Sampling over time confirms that true equilibrium has been reached. The use of a validated, specific analytical method ensures the accuracy of the final concentration measurement.
Experimental Workflow: Water Solubility Determination
The logical flow for determining water solubility via the shake flask method is illustrated below.
Caption: Workflow for Water Solubility via the Shake Flask Method.
Summary of Physical Properties
| Property | Value | Unit | CAS Registry Number |
| Molecular Formula | C₅H₁₀O₃ | - | 4324-38-3 |
| Molecular Weight | 118.13 | g/mol | 4324-38-3[2] |
| Boiling Point (Atmospheric) | 197 - 218 | °C | 4324-38-3[1][2][3] |
| Water Solubility (25°C) | ~180 | g/L | 4324-38-3[2] |
| Flash Point | 83.3 - 93.7 | °C | 4324-38-3[1][2] |
| Density | ~1.05 | g/cm³ | 4324-38-3[3] |
References
- The Good Scents Company. (n.d.). This compound.
- ScentⓇ AI. (n.d.). This compound (CAS 4324-38-3): Odor profile, Properties, & IFRA compliance.
- OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- Safety Data Sheet Heavy Ends B. (2015).
- EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point.
- OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- EPI Suite Data. (n.d.). EPI System Information for this compound 4324-38-3.
- Phytosafe. (n.d.). OECD 105.
- LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- Vertex AI Search. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- PENPET. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
Sources
- 1. This compound, 4324-38-3 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. This compound CAS# 4324-38-3 [gmall.chemnet.com]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. lcslaboratory.com [lcslaboratory.com]
- 8. EPI System Information for this compound 4324-38-3 [mail.thegoodscentscompany.com]
- 9. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 10. Page loading... [guidechem.com]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to 3-Ethoxypropionic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethoxypropionic acid, a valuable carboxylic acid derivative. This document will delve into its chemical and physical properties, outline a detailed synthesis protocol, discuss its current and potential applications in research and drug development, and provide essential safety and handling information. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for its practical application.
Core Chemical Identity and Properties
This compound is an organic compound featuring both an ether and a carboxylic acid functional group. This unique structure imparts specific properties that make it a subject of interest in various chemical syntheses.
Molecular Structure and Identifiers
-
Molecular Formula: C₅H₁₀O₃[1]
-
Molecular Weight: 118.13 g/mol [1]
-
CAS Number: 4324-38-3 (primary), 1331-11-9[1]
-
IUPAC Name: 3-ethoxypropanoic acid[1]
-
Synonyms: β-Ethoxypropionic acid, O-Ethylhydracrylic Acid[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design, particularly for reaction setup and purification processes.
| Property | Value | Source |
| Boiling Point | 203 °C at 760 mmHg | ChemNet |
| Density | 1.054 g/cm³ | ChemNet |
| Flash Point | 83.5 °C | ChemNet |
| Refractive Index | 1.422 | ChemNet |
| Vapor Pressure | 0.117 mmHg at 25 °C | ChemNet |
| Water Solubility | 180.68 g/L at 25 °C | TGSC |
| Ethanol Solubility | 243.25 g/L at 25 °C | TGSC |
| Methanol Solubility | 442.83 g/L at 25 °C | TGSC |
| Isopropanol Solubility | 138.36 g/L at 25 °C | TGSC |
Synthesis of this compound
The primary and most direct laboratory-scale synthesis of this compound is achieved through the alkaline hydrolysis of its corresponding ethyl ester, Ethyl 3-ethoxypropionate. This method is reliable and yields the desired product with high purity after appropriate workup and purification.
Synthesis Workflow
The overall workflow for the synthesis of this compound from its ethyl ester involves the initial hydrolysis reaction, followed by acidification to protonate the carboxylate salt, and finally, extraction and purification of the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Alkaline Hydrolysis of Ethyl 3-ethoxypropionate
This protocol details the steps for the synthesis of this compound via the hydrolysis of Ethyl 3-ethoxypropionate.
Materials:
-
Ethyl 3-ethoxypropionate (EEP)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known molar equivalent of sodium hydroxide in deionized water.
-
Addition of Ester: To the stirred sodium hydroxide solution, add one molar equivalent of Ethyl 3-ethoxypropionate.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The ester layer should gradually disappear as it is hydrolyzed into the water-soluble sodium salt.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the solution is acidic (pH ~2). This will protonate the sodium 3-ethoxypropanoate to form this compound, which may separate as an oil.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with several portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
Purification: The crude this compound can be further purified by vacuum distillation to yield the final, high-purity product.
Applications in Research and Drug Development
While its ethyl ester, Ethyl 3-ethoxypropionate, is widely used as a solvent in coatings and electronics, this compound itself serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry.
Building Block in Organic Synthesis
The bifunctional nature of this compound (containing both a carboxylic acid and an ether linkage) makes it a useful starting material or intermediate for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as esters, amides, acid chlorides, and alcohols, while the ether group provides a stable, flexible linker within a target molecule.
Potential in Medicinal Chemistry
While extensive research into the direct pharmaceutical applications of this compound is not widely published, its structural motifs are present in various biologically active compounds. It can be used as a linker or a side chain in the design of novel drug candidates. The ethoxy group can influence the lipophilicity and metabolic stability of a molecule, which are important parameters in drug design. Derivatives of propionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that modifications of this core structure, such as the introduction of an ethoxy group, could be a strategy for the development of new therapeutic agents.
Spectroscopic and Analytical Characterization
Proper characterization of this compound is essential for confirming its identity and purity. The following section provides an overview of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups (as triplets), and a broad singlet for the acidic proton of the carboxylic acid. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak will also be present around 1710 cm⁻¹ due to the C=O (carbonyl) stretching vibration. The C-O stretching of the ether and carboxylic acid will appear in the fingerprint region (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) may be observed at m/z = 118. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[2] The fragmentation of the ether linkage may also lead to characteristic fragment ions.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as a corrosive substance that can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed when not in use.
Conclusion
This compound is a versatile chemical with a range of properties that make it a useful tool for researchers in organic synthesis and drug discovery. A clear understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in the laboratory. While its applications are not as broadly documented as its ethyl ester, its potential as a synthetic building block warrants further exploration.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). This compound.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Sources
Navigating the Nuances of 3-Ethoxypropionic Acid: A Technical Guide for Researchers
A
An In-depth Guide to the Sourcing, Specification, and Application of 3-Ethoxypropionic Acid and its Commercially Dominant Ester for Scientific R&D
Executive Summary
For researchers, scientists, and drug development professionals, the precise selection of chemical reagents is paramount to experimental success. This guide provides a detailed technical overview of this compound (CAS No. 4324-38-3), a valuable organic building block. Critically, this document addresses the significant commercial landscape disparity between the acid and its far more prevalent ethyl ester, Ethyl 3-ethoxypropionate (EEP, CAS No. 763-69-9). We will delineate the distinct properties, applications, and supplier ecosystems for both compounds, enabling researchers to make informed sourcing decisions. This guide offers field-proven insights into supplier vetting, quality control verification, and safe handling protocols, ensuring both scientific integrity and operational safety.
The Acid and The Ester: A Critical Distinction for Researchers
A primary challenge in sourcing this compound is its frequent confusion with its ethyl ester derivative. While structurally related, their commercial availability and application profiles are vastly different.
-
This compound (CAS 4324-38-3): This is a carboxylic acid. In the context of drug development and organic synthesis, it serves as a specialized building block or scaffold, particularly where a terminal carboxylic acid group is required for subsequent reactions (e.g., amide bond formation) and the ethoxy moiety provides desirable solubility or steric properties.[1][2] Its commercial availability is largely restricted to specialty and research chemical suppliers in smaller, lab-scale quantities.
-
Ethyl 3-ethoxypropionate (EEP / EEE) (CAS 763-69-9): This is the ethyl ester of the parent acid. The vast majority of industrial and commercial suppliers provide this form.[3][4] EEP is a high-performance, slow-evaporating ether-ester solvent with excellent solvency for a wide range of polymers.[5][6] Its primary applications are in the coatings, inks, and electronics industries.[5][7] For a researcher, EEP is typically used as a reaction solvent or a precursor from which the parent acid can be generated via hydrolysis if needed.[8]
The key takeaway for a scientist is to verify the CAS number meticulously. If the experimental design requires a free carboxylic acid, direct sourcing of this compound is necessary. If the goal is to use a high-purity, non-reactive solvent, Ethyl 3-ethoxypropionate is the appropriate and more readily available choice.
Sourcing and Specification of this compound (CAS 4324-38-3)
Physicochemical Properties
Sourcing begins with a clear understanding of the material's properties. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4324-38-3 | [9] |
| Molecular Formula | C5H10O3 | [10] |
| Molecular Weight | 118.13 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | ~197-199 °C @ 760 mmHg | [9] |
| Flash Point | ~83 °C (182 °F) | [9] |
| Purity (Typical) | >97% or >98% (GC) | [9] |
Applications in Research & Drug Development
While less common than its ester, this compound derivatives are significant in drug discovery. Notably, the 3-aryl-3-ethoxypropanoic acid scaffold has been identified as a potent agonist for GPR40, a G protein-coupled receptor that is a therapeutic target for type 2 diabetes.[1][2][11] Researchers have used this scaffold to develop orally bioavailable insulin secretagogues.[1][2] This application underscores the importance of sourcing the acid directly when it is intended as a core structural component in medicinal chemistry.
Commercial Availability and Suppliers
The supply chain for this compound is characteristic of a research chemical. It is not typically available in bulk industrial quantities.
Key Suppliers for Research Quantities:
-
TCI America: Offers the acid with a purity of >98.0% (GC).[9]
-
Santa Cruz Biotechnology: Provides the compound for research use.[9]
-
Sigma-Aldrich (Aldrich): Lists the acid for experimental purposes.[9]
-
Simson Pharma Limited: Can provide the compound via custom synthesis, complete with a Certificate of Analysis.
-
Pharmaffiliates: Lists the acid as a miscellaneous compound and reference standard.[10]
Sourcing Rationale: For drug discovery and early-stage development, partnering with suppliers like these is critical. They specialize in well-characterized, high-purity reagents and provide essential documentation like Certificates of Analysis (CoA), which are non-negotiable for reproducible research.
The Commercial Landscape of Ethyl 3-ethoxypropionate (EEP) (CAS 763-69-9)
When a high-performance, slow-evaporating, and relatively low-toxicity solvent is required, EEP is the industry standard.
Major Suppliers and Market Overview
The global market for EEP is substantial, driven by the coatings and electronics industries.[12][13] This translates to a robust supply chain with numerous manufacturers and distributors.
Leading Global Manufacturers & Suppliers:
-
Eastman Chemical Company: A major producer, marketing it as Eastman™ EEP.[6]
-
Dow Chemical Company: A key player with extensive distribution capabilities.[4]
-
Other Industrial Suppliers: Companies like Prechem New Materials, Nadi New Material, and Aoke Chemical are significant producers, particularly in Asia.[4][14]
For laboratory use, EEP is readily available from standard chemical distributors such as Fisher Scientific (stocking TCI products), Sigma-Aldrich, and VWR.
Grades and Specifications
EEP is available in various grades, and selecting the correct one is crucial for sensitive applications.
| Grade | Typical Purity (GC) | Key Characteristics & Applications | Representative Suppliers |
| Industrial / Technical Grade | ≥99.0% | Suitable for general coatings, inks, and industrial cleaning applications where minor impurities do not impact performance.[4][14] | Eastman, Dow, various industrial chemical suppliers. |
| High Purity / Coating Grade | ≥99.5% | Lower water and acid content.[15] Ideal for high-performance automotive coatings, electrostatic spraying (due to high electrical resistivity), and applications sensitive to moisture or acidity.[15] | Royalchem, Theorem Chemical.[7][15] |
| Pharmaceutical / Electronic Grade | ≥99.5% to >99.8% | The highest purity available, with stringent limits on water, acid, and metallic impurities.[16] Used as a solvent for photoresists in microelectronics manufacturing and in specialty chemical synthesis for pharmaceutical intermediates.[7][16] | Specialized chemical suppliers; may require specific inquiry. |
Causality Behind Grade Selection: Choosing a ≥99.5% purity grade is essential in pharmaceutical synthesis to avoid side reactions caused by impurities like residual alcohols or acidic contaminants. In electronics, high resistivity and low water content are critical to prevent defects in semiconductor manufacturing.[7]
Procurement and Quality Control Workflow
A systematic approach to sourcing and verifying chemical reagents is essential for scientific integrity.
Supplier Vetting and Selection Workflow
The process of selecting a reliable supplier involves several key decision points. This workflow is applicable whether sourcing the specialty acid or the industrial ester.
Caption: Workflow for Vetting Chemical Suppliers.
Protocol: Incoming Quality Control (QC) Verification
Trust in a supplier's CoA is important, but independent verification is a hallmark of a self-validating research system. Upon receiving a new lot of material, perform the following checks.
Objective: To confirm the identity and approximate purity of the received chemical against the supplier's Certificate of Analysis.
Materials:
-
Received chemical (this compound or Ethyl 3-ethoxypropionate)
-
Appropriate deuterated solvent for NMR (e.g., CDCl₃)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
FTIR Spectrometer with ATR accessory
-
Standard laboratory glassware and safety equipment
Methodology:
-
Documentation Review:
-
Confirm the container label matches the purchase order and the CoA.
-
Verify the CAS number, lot number, and expiry date.
-
-
Physical Inspection:
-
Visually inspect the chemical for expected appearance (e.g., clear, colorless liquid) and for any signs of contamination or particulate matter.
-
-
Identity Confirmation (FTIR Spectroscopy):
-
Acquire an FTIR spectrum of the sample.
-
Compare the resulting spectrum to a reference spectrum (from literature or a previously validated batch).
-
For the Acid: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹).
-
For the Ester: Look for the characteristic C=O stretch of the ester (~1735 cm⁻¹) and the C-O stretches (~1100-1300 cm⁻¹). The absence of the broad O-H band is a key differentiator.
-
-
Purity Assessment (Gas Chromatography):
-
Primary Method for EEP: GC-FID is the standard method for assessing the purity of volatile compounds like Ethyl 3-ethoxypropionate.[17]
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetone, ethyl acetate).
-
Inject the sample onto a GC system with an appropriate column (e.g., a polar PEG-based column).
-
The area percentage of the main peak provides an estimate of purity. The presence of other peaks indicates impurities, which can be further investigated by GC-MS.[18]
-
Applicability for the Acid: While less volatile, this compound can also be analyzed by GC, though derivatization may sometimes be required to improve peak shape and prevent column interactions.
-
-
Structural Confirmation (¹H NMR):
-
Acquire a proton NMR spectrum.
-
Confirm that the observed chemical shifts, splitting patterns, and integrations match the known structure of the compound. This is a powerful tool for unambiguous identity confirmation.
-
-
Final Approval:
-
If all results are consistent with the CoA and expected specifications, release the material for laboratory use.
-
If discrepancies are found, quarantine the material and contact the supplier's technical service department immediately.
-
Safe Handling and Storage
Adherence to safety protocols is non-negotiable. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier.
-
Ethyl 3-ethoxypropionate (EEP): This is a flammable liquid and vapor.[19] It must be kept away from heat, sparks, open flames, and other ignition sources.[19] Store in a cool, dry, well-ventilated area in a tightly closed container.[19] Peroxide formation may occur upon long-term storage, so containers should be managed accordingly.[19]
-
This compound: While less flammable than its ester (higher flash point), it should still be handled with care. As an acid, it can be corrosive or irritating, particularly to the eyes. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
Successfully sourcing this compound for research and drug development requires a clear understanding of the distinct chemical identities and commercial landscapes of the acid and its ethyl ester. This compound (CAS 4324-38-3) is a specialty reagent available from research chemical suppliers, valuable for its role as a synthetic building block. In contrast, Ethyl 3-ethoxypropionate (CAS 763-69-9) is a widely available industrial solvent, ideal for use in formulations or as a reaction medium. By meticulously verifying the CAS number, selecting the appropriate grade, vetting suppliers, and implementing a robust incoming quality control protocol, researchers can ensure the integrity of their starting materials and the validity of their scientific outcomes.
References
- 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- Global Ethyl 3-ethoxypropionate Competitive Landscape Professional Research Report 2025. (2025-01-23). DIResearch. [Link]
- This compound, 4324-38-3. The Good Scents Company. [Link]
- Global Ethyl 3-Ethoxypropionate Market Size, Manufacturers, Supply Chain, Sales Channel and Clients, 2025-2031.
- ETHYL 3-ETHOXYPROPIONATE.
- Discovery of the potent GPR40 agonist DS-1558 with 3-aryl-3-ethoxypropanoic acid scaffold. J-STAGE. [Link]
- CAS No : 4324-38-3 | Product Name : 3-Ethoxypropanoic Acid.
- Ethyl 3-Ethoxypropionate Supplier | 763-69-9. Riverland Trading. [Link]
- Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist.
- Ethyl 3 ethoxypropionate CAS 763 69 9 Market Report | Global Forecast
- High quality 99.5% Ethyl 3-ethoxypropionate(EEP) cas 763-69-9. Theorem Chemical. [Link]
- Ethyl 3-Ethoxypropionate Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. LinkedIn. [Link]
- Advanced Bioinformatics Tools in the Pharmacokinetic Profiles of Natural and Synthetic Compounds with Anti-Diabetic Activity. MDPI. [Link]
- Ethyl 3-Ethoxypropionate (EEP)
- Optimization of 3-aryl-3-ethoxypropanoic acids and discovery of the...
- Ethyl Ethoxypropionate & HSN Code 32151190 Exports
- Cas 1331-11-9,this compound. lookchem. [Link]
- Synthesis method of 3-ethoxy ethyl propionate.
- 2023 Liberty Mutual Insurance Industrial Hygiene Lab sampling guide. Liberty Mutual Insurance. [Link]
- 19503 Classic Silver MetUSA. SEM Products. [Link]
- P@610937_SHW-85-NA-GHS. House of Kolor. [Link]
- September 13, 2023 Report No. 230082-E2 Fairpark Homes (1065752 Ontario Inc.). Gormley. [Link]
- West Central Phoenix North Plume EARLY RESPONSE ACTION WORK PLAN and OPERATIONS and MAINTENANCE PLAN Version 2.0. ADEQ. [Link]
- REMEDIAL INVESTIGATION/ ALTERNATIVES ANALYSIS (RI/AA) WORK PLAN. NY.gov. [Link]
- SAFETY D
- CRC Handbook of Solubility Parameters and Other Cohesion Parameters.
- 13003-13023 Clear AerosolUSA.
- P@454431_SHW-85-NA-GHS. paintdocs.com. [Link]
- United States Patent (10) Patent No.: US 6,232,038 B1.
Sources
- 1. Discovery of the potent GPR40 agonist DS-1558 with 3-aryl-3-ethoxypropanoic acid scaffold [jstage.jst.go.jp]
- 2. Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marketresearch.com [marketresearch.com]
- 4. Ethyl 3-Ethoxypropionate Market size, share and insights 2025-2031, North America, Europe, APAC | Valuates Reports [reports.valuates.com]
- 5. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 6. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]
- 7. China High quality 99.5% Ethyl 3-ethoxypropionate(EEP) cas 763-69-9 factory and suppliers | Theorem [theoremchem.com]
- 8. Buy Ethyl 3-ethoxypropionate (EVT-521733) | 763-69-9 [evitachem.com]
- 9. This compound, 4324-38-3 [thegoodscentscompany.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. mdpi.com [mdpi.com]
- 12. dataintelo.com [dataintelo.com]
- 13. Ethyl 3Ethoxypropionate Market Outlook 2025-2032 [intelmarketresearch.com]
- 14. echemi.com [echemi.com]
- 15. royal-chem.com [royal-chem.com]
- 16. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 17. business.libertymutual.com [business.libertymutual.com]
- 18. static.azdeq.gov [static.azdeq.gov]
- 19. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
3-Ethoxypropionic Acid: A Versatile Precursor in Modern Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxypropionic acid (3-EPA) is a bifunctional organic molecule that has emerged as a cornerstone precursor in various fields of chemical synthesis, from the development of novel pharmaceutical agents to the formulation of high-performance polymers. Its unique structure, featuring both a reactive carboxylic acid moiety and a stable ether linkage, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive exploration of 3-EPA, detailing its fundamental properties, synthesis, core reactivity, and its application in the creation of value-added derivatives. We provide field-proven experimental protocols and explain the underlying chemical principles, equipping researchers with the knowledge to effectively harness the synthetic potential of this valuable compound.
Introduction and Physicochemical Profile
This compound, with the chemical formula C₅H₁₀O₃, is characterized by a propionic acid backbone with an ethoxy group at the β-position.[1] This arrangement confers a unique combination of polarity, reactivity, and stability, making it an ideal starting material for multi-step syntheses. The carboxylic acid group serves as a handle for esterification, amidation, and reduction, while the ether linkage is generally stable under many reaction conditions, allowing it to be carried through synthetic sequences to be incorporated into the final target molecule.
Physicochemical and Spectroscopic Data
A thorough understanding of a precursor's physical properties is paramount for its effective use in synthesis, guiding choices in reaction setup, solvent selection, and purification methods. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-ethoxypropanoic acid | [1] |
| CAS Number | 4324-38-3 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Not explicitly stated, but derivatives are clear liquids | [2] |
| Boiling Point | Data not available for the acid; Ethyl ester boils at 166 °C | [2] |
| Density | Data not available for the acid; Ethyl ester is 0.95 g/mL at 25 °C | [2] |
Spectroscopic data is critical for reaction monitoring and final product confirmation. The spectral features of 3-EPA are well-characterized:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the propionyl chain, and a broad singlet for the acidic proton of the carboxyl group.
-
¹³C NMR: The carbon NMR spectrum displays five distinct signals corresponding to the five unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal downfield.[1]
-
IR Spectroscopy: The infrared spectrum is dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch of the carbonyl group.[1]
Synthesis of this compound
The most direct and industrially relevant method for synthesizing 3-alkoxypropionic acids and their esters is the Michael addition of an alcohol to an acrylate. For 3-EPA, this involves the addition of ethanol to acrylic acid, typically under base catalysis. The corresponding ester, ethyl 3-ethoxypropionate (EEP), is synthesized by the addition of ethanol to ethyl acrylate.[3][4]
The reaction mechanism proceeds via the formation of an ethoxide ion, which acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate species. This process is highly efficient and offers excellent atom economy.
Caption: Michael addition of ethanol to acrylic acid.
Core Reactivity: 3-EPA as a Synthetic Hub
The synthetic utility of this compound stems from the targeted reactivity of its carboxyl group. This functional group allows 3-EPA to serve as a versatile branching point for the synthesis of esters, amides, and alcohols, each class of compounds having significant applications.
Caption: Key synthetic transformations of this compound.
Esterification: Accessing Ethers and Solvents
Esterification is one of the most common transformations of 3-EPA. The resulting esters, particularly Ethyl 3-Ethoxypropionate (EEP), are valuable as high-performance solvents in the coatings and electronics industries due to their slow evaporation rate, excellent solvency for a wide range of polymers, and low surface tension.[5][6] They are also crucial intermediates in further syntheses.
Amide Bond Formation: Building Blocks for Pharmaceuticals
The formation of amides from 3-EPA is a cornerstone reaction for drug development. The 3-ethoxypropionamide moiety can be found in various biologically active molecules. This transformation is typically achieved using standard peptide coupling reagents (e.g., EDC, DCC, HATU) to activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine.
Reduction to Alcohols
Reduction of the carboxylic acid group affords 3-ethoxy-1-propanol. This primary alcohol can then undergo a host of subsequent reactions, such as oxidation to the corresponding aldehyde or conversion to halides, further expanding the library of accessible derivatives from the original 3-EPA precursor.
Applications in Advanced Synthesis
The derivatives of 3-EPA are not merely laboratory curiosities; they are integral components in high-value commercial products.
-
Pharmaceuticals: Ethyl 3-ethoxypropionate is used in the synthesis of selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), which are a class of drugs used for novel cancer therapies. The 3-ethoxypropyl fragment provides a desirable structural motif that can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
-
Coatings and Resins: As a solvent, EEP is prized in the formulation of automotive paints, industrial coatings, and cleaning agents.[5][7] Its linear structure and balanced polarity contribute to excellent flow, leveling, and high gloss in coating applications.[5][6]
-
Fine Chemicals: 3-EPA and its derivatives serve as intermediates for a range of fine chemicals and can be used as a medium for carrying out other chemical reactions, sometimes replacing more hazardous solvents.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps grounded in established chemical principles.
Protocol 1: Synthesis of Ethyl 3-Ethoxypropionate via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound.
Causality: The reaction is an equilibrium process. Using excess ethanol as both a reagent and a solvent drives the reaction toward the product side (Le Châtelier's Principle). The strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Caption: Workflow for Fischer Esterification of 3-EPA.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), absolute ethanol (10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).[8]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with saturated aqueous sodium chloride (brine).[9][10] The bicarbonate wash is crucial for neutralizing the acid catalyst and removing any unreacted 3-EPA. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 3-ethoxypropionate.
Safety and Handling
As with any chemical precursor, proper handling of this compound and its derivatives is essential.
-
Hazards: this compound is classified as causing serious eye damage.[1] Its common derivative, ethyl 3-ethoxypropionate, is a flammable liquid and vapor.[11][12] Long-term contact with air and light may lead to the formation of explosive peroxides.[13]
-
Precautions for Safe Handling:
-
Always work in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11][14]
-
Store containers tightly closed in a cool, dry place away from oxidizing agents.[12]
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.[11]
-
Conclusion
This compound is a powerful and versatile precursor in chemical synthesis. Its bifunctional nature allows for straightforward and high-yielding transformations into a diverse range of valuable esters, amides, and alcohols. These derivatives are critical intermediates in the pharmaceutical industry and find widespread use as high-performance solvents. By understanding its core reactivity and employing robust, well-reasoned protocols, researchers can continue to unlock new applications for this important synthetic building block, driving innovation in drug discovery and materials science.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61351, this compound.
- Google Patents (2021). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
- Ataman Kimya (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Union Petrochemical (2023). Safety Data Sheet: Ethyl 3-Ethoxypropionate.
- PENPET (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- SmartChemi (2015). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- Cheméo (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9).
- SDS Report (2024). Safety Data Sheet 29 CFR 1910.1200.
- SpectraBase (n.d.). This compound ethyl ester - Optional[1H NMR] - Spectrum.
- SpectraBase (n.d.). This compound ethyl ester - Optional[13C NMR] - Chemical Shifts.
- Ataman Kimya (n.d.). ETHYL 3-ETOXY PROPIONATE.
- Smart Chemical (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- Google Patents (2014). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
- National Center for Biotechnology Information (n.d.). 3-(4-Ethoxybenzoyl)propionic acid.
- NIST (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester.
- Organic Syntheses (n.d.). ethyl 3,3-diethoxypropanoate.
- The Good Scents Company (n.d.). ethyl 3-ethoxypropionate.
- Google Patents (2020). KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.
- University of Missouri–St. Louis (n.d.). The Fischer Esterification.
- OperaChem (2024). Fischer Esterification-Typical Procedures.
- Wellesley College (n.d.). Fischer Esterification.
- NIST (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester Notes.
- Google Patents (1992). US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-ethoxypropionate | 763-69-9 [chemicalbook.com]
- 3. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 4. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 5. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 6. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]
- 7. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 8. cerritos.edu [cerritos.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. unionpetrochemical.com [unionpetrochemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. ark-chem.co.jp [ark-chem.co.jp]
A Theoretical and Computational Scrutiny of 3-Ethoxypropionic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-Ethoxypropionic acid, a molecule of interest in various chemical and pharmaceutical contexts. While its ethyl ester is a widely utilized solvent, the parent acid's intrinsic molecular properties remain less explored from a computational standpoint. This document outlines key theoretical methodologies to elucidate the structural, vibrational, and electronic characteristics of this compound. By leveraging Density Functional Theory (DFT) and other computational tools, researchers can gain profound insights into the molecule's behavior, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the properties of ether-containing carboxylic acids.
Introduction: The Rationale for a Theoretical Approach
This compound (C₅H₁₀O₃) presents an interesting case for theoretical investigation due to the interplay of its flexible ethoxy group and the reactive carboxylic acid moiety.[1] Understanding the molecule's conformational landscape, vibrational signatures, and electronic properties is paramount for predicting its reactivity, acidity, and interactions in biological or chemical systems. Experimental characterization provides essential data, but a robust theoretical model can offer a deeper, atomistic understanding of the underlying principles governing its behavior.
Computational chemistry, particularly methods rooted in quantum mechanics, allows for the exploration of molecular properties that may be difficult or costly to measure experimentally. This guide will focus on a multi-faceted theoretical approach, encompassing geometry optimization, vibrational frequency analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis. These methods, when applied systematically, create a self-validating system where computational results can be correlated with and help interpret experimental data.
Foundational Physicochemical Properties
A theoretical study is best grounded by an understanding of the known physical and chemical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| IUPAC Name | 3-ethoxypropanoic acid | PubChem[1] |
| CAS Number | 4324-38-3 | PubChem[1] |
Conformational Analysis and Geometry Optimization: The Structural Blueprint
The presence of rotatable bonds in the ethoxy and propionic acid chains suggests that this compound can exist in multiple conformations. Identifying the most stable conformer (the global minimum on the potential energy surface) is the first critical step in any theoretical study.
Experimental Workflow: Computational Geometry Optimization
A systematic conformational search is recommended to identify all low-energy isomers. This can be followed by geometry optimization using a robust computational method.
-
Initial Structure Generation : Generate a starting 3D structure of this compound.
-
Conformational Search : Employ a conformational search algorithm (e.g., using molecular mechanics force fields like MMFF94) to explore the potential energy surface and identify various low-energy conformers.
-
DFT Optimization : Each identified conformer should then be subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide accurate geometries for organic molecules.
-
Frequency Calculation : Perform a vibrational frequency calculation on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The vibrational frequencies also provide valuable data for spectroscopic analysis.
The following diagram illustrates the workflow for determining the most stable conformation of this compound.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy (Infrared and Raman) provides a "fingerprint" of a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide insights into the bonding and structure of the molecule.
Theoretical Vibrational Analysis
The vibrational frequencies are obtained from the frequency calculation performed after geometry optimization. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical method.
Key vibrational modes to analyze for this compound include:
-
O-H stretch : This is characteristic of the carboxylic acid group and is sensitive to hydrogen bonding.
-
C=O stretch : The position of this band is indicative of the electronic environment of the carbonyl group. Studies have shown a correlation between the C=O stretching frequency and the pKa of carboxylic acids.[2][3][4]
-
C-O-C stretch : This mode is characteristic of the ether linkage.
-
CH₂, CH₃ stretches and bends : These vibrations are associated with the ethyl and propyl chains.
The following table presents a hypothetical summary of key calculated and scaled vibrational frequencies for the global minimum conformer of this compound, based on typical values for similar molecules.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H stretch | ~3700 | ~3579 | 3500-3600 (monomer) |
| C=O stretch | ~1800 | ~1741 | 1700-1760 |
| C-O-C stretch | ~1150 | ~1112 | 1080-1150 |
| -CH₂- scissoring | ~1480 | ~1431 | 1420-1470 |
The diagram below illustrates the key functional groups and their associated vibrational modes in this compound.
Electronic Structure Analysis: Unveiling Reactivity
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs.[5] This analysis is crucial for understanding intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
Protocol for NBO Analysis:
-
Perform a single-point energy calculation on the optimized geometry of this compound using the same DFT method and basis set.
-
Include the POP=NBO keyword in the calculation input file.
-
Analyze the output to identify key donor-acceptor interactions and their stabilization energies (E(2)).
For this compound, key interactions to investigate would be the delocalization of lone pair electron density from the oxygen atoms of the ether and carbonyl groups into antibonding orbitals of adjacent bonds.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[6][7][8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.
Protocol for HOMO-LUMO Analysis:
-
The HOMO and LUMO energies are typically obtained from the output of the DFT calculation.
-
Visualize the HOMO and LUMO orbitals to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.
For this compound, it is expected that the HOMO will be localized on the oxygen atoms with lone pairs, while the LUMO will be centered on the antibonding π* orbital of the carbonyl group.
The following diagram illustrates the concept of HOMO-LUMO analysis and its relationship to chemical reactivity.
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchemlett.com [jchemlett.com]
- 3. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
Environmental impact and biodegradability of 3-Ethoxypropionic acid
An In-Depth Technical Guide to the Environmental Impact and Biodegradability of 3-Ethoxypropionic Acid
Executive Summary
This technical guide provides a comprehensive assessment of the environmental fate, biodegradability, and ecotoxicity of this compound (3-EPA). In industrial and commercial contexts, 3-EPA is of primary environmental interest as the principal hydrolysis and biodegradation intermediate of its widely used ester, Ethyl 3-ethoxypropionate (EEP). EEP is a common organic solvent valued in the coatings and electronics industries for its favorable performance and safety profile.[1]
Due to the limited direct experimental data on 3-EPA, this guide employs a scientifically rigorous approach, leveraging the extensive dataset available for the parent ester, EEP, as a primary surrogate. The assessment is further supported by data from structural analogues, such as propionic acid.
The key findings indicate that Ethyl 3-ethoxypropionate is not persistent in the environment. Predictive models and available data suggest it is readily biodegradable.[2][3] Its low octanol-water partition coefficient (Log Kow) signifies a low potential for bioaccumulation.[2][4] The aquatic toxicity of EEP is moderate, classifying it as harmful to aquatic organisms.[2][4] This guide synthesizes these findings to build a robust environmental profile for this compound, detailing the proposed metabolic pathways and the standardized methodologies used for its environmental assessment.
Introduction to this compound and its Environmental Relevance
This compound (CAS No. 4324-38-3) is an ether-carboxylic acid.[5] While it has limited direct industrial application, its environmental significance stems almost entirely from its role as a degradation product of Ethyl 3-ethoxypropionate (EEP, CAS No. 763-69-9).[6] EEP is a high-performance industrial solvent used extensively in automotive paints, industrial coatings, and cleaning agents. It is favored for its slow evaporation rate, excellent solvency for a wide range of polymers, and its classification as a safer alternative to more hazardous, high-VOC (Volatile Organic Compound) solvents.[7]
When EEP is released into the environment, it is subject to both abiotic and biotic degradation processes. The initial and critical step in its environmental breakdown is the hydrolysis of the ester bond, yielding this compound and ethanol.
CH₃CH₂OCH₂CH₂COOCH₂CH₃ (EEP) + H₂O → CH₃CH₂OCH₂CH₂COOH (3-EPA) + CH₃CH₂OH (Ethanol)
Therefore, understanding the environmental impact of EEP necessitates a thorough analysis of its primary metabolite, 3-EPA. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the biodegradability and ecotoxicological profile of 3-EPA, contextualized by the environmental behavior of its parent compound.
Environmental Fate and Transport
The environmental fate of a chemical—where it goes, how long it persists, and how it transforms—is governed by its physicochemical properties.
Physicochemical Properties and Distribution
The properties of both EEP and 3-EPA dictate their behavior in environmental compartments such as water, soil, and air.
| Property | Ethyl 3-ethoxypropionate (EEP) | This compound (3-EPA) | Environmental Implication |
| CAS Number | 763-69-9[6] | 4324-38-3[5] | Unique identification. |
| Molecular Formula | C₇H₁₄O₃[6] | C₅H₁₀O₃[5] | Defines basic chemical identity. |
| Molecular Weight | 146.19 g/mol [2] | 118.13 g/mol [5] | Influences diffusion and transport. |
| Log Kow (Octanol-Water Partition Coefficient) | 1.35 - 1.47[2][4] | -0.1 (Estimated)[5] | Low Bioaccumulation Potential: A Log Kow < 3 indicates the substance is unlikely to bioaccumulate in the fatty tissues of organisms. |
| Water Solubility | 54.1 g/L at 20°C[8] | High (expected) | High Mobility: High water solubility suggests the substance will readily partition into the aqueous phase and exhibit mobility in soil, with low adsorption to organic matter. |
| Vapor Pressure | 1.36 - 1.5 mm Hg at 25°C[3] | Low (expected) | Moderate Volatility (EEP): EEP has moderate volatility, contributing to its use as a slow-evaporating solvent. The acid form (3-EPA) is expected to be non-volatile from water. |
The low Log Kow of the parent ester, EEP, is a critical parameter, strongly indicating that neither EEP nor its more hydrophilic metabolite, 3-EPA, will persist and accumulate in food chains.[2]
Abiotic and Biotic Degradation
As previously noted, the primary transformation pathway for EEP is hydrolysis to 3-EPA and ethanol. Following this, the ultimate fate is determined by biodegradation. While direct experimental data on 3-EPA is scarce, the data for EEP is informative. The U.S. EPA's EPI Suite™ prediction model classifies EEP as readily biodegradable .[3] Furthermore, safety data sheets consistently note that its persistence in the environment is unlikely.[2] This implies that microorganisms in soil and water can efficiently use the molecule as a carbon source, leading to its complete mineralization to carbon dioxide and water.
Biodegradability Assessment
Biodegradability is the most crucial factor in determining a chemical's environmental persistence. For 3-EPA, we infer its biodegradability from its precursor, EEP, and its structural components.
Proposed Biodegradation Pathway for this compound
Once formed from EEP hydrolysis, 3-EPA is expected to enter established metabolic pathways for carboxylic acids and ethers. A plausible biodegradation pathway involves two key stages: activation of the carboxylic acid and subsequent cleavage of the carbon skeleton or the ether bond.
-
Activation: The metabolism of many xenobiotic carboxylic acids begins with their activation to a thioester by conjugation with Coenzyme A (CoA), forming 3-ethoxypropionyl-CoA.[9][10] This step is ATP-dependent and prepares the molecule for further enzymatic reactions.[10]
-
Degradation: Following activation, two primary routes are possible:
-
Ether Cleavage (O-dealkylation): Cytochrome P450 monooxygenases or other enzymes can cleave the ethyl group, yielding 3-hydroxypropionic acid and acetaldehyde. 3-hydroxypropionic acid is a natural metabolite that can enter central metabolic pathways.
-
Beta-Oxidation-like Process: The activated molecule may undergo oxidation reactions analogous to the beta-oxidation of fatty acids, leading to the shortening of the carbon chain.
-
The ultimate end products of these pathways are CO₂, H₂O, and microbial biomass.
Standardized Testing Methodology: OECD 301F (Manometric Respirometry)
To experimentally determine if a substance is "readily biodegradable," standardized tests developed by the Organisation for Economic Co-operation and Development (OECD) are used. The OECD 301F test is a robust method suitable for a wide range of chemicals, including those with limited water solubility.[11][12]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated in a closed flask under aerobic conditions. The consumption of oxygen by the microorganisms as they metabolize the substance is measured over 28 days by a pressure sensor (manometer). The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[12]
Experimental Protocol: OECD 301F
-
Preparation of Reagents:
-
Mineral Medium: Prepare a buffered aqueous solution containing essential mineral salts (e.g., potassium, magnesium, calcium, iron).
-
Inoculum: Collect activated sludge from a domestic wastewater treatment plant. Wash and re-suspend the sludge to achieve a final microbial concentration of approximately 30 mg/L in the test vessels.[13]
-
Test Substance Preparation: Prepare a stock solution of the test substance (e.g., 3-EPA). For poorly soluble substances, direct addition or coating onto a solid support like silica gel is permissible.[12]
-
-
Apparatus Setup:
-
Set up manometric respirometer flasks for each test condition. Each flask is sealed and connected to a pressure sensor. A potassium hydroxide (KOH) solution in a separate cup inside the flask traps the produced CO₂, ensuring that the pressure change is solely due to oxygen consumption.
-
-
Test Conditions:
-
Test Vessels: Run in triplicate containing inoculum and test substance (e.g., at 100 mg/L).
-
Blank Control: Run in triplicate containing only inoculum to measure endogenous respiration.
-
Reference Control: Run with a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability and activity of the inoculum.[12]
-
Toxicity Control: Run with a mixture of the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.[12]
-
-
Incubation and Measurement:
-
Incubate all flasks at a constant temperature (20 ± 1°C) in the dark, with continuous stirring for 28 days.
-
Record the oxygen uptake continuously or at frequent intervals.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage biodegradation at each time point by subtracting the oxygen uptake of the blank control from the test vessels and dividing by the ThOD.
-
Pass Criteria: The substance is considered readily biodegradable if it achieves ≥60% biodegradation within the 28-day study period AND this level is reached within a "10-day window" following the onset of biodegradation (defined as the point where 10% biodegradation is reached).[14]
-
Ecotoxicity Profile
Ecotoxicity testing evaluates the potential harm a substance can cause to aquatic and terrestrial organisms. The assessment for 3-EPA relies on data from its parent ester, EEP.
Aquatic Toxicity of Ethyl 3-ethoxypropionate
Acute toxicity data is available for the three primary trophic levels in the aquatic environment: fish, invertebrates (crustaceans), and algae.
| Trophic Level | Species | Endpoint | Value (mg/L) | Classification | Reference |
| Fish | Pimephales promelas (Fathead Minnow) | 96-hour LC₅₀ | 62 | Harmful | [2] |
| Invertebrates | Daphnia magna (Water Flea) | 48-hour EC₅₀ | 970 | Not Classified | [2] |
| Algae | Pseudokirchneriella subcapitata | 72-hour ErC₅₀ | >110 (highest conc. tested) | Not Classified | ECHA Data |
-
LC₅₀ (Lethal Concentration, 50%): The concentration that is lethal to 50% of the test fish population.
-
EC₅₀ (Effective Concentration, 50%): The concentration that causes a 50% effect (e.g., immobilization of Daphnia) in the test population.
Based on the fish acute toxicity value (LC₅₀ between 10 and 100 mg/L), EEP is classified as Harmful to aquatic life under the Globally Harmonized System (GHS).[2]
Ecotoxicity of this compound (as Hydrolysis Product)
Standardized Testing Methodology: OECD 203 (Fish, Acute Toxicity Test)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.
Principle: Groups of fish of a recommended species (e.g., Zebrafish or Fathead Minnow) are exposed to the test substance at a range of concentrations in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC₅₀ is calculated at the end of the exposure period.
Experimental Protocol: OECD 203 (Semi-Static Test)
-
Test Organisms: Use a recommended fish species, acclimated to laboratory conditions.
-
Range-Finding Test: Conduct a preliminary test with a wide range of concentrations (e.g., 1, 10, 100 mg/L) to determine the concentration range for the definitive test.
-
Definitive Test Setup:
-
Concentrations: Prepare at least five test concentrations in a geometric series (e.g., 5, 10, 20, 40, 80 mg/L) based on the range-finding results.
-
Controls: Include a control group exposed only to the dilution water.
-
Replicates: Use a sufficient number of fish (e.g., 7-10) per concentration, housed in replicate tanks.
-
-
Exposure and Observation:
-
Expose the fish for a continuous 96-hour period.
-
In a semi-static test, the test solutions are completely renewed every 24 hours to maintain the concentration of the test substance and water quality.
-
Observe and record mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.
-
-
Data Analysis:
-
Use statistical methods (e.g., probit analysis) to calculate the LC₅₀ value and its 95% confidence limits for each observation period.
-
Summary and Conclusion
This technical guide has synthesized the available data to construct a comprehensive environmental profile for this compound. The assessment is primarily based on the well-documented properties of its parent ester, Ethyl 3-ethoxypropionate, a widely used industrial solvent.
-
Persistence and Bioaccumulation: 3-EPA is an intermediate in the degradation of EEP. Based on predictive models and supporting data for EEP, the overall chemical system is considered not persistent and is expected to be readily biodegradable .[2][3] The low Log Kow value indicates a low potential for bioaccumulation .[2][4]
-
Ecotoxicity: The parent ester, EEP, is classified as harmful to aquatic organisms , with fish being the most sensitive trophic level tested.[2] The hydrolysis product, 3-EPA, is expected to exhibit a similar or lower level of toxicity.
References
- Union Petrochemical. (2023, January 7). Safety Data Sheet: Ethyl 3-Ethoxypropionate.
- Redox. (2022, May 24). Safety Data Sheet: Ethyl 3-ethoxypropionate.
- The Good Scents Company. (n.d.). Ethyl 3-ethoxypropionate.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- OECD SIDS. (2009, April). SIDS Initial Assessment Profile for Tris(2-chloro-1-methylethyl) phosphate.
- European Chemicals Agency (ECHA). (n.d.). Ethyl 3-ethoxypropionate: Substance Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61351, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate.
- Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology.
- Smarter Chemical. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- U.S. Environmental Protection Agency. (n.d.). ChemView: Biodegradability Data.
- Haz-Map. (n.d.). Ethyl-3-ethoxypropionate.
- Al-Hadiya, B. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules. Molecules.
- ResearchGate. (n.d.). Metabolic pathways involved in the production of carboxylic acids and short-chain alcohols.
- OECD SIDS. (2006, April). SIDS Initial Assessment Profile for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
- ResearchGate. (2008). Metabolic activation of carboxylic acids.
- ECETOC. (1986). Biodegradation Tests for Poorly-Soluble Compounds. Technical Report No. 20.
- Perflavory. (n.d.). EPI System Information for ethyl 3-ethoxypropionate.
- Stenutz, R. (n.d.). Ethyl 3-ethoxypropionate.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate.
- National Institute of Standards and Technology (NIST). (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester.
- Hüffer, T., et al. (2022). Toward the future of OECD/ISO biodegradability testing. Environmental Sciences Europe.
- OECD SIDS. (2002). SIDS Initial Assessment Profile for Propionic Acid.
- Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database.
- ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests.
- European Chemicals Agency (ECHA). (n.d.). Propionic acid: Registration Dossier.
- Haz-Map. (n.d.). Ethyl-3-ethoxypropionate.
Sources
- 1. Ethyl 3-ethoxypropionate | 763-69-9 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. EPI System Information for ethyl 3-ethoxypropionate 763-69-9 [perflavory.com]
- 4. redox.com [redox.com]
- 5. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chm.pops.int [chm.pops.int]
- 8. Ethyl 3-ethoxypropionate 99 763-69-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 13. ecetoc.org [ecetoc.org]
- 14. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comprehensive Technical Guide to the Determination and Validation of Thermochemical Data for 3-Ethoxypropionic Acid
Abstract
This technical guide presents a comprehensive, field-proven methodology for the determination and validation of the core thermochemical properties of 3-Ethoxypropionic acid. Recognizing the current absence of publicly available experimental data for this compound, this document serves as a blueprint for researchers, process chemists, and drug development professionals. It provides a first-principles approach, integrating high-precision experimental techniques with advanced computational chemistry. The protocols herein are designed as a self-validating system, ensuring the generation of reliable and trustworthy data for use in reaction modeling, safety assessments, and process optimization.
Introduction: The Need for a Validated Thermochemical Profile
This compound (see Table 1) is an ether-carboxylic acid with potential applications as a specialty solvent, a building block in organic synthesis, and a precursor in the development of novel pharmaceutical agents. A quantitative understanding of its thermodynamic properties—such as enthalpy of formation, heat capacity, and entropy—is a prerequisite for safe, efficient, and scalable chemical processes. This data governs reaction energetics, equilibrium positions, and thermal stability, forming the bedrock of robust process design and hazard analysis.
To date, key thermochemical data for this compound has not been published in readily accessible literature. This guide provides the complete theoretical and practical framework to bridge this knowledge gap. We will detail a synergistic approach combining two pillars of thermochemical analysis:
-
Experimental Calorimetry: The definitive, physical measurement of energy changes through techniques like oxygen bomb calorimetry and Differential Scanning Calorimetry (DSC).
-
Ab Initio Computational Chemistry: The theoretical calculation of molecular energies using high-accuracy quantum chemical methods, such as Gaussian-4 (G4) theory.
By cross-validating the results from these orthogonal approaches, a complete and highly reliable thermochemical dataset can be established.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 3-ethoxypropanoic acid[1] |
| Molecular Formula | C₅H₁₀O₃[1] |
| Molecular Weight | 118.13 g/mol [1] |
| CAS Number | 4324-38-3[1] |
| Canonical SMILES | CCOCCC(=O)O[1] |
| Chemical Structure |
Core Thermochemical Properties: A Blueprint for Determination
The primary objective of the described methodologies is to populate the following data table with high-confidence values. These parameters are essential for comprehensive chemical and thermal process modeling.
Table 2: Target Thermochemical Data for this compound (at 298.15 K)
| Property | Symbol | Phase | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation | ΔfH° | Liquid | To Be Determined | Bomb Calorimetry |
| Standard Enthalpy of Formation | ΔfH° | Gas | To Be Determined | Computational (G4) |
| Standard Enthalpy of Combustion | ΔcH° | Liquid | To Be Determined | Bomb Calorimetry |
| Enthalpy of Vaporization | ΔvapH | Liquid→Gas | To Be Determined | Correlation/Experiment |
| Standard Molar Heat Capacity | Cp | Liquid | To Be Determined (J/mol·K) | DSC |
Part I: Experimental Determination of Bulk Properties
Experimental methods provide the tangible, real-world data that serves as the ultimate benchmark for any thermochemical investigation. The protocols below are grounded in established international standards.
Standard Enthalpy of Combustion (ΔcH°) via Oxygen Bomb Calorimetry
Expertise & Causality: The enthalpy of combustion is the heat released during the complete oxidation of a substance. For an organic compound containing only C, H, and O, the products are solely CO₂(g) and H₂O(l). This well-defined reaction makes it the most accurate experimental route to determine the standard enthalpy of formation (ΔfH°). We use an isoperibol bomb calorimeter, where a reaction vessel (the "bomb") is submerged in a water bath of known heat capacity. The measured temperature rise of the water directly correlates to the energy released by the combustion.
Calibration is the cornerstone of trustworthy results. We use benzoic acid as a calibration standard because it is non-hygroscopic, combusts completely, and its enthalpy of combustion is certified by standards bodies like NIST[2][3]. This allows us to precisely determine the heat capacity of the entire calorimeter system (Ccal).
-
System Calibration:
-
Press approximately 1 g of certified standard benzoic acid into a pellet and record its mass precisely.
-
Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it touches the pellet.
-
Add 1 mL of deionized water to the bomb to ensure the final water product is in its liquid state and to absorb acid products.
-
Seal the bomb and pressurize it with ~30 atm of pure oxygen[4].
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to equilibrate thermally. Initiate the combustion by passing a current through the fuse wire.
-
Record the temperature change (ΔT) of the water bath until a stable maximum is reached.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion of benzoic acid and the measured ΔT, correcting for the fuse wire combustion. Repeat for statistical validation (n ≥ 5).
-
-
Sample Measurement (this compound):
-
Precisely weigh ~0.8 mL of this compound into the crucible. As it is a liquid, a quartz crucible is recommended.
-
Follow steps 1.2 through 1.7 as performed for the benzoic acid standard.
-
Calculate the total heat released (qtotal) using Ccal and the measured ΔT.
-
Correct qtotal for the heat contributions from the fuse wire ignition to find the heat of combustion of the sample (qcomb).
-
The standard internal energy of combustion (ΔcU°) is calculated from qcomb and the mass of the sample.
-
Convert the internal energy to the standard enthalpy of combustion (ΔcH°) using the relation: ΔcH° = ΔcU° + ΔngasRT, where Δngas is the change in moles of gas for the combustion reaction: C₅H₁₀O₃(l) + 6 O₂(g) → 5 CO₂(g) + 5 H₂O(l) Here, Δngas = 5 - 6 = -1.
-
-
Derivation of Enthalpy of Formation (ΔfH°):
-
Apply Hess's Law using the experimentally determined ΔcH° and the well-established standard enthalpies of formation for CO₂(g) and H₂O(l): ΔcH° = [5 * ΔfH°(CO₂, g) + 5 * ΔfH°(H₂O, l)] - [ΔfH°(C₅H₁₀O₃, l) + 6 * ΔfH°(O₂, g)]
-
Solve for ΔfH°(C₅H₁₀O₃, l), noting that ΔfH°(O₂, g) is zero by definition.
-
Molar Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
Expertise & Causality: Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. DSC measures this property by comparing the heat flow required to heat the sample to that required to heat an inert reference (e.g., an empty pan) under the same temperature program. A sapphire standard, with its accurately known heat capacity, is used for calibration, ensuring the trustworthiness of the measurement.
-
Calibration: Perform a baseline run with two empty, hermetically sealed aluminum pans. Then, run a calibration scan using a sapphire disk of known mass in the sample pan. This generates a calibration factor.
-
Sample Preparation: Hermetically seal a precisely weighed amount (5-10 mg) of this compound into an aluminum DSC pan.
-
Measurement: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., 273.15 K), then ramp the temperature at a controlled rate (e.g., 10 K/min) to an upper limit below its boiling point (e.g., 373.15 K).
-
Data Analysis: The DSC software will record the differential heat flow. Using the calibration factor from the sapphire standard, the specific heat capacity (Cp) of liquid this compound can be calculated across the entire temperature range.
Caption: Workflow for ab initio calculation of gas-phase enthalpy of formation.
Part III: Data Integration and Validation
Trustworthiness: Neither the experimental nor the computational result should be considered in isolation. A self-validating thermochemical dataset is achieved when results from independent methods converge and are consistent with fundamental thermodynamic laws. The key to linking the liquid-phase experimental data with the gas-phase computational data is the enthalpy of vaporization (ΔvapH).
The relationship is defined by the following thermochemical cycle based on Hess's Law:
ΔfH°(gas) = ΔfH°(liquid) + ΔvapH
A dataset can be considered validated if the experimentally derived liquid-phase enthalpy of formation and the computationally derived gas-phase enthalpy of formation differ by a physically reasonable enthalpy of vaporization for a molecule of this size and functionality. ΔvapH can be measured via techniques like correlation gas chromatography or estimated with established empirical models (e.g., Trouton's rule, Chen's method) for a preliminary check. If the values are inconsistent, it signals a need to review experimental procedures or computational models for potential errors.
Caption: Thermochemical cycle for validating experimental and computational data.
Conclusion
This guide has outlined a rigorous, dual-pronged strategy for establishing the core thermochemical data for this compound. By meticulously executing the detailed protocols for oxygen bomb calorimetry and G4 computational analysis, researchers can generate high-fidelity data for both liquid and gas phases. The final validation step, which reconciles these values via the enthalpy of vaporization, ensures the production of a cohesive and trustworthy thermochemical profile. This validated data will empower scientists and engineers to confidently model, design, and scale processes involving this compound, accelerating research and ensuring safer, more efficient chemical development.
References
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9).
- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.
- eThermo. (n.d.). Ethyl 3-ethoxypropionate Thermodynamic & Transport Properties.
- Wildcat, W. (2015). Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry? Chemistry Stack Exchange.
- Yagofarov, M. I., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(20), 7154.
- ResearchGate. (2023). How can we calculate heat of formation using gaussian?
- Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE.
- Hashmi, M. A. (2022). How to Calculate Formation Energy of a Diatomic Molecule in Gaussian. YouTube.
- Dorofeeva, O. V., & Kolesnikova, I. N. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 22, 735-751.
- NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61351, this compound.
- Mitchell, L., et al. (2024). Beverage sample preparation and procedures for bomb calorimetry. Food Chemistry, 434, 137459.
- Scribd. (n.d.). Sop For BOMB Calorimeter.
- Bureau of Standards. (1911). Circular of the Bureau of Standards no. 11: the standardization of bomb calorimeters. Wikimedia Commons.
- Chemistry For Everyone. (2023). How Do You Set Up A Bomb Calorimeter Correctly? YouTube.
- Costello, L., et al. (2023). Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist. Nutrition & Dietetics, 80(3), 317-329.
- NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate.
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
3-Ethoxypropionic acid stability and degradation pathways
An In-depth Technical Guide to the Stability and Degradation of 3-Ethoxypropionic Acid
Foreword: Navigating the Known and the Predicted
In the landscape of chemical research and pharmaceutical development, a thorough understanding of a molecule's stability is paramount. It dictates storage conditions, formulation strategies, and potential toxicological profiles. This guide focuses on this compound, a molecule featuring both a carboxylic acid and an ether functional group.
Physicochemical Profile and Structural Reactivity
This compound (C₅H₁₀O₃) possesses two key functional groups that govern its reactivity: a terminal carboxylic acid and an ethyl ether linkage. The interplay between these groups dictates the molecule's stability and the likely points of failure under chemical stress.
The carboxylic acid group is generally stable but can undergo reactions like esterification or decarboxylation under specific conditions.[1] The ether linkage, while more stable than an ester, is susceptible to oxidative cleavage and attack by strong acids.[2] The electron-withdrawing nature of the carboxylic acid group may have a modest influence on the reactivity of the nearby ether linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-ethoxypropanoic acid | [3] |
| CAS Number | 4324-38-3 | [3] |
| Molecular Formula | C₅H₁₀O₃ | [3] |
| Molecular Weight | 118.13 g/mol | PubChem |
| Appearance | Liquid (Predicted) | |
| SMILES | CCOCCC(=O)O | [3] |
Predicted Degradation Pathways
Based on the functional groups present, we can predict several key degradation pathways under standard forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal stress). These predictions provide a rational basis for designing analytical methods to detect potential degradants.
Hydrolytic Degradation
The ether bond in this compound is expected to be stable under neutral and basic aqueous conditions at ambient temperatures. Unlike esters, ethers do not readily undergo hydrolysis.[2] Acid-catalyzed cleavage is possible but typically requires harsh conditions (e.g., strong acids and high temperatures), which are outside the scope of typical pharmaceutical stability testing. The carboxylic acid moiety is stable to hydrolysis.
Oxidative Degradation
Oxidative conditions represent the most probable pathway for significant degradation. The carbon atom adjacent (alpha) to the ether oxygen is a primary target for radical abstraction, which can lead to the formation of hydroperoxides. These intermediates are often unstable and can decompose, leading to cleavage of the C-O bond.
A plausible oxidative degradation pathway could proceed as follows:
-
Initiation: A radical initiator (e.g., from AIBN, or trace metals in a peroxide solution) abstracts a hydrogen atom from the carbon alpha to the ether oxygen.
-
Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another molecule of this compound, forming a hydroperoxide and propagating the chain reaction.
-
Termination/Decomposition: The unstable hydroperoxide can decompose, potentially leading to cleavage of the molecule, yielding products such as 3-hydroxypropionic acid, acetaldehyde, and acetic acid.
Caption: A potential photolytic degradation pathway via bond cleavage.
Thermal Degradation
At elevated temperatures, the primary predicted pathway for thermal degradation would be decarboxylation, a characteristic reaction of carboxylic acids, although this typically requires very high temperatures for simple alkyl carboxylic acids. [4][5]This would result in the formation of ethyl propyl ether and carbon dioxide. Ether cleavage at high temperatures is also possible but is generally a high-energy process.
A Practical Framework for Stability and Degradation Studies
To empirically determine the stability and degradation pathways of this compound, a forced degradation study is essential. This section provides a comprehensive, self-validating protocol framework grounded in ICH Q1A(R2) principles.
Experimental Workflow: Forced Degradation Study
The objective is to intentionally degrade the sample to an appropriate extent (typically 5-20%) to ensure that analytical methods are stability-indicating and to generate a sufficient quantity of degradants for identification.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Experimental Protocol
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Calibrated analytical balance, volumetric flasks, pipettes
-
HPLC-UV system, LC-MS/MS system
-
pH meter, oven, photostability chamber
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1.0 mg/mL stock solution.
-
-
Application of Stress Conditions: (Time points: e.g., 0, 2, 4, 8, 24 hours, or until target degradation is achieved).
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place a few milligrams of solid this compound in a vial and heat at 80°C. Dissolve in the mobile phase before analysis.
-
-
Photolytic Stress: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acidified water and acetonitrile is a suitable starting point.
-
Monitor for the appearance of new peaks (degradants) and the decrease in the area of the parent peak.
-
-
Degradant Identification:
-
For samples showing significant degradation, perform analysis using LC-MS/MS. [6] * Use the mass-to-charge ratio (m/z) of the degradant peaks to propose elemental compositions.
-
Perform fragmentation (MS/MS) analysis to elucidate the structures of the degradation products and confirm the proposed pathways.
-
Data Presentation and Interpretation
All quantitative results should be summarized in a table to facilitate comparison across different stress conditions.
Table 2: Example Forced Degradation Summary
| Stress Condition | Duration | % Assay of Parent | % Area of Major Degradant 1 | Mass Balance (%) |
| Control (T=0) | 0 hr | 100.0 | N/D | 100.0 |
| 0.1 M HCl, 60°C | 24 hr | 99.5 | N/D | 99.5 |
| 0.1 M NaOH, 60°C | 24 hr | 99.2 | N/D | 99.2 |
| 3% H₂O₂, RT | 8 hr | 85.3 | 12.1 (at RRT 0.8) | 97.4 |
| 80°C Heat | 24 hr | 98.8 | 0.5 (at RRT 1.2) | 99.3 |
| Photolytic | ICH Q1B | 96.5 | 2.5 (at RRT 0.9) | 99.0 |
| N/D: Not Detected; RRT: Relative Retention Time |
Conclusion and Recommendations
This guide establishes that while direct experimental data on the degradation of this compound is scarce, a robust stability profile can be predicted from its chemical structure. The ether linkage is the most probable site for degradation, primarily under oxidative stress , and to a lesser extent, under photolytic conditions. The molecule is predicted to be highly stable to hydrolysis and moderately stable to thermal stress.
For researchers, scientists, and drug development professionals, the key takeaway is the critical need for empirical testing. The provided experimental framework offers a comprehensive starting point for conducting forced degradation studies. These studies are not merely a regulatory requirement but a fundamental scientific investigation that will confirm the predicted pathways, identify any unexpected degradants, and ensure the development of a safe, stable, and effective final product.
References
- Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate Revision 5.
- LookChem. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate Revision 3.
- Simagchem. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
- University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
- Khan Academy. (n.d.). Carboxylic acid reactions overview.
- Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity.
- Union Petrochemical. (2023). Material Safety Data Sheet - Ethyl 3-Ethoxypropionate.
- Reddit. (2025). Ether VS carboxylic acid reactivity.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Australian Government Department of Health. (2021). ANALYTICAL METHOD SUMMARIES.
- Analytice. (n.d.). Ethyl 3-ethoxypropionate - analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61351, this compound.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- SpectraBase. (n.d.). This compound ethyl ester - Spectrum.
- Sokolova, I. V., et al. (n.d.). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. Proceedings of SPIE.
Sources
- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 2. reddit.com [reddit.com]
- 3. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 5. smartchemi.com [smartchemi.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Discovery and history of 3-Ethoxypropionic acid
An In-depth Technical Guide to 3-Ethoxypropionic Acid: Its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its primary ester, ethyl 3-ethoxypropionate (EEP), represent a class of ether-esters that have become indispensable in modern industry. Characterized by a slow evaporation rate, excellent solvency for a wide range of polymers, low surface tension, and high electrical resistance, EEP is a high-performance solvent pivotal in the coatings, inks, and electronics sectors.[1][2][3] This guide provides a comprehensive overview of the historical development of this compound, tracing its origins from early 20th-century chemical principles to the sophisticated synthesis methods employed today. We will delve into the evolution of its production, detail key experimental protocols, and connect its unique physicochemical properties to its broad spectrum of applications.
A Historical Perspective: The Genesis of an Industrial Solvent
The discovery of this compound was not a singular event but rather an outcome of the systematic exploration of fundamental organic reactions, specifically the Michael addition. The historical trajectory is best understood through the evolution of its synthesis, driven by the increasing demand for specialized solvents.
Early Synthesis Efforts
The foundational chemistry for producing this compound derivatives was established in the mid-20th century. One of the earliest documented methods for producing its ethyl ester (EEP) is described in a 1945 patent. This process involved heating a mixture of β-ethoxypropionitrile with ethanol and sulfuric acid.[4][5] While effective, this route was multi-stepped and relied on less common starting materials.
The Shift to Direct Addition and Catalysis Evolution
A significant advancement came with the development of methods based on the direct addition of ethanol to ethyl acrylate. Initially, this reaction was catalyzed by strong bases, such as alkali metal alkoxides like sodium ethoxide.[4][5][6] However, these catalysts were highly sensitive to water and acidic impurities, which could neutralize them and complicate the purification process by forming organic salts.[6][7]
A major turning point, detailed in patents from the early 1990s, was the discovery that the addition of ethanol to ethyl acrylate could be efficiently catalyzed by strong acids, such as methane sulfonic acid.[4][5][7] This innovation provided a more robust and economical pathway to high-purity EEP. The primary motivation for this development was the search for a safer, non-carcinogenic substitute for other industrial solvents like ethoxyethyl acetate.[4][5]
Further refinements to the catalytic process have continued, with modern methods employing anion-exchange resins or small-molecule tertiary amines.[6][7] These advanced catalysts offer several advantages, including milder reaction conditions, easier separation, recyclability, and the ability to produce the high-purity ( >99.8%) product required for demanding applications in the electronics and optoelectronics industries.[6]
Caption: The historical evolution of synthesis methods for Ethyl 3-Ethoxypropionate.
Core Synthesis and Experimental Protocol
The predominant modern method for synthesizing ethyl 3-ethoxypropionate is the catalyzed addition of ethanol across the double bond of ethyl acrylate.
Underlying Chemistry: The Michael Addition
The reaction is a classic example of a Michael addition (or 1,4-conjugate addition). The ethoxide ion (from ethanol, facilitated by the catalyst) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester (ethyl acrylate). This is followed by protonation to yield the final ether-ester product.
Laboratory-Scale Synthesis Protocol
This protocol describes a generalized procedure for the synthesis of ethyl 3-ethoxypropionate using a recyclable catalyst, adapted from modern patent literature.[6][8]
Materials:
-
Anhydrous Ethanol
-
Ethyl Acrylate
-
Catalyst (e.g., strongly basic anion-exchange resin or a tertiary amine like triethylamine)
-
Reaction Vessel (e.g., three-neck round-bottom flask)
-
Stirrer, condenser, and temperature controller
-
Distillation apparatus
Procedure:
-
Reactor Charging: Charge the reaction vessel with anhydrous ethanol and ethyl acrylate. A molar excess of ethanol is typically used to drive the reaction towards the product.
-
Catalyst Addition: Add the catalyst to the reactant mixture. The amount can range from 0.1% to 20% by weight relative to the ethyl acrylate, depending on the catalyst's activity.[6][7]
-
Reaction Conditions: Maintain the mixture at a controlled temperature, typically between 30°C and 50°C, with continuous stirring to ensure uniform dispersion of the catalyst.[6][8]
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the consumption of ethyl acrylate via gas chromatography (GC). The reaction is typically complete within 4-8 hours.[6]
-
Catalyst Recovery: Once the reaction reaches completion (e.g., >98% conversion), stop the stirring and separate the catalyst by filtration. The recovered catalyst can often be regenerated and reused.[6]
-
Purification: The resulting filtrate, containing the product, excess ethanol, and unreacted ethyl acrylate, is purified by fractional distillation under reduced pressure.
-
Fraction Collection: Collect the purified ethyl 3-ethoxypropionate fraction, typically boiling at around 165-170°C at atmospheric pressure. The excess ethanol and unreacted starting material can be recovered and recycled.[8]
Caption: General workflow for the modern synthesis of Ethyl 3-Ethoxypropionate.
Physicochemical Properties & Industrial Significance
The widespread adoption of EEP is a direct result of its versatile and highly desirable combination of physical and chemical properties.
Table 1: Physicochemical Data for Ethyl 3-Ethoxypropionate
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [9][10] |
| Molar Mass | 146.18 g/mol | [9][10] |
| Boiling Point | ~170 °C | |
| Melting Point | -75 °C | [9] |
| Flash Point | ~59 °C | [11] |
| Density | ~0.95 g/cm³ | [9] |
| Water Solubility | 1.6 g/100 mL (20°C) | [9] |
| Evaporation Rate | Slow (relative to Butyl Acetate) | [11] |
| Surface Tension | Low | [1][11] |
| Electrical Resistivity | High | [1][2][11] |
Causality of Properties and Applications
-
Slow Evaporation Rate: The high boiling point translates to a slow evaporation rate. This is critical in high-performance coatings, as it allows sufficient time for the coating to flow and level out, preventing defects and ensuring a high-gloss, smooth finish.[3]
-
Excellent Solvency: The ether and ester functional groups provide good solvency for a wide range of polymers, including acrylics, epoxies, polyurethanes, and polyesters. This makes it a versatile solvent compatible with numerous resin systems.[1]
-
Low Surface Tension & High Resistivity: These properties are particularly advantageous for electrostatic spray coatings. The low surface tension promotes wetting and smooth film formation, while the high resistivity optimizes atomization and transfer efficiency.[1][2]
-
Low Toxicity & Mild Odor: Compared to other solvents like NMP or glycol ethers, EEP has a more favorable safety profile, making it a preferred choice for reducing worker exposure and environmental impact.
Key Application Areas
-
Automotive and Industrial Coatings: Used as a retarder solvent in automotive OEM and refinish coatings to ensure high gloss and excellent film formation.[2][3]
-
Electronics: Serves as a high-purity solvent and cleaner in the manufacturing of semiconductors and LCD screens, particularly for photoresist applications.[1]
-
Printing Inks: Acts as a flow and leveling agent in printing inks, improving print quality.[9]
-
Chemical Synthesis: Used as a specialty solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Safety and Handling
Ethyl 3-ethoxypropionate is considered to have low acute toxicity but should be handled with standard laboratory precautions. It can be a mild irritant to the skin, eyes, and mucous membranes.
-
Ventilation: Use in a well-ventilated area to minimize vapor inhalation.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and appropriate protective clothing.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
- US5081285A, "Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate", Google P
- EP0499731A1, "Production of ethyl 3-ethoxy propanoate by acid catalyzed addition of ethanol to ethyl acrylate", Google P
- CN112479873A, "Synthesis method of 3-ethoxy ethyl propionate", Google P
- CN104016861A, "Preparation method for synthesis of ethyl 3-ethoxypropionate", Google P
- US5049314A, "Paint stripping composition consisting essentially of NMP and ethyl-3-ethoxy propionate", Google P
- "Cas 763-69-9,Ethyl-3-ethoxypropano
- "3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- "ETHYL 3-ETOXY PROPIONATE",
- "EEP( ETHYL 3-ETHOXYPROPIONATE )
- "ethyl 3,3-diethoxypropano
- "ETHYL 3-ETHOXYPROPIONATE",
- "High quality Ethyl-3-Ethoxypropion
- "this compound", PubChem, National Center for Biotechnology Inform
- "ethyl 3-ethoxypropion
- "763-69-9, Ethyl 3-ethoxypropion
- "this compound | C5H10O3 | CID 61351", PubChem, National Center for Biotechnology Inform
- "Ethyl 3-ethoxypropion
Sources
- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 3. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]
- 4. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 5. EP0499731A1 - Production of ethyl 3-ethoxy propanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 6. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 7. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 8. Ethyl 3-ethoxypropionate synthesis - chemicalbook [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
Methodological & Application
The Virtues of a Versatile Solvent: 3-Ethoxypropionic Acid in Modern Polymer Synthesis
An In-depth Guide for Researchers and Formulation Scientists
In the intricate world of polymer synthesis, the choice of solvent is a critical parameter that dictates not only the physical characteristics of the resulting polymer but also the efficiency and safety of the entire process. Among the diverse array of available solvents, 3-Ethoxypropionic acid (EEP), particularly its ethyl ester form (Ethyl 3-Ethoxypropionate), has emerged as a high-performance, environmentally conscious option for a multitude of applications, ranging from high-performance coatings to advanced electronic materials.[1][2] This application note provides a comprehensive overview of the utility of EEP as a solvent in polymer synthesis, complete with detailed protocols for the preparation of acrylic and polyurethane resins, and a guide to solvent selection.
Understanding the Advantage: Key Physicochemical Properties of Ethyl 3-Ethoxypropionate
Ethyl 3-Ethoxypropionate (EEP) is a slow-evaporating ether-ester solvent that offers a unique combination of properties, making it an ideal medium for a variety of polymerization reactions.[2] Its linear structure and the presence of both ether and ester functionalities contribute to its excellent solvency for a wide range of polymers, including acrylics, polyurethanes, epoxies, and polyesters.[2]
| Property | Value | Significance in Polymer Synthesis |
| Boiling Point | 165-172 °C | Allows for a wide range of reaction temperatures, suitable for various initiators and monomer systems.[1] |
| Flash Point | 58 - 59 °C | Offers a good safety profile for handling and storage.[3] |
| Vapor Pressure | 1.5 mmHg @ 25 °C | Low volatility reduces solvent loss and workplace exposure.[1] |
| Density | ~0.95 g/cm³ @ 25 °C | Standard density for an organic solvent.[4][5] |
| Solubility in Water | 1.6 - 5.2 g/L | Low water solubility is advantageous for water-sensitive polymerization reactions.[1] |
| Hansen Solubility Parameters (cal/cm³)^1/2 | Total: 9.1, Polar: 1.6, Non-Polar: 7.9, H-Bonding: 4.3 | Broad solvency for a wide range of polymer types.[1][6] |
| Evaporation Rate (Butyl Acetate = 1.0) | ~0.1 | Slow evaporation rate improves flow and leveling of polymer solutions and coatings, and prevents defects.[1] |
A Rational Approach to Solvent Selection
The selection of an appropriate solvent is a multi-faceted decision that balances chemical efficiency with safety, environmental impact, and cost. The following diagram illustrates a logical workflow for solvent selection in polymer synthesis, highlighting the key considerations that often lead to the choice of EEP.
Caption: Logical workflow for solvent selection in polymer synthesis.
Protocols for Polymer Synthesis in Ethyl 3-Ethoxypropionate
The following protocols are provided as representative examples for the synthesis of an acrylic and a polyurethane resin using EEP as the solvent. These are intended as a starting point for researchers, and optimization may be required for specific applications.
Protocol 1: Synthesis of a High-Solids Acrylic Polyol Resin
This protocol describes the synthesis of a hydroxyl-functional acrylic resin suitable for use in high-solids two-component polyurethane coatings. The methodology is adapted from standard solution polymerization techniques for acrylic resins.[7][8][9]
Materials:
-
Monomers:
-
Methyl Methacrylate (MMA)
-
n-Butyl Acrylate (BA)
-
2-Hydroxyethyl Methacrylate (HEMA)
-
Styrene (Sty)
-
-
Solvent: Ethyl 3-Ethoxypropionate (EEP)
-
Initiator: tert-Amyl peroxy-2-ethylhexanoate (or a suitable alternative with a known half-life at the reaction temperature)
-
Chain Transfer Agent (optional): 2-Mercaptoethanol (to control molecular weight)
-
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.
-
Addition funnel.
-
Heating and cooling system.
-
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Initial Charge: Charge the reactor with an initial portion of EEP (approximately one-third of the total solvent). Begin stirring and heat the solvent to the desired reaction temperature (e.g., 140-150 °C). The specific temperature should be chosen based on the half-life of the selected initiator.
-
Monomer/Initiator Feed: In a separate vessel, prepare a mixture of the monomers, the remaining EEP, the initiator, and the chain transfer agent (if used).
-
Polymerization: Once the solvent in the reactor has reached the target temperature, begin the slow, continuous addition of the monomer/initiator mixture from the addition funnel over a period of 3-4 hours. Maintain a constant temperature throughout the addition.
-
Chaser Addition: After the monomer feed is complete, add a small "chaser" amount of initiator dissolved in a small amount of EEP to ensure complete monomer conversion.
-
Hold Period: Maintain the reaction temperature for an additional 1-2 hours after the chaser addition to allow for the polymerization to go to completion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting acrylic resin solution can be characterized for its solids content, viscosity, molecular weight (by GPC), and hydroxyl number.
Example Formulation:
| Component | Weight (g) |
| Initial Reactor Charge | |
| Ethyl 3-Ethoxypropionate (EEP) | 100 |
| Monomer/Initiator Feed | |
| Methyl Methacrylate (MMA) | 75 |
| n-Butyl Acrylate (BA) | 125 |
| 2-Hydroxyethyl Methacrylate (HEMA) | 100 |
| Styrene (Sty) | 50 |
| Ethyl 3-Ethoxypropionate (EEP) | 100 |
| tert-Amyl peroxy-2-ethylhexanoate | 10 |
| 2-Mercaptoethanol | 5 |
| Chaser Initiator | |
| tert-Amyl peroxy-2-ethylhexanoate | 1 |
| Ethyl 3-Ethoxypropionate (EEP) | 10 |
Protocol 2: Synthesis of a Polyurethane Prepolymer
This protocol outlines the synthesis of an isocyanate-terminated polyurethane prepolymer, which can be subsequently chain-extended to form a solid polyurethane elastomer or used in moisture-curing formulations. This is a standard two-step process adapted for EEP as the solvent.[10][11][12]
Materials:
-
Diisocyanate: Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
Polyol: Polypropylene glycol (PPG, Mn = 1000 g/mol ) or a polyester polyol
-
Solvent: Ethyl 3-Ethoxypropionate (EEP), anhydrous grade
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and thermocouple.
-
Addition funnel.
-
Heating system.
-
Procedure:
-
Reactor Setup: Assemble a clean, dry reactor system under a nitrogen atmosphere. It is crucial to maintain anhydrous conditions as isocyanates are highly reactive with water.
-
Initial Charge: Charge the reactor with the polyol and EEP. Heat the mixture to 60-70 °C with stirring.
-
Isocyanate Addition: Slowly add the diisocyanate to the reactor from the addition funnel over 30-60 minutes. An exotherm may be observed; control the temperature with cooling if necessary.
-
Prepolymer Formation: After the diisocyanate addition is complete, add a catalytic amount of DBTDL (if used) and increase the temperature to 80-90 °C. Hold at this temperature for 2-3 hours, or until the desired isocyanate content is reached (as determined by titration).
-
Cooling and Storage: Cool the prepolymer solution to room temperature. The resulting prepolymer solution in EEP should be stored in a tightly sealed, moisture-proof container.
Example Formulation:
| Component | Moles | Weight (g) |
| Initial Reactor Charge | ||
| Polypropylene glycol (Mn 1000) | 0.1 | 100 |
| Ethyl 3-Ethoxypropionate (EEP) | - | 150 |
| Isocyanate Addition | ||
| Hexamethylene diisocyanate (HDI) | 0.2 | 33.6 |
| Catalyst | ||
| Dibutyltin dilaurate (DBTDL) | - | ~0.05 |
Safety and Handling of Ethyl 3-Ethoxypropionate
While EEP has a favorable safety profile compared to many other organic solvents, it is still a chemical that requires proper handling.[13]
-
Flammability: EEP is a flammable liquid.[13] Keep away from open flames, sparks, and other sources of ignition. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of inhalation, use a respirator with an organic vapor cartridge.
-
Health Hazards: May cause eye and skin irritation.[5] Prolonged or repeated exposure may cause drowsiness or dizziness.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place. EEP may form explosive peroxides upon prolonged exposure to air, so it is important to manage inventory and test for peroxides before distillation or other heating operations.[13]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling Ethyl 3-Ethoxypropionate.
Conclusion
Ethyl 3-Ethoxypropionate is a versatile and effective solvent for a wide range of polymer synthesis applications. Its unique combination of a slow evaporation rate, excellent solvency, and a favorable safety and environmental profile makes it a valuable tool for researchers and formulators.[2] The protocols provided in this application note serve as a practical starting point for the synthesis of acrylic and polyurethane resins in EEP, enabling the development of high-performance polymers for various advanced applications.
References
- Physical and Chemical Properties of High Purity Ethyl 3-ethoxypropionate Explained. (2025).
- Ethyl 3-ethoxypropion
- ETHYL 3-ETOXY PROPIONATE.
- Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
- High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. PENPET. [Link]
- Solvent Selection for Polymers Enabled by Generalized Chemical Fingerprinting and Machine Learning. RSC Publishing. [Link]
- Focus on solvents in polymer production. K-Online. [Link]
- Ethyl 3-Ethoxypropionate (EEP)
- Preparation method of 3-ethoxyl ethyl propionate.
- EEP( ETHYL 3-ETHOXYPROPIONATE )
- Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization.
- The Mechanics of Forming Ideal Polymer–Solvent Combinations for Open-Loop Chemical Recycling of Solvents and Plastics.
- Method for producing high purity Ethyl 3-Ethoxypropionate.
- Ethyl 3-Ethoxypropionate: A Versatile Solvent and High-Efficiency Initiator for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- The Mechanics of Forming Ideal Polymer–Solvent Combinations for Open-Loop Chemical Recycling of Solvents and Plastics. MDPI. [Link]
- Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropionate for Industrial Use. Silver Fern Chemical Inc.. [Link]
- Synthesis method of 3-ethoxy ethyl propionate.
- Frontal Polymerization of Deep Eutectic Solvents Composed of Acrylic and Methacrylic Acids.
- Preparation method for synthesis of ethyl 3-ethoxypropionate.
- Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applic
- Synthesis of acrylic resins for high-solids coatings by solution and separation polymerization.
- Synthesis of acrylic resins for high-solids traffic marking paint by solution polymeriz
- Exploring the Impact of the Synthesis Variables Involved in the Polyurethane Aerogels-like M
- Synthesis of acrylic resins for high-solids coatings by solution and separation polymeriz
- ETHYL 3-ETHOXYPROPIONATE.
- PREC EEP Solvent | Ethyl 3-Ethoxypropion
- Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University. [Link]
- Solvent Effects On Free Radical Polymeriz
- What is the easiest methodology for the synthesis of an elastomeric polyurethane?.
- Synthesis of Polyurethane from Sustainable Sources. The University of Akron. [Link]
- Ethyl 3–Ethoxypropion
- ethyl 3-ethoxypropion
- Kinetic Study on Acrylic Acid Polymeris
- Free Radical Polymerization in Room Temperature Ionic Liquids. University of Tennessee. [Link]
- Kinetic Study on Acrylic Acid Polymerisations in Isopropanol.
- Propagation and termination processes in free-radical copolymerization of styrene and ethyl acryl
- Removing Acrylic Conformal Coating with Safer Solvents for Re-Manufacturing Electronics. MDPI. [Link]
Sources
- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropionate for Industrial Use [silverfernchemical.com]
- 3. PREC EEP Solvent | Ethyl 3-Ethoxypropionate | CAS#763-69-9 [prechems.com]
- 4. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-ethoxypropionate | 763-69-9 [chemicalbook.com]
- 6. ethyl 3-ethoxypropionate [stenutz.eu]
- 7. paint.org [paint.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
Introduction: The Critical Role of Solvents in High-Resolution Lithography
An Application Guide to 3-Ethoxypropionic Acid (EEP) in Photoresist Formulations
In the intricate world of microfabrication, the photoresist is the cornerstone of pattern transfer. The performance of a photoresist is not solely dictated by its polymer resin or photoactive components; the solvent system in which these elements are dissolved is equally critical to achieving defect-free, high-resolution patterns. The solvent acts as the delivery vehicle, enabling the formation of a uniform, thin film on a substrate, typically through spin coating. Its properties directly influence film thickness, uniformity, adhesion, and ultimately, the fidelity of the final device.
For decades, solvents like propylene glycol monomethyl ether acetate (PGMEA) and ethyl lactate have been workhorses in the industry.[1][2] However, the relentless drive for smaller feature sizes, coupled with increasing demands for safer and more environmentally benign materials, has led to the adoption of advanced solvents. Among these, Ethyl 3-Ethoxypropionate (EEP) has emerged as a high-performance solvent prized for its unique combination of physical properties that address many challenges in modern photolithography.[3] This guide provides an in-depth analysis of EEP's function in photoresist preparations, complete with detailed protocols for its application.
Understanding this compound (EEP): A Profile
EEP, with the chemical formula C₂H₅OCH₂CH₂CO₂C₂H₅, is an ether-ester solvent.[4] Its linear molecular structure and the centrally located propionyl group bestow a unique set of characteristics highly desirable for photoresist formulations.[5]
Key Attributes of EEP:
-
Slow Evaporation Rate: With a relatively high boiling point, EEP evaporates slowly and controllably, which is fundamental to its superior performance.[5][6]
-
Excellent Solvency: Its ether and ester functional groups allow it to effectively dissolve a wide range of polymers, including the novolak and acrylic resins common in photoresists.[7]
-
Low Surface Tension: This promotes excellent wetting of the substrate, leading to uniform coverage and strong adhesion.[5]
-
High Electrical Resistivity: This property is particularly beneficial for electrostatic spray coating and helps minimize static-related defects during spin coating.[4][8]
-
Favorable Safety Profile: EEP is often preferred over traditional solvents like certain glycol ethers due to its lower toxicity and better environmental profile.[9]
The Mechanism of EEP in Action: Causality Behind Performance
The effectiveness of EEP is not accidental; it is a direct result of its physicochemical properties. Understanding this cause-and-effect relationship is key to optimizing its use.
-
Enhanced Film Uniformity and Leveling: The slow evaporation rate (boiling point ~170°C) is the most critical attribute.[6] During spin coating, as the substrate rotates at high speed, the solvent begins to evaporate, increasing the viscosity of the resist and setting the film. Solvents that evaporate too quickly can lock in imperfections such as radial striations. EEP's slow evaporation allows the resist film more time to level and flow, smoothing out such defects and resulting in a highly uniform film.[10]
-
Defect Reduction: The controlled solvent release helps prevent common baking-related defects. "Solvent popping," where trapped solvent violently escapes during the bake step, is minimized.[5] Furthermore, the excellent leveling properties reduce the formation of "orange peel" textures, ensuring a smooth surface for exposure.[6]
-
Process Stability and Adhesion: By ensuring complete and uniform wetting of the substrate, EEP's low surface tension lays the foundation for superior adhesion of the resist film.[5] This is critical for preventing the resist from lifting or delaminating during the development or subsequent etching processes.
The logical flow from EEP's intrinsic properties to its performance benefits is visualized below.
Caption: Logical relationship between EEP's properties and photoresist performance.
Data & Comparative Analysis
To provide context, the properties of EEP are summarized and compared with other common photoresist solvents.
Table 1: Physicochemical Properties of Ethyl 3-Ethoxypropionate (EEP)
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [4][8] |
| Molecular Weight | 146.18 g/mol | [4][8] |
| CAS Number | 763-69-9 | [4][8] |
| Boiling Point | 165 - 172 °C | [4] |
| Flash Point | 58 °C | [6] |
| Density (25°C) | 0.948 - 0.952 g/mL | [4] |
| Viscosity (25°C) | 1.2 mPa·s | [4] |
| Surface Tension | Low (Specific value varies) | [5] |
| Vapor Pressure (25°C) | 1.5 mm Hg | [8] |
| Electrical Resistivity | High | [5][8] |
Table 2: Comparison of Common Photoresist Solvents
| Property | Ethyl 3-Ethoxypropionate (EEP) | PGMEA | Ethyl Lactate (EL) |
| Boiling Point | ~170 °C[6] | ~146 °C[1] | ~154 °C[1] |
| Evaporation Rate | Slow | Medium | Medium-Slow |
| Primary Advantage | Excellent leveling, low defects | Industry standard, well-characterized | Good solvency |
| Potential Concern | Higher cost than some alternatives | Reproductive toxicity concerns (for related glycol ethers) | Hygroscopic (can absorb water) |
Application Protocol: A Guide to Processing an EEP-Based Photoresist
This section provides a comprehensive, step-by-step protocol for using a generic positive photoresist formulated with EEP. This protocol is a robust starting point and should be optimized for specific equipment and process goals.
Part 1: Substrate Preparation (Self-Validating System)
The foundation of a good lithographic process is an impeccably clean and prepared substrate surface.
-
Cleaning:
-
Objective: Remove all organic and particulate contamination.
-
Protocol:
-
Scientist's Note: For silicon substrates, a piranha etch (a heated mixture of sulfuric acid and hydrogen peroxide) is a highly effective alternative for removing organic residues. This step must be performed with extreme caution in a designated wet bench.
-
-
Dehydration Bake:
-
Objective: Remove adsorbed water from the substrate surface, which interferes with adhesion.
-
Protocol: Bake the substrate on a hotplate at ≥150°C for at least 5 minutes or in a convection oven at ≥200°C for 30 minutes.[11][12][13]
-
Trustworthiness Check: An improperly dehydrated surface is a leading cause of poor adhesion. Allow the substrate to cool to room temperature in a dry environment (e.g., a desiccator) before proceeding.
-
-
Adhesion Promotion:
-
Objective: To render the hydrophilic substrate surface hydrophobic, promoting adhesion with the organic photoresist.
-
Protocol: Apply an adhesion promoter like Hexamethyldisilazane (HMDS). Vapor priming in a dedicated chamber is the preferred method for uniformity.[11]
-
Scientist's Note: The goal is to create a monolayer of HMDS. Over-application can lead to dewetting of the photoresist.
-
Part 2: Photoresist Application and Baking
This phase leverages EEP's properties to create the ideal film.
-
Spin Coating:
-
Objective: To create a uniform thin film of photoresist across the substrate.
-
Protocol:
-
Center the prepared substrate on the spin coater chuck.
-
Dispense a sufficient puddle of the EEP-based photoresist to cover ~75% of the substrate diameter.
-
Initiate the spin program. A typical two-stage program is recommended:
-
-
Trustworthiness Check: The final film should be visually uniform with no uncoated areas or large defects. An edge bead of thicker resist is normal and can be removed with a dedicated solvent rinse if the equipment supports it.[16]
-
-
Soft Bake (Pre-bake):
-
Objective: To evaporate a significant portion of the EEP solvent, solidifying the film and improving adhesion.[13][17]
-
Protocol: Place the coated substrate on a precisely temperature-controlled hotplate at 100-110°C for 90 seconds .
-
Scientist's Note: This step is critical. Under-baking leaves the resist tacky, which can contaminate the photomask.[13] Over-baking can degrade the photoactive compound, reducing the resist's sensitivity and development contrast.[13] The surface should be tack-free after a proper soft bake.
-
Part 3: Patterning and Development
-
Exposure:
-
Objective: To transfer the pattern from a photomask to the photoresist by inducing a chemical change in the exposed areas.
-
Protocol: Expose the resist-coated substrate using a UV light source (e.g., i-line at 365 nm for many DNQ-based resists) with the appropriate energy dose. The dose must be determined experimentally through a dose-exposure matrix.[18]
-
Mechanism Insight: For a positive DNQ-novolak resist, UV exposure converts the hydrophobic diazonaphthoquinone (DNQ) photoactive compound into a hydrophilic indene carboxylic acid, making it soluble in an alkaline developer.[18][19]
-
-
Post-Exposure Bake (PEB):
-
Objective: Primarily used for chemically amplified resists (CARs) to drive an acid-catalyzed reaction.[20] For non-CAR resists, a PEB (e.g., 110°C for 60-90 seconds) can be used to reduce the effects of standing waves, smoothing the feature sidewalls.
-
Scientist's Note: For many conventional positive resists, this step is optional but can be a valuable tool for process tuning.
-
-
Development:
-
Objective: To selectively remove the solubilized resist, revealing the pattern.
-
Protocol:
-
Immerse the substrate in or puddle the surface with an aqueous alkaline developer, such as a 2.38% Tetramethylammonium Hydroxide (TMAH) solution.[19]
-
Develop for approximately 60 seconds with gentle agitation.[21] The exposed regions will visibly dissolve.
-
Immediately rinse the substrate with copious amounts of DI water for at least 30 seconds to stop the development reaction.[21]
-
Dry thoroughly with a nitrogen gun.
-
-
Trustworthiness Check: Development is a critical control point.[22] Developer concentration, temperature, and time must be tightly controlled for reproducible results. Under-development will leave residue, while over-development can erode unexposed features.
-
-
Hard Bake (Post-bake):
-
Objective: To enhance the thermal, chemical, and mechanical stability of the patterned resist for subsequent processing (e.g., etching or plating).[11][12]
-
Protocol: Bake the patterned substrate on a hotplate at 120-130°C for 1-5 minutes .[12][23]
-
Scientist's Note: Baking at temperatures too high can cause the resist to flow, degrading the resolution of the patterned features.
-
The entire workflow is summarized in the diagram below.
Caption: Standard photolithography workflow using an EEP-based photoresist.
Conclusion
Ethyl 3-Ethoxypropionate is more than just a solvent; it is an enabling component in the formulation of high-performance photoresists. Its unique combination of a slow evaporation rate, excellent solvency, and low surface tension directly translates to improved film quality, reduced defects, and a more stable and reproducible lithographic process. By understanding the scientific principles behind its function and implementing robust, well-controlled protocols, researchers and engineers can fully leverage the advantages of EEP to meet the demanding requirements of modern micro- and nanofabrication.
References
- EEP( ETHYL 3-ETHOXYPROPIONATE )
- SMALL MOLECULE PHOTORESIST MATERIALS FOR NEXT GENERATION LITHOGRAPHY - Cornell eCommons. Source
- Negative Photoresist Procedure - Sigma-Aldrich. Source
- Spin-coating of Photoresists - MicroChemicals. Source
- 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- Composition and Properties of AZ® and TI Photoresists - MicroChemicals. Source
- ETHYL 3-ETHOXYPROPIONATE -
- EEP solvent (ethyl 3-ethoxypropion
- Positive-working photoresist employing a selected mixture of ethyl lactate and ethyl 3-ethoxy propionate as casting solvent - Google P
- Photoresist Developer Types | Electronic Chemicals Supplier Daken Chem. Source
- Ethyl 3-Ethoxypropionate (EEP)
- Study of optimization condition for spin coating of the photoresist film on rectangular substrate by taguchi design of an experiment - ThaiScience. Source
- Developer options for spin-on photosensitive m
- PREC EEP Solvent | Ethyl 3-Ethoxypropion
- Photoresist Processing. Source
- Baking Steps in Photoresists Processing - Engineering Research. Source
- Process Design Alternatives for Producing Ultra-high-purity Electronic-Grade Propylene Glycol Monomethyl Ether Acetate | Request PDF - ResearchG
- Development of Photoresists - MicroChemicals. Source
- Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropion
- Spin Coating of Photoresists - Engineering Research. Source
- Eastman™ EEP Solvent - Easchem Co., Ltd.. Source
- Photoresist Development, part 1. Source
- Photolithography. Source
- Softbake of Photoresists - MicroChemicals. Source
- PHOTORESIST DEVELOPMENT AND REMOVAL SOP. Source
- Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem - NIH. Source
- Exposure of Photoresists - MicroChemicals. Source
- Lithographic Effects of Acid Diffusion in Chemically Amplified Resists. Source
Sources
- 1. microchemicals.com [microchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. PREC EEP Solvent | Ethyl 3-Ethoxypropionate | CAS#763-69-9 [prechems.com]
- 4. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]
- 6. royal-chem.com [royal-chem.com]
- 7. Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropionate for Industrial Use [silverfernchemical.com]
- 8. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 9. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. easchem.com.tw [easchem.com.tw]
- 11. microfab.chem.iastate.edu [microfab.chem.iastate.edu]
- 12. Negative Photoresist Procedure [sigmaaldrich.com]
- 13. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 14. microchemicals.com [microchemicals.com]
- 15. thaiscience.info [thaiscience.info]
- 16. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 17. microchemicals.com [microchemicals.com]
- 18. microchemicals.com [microchemicals.com]
- 19. microchemicals.com [microchemicals.com]
- 20. lithoguru.com [lithoguru.com]
- 21. louisville.edu [louisville.edu]
- 22. lithoguru.com [lithoguru.com]
- 23. fy.chalmers.se [fy.chalmers.se]
Application Notes and Protocols for the Industrial Synthesis of 3-Ethoxypropionic Acid Esters
Introduction: The Industrial Significance of Ethyl 3-Ethoxypropionate (EEP)
Ethyl 3-ethoxypropionate (EEP), a prominent member of the 3-alkoxypropionic acid ester family, is a high-performance, environmentally considerate ether-ester solvent.[1][2] It is a colorless, transparent liquid characterized by a mild odor, slow evaporation rate, and excellent solvency for a wide array of resins, including acrylics, epoxies, polyurethanes, and alkyds.[2] These properties make EEP an invaluable component in numerous industrial applications, particularly in the coatings, printing inks, and electronics industries.[1][2][3]
In the coatings sector, EEP's slow evaporation rate and high solvency contribute to superior film formation, flow, leveling, and gloss, making it ideal for automotive OEM and refinish paints, industrial coatings, and wood lacquers.[2] Its high electrical resistivity and low surface tension are particularly advantageous for electrostatic spraying applications.[1][2] Furthermore, EEP serves as a powerful cleaning agent for removing paints, inks, and electronic component residues.[1][3] Given its favorable toxicological profile compared to more hazardous solvents like NMP and NEP, EEP is increasingly adopted as a safer, non-HAP (Hazardous Air Pollutant) alternative.[2]
The primary industrial route to EEP is the addition reaction (Michael addition) of anhydrous ethanol to ethyl acrylate.[1][2] This process is lauded for its simplicity, use of readily available raw materials, mild reaction conditions, and high yields, making it suitable for large-scale, continuous production.[2]
Synthesis Methodology: The Base-Catalyzed Michael Addition
The synthesis of EEP from ethanol and ethyl acrylate is a classic example of a conjugate addition, specifically the oxa-Michael reaction. This reaction involves the nucleophilic addition of an alcohol to the β-carbon of an α,β-unsaturated ester.
Mechanistic Overview & Rationale
The reaction is most efficiently catalyzed by a base. The base deprotonates the ethanol to form the more nucleophilic ethoxide ion. This ion then attacks the electron-deficient β-carbon of ethyl acrylate, which is activated by the electron-withdrawing ester group. The resulting enolate intermediate is then protonated by a proton source (in this case, another molecule of ethanol) to yield the final product, ethyl 3-ethoxypropionate, and regenerate the ethoxide catalyst.
This base-catalyzed pathway is preferred for industrial synthesis due to its high efficiency and the ability to proceed under mild temperature conditions, which minimizes the formation of byproducts.[2]
Caption: Figure 1: Base-Catalyzed Michael Addition Mechanism for EEP Synthesis.
Catalyst Selection: A Comparative Analysis
Several catalyst systems can be employed for this reaction, each with distinct advantages and disadvantages for industrial-scale production.
-
Alkali Metal Alkoxides (e.g., Sodium Ethoxide): These strong bases are highly effective, leading to rapid reaction times (under 3 hours) and high yields (up to 96%).[4] However, their primary drawback is extreme sensitivity to water and acids, which can deactivate the catalyst.[4][5] The post-reaction neutralization step required to remove the catalyst can generate salt-containing wastewater and complicate the purification process, potentially introducing organic salts into the final product.[4]
-
Tertiary Amines (e.g., Triethylamine): Small-molecule tertiary amines represent a significant improvement for industrial processes.[4] They are effective catalysts that operate under mild conditions (e.g., 20-30°C).[4] Crucially, they are less sensitive to trace amounts of acid and water than alkoxides. A key advantage is that their boiling points are typically different from the reactants and the product, allowing them to be easily recovered alongside unreacted starting materials during distillation and recycled for subsequent batches.[4] This simplifies separation, eliminates wasteful neutralization steps, and allows for the production of very high purity EEP (>99.8%).[4]
-
Heterogeneous Catalysts (e.g., Ion Exchange Resins): Strongly basic anion exchange resins can also catalyze the reaction.[4][6] The primary benefit is the ease of separation; the catalyst is a solid and can be filtered off. However, these resins are expensive and can be neutralized and deactivated by trace acids present in the feedstocks, leading to high consumption rates and a limited service life.[4] Regeneration of the resin also produces significant wastewater, increasing costs and environmental impact.[4]
Experimental Protocol: Synthesis of Ethyl 3-Ethoxypropionate (EEP) via Tertiary Amine Catalysis
This protocol describes a laboratory or pilot-scale batch synthesis of EEP using triethylamine as a recyclable catalyst.
Materials and Equipment
-
Reagents:
-
Anhydrous Ethanol (≥99.5%)
-
Ethyl Acrylate (≥99%, stabilized)
-
Triethylamine (≥99%)
-
Stabilizer (e.g., hydroquinone monomethyl ether - MEHQ, if not already in ethyl acrylate)
-
-
Equipment:
-
Glass-lined or stainless steel reaction kettle with temperature control (heating/cooling jacket), mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Addition funnel.
-
Vacuum distillation apparatus (fractionating column, condenser, receiver flasks).
-
Analytical equipment (e.g., Gas Chromatograph) for purity assessment.
-
Process Workflow Diagram
Caption: Figure 2: Industrial Batch Process Workflow for EEP Synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reaction kettle is clean, dry, and purged with an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
-
Charging Reactants: Charge the anhydrous ethanol and triethylamine catalyst into the reactor. Begin agitation.
-
Temperature Control: Cool the reactor contents to the target reaction temperature, typically between 20-30°C.[4] Maintaining a lower temperature is crucial to control the exothermic reaction and prevent unwanted polymerization of ethyl acrylate.
-
Ethyl Acrylate Addition: Slowly add the stabilized ethyl acrylate to the reactor via an addition funnel over a period of 1-2 hours. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range (e.g., ±2°C).
-
Reaction Period: Once the addition is complete, maintain the reaction mixture at 20-30°C with continuous stirring for 5-8 hours to ensure the reaction goes to completion.[4] Monitor the reaction progress by taking small samples for GC analysis. The conversion of ethyl acrylate should be >98%.
-
Purification by Distillation:
-
After the reaction is complete, reconfigure the apparatus for vacuum distillation.
-
Slowly heat the mixture. The first fraction, collected under reduced pressure, will contain excess anhydrous ethanol, any unreacted ethyl acrylate, and the triethylamine catalyst.[4] This fraction can be collected and recycled for use in subsequent batches.
-
Increase the vacuum and/or temperature to distill the final product. Collect the fraction corresponding to pure ethyl 3-ethoxypropionate. A purity of >99.8% is achievable with this method.[4]
-
-
Quality Control: Analyze the final product using Gas Chromatography (GC) to confirm its purity and identify any potential impurities.
Process Parameters Summary
| Parameter | Recommended Value | Rationale / Notes |
| Molar Ratio (Ethanol:Ethyl Acrylate) | 1:1 to 10:1[4] | An excess of ethanol is used to drive the reaction equilibrium towards the product and ensure complete conversion of the more expensive ethyl acrylate. A ratio of 3:1 is a common starting point. |
| Catalyst Loading (Triethylamine) | 0.1% - 15% (by mass of ethyl acrylate)[4] | Higher loading increases reaction rate but also cost. Optimization is required to balance reaction time and economics. |
| Reaction Temperature | 20 - 30°C[4] | Provides a good reaction rate while minimizing side reactions like polymerization. Requires active cooling due to the exothermic nature of the reaction. |
| Reaction Time | 5 - 8 hours[4] | Sufficient time for high conversion at the recommended temperature. Can be optimized based on catalyst loading and temperature. |
| Pressure | Atmospheric | The addition reaction is typically carried out at atmospheric pressure. |
Safety Precautions and Handling
Professional diligence in safety is paramount when handling the reagents for EEP synthesis, particularly ethyl acrylate.
-
Ethyl Acrylate Hazards: Ethyl acrylate is a highly flammable liquid and vapor.[7][8] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7][8] It is also a known skin sensitizer, meaning repeated contact can lead to an allergic reaction.[8][9]
-
Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with large amounts of lukewarm water for at least 15 minutes, holding eyelids apart.[9]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[9]
-
In all cases of significant exposure, seek immediate medical attention.[8]
-
References
- 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- Ethyl 3-Ethoxypropion
- ETHYL 3-ETOXY PROPIONATE.
- ETHYL 3-ETHOXYPROPIONATE.
- EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. Simeite Chemical Industry Co., Ltd.
- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
- US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
- Ethyl Acrylate Safety Data Sheet. (2016, March 24).
- Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.
- Ensuring Safety with Ethyl Acrylate: Handling and Precautions. NINGBO INNO PHARMCHEM CO.,LTD.
- Ethyl acrylate - SAFETY DATA SHEET. (2010, October 26). Fisher Scientific.
- SAFETY DATA SHEET - AgiSyn 2822. Covestro Solution Center.
- Cas 763-69-9,Ethyl-3-ethoxypropano
- Exploiting retro oxa-Michael chemistry in polymers. SciSpace.
- Concerning the Purification of Esters. Phelps, I. K., & Eddy, M. A.
- EP0499731A1 - Production of ethyl 3-ethoxy propanoate by acid catalyzed addition of ethanol to ethyl acrylate.
- ethyl 3-ethoxypropion
Sources
- 1. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 2. smartchemi.com [smartchemi.com]
- 3. Ethyl 3-Ethoxypropionate Supplier | 763-69-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 5. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 6. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Application Notes and Protocols: 3-Ethoxypropionic Acid in Coating Formulations
Introduction
3-Ethoxypropionic acid, more commonly known in the industry as Ethyl 3-ethoxypropionate (EEP), is a high-performance ether-ester solvent widely utilized in the formulation of advanced coating systems.[1][2] Its unique molecular structure, featuring a linear configuration with a central propionyl group, imparts a combination of desirable properties not typically found in a single solvent.[1] EEP is a colorless, clear liquid with a mild, ester-like odor, valued for its slow evaporation rate, strong solvency for a diverse range of polymers, and favorable environmental, health, and safety profile.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective application of EEP in various coating formulations.
Core Physicochemical Properties of EEP
A thorough understanding of EEP's properties is fundamental to its successful integration into coating formulations.
| Property | Value | Significance in Coating Formulations |
| Molecular Formula | C7H14O3 | Influences solvency and compatibility. |
| Molecular Weight | 146.18 g/mol | Affects volatility and viscosity contributions. |
| Boiling Point | 165-172 °C | High boiling point contributes to a slow evaporation rate, crucial for leveling and preventing defects.[5] |
| Flash Point | 59 °C | Classifies it as a flammable liquid, dictating safe handling and storage procedures.[5] |
| Density | ~0.95 g/cm³ | Important for calculating weight and volume percentages in formulations.[5] |
| Evaporation Rate | Slow | Allows for extended wet-edge time, improved flow and leveling, and resistance to "solvent popping" in baked coatings.[1] |
| Surface Tension | Low | Promotes superior substrate wetting, leveling of brush marks, and helps prevent surface defects like cratering.[4] |
| Electrical Resistivity | High | Highly beneficial for electrostatic spray applications, as it helps to optimize the transfer efficiency of the coating.[3][6] |
| Water Solubility | Low | Makes it suitable for moisture-sensitive formulations.[3][6] |
The Functional Role of EEP in Coating Systems
EEP's primary function in a coating formulation is as a retarder solvent. Its slow evaporation rate is critical for achieving high-quality finishes, particularly in high-performance applications such as automotive OEM, refinishing, and industrial coatings.[1][7]
Mechanism of Action: Enhancing Film Formation
The process of film formation is significantly influenced by the solvent system. EEP's slow evaporation profile ensures that the coating remains fluid for a longer period, allowing for optimal flow and leveling. This extended "open time" helps to eliminate application-related defects such as brush marks, orange peel, and pinholing.[2] As the more volatile solvents evaporate, EEP remains, maintaining a low viscosity in the film, which facilitates the orientation of metallic flakes and other effect pigments, leading to a uniform and aesthetically pleasing finish.[3][6]
Diagram: The Role of EEP in the Coating Evaporation Process
Caption: Evaporation timeline of a multi-solvent system containing EEP.
Key Applications and Starting Formulations
EEP is a versatile solvent compatible with a wide array of resin systems, including acrylics, epoxies, polyurethanes, alkyds, and polyesters.[2] This makes it suitable for a broad spectrum of coating applications.
Automotive Coatings (OEM and Refinish)
In automotive coatings, achieving a flawless, high-gloss finish is paramount. EEP's ability to improve flow and leveling is critical in both basecoats and clearcoats.[7][8]
Protocol: High-Solids Automotive Clearcoat Formulation
This protocol outlines a starting point for incorporating EEP into a two-component (2K) acrylic urethane clearcoat.
Component A: Polyol Resin Component
| Ingredient | Weight % | Rationale |
| High-Solids Acrylic Polyol | 60.0 | Primary film-forming resin. |
| Flow and Leveling Agent | 1.0 | Synergizes with EEP to produce a smooth surface. |
| UV Absorber / HALS Package | 2.0 | Provides long-term durability against weathering. |
| Methyl Amyl Ketone (MAK) | 12.0 | Medium evaporating solvent for initial viscosity control. |
| Ethyl 3-Ethoxypropionate (EEP) | 10.0 | Slow retarder solvent for optimal flow, leveling, and gloss. |
| Xylene | 15.0 | Aromatic solvent for resin compatibility and viscosity adjustment. |
| Total | 100.0 |
Component B: Isocyanate Hardener
| Ingredient | Weight % |
| Hexamethylene Diisocyanate (HDI) Trimer | 75.0 |
| Butyl Acetate | 25.0 |
| Total | 100.0 |
Mixing and Application Protocol:
-
Preparation: Ensure all equipment is clean and dry. Work in a well-ventilated area, adhering to all safety protocols for handling isocyanates and flammable liquids.[9][10]
-
Mixing: Combine Component A and Component B at the supplier-recommended ratio (typically 2:1 or 3:1 by volume).
-
Induction Time: Allow the mixed components to stand for 10-15 minutes (induction period) to allow for initial reaction between the polyol and isocyanate.
-
Viscosity Adjustment: Measure the viscosity using a Zahn or Ford cup. If necessary, adjust to the target application viscosity (e.g., 18-22 seconds in a Zahn #2 cup) using a blend of medium and slow-evaporating solvents. A small addition of EEP can be used here if a longer open time is desired.
-
Application: Apply the coating over a prepared and base-coated substrate using a high-volume, low-pressure (HVLP) spray gun. Apply 2-3 coats with a 5-10 minute flash-off time between coats.
-
Curing: The coating can be air-dried or force-cured. A typical force-cure cycle is 30 minutes at 60°C (140°F). EEP's slow release helps to prevent solvent popping during the baking process.[1]
Industrial and Protective Coatings
For industrial maintenance and protective coatings, durability and proper film formation are key. EEP is used to ensure a uniform film build, especially over large or complex surfaces.[5][8]
Protocol: 2K Epoxy Primer Formulation
Component A: Epoxy Resin Component
| Ingredient | Weight % | Rationale |
| Bisphenol A Epoxy Resin | 55.0 | Provides chemical and corrosion resistance. |
| Anti-Corrosive Pigments | 20.0 | e.g., Zinc Phosphate. |
| Extender Pigments | 10.0 | e.g., Talc, Barytes. |
| Aromatic Hydrocarbon Solvent | 8.0 | Solubilizes the epoxy resin. |
| Ethyl 3-Ethoxypropionate (EEP) | 7.0 | Improves substrate wetting and flow, ensuring a continuous protective barrier. [5] |
| Total | 100.0 |
Component B: Amine Hardener
| Ingredient | Weight % |
| Polyamide or Amine Adduct Hardener | 50.0 |
| Xylene/Butanol Blend | 50.0 |
| Total | 100.0 |
Application Protocol:
-
Surface Preparation: The substrate must be clean, dry, and free of contaminants. For steel, abrasive blasting to a near-white metal finish (SSPC-SP10) is recommended for optimal performance.
-
Mixing: Combine Component A and Component B according to the manufacturer's specified mix ratio. Mix thoroughly with a mechanical agitator.
-
Application: Apply via airless or conventional spray to the recommended dry film thickness (DFT). EEP's slow evaporation allows for a longer wet edge time, which is advantageous when coating large surface areas.
-
Curing: Allow to cure according to the technical data sheet. The cure time will be dependent on ambient temperature and humidity.
Diagram: EEP Application Workflow
Caption: General workflow for incorporating EEP into a coating formulation.
Safety, Handling, and Environmental Considerations
Safety and Handling
Ethyl 3-ethoxypropionate is a flammable liquid and vapor.[9] It should be handled in well-ventilated areas, and sources of ignition must be eliminated.[11] Personal protective equipment (PPE), including safety glasses, gloves, and appropriate respiratory protection, should be worn.[9][10] In case of skin contact, wash thoroughly with soap and water.[10] If eye contact occurs, flush immediately with plenty of water.[9]
Environmental Profile
EEP is considered to have a more favorable environmental profile compared to some traditional solvents like certain glycol ethers. It is not classified as a Hazardous Air Pollutant (HAP).[3][7] Its biodegradability and lower toxicity contribute to its use in formulating more environmentally responsible coatings.[7]
Conclusion
Ethyl 3-ethoxypropionate is a multifunctional, high-performance solvent that offers significant advantages in a wide range of coating applications. Its unique combination of slow evaporation, strong solvency, low surface tension, and high electrical resistance allows formulators to develop coatings with superior appearance, durability, and application properties. By understanding its fundamental characteristics and following proper formulation and handling protocols, researchers and scientists can effectively leverage EEP to meet the demanding performance requirements of modern coating systems.
References
- 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- ETHYL 3-ETHOXYPROPIONATE.
- Ethyl 3-Ethoxypropionate Supplier | 763-69-9. Riverland Trading.
- ETHYL 3-ETOXY PROPIONATE.
- High quality Ethyl-3-Ethoxypropion
- EEP( ETHYL 3-ETHOXYPROPIONATE )
- Ethyl 3-ethoxypropionate - Safety D
- ethyl 3-ethoxypropion
- Ethyl 3-ethoxypropionate - Material Safety D
- This compound | C5H10O3 | CID 61351.
- Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropionate for Industrial Use. Silver Fern Chemical.
- This compound Ethyl Ester - SDS. (2018, July 6). TCI America.
- Ethyl-3-Ethoxy-Propion
- APEO: OVERVIEW OF THEIR APPLICATIONS AND ALTERN
- Paint Used Ethyl 3-ethoxypropionate Market Report. (2025-2033). Market.us.
- ETHYL-3-ETHOXYPROPION
- Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989.
Sources
- 1. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]
- 2. Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropionate for Industrial Use [silverfernchemical.com]
- 3. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 4. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 5. Ethyl 3-Ethoxypropionate Supplier | 763-69-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 7. impag.at [impag.at]
- 8. dataintelo.com [dataintelo.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Protocols for the synthesis of 3-Ethoxypropionic acid derivatives
An Application Note and Protocol Guide for the Synthesis of 3-Ethoxypropionic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Versatility of this compound and Its Derivatives in Modern Chemistry
This compound and its corresponding esters are valuable chemical intermediates and solvents utilized across various scientific disciplines, including pharmaceutical development, materials science, and specialty chemical manufacturing. Their unique bifunctional nature, possessing both a carboxylic acid (or ester) and an ether linkage, imparts desirable properties such as moderate polarity, a slow evaporation rate, and good solvency for a wide range of resins and polymers. In the context of drug development, the 3-ethoxypropionate moiety can be incorporated into larger molecules to modulate physicochemical properties like lipophilicity and metabolic stability, making it a key building block in medicinal chemistry.
This document provides a detailed guide for researchers and scientists on the primary synthetic routes to this compound and its derivatives. It moves beyond simple procedural lists to offer insights into the underlying chemical principles, ensuring that protocols are not just followed, but understood. This approach empowers researchers to adapt and optimize these methods for their specific applications.
Part I: Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be broadly categorized into two highly efficient and widely adopted strategies: the Michael addition of ethanol to an acrylate and the Williamson ether synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and specific functional group tolerance.
Diagram: Core Synthetic Strategies
Caption: Primary routes to this compound and its ethyl ester.
Part II: Detailed Experimental Protocols
Protocol 1: Michael Addition of Ethanol to Ethyl Acrylate
This is arguably the most common and atom-economical method for synthesizing ethyl 3-ethoxypropionate, the direct precursor to this compound. The reaction involves the conjugate addition of an alkoxide to an α,β-unsaturated carbonyl compound.
Mechanism & Rationale: The reaction is typically catalyzed by a base, which deprotonates ethanol to form the ethoxide nucleophile. This ethoxide then attacks the β-carbon of ethyl acrylate, a classic Michael acceptor. The resulting enolate is then protonated by ethanol to regenerate the catalyst and yield the final product. The use of a catalytic amount of a strong base like sodium ethoxide is sufficient to drive the reaction to completion.
Step-by-Step Protocol:
-
Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.
-
Reagent Preparation: Prepare a catalytic solution of sodium ethoxide by dissolving 1.0 g of sodium metal in 50 mL of absolute ethanol under an inert atmosphere in a separate flask. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Initiation: To the main reaction flask, add 200 mL of absolute ethanol.
-
Addition of Reactant: Begin stirring and add 100 g (1.0 mol) of ethyl acrylate to the dropping funnel. Add the ethyl acrylate dropwise to the ethanol over a period of 30 minutes.
-
Catalyst Introduction: Once the ethyl acrylate has been added, slowly add the prepared sodium ethoxide solution to the reaction mixture. An exotherm may be observed.
-
Reaction Progression: Heat the mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a few drops of glacial acetic acid. The excess ethanol and the product are then separated by fractional distillation. The product, ethyl 3-ethoxypropionate, typically distills at 144-146 °C at atmospheric pressure.
Data Summary Table:
| Parameter | Value |
| Reactants | Ethyl Acrylate, Ethanol |
| Catalyst | Sodium Ethoxide (catalytic) |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Purification Method | Fractional Distillation |
| Boiling Point | 144-146 °C |
| Expected Yield | >90% |
Protocol 2: Williamson-type Synthesis from 3-Chloropropionic Acid
Mechanism & Rationale: This reaction is a classic example of an SN2 reaction. Sodium ethoxide, a strong nucleophile, attacks the carbon atom bearing the chlorine atom, displacing the chloride leaving group. To synthesize the free acid, the carboxylate formed under the basic conditions must be protonated in a final acidic work-up step.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of sodium ethoxide by dissolving 11.5 g (0.5 mol) of sodium in 150 mL of absolute ethanol.
-
Addition of Substrate: Once the sodium has completely reacted, cool the solution to room temperature. Slowly add 45.3 g (0.5 mol) of 3-chloropropionic acid to the sodium ethoxide solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux for 8-10 hours. A precipitate of sodium chloride will form as the reaction proceeds.
-
Solvent Removal: After the reflux period, distill off the excess ethanol under reduced pressure.
-
Work-up: To the resulting slurry, add 100 mL of water to dissolve the sodium salts. Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. The this compound will separate. Extract the product with three 75 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.
Protocol 3: Hydrolysis of Ethyl 3-Ethoxypropionate to this compound
This protocol is the subsequent step after producing the ester via Michael addition and is essential for obtaining the free carboxylic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 73 g (0.5 mol) of ethyl 3-ethoxypropionate and a solution of 30 g (0.75 mol) of sodium hydroxide in 100 mL of water.
-
Saponification: Heat the mixture to reflux with stirring for 2 hours. The reaction mixture will become a single homogeneous phase as the ester is saponified.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
Extraction and Purification: Extract the aqueous solution with three 50 mL portions of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless liquid.
Workflow Diagram: From Acrylate to Acid
Caption: A typical workflow from starting materials to the final acid.
Part III: Safety, Characterization, and Best Practices
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Strong acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used (ethanol, diethyl ether, dichloromethane) are flammable and/or volatile. Avoid open flames and ensure proper grounding of equipment.
Characterization: The identity and purity of the synthesized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the ethoxy and propionate fragments.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (around 1710 cm-1) or ester (around 1735 cm-1) and the C-O-C stretch of the ether (around 1100 cm-1).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Trustworthiness and Self-Validation: Each protocol is designed as a self-validating system. The formation of precipitates (NaCl in Protocol 2), changes in homogeneity (Protocol 3), and the physical properties of the final products (boiling point) serve as internal checks for reaction progress and success. For rigorous validation, it is imperative to couple these observational data with spectroscopic analysis.
References
- Synthesis of 3-alkoxypropionic acids.
- Ethyl 3-ethoxypropionate.
- 3-Ethoxypropanoic acid.
Application Notes and Protocols: The Strategic Use of 3-Ethoxypropionic Acid in Pharmaceutical Synthesis
Introduction: 3-Ethoxypropionic Acid as a Versatile Synthon in Drug Development
This compound and its derivatives have emerged as valuable building blocks in the intricate world of pharmaceutical synthesis. Their unique structural features, combining a carboxylic acid (or ester) with a flexible ethoxy ether linkage, offer medicinal chemists a versatile tool to modulate physicochemical properties such as lipophilicity, polarity, and metabolic stability. The presence of the ether moiety can also influence the conformation of a molecule, potentially leading to enhanced binding affinity with biological targets. The carboxylic acid group, a common pharmacophore in many drugs, provides a key interaction point with receptors and enzymes through hydrogen bonding and ionic interactions.[1][2] This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of contemporary pharmaceuticals, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications in Pharmaceutical Synthesis
The utility of this compound and its derivatives spans several therapeutic areas. This section will delve into specific examples, providing detailed synthetic protocols for key pharmaceutical intermediates and analogues.
Synthesis of a Key Intermediate for Repaglinide: An Anti-Diabetic Agent
Repaglinide is a potent oral anti-diabetic drug belonging to the meglitinide class. A crucial intermediate in its synthesis is 3-ethoxy-4-ethoxycarbonylphenylacetic acid. The following protocol outlines a modern and efficient synthetic route starting from 3-hydroxyphenylacetic acid.[3][4][5]
Workflow for the Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
Caption: Synthetic workflow for the Repaglinide intermediate.
Experimental Protocol: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This multi-step synthesis involves esterification, formylation, oxidation, etherification, and selective hydrolysis.
Step 1: Esterification of 3-Hydroxyphenylacetic Acid
-
Reaction Setup: To a solution of 3-hydroxyphenylacetic acid (1 mole) in ethanol (5 volumes), add concentrated sulfuric acid (0.1 mole) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain ethyl 3-hydroxyphenylacetate as an oil, which can be used in the next step without further purification.
Step 2: Formylation of Ethyl 3-Hydroxyphenylacetate
-
Reaction Setup: Dissolve ethyl 3-hydroxyphenylacetate (1 mole) and hexamethylenetetramine (HMTA, 1.2 moles) in trifluoroacetic acid (TFA, 5 volumes).
-
Reaction: Heat the mixture to 80-90°C and stir for 8-10 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield ethyl 4-formyl-3-hydroxyphenylacetate.
Step 3: Oxidation to Carboxylic Acid
-
Reaction Setup: To a solution of ethyl 4-formyl-3-hydroxyphenylacetate (1 mole) in a mixture of tert-butanol and water, add sodium chlorite (1.5 moles) and hydrogen peroxide (30% solution, 1.5 moles) at 0-5°C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Work-up and Purification: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give ethyl 4-carboxy-3-hydroxyphenylacetate.
Step 4: Etherification and Esterification
-
Reaction Setup: To a solution of ethyl 4-carboxy-3-hydroxyphenylacetate (1 mole) in dimethylformamide (DMF), add potassium carbonate (3 moles) and ethyl bromide (2.5 moles).
-
Reaction: Heat the mixture to 60-70°C and stir for 5-7 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to get the diethyl ester.
Step 5: Selective Hydrolysis
-
Reaction Setup: Dissolve the diethyl ester (1 mole) in a mixture of ethanol and water. Add sodium hydroxide (1.1 moles) solution dropwise at room temperature.
-
Reaction: Stir the mixture for 3-5 hours, monitoring the selective hydrolysis of the phenylacetic ester by TLC.
-
Work-up and Purification: Remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 3-ethoxy-4-ethoxycarbonylphenylacetic acid.[3]
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | 3-Hydroxyphenylacetic acid | H₂SO₄ | Ethanol | >95% |
| 2 | Ethyl 3-hydroxyphenylacetate | HMTA, TFA | TFA | 70-80% |
| 3 | Ethyl 4-formyl-3-hydroxyphenylacetate | NaClO₂, H₂O₂ | t-Butanol/Water | 85-95% |
| 4 | Ethyl 4-carboxy-3-hydroxyphenylacetate | K₂CO₃, EtBr | DMF | >90% |
| 5 | Diethyl 4-ethoxycarbonyl-3-ethoxyphenylacetate | NaOH | Ethanol/Water | 80-90% |
Synthesis of a Potential Treatment for Insulin Resistance Syndrome
A crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid has been identified as a promising therapeutic agent for conditions associated with insulin resistance.[1][6] The synthesis of this chiral molecule highlights the use of a pre-formed chiral building block, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate.
Workflow for the Synthesis of the Active Pharmaceutical Ingredient
Caption: Synthesis of a potential insulin resistance drug.
Experimental Protocol: Synthesis and Crystallization
Step 1: Williamson Ether Synthesis
-
Reaction Setup: A mixture of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (1.0 eq), 2-(4-methanesulfonyloxyphenyl)ethylmethanesulfonate (1.6 eq), sodium carbonate (1.3 eq), and water (2 volumes) is prepared.
-
Reaction: The mixture is heated to reflux with vigorous stirring for approximately 4.5 hours.[6]
-
Work-up: The reaction mixture is cooled, and acetone is added. The resulting solution containing the product, ethyl (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoate, is carried forward.
Step 2: Ester Hydrolysis
-
Reaction Setup: To the crude ester from the previous step dissolved in a mixture of tetrahydrofuran (THF) and water, a solution of lithium hydroxide (1.3 eq) is added at a controlled temperature (e.g., 10°C).[1]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours until the hydrolysis is complete.
-
Work-up and Purification: The THF is removed under reduced pressure. The aqueous solution is washed with ethyl acetate to remove impurities. The pH of the aqueous layer is then adjusted to 2-3 with hydrochloric acid. The precipitated product is extracted with ethyl acetate. The organic layer is washed with water and evaporated to dryness.
Step 3: Crystallization
-
Procedure: The crude (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid is dissolved in toluene at an elevated temperature (e.g., 60°C). Isooctane is then added, and the solution is cooled. Crystallization is often initiated by seeding.[1]
-
Isolation: The resulting slurry is cooled further and the crystalline solid is collected by filtration, washed with a mixture of toluene and isooctane, and dried under reduced pressure.
| Step | Key Reagents | Solvent | Temperature | Key Considerations |
| Ether Synthesis | Na₂CO₃ | Water | Reflux | Vigorous stirring is crucial for this heterogeneous reaction. |
| Ester Hydrolysis | LiOH | THF/Water | 10°C to RT | Careful monitoring to avoid over-hydrolysis or side reactions. |
| Crystallization | - | Toluene/Isooctane | Cooling from 50°C | Seeding may be required to induce crystallization of the desired polymorph.[7] |
Synthesis of Novel Dual PPARα/γ Agonists via Mitsunobu Reaction
Derivatives of (S)-2-ethoxy-3-phenylpropanoic acid have been investigated as dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ), which are key targets for the treatment of metabolic syndrome.[8] A key step in the synthesis of these compounds is the Mitsunobu reaction, which allows for the formation of an ether linkage with inversion of stereochemistry if a chiral alcohol is used.[9]
Workflow for the Synthesis of PPARα/γ Agonists
Caption: Synthesis of dual PPARα/γ agonists.
Experimental Protocol: Key Mitsunobu Coupling and Final Hydrolysis
Step 1: First Mitsunobu Reaction
-
Reaction Setup: To a solution of 1-(benzyloxy)-4-(2-hydroxyethyl)benzene (1 eq), ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0°C under an inert atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Debenzylation
-
Procedure: The protected di-aryl ether is dissolved in ethanol and hydrogenated in the presence of 10% palladium on carbon at atmospheric pressure of hydrogen until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the phenolic intermediate.
Step 3: Second Mitsunobu Reaction with a Monoterpene Alcohol
-
Reaction Setup: This step is analogous to the first Mitsunobu reaction, using the phenolic intermediate (1.05 eq), a selected monoterpene alcohol (1 eq), triphenylphosphine (1.5 eq), and DIAD (1.5 eq) in THF.[8]
-
Reaction and Work-up: The reaction and work-up procedures are similar to the first Mitsunobu reaction, followed by purification to yield the ester-monoterpene conjugate.
Step 4: Final Ester Hydrolysis
-
Procedure: The ester-monoterpene conjugate is hydrolyzed using lithium hydroxide in a THF/water mixture, similar to the procedure described in the previous section.
-
Work-up and Purification: After acidic work-up, the final (S)-2-ethoxy-3-(4-(4-(monoterpenyloxy)phenethoxy)phenyl)propanoic acid derivative is obtained and can be further purified if necessary.
| Reagent | Role | Key Considerations |
| Triphenylphosphine (PPh₃) | Activates the alcohol | Forms triphenylphosphine oxide as a byproduct, which needs to be removed during purification. |
| Diisopropyl azodicarboxylate (DIAD) | Oxidant | Highly reactive and should be handled with care. Added dropwise at low temperature. |
| Tetrahydrofuran (THF) | Solvent | Should be anhydrous to ensure optimal reaction conditions. |
Conclusion: A Forward-Looking Perspective
The examples provided underscore the strategic importance of this compound and its derivatives in modern pharmaceutical synthesis. Its ability to be incorporated into complex molecules, often as a chiral building block, allows for the fine-tuning of pharmacological properties. The synthetic routes detailed in these application notes, from the multi-step synthesis of a key Repaglinide intermediate to the stereoselective construction of potential treatments for metabolic disorders, demonstrate the versatility and power of this synthon. As the demand for more sophisticated and targeted therapeutics continues to grow, the creative application of such fundamental building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- Zhang, Y., Liu, T., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research, 40(8), 506-510.
- Cai, X., Xie, B., & Guo, H. (2006). Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 693-696.
- Synthesis and insulin-sensitizing activity of (S)-2-ethoxy-3-phenylpropanoic acid derivatives. (2006). Journal of the Chinese Chemical Society.
- Cai, X., Xie, B., & Guo, H. (2006). Synthesis and insulin-sensitizing activity of (S)-2-ethoxy-3-phenylpropanoic acid derivatives. Journal of the Chinese Chemical Society, 53(4), 937-942.
- AstraZeneca AB. (2004). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. EP1237855B1. Google Patents.
- Gerasov, A. O., et al. (2022). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 27(19), 6543.
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2015). Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. WO2015135096A1. Google Patents.
- Zhang, Y., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research. ResearchGate.
- Mitsunobu reaction. Organic Synthesis.
- Dr. Reddy's Laboratories Ltd. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. US6686497B1. Google Patents.
- AstraZeneca AB. (2003). Process for the preparation of 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy) phenil] propanoic acid. WO2003082812A2. Google Patents.
- Jørgensen, M., et al. (2002). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development, 6(4), 433-438.
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2015). Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. WIPO Patentscope.
- Mitsunobu Reaction. Organic Chemistry Portal.
- AstraZeneca AB. (2002). Crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid. CZ20021902A3. Google Patents.
Sources
- 1. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid | Semantic Scholar [semanticscholar.org]
- 5. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 6. WO2003082812A2 - Process for the preparation of 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy) phenil] propanoic acid - Google Patents [patents.google.com]
- 7. CZ20021902A3 - Crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for 3-Ethoxypropionic Acid in Microelectronic Cleaning
A Senior Application Scientist's Guide for Researchers and Engineers
Introduction: The Evolving Landscape of Microfabrication Cleaning
The relentless drive towards smaller feature sizes and novel materials in the semiconductor industry places extraordinary demands on cleaning processes.[1] The removal of post-etch residues (PER), photoresist, and other contaminants is a critical step that directly impacts device yield and reliability.[2] Traditional cleaning chemistries, while effective for older technology nodes, often face challenges with material compatibility and cleaning efficiency for advanced device architectures.[3] This has spurred research into novel cleaning agents and formulations that offer enhanced performance and selectivity.
This document provides a detailed technical overview of 3-Ethoxypropionic acid (EPE) , a carboxylic acid with potential applications as a key component in advanced cleaning formulations for microelectronics. It is important to distinguish EPE from its well-known derivative, Ethyl 3-ethoxypropionate (EEP) . EEP is a widely used high-performance ether-ester solvent, valued for its slow evaporation rate and excellent solvency for a wide range of polymers, making it a staple in photoresist formulations and general cleaning.[4][5] While EEP acts primarily as a solvent, the focus of these notes is on the acid form, this compound, and its role as a reactive and chelating agent in specialized cleaning chemistries, particularly for post-etch residue removal.
Physicochemical Properties and Comparative Analysis
Understanding the fundamental properties of this compound is crucial for its effective application. Its structure, featuring both an ether and a carboxylic acid functional group, provides a unique combination of polarity and reactivity. Below is a comparison with its ethyl ester derivative, EEP.
| Property | This compound (EPE) | Ethyl 3-ethoxypropionate (EEP) | Reference(s) |
| Synonyms | 3-Ethoxypropanoic acid | EEP, Ethyl beta-ethoxypropionate | [6][7] |
| CAS Number | 4324-38-3 | 763-69-9 | [6][7] |
| Molecular Formula | C₅H₁₀O₃ | C₇H₁₄O₃ | [6][7] |
| Molecular Weight | 118.13 g/mol | 146.18 g/mol | [6] |
| Appearance | Colorless Liquid | Clear, colorless liquid | [4][7] |
| Boiling Point | ~205-207 °C | ~170 °C | [4] |
| Flash Point | ~113 °C | ~58 °C | [4] |
| Primary Function | Acidic component, Chelating agent | Slow-evaporating solvent | [4] |
Mechanism of Action in Post-Etch Residue (PER) Removal
Post-etch residues are complex mixtures formed during plasma etching processes. They typically consist of the fragmented photoresist, anti-reflective coating (ARC) materials, and byproducts from the reaction of plasma gases with the substrate, including metal oxides and organometallic compounds.[8] The removal of these residues without damaging sensitive underlying materials like copper or low-k dielectrics is a significant challenge.[9]
This compound is theorized to function within a cleaning formulation through a multi-faceted mechanism:
-
Dissolution of Metal Oxides: The carboxylic acid group (-COOH) in EPE can effectively dissolve metal oxides (e.g., AlxOy, TiOx, CuxO) that are often major components of post-etch residue. The acid protonates the oxygen in the metal oxide, weakening the metal-oxygen bond and leading to the formation of a soluble metal salt.
-
Chelation: The molecular structure of EPE, containing both a carboxyl and an ether group, allows it to act as a chelating agent. It can form stable, soluble coordination complexes with metal ions released from the residues, preventing their redeposition onto the wafer surface.[3]
-
Resist Residue Swelling and Lift-off: While not a primary solvent like EEP, the organic nature of EPE allows it to penetrate and swell the cross-linked polymer matrix of the etch-damaged photoresist. This weakens the residue's adhesion to the substrate, facilitating its removal by the other components in the formulation (e.g., primary solvents, surfactants).[10]
Application Protocols
Important: These protocols are intended as a starting point for process development. All work should be conducted in a suitable cleanroom environment by trained personnel, adhering to all safety precautions.[11]
Protocol 1: Post-Etch Residue Removal for Aluminum Interconnects
This protocol outlines a method for removing post-etch residue from a silicon wafer with patterned aluminum features. The formulation is hypothetical but based on common components in acidic cleaning chemistries.[9][12]
Materials and Equipment:
-
Wafer with post-etch residue
-
Cleaning Formulation:
-
This compound (EPE): 10-20% (w/w)
-
Dimethyl Sulfoxide (DMSO): 70-80% (w/w)
-
Corrosion Inhibitor (e.g., Benzotriazole): 0.1-1% (w/w)
-
DI Water: 5-10% (w/w)
-
-
Isopropyl Alcohol (IPA), semiconductor grade
-
Deionized (DI) water
-
Heated immersion bath or single-wafer processing tool
-
Nitrogen drying gun
Procedure:
-
Formulation Preparation: In a designated chemical fume hood, carefully prepare the cleaning formulation. Add the DMSO first, followed by the this compound, DI water, and finally the corrosion inhibitor. Mix thoroughly until all components are dissolved.
-
Process Temperature: Gently heat the cleaning formulation to the target process temperature, typically between 40°C and 60°C. Rationale: Elevated temperatures increase the reaction rate for dissolving metal oxides and improve the efficacy of polymer swelling.
-
Wafer Immersion: Immerse the wafer into the heated cleaning solution for 5-15 minutes. The exact time will depend on the residue thickness and composition and must be determined experimentally. Gentle agitation can improve cleaning efficiency.
-
DI Water Rinse: Following the cleaning step, immediately transfer the wafer to a DI water overflow rinse bath for 3-5 minutes to remove the bulk of the cleaning chemistry.
-
IPA Rinse/Dry: Transfer the wafer to a bath of isopropyl alcohol for 1-2 minutes. Rationale: IPA helps to displace water and reduce watermarks during drying.
-
Final Dry: Remove the wafer from the IPA and dry it using a filtered nitrogen gun.
-
Inspection: Inspect the wafer using scanning electron microscopy (SEM) to verify the complete removal of residues and check for any signs of corrosion or damage to the aluminum lines.
Protocol 2: Material Compatibility Screening
Before implementing a new cleaning chemistry, it is imperative to test its compatibility with all materials present on the device.
Materials and Equipment:
-
Bare wafers or coupons of materials to be tested (e.g., Cu, Al, TiN, SiO₂, low-k dielectrics).
-
Cleaning formulation from Protocol 1.
-
Four-point probe, ellipsometer, or other suitable metrology tool.
-
SEM for visual inspection.
Procedure:
-
Initial Metrology: Measure the initial thickness or sheet resistance of each material coupon.
-
Exposure: Immerse the material coupons in the cleaning formulation at the intended process temperature (e.g., 60°C) for an extended period (e.g., 30-60 minutes) to simulate a worst-case scenario.
-
Rinse and Dry: Use the same rinse and dry procedure as described in Protocol 1.
-
Final Metrology: Re-measure the thickness or sheet resistance of each coupon.
-
Calculate Etch Rate: Calculate the etch rate in Angstroms per minute (Å/min). A low etch rate (typically < 10 Å/min) is desirable for most materials.
-
Visual Inspection: Examine the surface of each coupon with an SEM to look for signs of pitting, corrosion, or increased surface roughness.
Expected Compatibility:
| Material | Expected Compatibility | Rationale / Potential Issues |
| Silicon (Si) | Resistant | Generally resistant to organic acids. |
| **Silicon Dioxide (SiO₂) ** | Resistant | Stable in non-fluoride-containing acidic media. |
| Silicon Nitride (Si₃N₄) | Resistant | High chemical resistance. |
| Aluminum (Al) | Moderate | Susceptible to acid attack; corrosion inhibitor is critical. |
| Copper (Cu) | Moderate to Low | Prone to oxidation and dissolution in acidic media. Requires a robust corrosion inhibitor package. |
| Titanium Nitride (TiN) | Moderate | Can be slowly etched by some acidic formulations. |
| Low-k Dielectrics | Variable | Compatibility is highly dependent on the specific low-k material; testing is essential. |
Safety and Handling
As with all chemicals in a microfabrication environment, this compound and its formulations must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat or chemical apron.[13][14]
-
Ventilation: All handling of this compound and its formulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[16] Keep containers tightly sealed.[15]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated.[13]
-
Disposal: Dispose of waste chemicals in accordance with local, state, and federal regulations. Do not pour down the drain.[15]
Conclusion
This compound presents a promising option as a functional component in advanced cleaning formulations for microelectronics. Its ability to dissolve metal oxides and chelate metal ions makes it a valuable candidate for tackling challenging post-etch residues. While not a direct replacement for broad-spectrum solvents like its ester, EEP, its inclusion in targeted chemistries can enhance cleaning efficiency and selectivity. Successful implementation requires careful formulation with co-solvents and corrosion inhibitors, coupled with rigorous process optimization and material compatibility testing. As the industry continues to innovate, the role of specialized functional molecules like this compound in enabling next-generation device manufacturing will only grow in importance.
References
- Royalchem. (n.d.). Ethyl 3-Ethoxypropionate (EEP) Solvent | CAS 763-69-9 | High Purity Coating Grade.
- SMEET. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- Jeen International. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- Foremost Chem. (n.d.). Ethyl 3-EthoxyPropionate(EEP)CAS NO.:763-69-9.
- Union Petrochemical. (2023). EEP (Ethyl 3-ethoxypropionate).
- Cazes, M., et al. (n.d.). Customized Chemical Compositions Adaptable for Cleaning Virtually All Post-Etch Residues.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate.
- Redox. (2022, May 24). Safety Data Sheet Ethyl 3-ethoxypropionate.
- Versum Materials. (2019). Cleaning composition for post-etch or post ash residue removal from a semiconductor substrate and corresponding manufacturing process. Google Patents.
- PENPET. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- Avantor Performance Materials. (2014). Compositions for cleaning iii-v semiconductor materials and methods of using same. Google Patents.
- Georgia Institute of Technology. (n.d.). POST PLASMA ETCH RESIDUE REMOVAL USING CARBON DIOXIDE BASED FLUIDS.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE.
- Johns Hopkins Biomedical Engineering. (n.d.). I. Code Of Conduct: II. Cleanroom Restrictions: III. Personnel Safety.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- The Electrochemical Society. (n.d.). cleaning technology in semiconductor device manufacturing.
- Raghuram, U. (2020, December 9). Post Etch Wafer Clean. NNCI.
- imec. (n.d.). Ultra Clean Processing of Semiconductor Surfaces XIII.
- ResearchGate. (2023, March 15). How to remove photoresist completely?.
- Allresist. (2008, August 21). 11. How can resist coatings be removed again?.
- ResearchGate. (n.d.). Clean Room Process Compatibility of Polymeric Materials for the Semiconductor Industry.
- Kao Corporation. (n.d.). Chemicals for semiconductors | Semiconductor and electronics.
- ResearchGate. (n.d.). Successful photoresist removal: incorporating chemistry, conditions, and equipment.
- MicroChemicals. (n.d.). Photoresist Removal.
- Novellus Systems, Inc. (2004). Compositions and method for removing photoresist and/or resist residue. Google Patents.
- Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table.
Sources
- 1. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 2. electrochem.org [electrochem.org]
- 3. nnci.net [nnci.net]
- 4. royal-chem.com [royal-chem.com]
- 5. China Ethyl 3-EthoxyPropionateï¼EEPï¼CAS NO.:763-69-9 Manufacturers Suppliers Factory [foremost-chem.com]
- 6. smartchemi.com [smartchemi.com]
- 7. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. technic.com [technic.com]
- 10. researchgate.net [researchgate.net]
- 11. bme.jhu.edu [bme.jhu.edu]
- 12. WO2019110681A1 - Cleaning composition for post-etch or post ash residue removal from a semiconductor substrate and corresponding manufacturing process - Google Patents [patents.google.com]
- 13. carlroth.com [carlroth.com]
- 14. redox.com [redox.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. fishersci.com [fishersci.com]
Comprehensive Methodologies for the Purification of 3-Ethoxypropionic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of robust methodologies for the purification of 3-Ethoxypropionic acid (CAS 4324-38-3). Recognizing the critical need for high-purity reagents in research and pharmaceutical development, this document moves beyond simple procedural lists to offer a strategic approach to purification. We will explore the foundational principles and provide validated, step-by-step protocols for fractional vacuum distillation, acid-base extraction, and preparative column chromatography. The selection of an appropriate method is contextualized by analyzing the typical impurity profile of this compound, which is informed by its common synthetic routes. This guide is designed to empower researchers to select and execute the optimal purification strategy based on their specific purity requirements, sample volume, and contaminant profile.
Introduction and Physicochemical Profile
This compound (also known as 3-ethoxypropanoic acid) is a bifunctional molecule containing both a carboxylic acid and an ether moiety.[1] This structure imparts unique solubility and reactivity characteristics, making it a valuable building block in organic synthesis and specialty polymer development. The purity of this reagent is paramount, as contaminants can lead to unpredictable reaction kinetics, side-product formation, and compromised final product performance.
A successful purification strategy is fundamentally dependent on the physicochemical properties of the target compound and its likely impurities.
| Property | Value | Source |
| CAS Number | 4324-38-3 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 219 °C (at 760 mmHg) | [2] |
| Flash Point | 84 °C | [2] |
| IUPAC Name | 3-ethoxypropanoic acid | [1] |
The high boiling point of 219 °C is a critical parameter, indicating that distillation at atmospheric pressure may risk thermal decomposition.[2] This immediately suggests that vacuum distillation is a superior approach for thermally sensitive purification.
Understanding the Impurity Profile
The choice of purification method is dictated by the impurities present. This compound is commonly synthesized via two primary routes, each with a distinct potential impurity profile.
-
Michael Addition of Ethanol to Acrylic Acid: This reaction involves the addition of ethanol across the double bond of acrylic acid.
-
Potential Impurities: Unreacted acrylic acid, unreacted ethanol, and polymeric byproducts of acrylic acid.
-
-
Hydrolysis of Ethyl 3-ethoxypropionate: This involves the cleavage of the ester group, typically using an acid or base catalyst.
-
Potential Impurities: Unreacted ethyl 3-ethoxypropionate (a neutral compound), ethanol (a byproduct), and residual acid or base catalyst.[3]
-
Based on these routes, a typical crude sample of this compound may contain neutral organic compounds (ethanol, ethyl 3-ethoxypropionate) and other acidic compounds (acrylic acid). This understanding forms the logical basis for the purification strategies detailed below.
Strategic Purification Workflow
The optimal purification path depends on the initial purity of the material and the desired final purity. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Detailed Application Protocols
Protocol 1: Purification by Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxyl group to selectively move the target compound from an organic phase to an aqueous basic phase, leaving neutral impurities behind.[4] The acid is then recovered by re-acidifying the aqueous layer. This method is exceptionally effective for removing neutral impurities like unreacted ethyl 3-ethoxypropionate or ethanol.[5][6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (1 part) in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (5-10 parts). Ensure complete dissolution.
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base and will selectively react with the more acidic this compound to form its water-soluble sodium salt, while being less likely to react with less acidic impurities.[6]
-
-
Mixing and Separation: Stopper the funnel and invert gently, venting frequently to release CO₂ pressure generated from the acid-base reaction. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.
-
Isolate Aqueous Layer: Drain the lower aqueous layer (containing the sodium 3-ethoxypropanoate salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the extraction process to ensure complete recovery of the acid. Combine this second aqueous extract with the first. The remaining organic layer now contains the neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).
-
Causality: The strong acid protonates the carboxylate salt, regenerating the neutral, water-insoluble this compound, which may appear as a separate oily layer or a cloudy suspension.[7]
-
-
Final Extraction: Return the acidified solution to a clean separatory funnel. Extract the regenerated this compound back into an organic solvent (e.g., diethyl ether, 3 portions of equal volume to the aqueous layer).
-
Drying and Isolation: Combine the organic extracts. Wash with a saturated NaCl solution (brine) to remove bulk water.[5] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Fractional Distillation under Reduced Pressure
Principle: This method separates liquids based on differences in their boiling points.[8] Given the high atmospheric boiling point of this compound (219 °C), performing the distillation under reduced pressure (vacuum) is essential.[2] Lowering the pressure reduces the boiling point, allowing for vaporization at a lower temperature and preventing thermal degradation. This is ideal for separating it from less volatile (e.g., polymers) or more volatile (e.g., acrylic acid, bp 141 °C) impurities.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Causality: A fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, enabling a much finer separation of liquids with close boiling points than simple distillation.[9]
-
-
Charge the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Seal the system and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Observe the temperature at the distillation head.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask. The temperature will rise and then plateau as the first component distills.
-
Once the forerun is removed, change the receiving flask. Increase the heat gently until the temperature rises and stabilizes at the boiling point of this compound at that pressure. Collect this main fraction.
-
Stop the distillation before the flask boils to dryness to avoid overheating the residue, which may contain non-volatile, unstable compounds.
-
-
Shutdown: Remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
Protocol 3: Preparative Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase. It is particularly useful for removing impurities with similar polarity and boiling points, or for achieving the highest possible purity (>99.5%).
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (mobile phase). A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.
-
Crucial Insight: Carboxylic acids often streak on silica gel due to strong interactions. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the this compound fully protonated, ensuring it moves as a single, well-defined band.
-
-
Column Packing: Pack a glass chromatography column with silica gel slurried in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution). Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and the added volatile acid (acetic/formic) using a rotary evaporator to yield the highly purified this compound.
Purity Assessment
Post-purification, the purity of this compound should be verified using appropriate analytical techniques:
-
Gas Chromatography (GC): An effective method for determining purity and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product.
-
Titration: A simple acid-base titration with a standardized solution of NaOH can determine the equivalent weight and provide a measure of the carboxylic acid content.
Conclusion
The purification of this compound is a critical step for its application in high-stakes research and development. A strategic approach, beginning with an analysis of potential impurities, allows for the rational selection of a purification protocol. For removing neutral contaminants, acid-base extraction is a highly effective and scalable first step. For separating components with different volatilities, fractional vacuum distillation is the method of choice, protecting the compound from thermal degradation. For achieving the highest levels of purity required for sensitive applications, preparative column chromatography with an acidified eluent provides unparalleled resolution. By applying these detailed protocols, researchers can reliably obtain this compound of the requisite purity for their work.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61351, this compound.
- Cheméo (2023). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9).
- Haz-Map (2023). Ethyl-3-ethoxypropionate.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate.
- Ataman Kimya (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- University of Colorado Boulder, Department of Chemistry (n.d.). Acid-Base Extraction.
- Aladdin Chemistry (n.d.). This compound.
- Google Patents (2021). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
- LookChem (2023). Cas 763-69-9,Ethyl-3-ethoxypropanoate.
- The Good Scents Company (2023). ethyl 3-ethoxypropionate.
- Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction.
- Organic Syntheses (n.d.). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE.
- University of Rochester, Department of Chemistry (n.d.). Purification: Fractional Distillation.
- Gallo, A. A., & Fitzpatrick, J. D. (2003). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. University of Southwestern Louisiana.
- Virtual Organic Chemistry Lab (2021, June 6). Acid-Base Extraction of Three Organic Compounds [Video]. YouTube.
- UrbanPro (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral.
- SMET (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- National Institute of Standards and Technology (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook.
- Google Patents (2020). KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.
- FuseSchool - Global Education (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube.
- Waters Corporation (2020). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage.
- Chemistry LibreTexts (2023). Fractional Distillation of Non-ideal Mixtures (Azeotropes).
- Wiley-VCH GmbH (2023). This compound ethyl ester. SpectraBase.
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4324-38-3 [sigmaaldrich.com]
- 3. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 4. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. p.urbanpro.com [p.urbanpro.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
Application Notes and Protocols for the Quantification of 3-Ethoxypropionic Acid
Introduction
3-Ethoxypropionic acid (3-EPA) is an organic compound with applications in various industrial processes, including in the formulation of coatings, inks, and cleaning agents. Its quantification in different matrices is crucial for quality control, process optimization, and safety assessments. This guide provides detailed analytical methods for the determination of 3-EPA, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies presented herein are grounded in established principles of analytical chemistry, ensuring robustness and reliability.
This document offers comprehensive protocols for the analysis of 3-EPA using Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS), as well as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Tandem Mass Spectrometry (MS/MS) detection. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
PART 1: Gas Chromatography (GC) Based Methods
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids like 3-EPA, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[1]
Principle of GC Analysis for 3-EPA
The core principle involves the chemical modification of the carboxylic acid group of 3-EPA to a less polar and more volatile derivative. This is most commonly achieved through silylation or esterification.[1] The derivatized 3-EPA is then introduced into the GC system, where it is vaporized and separated from other components in the sample based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. The separated analyte is then detected by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural confirmation.
Protocol 1: GC-FID Analysis of 3-EPA via Silylation
This protocol details the quantification of 3-EPA using GC-FID after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing the volatility of the analyte.[2]
Experimental Workflow:
Caption: Workflow for GC-FID analysis of 3-EPA including sample preparation and derivatization.
Step-by-Step Protocol:
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction (LLE) using a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) after acidifying the aqueous sample to a pH below the pKa of 3-EPA (~4.5) to ensure it is in its protonated form.
-
For solid samples, perform a solid-liquid extraction with an appropriate solvent.
-
Collect the organic extract and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of an anhydrous solvent such as acetonitrile or pyridine.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]
-
Seal the reaction vial and heat at 70°C for 30 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before injection into the GC.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 25°C/min to 280°C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
FID Temperature: 300°C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
-
Calibration and Quantification:
-
Prepare a series of 3-EPA standards in a clean matrix and derivatize them using the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the derivatized 3-EPA against its concentration.
-
Quantify 3-EPA in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: GC-MS for Confirmation and Quantification
For enhanced specificity and confirmation of the analyte's identity, a mass spectrometer can be used as the detector. The GC conditions can remain the same as for the GC-FID method.
MS Parameters:
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of the derivatized 3-EPA peak based on its mass spectrum. A typical scan range would be m/z 40-400.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the TMS-derivatized 3-EPA to improve sensitivity and selectivity.
-
PART 2: High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC is a versatile technique that is well-suited for the analysis of polar, non-volatile compounds like 3-EPA without the need for derivatization.
Principle of HPLC Analysis for 3-EPA
Reversed-phase HPLC is the most common mode for the analysis of organic acids.[4] 3-EPA, being a polar molecule, is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. To ensure good retention and peak shape, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, making the molecule less polar.[5]
Protocol 3: HPLC-UV for Routine Quantification
This protocol describes a straightforward and robust method for the quantification of 3-EPA using HPLC with UV detection.
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis of 3-EPA.
Step-by-Step Protocol:
-
Sample Preparation:
-
For aqueous samples, filtration through a 0.22 µm syringe filter is often sufficient.
-
For biological matrices such as plasma or serum, a protein precipitation step is necessary. Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be filtered and injected.[6]
-
Dilute the sample with the mobile phase if the concentration of 3-EPA is expected to be high.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 210 nm.[4]
-
-
Calibration and Quantification:
-
Prepare a series of 3-EPA standards in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 3-EPA in the samples by comparing their peak areas to the calibration curve.
-
Protocol 4: LC-MS/MS for High Sensitivity and Selectivity
For the analysis of 3-EPA in complex matrices or at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[8]
LC-MS/MS Parameters:
-
LC System: Same as for HPLC-UV, but a UHPLC system is recommended for faster analysis and better resolution.
-
Mobile Phase: A gradient elution may be necessary for complex samples. A typical mobile phase would consist of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS).
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.[9]
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion for 3-EPA (C₅H₁₀O₃, MW: 118.13 g/mol ) would be the deprotonated molecule at m/z 117.1.
-
Product ions would need to be determined by infusing a standard solution of 3-EPA into the mass spectrometer and performing a product ion scan on the precursor ion.
-
At least two MRM transitions should be monitored for confident quantification and confirmation.
-
PART 3: Method Validation and Data Summary
All analytical methods should be validated to ensure they are fit for their intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
Typical Performance Characteristics:
| Parameter | GC-FID (with Derivatization) | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 95-105% |
| Precision (% RSD) | < 15% | < 10% | < 10% |
| LOD | ~ 0.5-1 µg/mL | ~ 0.1-0.5 µg/mL | ~ 0.1-1 ng/mL |
| LOQ | ~ 1-5 µg/mL | ~ 0.5-2 µg/mL | ~ 0.5-5 ng/mL |
Note: These are typical values and may vary depending on the specific instrumentation, sample matrix, and method optimization.
References
- Analytice. (n.d.). Ethyl 3-ethoxypropionate - analysis.
- Biotage. (n.d.). Bioanalytical sample preparation.
- D. Danalev, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-440.
- EURL Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- N. H. T. T. Huong, et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- OSHA. (n.d.). Method number: PV2064; Target concentration: 50 ppm (295 mg/m3); Procedure: Recommended air volume and sampling rate: 10 L at 0.1 L/min; Reliable quantitation limit: 16.5 ppb (97.2 µg/m3).
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- SciELO. (2023). Article.
- Shimadzu. (n.d.). LC-MS Application Data Sheet No. 047 Analysis of Phenoxyproprionic Type Herbicides using LC-MS.
- Washington State Patrol. (n.d.). Confirmation Method: Basic Drugs LC-MSMS.
- Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers.
- G. A. Shabir. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332.
- SciELO South Africa. (n.d.). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses.
- ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection.
- S4Science. (n.d.). HS-GC-FID: Analysis of Residual Solvents According to USP 467.
- Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas.
- Australian Laboratory Services. (2021). ANALYTICAL METHOD SUMMARIES.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- PubChem. (n.d.). This compound.
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijisrt.com [ijisrt.com]
- 7. longdom.org [longdom.org]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. lcms.cz [lcms.cz]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Application Note & Protocols: The Role of 3-Ethoxypropionic Acid in Advanced Drug Delivery Systems
Abstract
The rational design of drug delivery systems necessitates the use of versatile excipients that can address challenges such as poor drug solubility, stability, and targeted delivery. 3-Ethoxypropionic acid (3-EPA), an organic compound featuring both a carboxylic acid and an ether functional group, presents a unique combination of properties that make it a valuable tool for pharmaceutical formulation scientists. This document provides a comprehensive overview of 3-EPA's physicochemical characteristics and explores its application in the development of microemulsions and polymer-drug conjugates. Detailed, field-tested protocols are provided to guide researchers in leveraging 3-EPA to create stable, efficient, and innovative drug delivery platforms.
Introduction: The Need for Multifunctional Excipients
Modern drug discovery pipelines are producing an increasing number of highly potent but poorly soluble drug candidates. Overcoming this solubility challenge is a critical step in achieving therapeutic efficacy. Advanced formulation strategies, such as microemulsions, nanoparticles, and polymer-drug conjugates, are essential for enhancing the bioavailability and therapeutic index of these molecules.[1][2] The success of these systems hinges on the selection of appropriate excipients that perform specific functions, from solubilizing the active pharmaceutical ingredient (API) to ensuring the stability of the final formulation.
This compound (C₅H₁₀O₃) is an emerging excipient with significant potential. Its amphiphilic nature, stemming from a terminal carboxylic acid and an internal ether linkage, allows it to function in diverse roles within a formulation. This guide details its application as a co-surfactant or oil-phase component in microemulsions and as a versatile linker in the synthesis of polymer-drug conjugates.
Physicochemical Properties of this compound
A thorough understanding of a material's properties is fundamental to its effective application. 3-EPA is a colorless liquid with characteristics that make it suitable for various pharmaceutical processes.[3][4]
| Property | Value | Source |
| IUPAC Name | 3-ethoxypropanoic acid | PubChem[5] |
| Molecular Formula | C₅H₁₀O₃ | PubChem[5] |
| Molecular Weight | 118.13 g/mol | PubChem[5] |
| Appearance | Colorless liquid | Sigma-Aldrich[6] |
| Boiling Point | ~165-172 °C | Fisher Scientific[7], Chem-Supply[3] |
| Density | ~0.95 g/cm³ (at 25°C) | Chem-Supply[3], ChemBK[8] |
| Solubility | Soluble in many organic solvents; limited solubility in water | PENPET[9] |
| Key Features | Contains both a hydrogen bond donor (acid) and acceptor (ether) | PubChem[5] |
The presence of the carboxylic acid group provides a site for covalent modification, while the ethoxy group imparts lipophilic character, influencing its solvency and interfacial behavior.
Caption: Workflow for preparing an o/w microemulsion using 3-EPA.
Self-Validating System: Characterization & Quality Control
To ensure the successful formation and stability of the microemulsion, the following characterization is essential:
| Parameter | Method | Purpose & Expected Outcome |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To confirm the formation of nano-sized droplets. Expected: Droplet size 10-100 nm, PDI < 0.3 for a monodisperse system. [2] |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge and predict long-term stability. A high absolute value (> ±20 mV) suggests good electrostatic stabilization. |
| Drug Loading & Entrapment Efficiency | HPLC/UV-Vis Spectroscopy | To quantify the amount of drug successfully incorporated. |
| Thermodynamic Stability | Centrifugation, Freeze-Thaw Cycles | To ensure the formulation is robust and does not phase-separate under stress. |
Application II: Polymer-Drug Conjugates (PDCs)
PDCs are advanced therapeutic constructs where a drug is covalently attached to a polymer backbone, often via a linker. [10][11]This strategy can improve drug solubility, extend circulation half-life, and enable targeted delivery. [12][13]The linker's chemistry is paramount as it controls the drug release mechanism. [14][15]
Role of 3-EPA as a Linker
The carboxylic acid group of 3-EPA is a versatile handle for covalent conjugation. It can readily react with amine or hydroxyl groups on a drug or polymer to form stable amide or ester bonds, respectively. The linear ethoxy segment of 3-EPA acts as a simple, hydrophilic spacer, which can be beneficial in ensuring the drug has sufficient distance from the polymer backbone to interact with its target upon release.
Protocol: Synthesis of a PEG-3-EPA-Drug Conjugate
This protocol details the synthesis of a model PDC where an amine-containing drug is linked to an amine-terminated polyethylene glycol (PEG-NH₂) using 3-EPA as the linker. The process involves two main steps: first, attaching 3-EPA to the drug, and second, conjugating the drug-linker complex to the polymer.
Materials:
-
Polymer: Amine-terminated Polyethylene Glycol (mPEG-NH₂)
-
Linker: this compound (3-EPA)
-
Model Drug: Amine-containing drug or fluorescent probe (e.g., Doxorubicin, Dansyl cadaverine)
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Purification: Dialysis membrane (appropriate MWCO)
Protocol Steps:
-
Step A: Activation of 3-EPA and Conjugation to Drug
-
Dissolve 3-EPA (1.2 eq) and NHS (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 4 hours at 0°C to activate the carboxylic acid of 3-EPA by forming an NHS-ester.
-
In a separate flask, dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.
-
Add the drug solution to the activated 3-EPA solution and let the reaction proceed overnight at room temperature.
-
Causality Insight: The EDC/NHS chemistry is a highly efficient method for forming amide bonds by creating a semi-stable NHS-ester intermediate that is less susceptible to hydrolysis than the EDC-activated acid alone, leading to higher yields. [10]
-
-
Step B: Conjugation of Drug-Linker to PEG-NH₂
-
The product from Step A is the Drug-linker-COOH complex. This complex must now be activated to react with the polymer.
-
Dissolve the crude Drug-linker-COOH product (1.2 eq), NHS (1.2 eq), and EDC (1.2 eq) in fresh anhydrous DMF. Stir at 0°C for 4 hours to activate the terminal carboxyl group.
-
Dissolve mPEG-NH₂ (1.0 eq) in anhydrous DMF and add it to the activated Drug-linker solution.
-
Allow the reaction to stir for 24-48 hours at room temperature.
-
-
Purification of the Final Conjugate
-
Quench the reaction by adding a small amount of water.
-
Transfer the reaction mixture to a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of the PEG.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted drug, linker, and coupling agents.
-
Lyophilize the purified solution to obtain the final PEG-3-EPA-Drug conjugate as a dry powder.
-
Caption: Structural representation of a Polymer-Drug Conjugate using 3-EPA.
Self-Validating System: Characterization & Quality Control
Confirmation of successful synthesis is crucial for any PDC.
| Analysis | Method | Purpose & Expected Outcome |
| Structural Confirmation | ¹H NMR, FTIR Spectroscopy | To confirm the formation of amide bonds and the presence of characteristic peaks from the polymer, linker, and drug in the final product. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To verify the increase in molecular weight after conjugation and assess the polydispersity of the final conjugate. |
| Drug Loading Content (DLC) | UV-Vis or Fluorescence Spectroscopy | To quantify the weight percentage of the drug in the final conjugate using a calibration curve of the free drug. |
Safety and Handling
According to safety data sheets, this compound and its ethyl ester are considered hazardous. [16][17]It may cause serious eye damage and skin irritation. [5]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [18]All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a multifunctional excipient with clear potential in modern pharmaceutical formulation. Its unique chemical structure allows it to serve as an effective co-surfactant in microemulsion systems for enhancing drug solubility and as a reliable covalent linker for the construction of polymer-drug conjugates. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the utility of 3-EPA in their own drug delivery projects. As with any formulation component, thorough characterization and optimization are key to developing a safe and effective final product.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61351, this compound.
- Khan, A. W., Kotta, S., Ansari, S. H., Sharma, R. K., & Ali, J. (2023). Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges. Pharmaceuticals, 16(5), 743.
- Aragen Life Sciences. (n.d.). Stable Microemulsion for Lipophilic Drug Delivery.
- Jana, P., & Manna, S. (2016). Microemulsions- Potential Carrier for Improved Drug Delivery. Allied Academies.
- Singh, P. K., et al. (2023). Novel Drug Delivery System Using Microemulsion. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 133-141.
- Yilmaz, G., & Konac, E. (2024). Synthesis and Evaluation of Polymer–Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases. Chemistry of Materials.
- Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE.
- Surya Anusha, V. R. (2023). Microemulsions in Modern Drug Delivery. International Journal of Innovative Science and Research Technology, 10(7).
- The Good Scents Company. (n.d.). ethyl 3-ethoxypropionate.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9).
- Daniel, M. C., & Astruc, D. (2004). Phase transfer protocols in nanoparticle synthesis. Journal of the Indian Institute of Science, 84, 21-30.
- PENPET. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- Sagita, D. S., et al. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How?. Pharmaceutical Sciences and Research, 5(3), 103-112.
- Duncan, R., & Gaspar, R. (2011). Polymeric conjugates for drug delivery. Advanced Drug Delivery Reviews, 63(14-15), 1341-1359.
- Rosen, J. E., et al. (2021). Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. Nature Reviews Drug Discovery, 20(9), 688-712.
- Murali, S. V. (2003). Phase transfer protocols in nanoparticle synthesis. Resonance, 8(12), 41-52.
- Chem-Supply. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- Salehi, B., et al. (2020). Biosynthesis of Nanoparticles Using Plant Extracts and Essential Oils. Molecules, 25(24), 5924.
- University of Warwick. (2023). Development of cleavable linkers for polymer-drug conjugates. ACS Fall 2023.
- Simate Chemical Industry Co., Ltd. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- Li, M., & Liu, H. (2020). Different Strategies for Organic Nanoparticle Preparation in Biomedicine. ACS Materials Letters, 2(6), 617-633.
- Iravani, S., & Varma, R. S. (2020). Synthesis of silver nanoparticles: chemical, physical and biological methods. Journal of Materials Chemistry B, 8(36), 7195-7218.
- Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate.
- Aderibigbe, B. A. (2017). Polymer-drug Conjugates: Design Principles, Emerging Synthetic Strategies and Clinical Overview. Polymers, 9(12), 649.
- ChemBK. (n.d.). This compound ethyl ester.
- Curapath. (2023). Polymer-Drug Conjugates Explained. Nanotalks.
- Gallardo, A., & San Román, J. (2001). Covalent Polymer-Drug Conjugates. Molecules, 6(2), 114-126.
- Al-Zoubi, M. S., & Al-Mahallawi, A. M. (2023). Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment. International Journal of Nanomedicine, 18, 7887-7911.
- Monteiro, A., et al. (2021). Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy. Pharmaceutics, 13(9), 1386.
- Callender, S. P., et al. (2017). Microemulsion utility in pharmaceuticals: Implications for multi-drug delivery. International Journal of Pharmaceutics, 526(1-2), 425-442.
- Shakeel, F., et al. (2021). Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. Frontiers in Pharmacology, 12, 782438.
- Sharma, N., & Sharma, A. (2019). Pharmaceutical Considerations of Microemulsion as a Drug Delivery System. Journal of Pharmaceutical Sciences and Research, 11(8), 2841-2846.
- Jadhav, C. M., et al. (2014). Investigating Application of Non Aqueous Microemulsion for Drug Delivery. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(29), 1-9.
- Mitchell, M. J., et al. (2021). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Nature Reviews Microbiology, 19(4), 235-252.
Sources
- 1. Stable Microemulsion for Lipophilic Drug Delivery | Aragen [aragen.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 4. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl 3-Ethoxypropionate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 15. blog.curapath.com [blog.curapath.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 18. redox.com [redox.com]
Application Notes & Protocols: Experimental Setups for Reactions Involving 3-Ethoxypropionic Acid
Introduction: The Versatility of 3-Ethoxypropionic Acid in Synthesis
This compound (CAS No: 4324-38-3) is a bifunctional molecule featuring both a carboxylic acid and an ether linkage, making it a valuable and versatile building block in organic synthesis. Its structure provides a flexible three-carbon chain with an ethoxy group that can influence solubility and conformational properties of target molecules. This guide provides detailed experimental protocols for three fundamental transformations of this compound: esterification, amidation, and reduction. These reactions are cornerstones of medicinal chemistry and materials science, enabling the conversion of this simple acid into a diverse array of esters, amides, and alcohols with broad applications.
This document is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on explaining the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical & Safety Profile of this compound
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Liquid | N/A |
| Boiling Point | 170 °C (338 °F) | [2] |
| Density | 0.95 g/mL at 25 °C | [3] |
Safety Information: this compound is classified under GHS as causing serious eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles or a face shield and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[4][5][6]
Protocol 1: Fischer-Speier Esterification to Synthesize Ethyl 3-ethoxypropionate
Fischer-Speier esterification is a classic, acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester.[7] This equilibrium-driven process is typically pushed toward the product by using an excess of the alcohol or by removing water as it is formed.[8][9][10] The reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol attacks the protonated carbonyl carbon.[8][11]
Mechanistic Pathway
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 3-ethoxypropionate from this compound and ethanol.
Materials:
-
This compound (11.81 g, 0.10 mol)
-
Anhydrous Ethanol (EtOH, 100 mL, excess)
-
Concentrated Sulfuric Acid (H₂SO₄, 1 mL, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
Apparatus:
-
250 mL round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (recommended)[9]
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (0.10 mol) and anhydrous ethanol (100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.
-
Reflux: Equip the flask with a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux (approx. 80-90 °C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.[9]
-
Work-up:
-
Add 100 mL of ethyl acetate to the residue and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product, Ethyl 3-ethoxypropionate, can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[12]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Amide Bond Formation via Coupling Agent
Direct amidation of carboxylic acids with amines requires high temperatures and is often inefficient. The use of coupling agents provides a mild and highly effective alternative by activating the carboxylic acid for nucleophilic attack by the amine. Boron-based reagents, such as B(OCH₂CF₃)₃, have emerged as powerful tools for this transformation, facilitating amide bond formation under neutral conditions with a simple workup.[13]
General Workflow for Amidation
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chembk.com [chembk.com]
- 4. unionpetrochemical.com [unionpetrochemical.com]
- 5. redox.com [redox.com]
- 6. ark-chem.co.jp [ark-chem.co.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Ethyl 3-ethoxypropionate synthesis - chemicalbook [chemicalbook.com]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: 3-Ethoxypropionic Acid as a Niche Reagent in Solid-Phase Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Ethoxypropionic Acid as a specialized reagent in the field of solid-phase synthesis.
Abstract
Solid-phase synthesis (SPS) is a cornerstone technique for the assembly of peptides and other complex organic molecules, relying on a diverse toolkit of resins, linkers, and reagents.[1] While a standard set of reagents is commonly employed, the exploration of non-canonical molecules offers opportunities for creating novel structures with unique properties. This guide investigates the role of this compound, a molecule not traditionally cited in mainstream SPS protocols, as a specialized reagent. Based on its chemical structure—a terminal carboxylic acid and a short, flexible ether chain—we propose its primary application as a hydrophilic, non-cleavable spacer for the modification of internal side chains in peptide sequences. This application note provides the scientific rationale, a detailed experimental protocol for its incorporation, and a discussion on its potential to modulate the physicochemical properties of synthetic peptides.
Introduction to this compound: Properties and Rationale for Use
This compound is a bifunctional molecule featuring a carboxylic acid group and an ethyl ether moiety. While its esterified form, ethyl 3-ethoxypropionate, is a widely used industrial solvent[2], the parent acid is less common in synthesis applications. Its potential utility in solid-phase synthesis stems from the combination of its reactive carboxyl group and the physicochemical characteristics of its ethoxy tail.
1.1. Physicochemical Properties
The properties of this compound make it suitable for integration into standard solid-phase synthesis workflows, which predominantly use polar aprotic solvents.
| Property | Value | Source |
| IUPAC Name | 3-ethoxypropanoic acid | [3] |
| Molecular Formula | C₅H₁₀O₃ | [3] |
| Molecular Weight | 118.13 g/mol | [3] |
| Appearance | Liquid (under normal conditions) | N/A |
| Key Functional Groups | Carboxylic Acid (-COOH), Ether (-O-) | N/A |
1.2. Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified as causing serious eye damage.[3] Standard laboratory personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood.
1.3. Scientific Rationale for Application in Solid-Phase Synthesis
The primary challenge in applying this compound is that it is a monofunctional reagent from the perspective of chain elongation; once its carboxyl group is coupled, it terminates the chain at that attachment point. Therefore, its most logical and powerful use is not as a primary building block or a cleavable linker, but as a side-chain modifying agent .
The rationale includes:
-
Introducing Hydrophilicity: The ether linkage can increase the local hydrophilicity of a peptide, potentially improving solubility or altering interaction with biological targets.
-
Creating a Flexible Spacer: The three-carbon backbone provides a short, flexible spacer arm, which can be used to distance a label, tag, or another functional group from the peptide backbone.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing other side-chain modifications with the 3-ethoxypropionyl group, researchers can probe the importance of charge, hydrogen-bonding capability, and steric bulk at a specific position.
Caption: Chemical structure of this compound.
Workflow for Side-Chain Modification
The proposed application involves the selective coupling of this compound to the side chain of an amino acid residue, such as lysine, ornithine, or diaminopropionic acid. This requires an orthogonal protection strategy, where the side-chain protecting group can be removed without affecting the N-terminal Fmoc group or the acid-labile protecting groups on other residues.[4]
A common orthogonal pair in Fmoc/tBu-based solid-phase peptide synthesis (SPPS) is the use of an acid-labile group for the C-terminal linker and side chains (like tBu, Boc, Trt) and a base-labile Fmoc group for the N-terminus.[5] For selective side-chain modification, a third type of protecting group is needed. A hydrazine-labile group like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is ideal for this purpose.
The overall workflow is depicted below.
Caption: Workflow for site-specific side-chain modification using this compound.
Detailed Experimental Protocol
This protocol details the manual synthesis of a model peptide with a lysine side chain modified with this compound on a 0.1 mmol scale using a Rink Amide resin.
3.1. Materials and Reagents
-
Resin: Rink Amide MBHA Resin (0.5 mmol/g substitution)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH) (Peptide synthesis grade)
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Lys(Dde)-OH
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)[6][7]
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF
-
Dde Deprotection: 2% (v/v) Hydrazine monohydrate in DMF
-
Modification Reagent: this compound
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation/Wash: Cold Diethyl Ether
3.2. Protocol Steps
Step 1: Resin Preparation
-
Weigh 200 mg of Rink Amide resin (0.1 mmol) into a fritted reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Drain the solvent.
Step 2: Standard SPPS Cycles (C-terminal to Lys(Dde))
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add another 5 mL of the solution and agitate for 10 minutes. Drain.
-
Washing: Wash the resin sequentially with DMF (5x), DCM (3x), and DMF (3x). Use ~5 mL of solvent for each wash, agitating for 1 minute.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIC (0.4 mmol, 4 eq) to the vial and allow to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Washing: Wash the resin as described in step 2.2.
-
Repeat: Continue these deprotection, washing, and coupling cycles for all amino acids C-terminal to the modification site.
Step 3: Incorporation of Fmoc-Lys(Dde)-OH
-
Perform the Fmoc deprotection and washing steps as above.
-
Couple Fmoc-Lys(Dde)-OH (4 eq) using the same coupling protocol.
Step 4: Completion of Peptide Chain
-
Continue with standard SPPS cycles until the full peptide sequence is assembled. Do not remove the final N-terminal Fmoc group.
Step 5: Selective Dde Group Removal
-
Wash the peptide-resin with DMF (5x).
-
Add 5 mL of 2% hydrazine in DMF. Agitate for 3 minutes. Drain.
-
Repeat the hydrazine treatment one more time for 7 minutes.
-
Crucial Washing: Immediately wash the resin thoroughly with DMF (8-10x) to remove all traces of hydrazine.
Step 6: Coupling of this compound
-
Activation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL of DMF. Add DIC (0.5 mmol, 5 eq) and pre-activate for 2 minutes.
-
Coupling: Add the activated solution to the peptide-resin. Agitate for 2-4 hours or overnight.
-
Washing: Wash the resin with DMF (5x) and DCM (5x).
Step 7: Final Deprotection and Cleavage
-
Perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF as described in step 2.1.
-
Wash the resin with DMF (5x), DCM (5x), and MeOH (3x).
-
Dry the peptide-resin under high vacuum for at least 1 hour.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dry resin.[8]
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution into a 50 mL centrifuge tube, collecting the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into ~40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
3.3. Analysis and Purification
-
The crude peptide should be analyzed by LC-MS to confirm the correct mass of the modified product.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
Conclusion
This compound represents a valuable, albeit niche, reagent for the advanced solid-phase synthesis of modified peptides. While not a conventional building block, its utility as a side-chain modifying agent allows for the precise introduction of a short, flexible, hydrophilic moiety. This capability enables researchers to fine-tune the properties of synthetic peptides, aiding in SAR studies, improving solubility, and developing novel peptide-based tools and therapeutics. The straightforward incorporation protocol, leveraging a standard orthogonal Dde protecting group strategy, makes this a readily accessible method for experienced peptide chemists.
References
- PubChem. This compound.
- Union Petrochemical. (2023, January 7).
- Coin, I., et al. (2007). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.
- Google Patents. (2019).
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Wikipedia. Solid-phase synthesis. [Link]
- PENPET.
- AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents. [Link]
- Li, Y., et al. (2012).
- Kaur, H., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals. [Link]
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
- AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
- Johnson, E. C. B., & Kent, S. B. H. (2008). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
- Johnson, E. C. B., & Kent, S. B. H. (2008). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
- Jad, Y. E., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Peptide Science. [Link]
- Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Organic Syntheses. Z-L-Phg-Val-OMe. [Link]
Sources
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 3. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Biocatalytic Synthesis of 3-Ethoxypropionic Acid
Introduction: A Greener Approach to a Versatile Chemical
3-Ethoxypropionic acid is a valuable organic compound with a growing range of applications in various industries. Traditionally synthesized through chemical routes, there is an increasing demand for more sustainable and environmentally friendly production methods. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a compelling alternative. This approach leverages the high specificity and efficiency of enzymes, often operating under mild reaction conditions, which can lead to higher purity products and a reduction in hazardous waste.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the biocatalytic synthesis of this compound. We will explore a two-step enzymatic pathway, detailing the necessary protocols, key considerations for optimization, and robust analytical methods for monitoring the reaction progress. This guide is designed to be a practical resource, grounded in scientific principles, to facilitate the adoption of this green chemistry approach.
Strategic Overview: A Two-Step Biocatalytic Cascade
The biocatalytic synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 3-ethoxypropionate (EEP), followed by the enzymatic hydrolysis of the ester to yield the desired this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification of 3-Ethoxypropionic Acid
Welcome to the technical support center for the optimization of reaction conditions for the esterification of 3-Ethoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Introduction to this compound Esterification
The esterification of this compound is a crucial reaction in the synthesis of various fine chemicals and pharmaceutical intermediates. The resulting ester, typically ethyl 3-ethoxypropionate (EEP), is a versatile, slow-evaporating solvent used in coatings, inks, and electronics manufacturing.[1][2] The most common method for this synthesis is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] Understanding the equilibrium nature of this reaction is fundamental to optimizing its conditions for high yield and purity.[6][7]
The general reaction is as follows:
This compound + Alcohol ⇌ 3-Ethoxypropionate Ester + Water
This guide will address common issues and provide detailed protocols to help you navigate the nuances of this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer format to directly address specific problems you may encounter.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in Fischer esterification is most often due to the reversible nature of the reaction.[8] The presence of water, a byproduct, can drive the equilibrium back towards the reactants, hydrolyzing the newly formed ester.[8][9] Here are the key areas to focus on:
-
Water Removal: The single most effective strategy to improve yield is the continuous removal of water as it is formed.[4][10] This shifts the reaction equilibrium to the product side, in accordance with Le Châtelier's principle.[6][8]
-
Reactant Stoichiometry: Using a large excess of one of the reactants, typically the less expensive or more easily removed one (often the alcohol), can also drive the equilibrium forward.[3][10] A 10-fold excess of alcohol has been shown to significantly increase ester yield.[3]
-
Reaction Time and Temperature: Esterification is a notoriously slow reaction.[13] Insufficient reaction time or temperature will result in incomplete conversion.[9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-line methods such as Mid-Infrared (MIR) spectrometry to determine the optimal reaction time.[8][14] Increasing the temperature generally increases the reaction rate, but be mindful of potential side reactions or evaporation of volatile reactants.[9][15][16]
-
Catalyst Activity: Ensure your acid catalyst is active and used in the appropriate concentration.[8] Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] Catalyst inactivity can be a source of low yield.[8]
Q2: The reaction is proceeding very slowly or appears to have stalled. How can I increase the reaction rate?
A2: A slow reaction rate is a common characteristic of Fischer esterification.[4] Several factors can be adjusted to accelerate the process:
-
Catalyst Concentration: While catalytic in nature, the amount of acid catalyst can influence the reaction rate. A typical range is 1-5 mol% relative to the carboxylic acid.[8] Increasing the catalyst loading can speed up the reaction, but excessive amounts can lead to side reactions like dehydration of the alcohol or polymerization.[8]
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of esterification.[10][17] This is often achieved by heating the reaction mixture to reflux.[8] However, be cautious of exceeding the boiling points of your reactants, especially if using a volatile alcohol like ethanol.
-
Choice of Catalyst: While sulfuric acid is common, other catalysts can be employed.[18] These include strong Brønsted acids and some Lewis acids.[8] For specific applications, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia can offer advantages in terms of easier separation and reduced corrosion.[19]
Q3: I'm observing the formation of dark, tarry byproducts. What is causing this and how can I prevent it?
A3: The formation of dark-colored impurities or tar is often a sign of side reactions occurring under harsh conditions.[8]
-
Excessive Heat or Catalyst Concentration: High temperatures and high concentrations of strong acid can promote side reactions.[8] For instance, the alcohol can undergo dehydration to form ethers or alkenes.[4] To mitigate this, consider reducing the reaction temperature or the amount of catalyst used.[8]
-
Reactant Purity: Impurities in the starting materials can also contribute to byproduct formation. Ensure that your this compound and alcohol are of high purity.
Q4: How can I effectively monitor the progress of my esterification reaction?
A4: Monitoring the reaction is crucial for determining when it has reached completion and for avoiding unnecessary heating that could lead to side reactions.[20]
-
Thin Layer Chromatography (TLC): TLC is a simple and effective method for qualitatively monitoring the disappearance of the starting carboxylic acid and the appearance of the ester product.[8]
-
Gas Chromatography (GC): For quantitative analysis, GC is an excellent technique to determine the concentration of reactants and products over time.[14]
-
Spectroscopic Methods: In-line monitoring techniques like Mid-Infrared (MIR) spectroscopy can provide real-time data on the reaction progress without the need for sampling.[14]
-
Olfactory Observation: In some cases, the formation of the ester can be detected by its characteristic odor, which is often more pleasant and "fruity" than the starting carboxylic acid.[21][22] While not a quantitative method, it can be a useful qualitative indicator.
Frequently Asked Questions (FAQs)
What is the mechanism of the acid-catalyzed esterification of this compound?
The Fischer esterification proceeds through a multi-step nucleophilic acyl substitution mechanism:[3][23]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.[3][19][23]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.[6][19]
-
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, forming a good leaving group (water).[3][22]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[22]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product.[22][23]
All steps in this mechanism are reversible.[3]
What are the ideal reaction conditions for the esterification of this compound with ethanol?
While optimal conditions can vary, a good starting point would be:
-
Reactants: this compound and a 3- to 10-fold molar excess of ethanol.[3]
-
Catalyst: Concentrated sulfuric acid (1-5 mol%).[8]
-
Temperature: Reflux temperature of the alcohol (for ethanol, approximately 78°C).
-
Water Removal: Use of a Dean-Stark apparatus if the reaction scale and temperature are suitable.[8]
-
Reaction Time: Monitor by TLC or GC until the starting carboxylic acid is consumed, which may take several hours.[10]
Are there alternative, "greener" catalysts for this reaction?
Yes, research has explored more environmentally friendly catalysts to replace corrosive mineral acids.[18][19] These include:
-
Solid Acid Catalysts: Ion-exchange resins and zeolites offer the advantage of being easily separable from the reaction mixture and potentially reusable.[18][19]
-
Polyaniline Salts: These have been shown to be effective catalysts that are easy to prepare and handle.[18]
-
Enzymatic Catalysts: Immobilized lipases can catalyze esterification under mild conditions, offering high selectivity.[19]
What safety precautions should I take when performing this reaction?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[24][25]
-
Ventilation: Work in a well-ventilated area or a fume hood, as both the reactants and the ester product can be volatile.[24]
-
Handling of Corrosive Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Flammability: The alcohol used (e.g., ethanol) and the resulting ester are flammable liquids.[26][27][28] Keep away from ignition sources.[26][27]
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals used for detailed safety information.[24][26][27]
Experimental Protocols & Data
Protocol 1: General Procedure for Esterification of this compound
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if applicable). Ensure all glassware is dry.[20]
-
Charging Reactants: To the flask, add this compound (1.0 equivalent) and the chosen alcohol (e.g., ethanol, 3-10 equivalents).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%) to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature.[5]
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution (caution: CO₂ evolution).[8] Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8]
-
Purification: Remove the drying agent by filtration. The excess alcohol and the solvent can be removed under reduced pressure using a rotary evaporator. The crude ester can be further purified by distillation.[8]
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes the expected impact of key parameters on the yield of the esterification reaction.
| Parameter | Change | Expected Impact on Yield | Rationale |
| Water | Removal | Increase | Shifts equilibrium towards products (Le Châtelier's Principle).[8] |
| Alcohol Conc. | Increase | Increase | Shifts equilibrium towards products.[3] |
| Temperature | Increase | Increase (to a point) | Increases reaction rate, but may cause side reactions at excessive levels.[15] |
| Catalyst Conc. | Increase | Increase (to a point) | Increases reaction rate, but may cause side reactions at excessive levels.[8] |
| Reaction Time | Increase | Increase | Allows the reaction to proceed further towards equilibrium.[10] |
Visualizations
Fischer Esterification Mechanism
Caption: A troubleshooting workflow for low esterification yield.
References
- Esterification. (n.d.). Chemguide.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Palaniappan, S., & Amarnath, C. A. (2002). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts.Green Chemistry, 4(1), 51-53. DOI:10.1039/B109891H
- Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst.Organic Letters, 15(22), 5794-5797. DOI:10.1021/ol402853w
- van der Mynsbrugge, J., Deun, J. V., & Martens, J. A. (2014). Esterification Reaction Utilizing Sense of Smell and Eyesight for Conversion and Catalyst Recovery Monitoring.Journal of Chemical Education, 91(4), 586-589. DOI:10.1021/ed400494n
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap.
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE.
- Perkins, M. J., Sweet, P. M., & Single, C. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.Analytica Chimica Acta, 849, 12-18. DOI:10.1016/j.aca.2014.08.009
- Lundgren, R. J., & Stradiotto, M. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.The Journal of Organic Chemistry, 85(10), 6438-6449. DOI:10.1021/acs.joc.0c00392
- EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. (n.d.). Simagchem.
- Method for producing high purity Ethyl 3-Ethoxypropionate. (n.d.). Google Patents.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- What are possible sources of error in an esterification lab? (2025, July 8). Filo.
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora.
- Margarida, B. R., Flores, L. I., de Lima Luz Junior, L. F., & Lenzi, M. K. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.Angolan Industry and Chemical Engineering Journal, 1(1), 6-11.
- Lundgren, R. J., & Stradiotto, M. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.The Journal of Organic Chemistry, 85(10), 6438-6449. DOI:10.1021/acs.joc.0c00392
- How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit.
- Ethyl 3-Ethoxypropionate: A Key Initiator in Modern Polymer Synthesis. (2025, November 19). Ningbo Inno Pharmchem Co., Ltd.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI.
- ETHYL 3-ETHOXYPROPIONATE. (n.d.). Ataman Kimya.
- Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030. (2025, August 28). LP Information.
- Kumar, A., Singh, R., & Korstad, J. (2025, August 7). Current Developments in Esterification Reaction: A Review on Process and Parameters.Journal of Industrial and Engineering Chemistry.
- Global Ethyl 3-ethoxypropionate Competitive Landscape Professional Research Report 2025. (2025, January 23). DIResearch.
- Esterification Experiment Report. (n.d.).
- Ethyl 3-Ethoxypropionate (EEP) Solvent. (n.d.). Royalchem.
- Synthesis method of 3-ethoxy ethyl propionate. (n.d.). Google Patents.
- Mechanism for the esterification reaction. (n.d.). Chemguide.
- Propanoic acid, 3-ethoxy-, ethyl ester. (n.d.). NIST Chemistry WebBook.
- What is Esterification? (2023, May 10). 3V Sigma USA.
- High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. (n.d.). PENPET.
- Ahmed, A. A., & Mohammed, T. J. (2010). Kinetic Study of Esterification Reaction.Al-Khwarizmi Engineering Journal, 6(2), 48-54.
- Propanoic acid, 3-ethoxy-, ethyl ester - Infrared Spectrum. (n.d.). NIST Chemistry WebBook.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.).
Sources
- 1. Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030 - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. marketresearch.com [marketresearch.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. Esterification Experiment Report [api.motion.ac.in]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 18. Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts - Green Chemistry (RSC Publishing) DOI:10.1039/B109891H [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 3vsigmausa.com [3vsigmausa.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. aksci.com [aksci.com]
- 25. spectrumchemical.com [spectrumchemical.com]
- 26. tcichemicals.com [tcichemicals.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. fishersci.com [fishersci.com]
Technical Support Center: Improving the Purity of Synthesized 3-Ethoxypropionic Acid
Welcome to the technical support center for the purification of 3-Ethoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this compound. Drawing from established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and FAQs to address specific experimental issues directly.
Section 1: Frequently Asked Questions (FAQs) - Common Impurities & Initial Assessment
This section addresses the foundational questions regarding the nature of impurities and the initial steps to evaluate the quality of your synthesized product.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. The most common synthesis involves the Michael addition of ethanol to ethyl acrylate to form ethyl 3-ethoxypropionate, followed by hydrolysis. Therefore, typical impurities include:
-
Unreacted Starting Materials: Residual ethanol and ethyl acrylate.
-
Intermediates: Unhydrolyzed ethyl 3-ethoxypropionate is a very common impurity.
-
Byproducts from Side Reactions: Poly(ethyl acrylate) can form, especially if the reaction temperature is not well-controlled.[1] Aldehydes or other related organic compounds may also be present depending on the quality of the starting materials.[2]
-
Catalyst Residues: If a basic catalyst like sodium ethoxide is used, neutralization is required, which can introduce inorganic salts (e.g., sodium chloride, sodium sulfate) into the crude product.[3]
-
Solvents & Water: Residual reaction solvents and water from the hydrolysis and workup steps are almost always present.[2]
Q2: My crude product is a different color/viscosity than expected. What could this indicate?
A2: Pure this compound and its ethyl ester are colorless liquids.[4][5] Deviations from this appearance are indicative of specific impurities:
-
Yellow to Brown Color: This often suggests the presence of polymeric byproducts or degradation products formed during the reaction, possibly due to excessive heat.
-
Increased Viscosity: A noticeable increase in viscosity is a strong indicator of polymer formation (e.g., poly(ethyl acrylate)).
-
Cloudiness or Haze: This may indicate the presence of water or insoluble inorganic salts from the workup procedure.
Q3: What initial analytical techniques should I use to assess the purity of my crude product?
A3: A multi-technique approach is recommended for a comprehensive initial assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the signals of your desired product and comparing their integrals to those of common impurities like unreacted starting materials, the intermediate ester, and solvents. It provides a quick overview of the major components in your crude mixture.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying and semi-quantifying volatile impurities such as residual ethanol, ethyl acrylate, and other solvents.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis.[7] A simple reversed-phase (RP-HPLC) method can effectively separate the polar this compound from the less polar ethyl 3-ethoxypropionate intermediate and other non-volatile organic impurities.[8]
Section 2: Troubleshooting Purification Workflows
Choosing the correct purification strategy is paramount. The following workflow and Q&A guide will help you navigate this decision-making process and troubleshoot common issues.
Purification Strategy Decision Workflow
This diagram outlines a logical sequence for selecting an appropriate purification method based on the primary impurities identified in your crude product.
Caption: Decision workflow for selecting a purification method.
Q4: I'm trying to purify by distillation, but the separation is poor. What can I do?
A4: Poor separation during distillation is typically due to insufficient difference in boiling points between your product and impurities or inefficient distillation technique.[2] Consider these points:
-
Use a Fractionating Column: A simple distillation setup is often inadequate. Use a Vigreux or, for better efficiency, a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates and improve separation.
-
Apply Vacuum: this compound has a relatively high boiling point (approx. 165-172 °C at atmospheric pressure).[4] Distilling under vacuum lowers the boiling point, preventing potential degradation and improving separation from less volatile impurities like polymers.
-
Control the Heating Rate: Heat the distillation flask slowly and evenly using an oil bath or heating mantle. A slow, steady distillation rate is crucial for achieving good separation.
-
Ensure Thermal Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss, which is essential for efficient fractionation.
Q5: My this compound is streaking badly on my silica gel TLC plate/column. How can I fix this?
A5: This is a classic problem when running carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a mix of protonated and deprotonated forms that causes severe tailing or streaking.[2]
-
Solution: To suppress this interaction, you must ensure the acid remains fully protonated. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[2] This acidic modifier ensures the this compound moves as a single, well-defined spot or band.
Q6: My acid-base extraction is resulting in low recovery or emulsions. What are the common pitfalls?
A6: Acid-base extraction is a powerful technique for removing neutral or basic impurities but requires careful execution.[2]
-
Low Recovery: This can happen if the aqueous layer is not basic enough to fully deprotonate the carboxylic acid. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer after extraction to ensure it is > 8. To ensure complete extraction, perform the extraction multiple times (e.g., 3x) with fresh bicarbonate solution and combine the aqueous layers.[2] When re-acidifying to recover your product, cool the solution in an ice bath and add the acid slowly to avoid product degradation. Ensure you acidify to a pH of ~2 to fully protonate the carboxylate.
-
Emulsion Formation: Emulsions are common and prevent clear layer separation. To break an emulsion, you can:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help force the separation.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Allow the funnel to stand undisturbed for a longer period.
-
Q7: When should I consider using advanced chromatographic techniques like ion exchange or reversed-phase?
A7: These techniques are excellent for challenging purifications where distillation or standard silica gel chromatography is insufficient.
-
Anion Exchange Chromatography: This method is highly effective for capturing carboxylic acids. The crude product is loaded onto a positively charged resin, which binds the negatively charged carboxylate anion. Neutral impurities are washed away. The pure acid is then displaced and eluted by washing the column with a solution containing a stronger anion or by changing the pH.[9] This is particularly useful for removing stubborn, polar, non-acidic impurities.
-
Reversed-Phase Chromatography (e.g., C18): This is ideal for purifying highly polar compounds like carboxylic acids that may have poor retention on normal-phase silica.[10] The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to ensure sharp peaks by suppressing the ionization of the carboxyl group.[10]
Section 3: Advanced Purity Analysis & Characterization
Achieving high purity requires robust analytical methods to detect and quantify trace-level impurities.
Q8: How can I confirm the identity and quantify trace impurities that co-elute with my product in HPLC?
A8: Co-elution is a common challenge. The best approach is to couple your HPLC system to a mass spectrometer (LC-MS).
-
LC-MS Analysis: Even if two compounds have the same retention time, a mass spectrometer can distinguish them based on their mass-to-charge ratio (m/z). This allows you to confirm if the peak corresponding to your product is pure or contains a co-eluting impurity.[7] High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps in determining the elemental formula of an unknown impurity.
Q9: My purified product still contains residual water or solvent. What are the best methods for removal?
A9:
-
For Volatile Solvents (e.g., Ethyl Acetate, Hexanes): Use a rotary evaporator under high vacuum. Gentle heating (30-40°C) can expedite the process. For trace amounts, keeping the sample under high vacuum for several hours (or overnight) is effective.
-
For Water: If your product is dissolved in an organic solvent, dry the solution with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent. If water persists in the final product, you can perform an azeotropic distillation by adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then distilling it off.
Q10: The final purity meets my requirements, but the product is unstable on storage. Why might this be happening?
A10: Instability on storage, even with high initial purity, can be caused by trace impurities that catalyze degradation.
-
Peroxide Formation: Like many ethers, this compound can potentially form explosive peroxides over time upon exposure to air and light.[11] Store the product in an amber bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Residual Acid/Base: Trace amounts of strong acid or base from the synthesis or workup can catalyze decomposition or re-equilibration reactions. Ensure your product is neutralized before final purification and storage.
-
Metal Contamination: Trace metals can also act as catalysts for degradation. If you suspect metal contamination, techniques like ICP-MS can be used for analysis.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 1: High-Efficiency Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Add the crude this compound to the distillation flask (no more than 2/3 full) along with a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is stable, begin heating the flask gently with an oil bath.
-
Fraction Collection:
-
Collect the first fraction (forerun), which will contain low-boiling impurities like residual ethanol and ethyl acrylate.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Shutdown: Allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Optimized Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to this solvent system to prevent streaking. [2]
-
Column Packing: Pack a glass column with silica gel using the selected solvent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[2]
-
Elution: Carefully add the mobile phase (containing acetic acid) to the column and apply gentle positive pressure to begin elution.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified acid.
-
Isolation: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas pressure that builds up.[2]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your acid, into a clean flask.
-
Repeat: Repeat the extraction of the organic layer 2-3 more times with fresh NaHCO₃ solution to ensure complete transfer of the acid.[2] Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add a strong acid (e.g., 2M HCl) while stirring until the pH is ~2 (check with pH paper). The this compound will precipitate out or form an oily layer.
-
Isolation: Extract the acidified aqueous solution multiple times with fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry them over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the pure this compound.[2]
Section 5: Data Interpretation & Summary Tables
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 118.13 | ~198 (decomposes) | Soluble |
| Ethyl 3-ethoxypropionate | 146.18 | 166.2 | 1.6 g/100 mL (20°C)[5] |
| Ethanol | 46.07 | 78.4 | Miscible |
| Ethyl Acrylate | 100.12 | 99.8 | 1.5 g/100 mL (20°C) |
Note: Boiling point of the acid is an estimate as it tends to decompose near its boiling point at atmospheric pressure. Vacuum distillation is recommended.
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Vacuum Distillation | Excellent for large scale; removes non-volatile and very volatile impurities. | Requires high vacuum; potential for thermal degradation. | Unreacted starting materials, high-boiling polymers. |
| Acid-Base Extraction | Highly selective for acids; removes neutral/basic impurities effectively. | Can form emulsions; requires use of acids/bases; generates aqueous waste. | Unreacted ester intermediate, other neutral byproducts. |
| Silica Gel Chromatography | Good resolution for similarly functionalized compounds. | Can be slow; requires significant solvent; acid streaking is a major issue.[2] | Structurally similar impurities with different polarity. |
| Anion Exchange Chrom. | Very high selectivity for acids; excellent purity achievable.[9] | More expensive resin; may require specific buffer systems. | Polar, non-acidic impurities that are difficult to separate otherwise. |
Table 3: Recommended Analytical Methods for Purity Assessment
| Method | Information Provided | Typical Use Case |
| ¹H NMR | Structural confirmation, ratio of major components. | Initial crude analysis, final product identity check. |
| GC-FID | Quantification of volatile components.[12] | Checking for residual solvents (ethanol, hexanes, etc.). |
| RP-HPLC-UV | High-resolution separation, quantification of non-volatile impurities.[7] | Primary method for final purity assay (e.g., 99.5%+). |
| LC-MS | Mass confirmation of product and impurities; identification of unknowns. | Investigating unknown peaks in HPLC, confirming impurity identity. |
| Karl Fischer Titration | Precise quantification of water content. | Final quality control to measure residual moisture. |
References
- Teledyne ISCO. (2012).
- Datta, R., & Tsai, S. (n.d.). Purification of organic acids using anion exchange chromatography.
- Leitgeb, M., & Knez, Z. (n.d.). Process for the purification of carboxylic acids.
- SIELC Technologies. (n.d.).
- Zhang, W. (n.d.). Synthesis method of 3-ethoxy ethyl propionate.
- Li, J. (n.d.). Preparation method for synthesis of ethyl 3-ethoxypropionate.
- Simeite Chemical Industry Co., Ltd. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE )
- Ataman Kimya. (n.d.).
- PENPET. (n.d.).
- Park, J. H., et al. (n.d.). Method for producing high purity Ethyl 3-Ethoxypropionate.
- Huang, M., et al. (2009). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. Journal of the Chinese Chemical Society.
- Analytice. (n.d.).
- Ataman Kimya. (n.d.).
- LookChem. (n.d.).
- The Good Scents Company. (n.d.).
- Moravek, Inc. (2019). How Do Chemical Manufacturers Assess Purity?. [Link]
- Smartchemi. (2015). 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- National Institutes of Health. (n.d.).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
- Ye, W., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
Sources
- 1. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 4. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 5. lookchem.com [lookchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 12. Ethyl 3-ethoxypropionate - analysis - Analytice [analytice.com]
Technical Support Center: Scaling Up 3-Ethoxypropionic Acid Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-Ethoxypropionic acid and its derivatives. This guide is designed for researchers, chemists, and process engineers encountering the unique challenges of transitioning this synthesis from the laboratory bench to pilot and industrial-scale production. Our goal is to provide practical, experience-driven insights in a direct question-and-answer format to troubleshoot common issues and optimize your process.
While this compound is the target, industrial synthesis routes often proceed via its ethyl ester, Ethyl 3-Ethoxypropionate (EEP), due to its favorable reaction kinetics and stability.[1][2] The subsequent hydrolysis to the free acid presents its own set of challenges, but the foundational difficulties arise during the formation and purification of the EEP intermediate. This guide will therefore focus significantly on the scale-up of EEP synthesis as the critical pathway to producing high-purity this compound.
Section 1: Core Synthesis and Reaction Control
This section addresses the fundamental chemistry of the synthesis process and the common problems that emerge when increasing batch size. The most prevalent industrial synthesis involves the Michael addition of ethanol to ethyl acrylate.[1][3]
Q1: We are observing a significant drop in yield and reaction rate when moving from a 1L to a 100L reactor, despite maintaining the same reactant ratios. What are the likely causes?
A1: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[4]
-
Causality - The "Why": In a small flask, mixing is efficient, and the surface-area-to-volume ratio is high, allowing for rapid heat dissipation. In a 100L reactor, inefficient mixing can create localized "hot spots" or areas with poor catalyst distribution. The exothermic nature of the ethanol-acrylate addition, while manageable in the lab, can lead to thermal runaway in localized zones at scale, promoting side reactions.[5]
-
Troubleshooting Steps:
-
Mixing Efficiency: Verify that your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture. Dead zones are common in large reactors and can be a primary source of inconsistency.
-
Heat Transfer: Your reactor's cooling jacket may be insufficient for the increased volume. Monitor the internal batch temperature at multiple points, not just near the wall. Consider scaling down the addition rate of the limiting reagent to allow the cooling system to keep pace.
-
Catalyst Distribution: If using a heterogeneous catalyst like an ion exchange resin, ensure it is properly suspended and not settling. For homogeneous catalysts, ensure the initial charge is introduced into a well-agitated vessel.[6]
-
Q2: Our catalyst, a strongly basic ion exchange resin, seems to lose activity much faster at pilot scale than in our lab trials. Why is this happening?
A2: This issue points towards catalyst poisoning, a problem often magnified at scale due to subtle changes in feedstock purity and handling.
-
Causality - The "Why": Strongly basic anion exchange resins are highly effective but are easily neutralized by acidic impurities.[3] While your lab-grade ethanol and ethyl acrylate may be of very high purity, bulk industrial-grade feedstocks often contain trace amounts of acids (e.g., acetic acid in ethanol, or acrylic acid in ethyl acrylate from hydrolysis). At a 100L or 1000L scale, these "trace" amounts become quantitatively significant, rapidly consuming your catalyst's active sites.[3]
-
Troubleshooting & Prevention:
-
Feedstock QC: Implement a strict incoming quality control protocol for your raw materials. Titrate for acidic impurities in every new batch of ethanol and ethyl acrylate.
-
Guard Bed: Consider installing a "guard bed" of a cheaper, sacrificial basic material upstream of your main reactor to neutralize incoming acidic impurities before they reach the primary catalyst bed.
-
Alternative Catalysts: If feedstock purity is a persistent issue, explore alternative catalysts that are more robust. Small-molecule tertiary amines, for instance, have been shown to be effective and can be recycled via distillation.[3]
-
Section 2: Downstream Processing and Purification
Achieving high purity (>99.5%) is critical for many applications, especially in the electronics and pharmaceutical industries.[3] Purification, typically by vacuum distillation, is where many scale-up efforts encounter significant bottlenecks.
Q3: During vacuum distillation of our crude EEP product, we are struggling with co-distillation of impurities, leading to poor final purity. How can we improve separation?
A3: This problem indicates that the boiling points of your product and impurities are too close for simple distillation to be effective at a large scale. The solution lies in optimizing the distillation column's efficiency.
-
Causality - The "Why": Effective separation depends on the number of theoretical plates in your distillation column and the reflux ratio. Lab-scale distillations often have a high number of theoretical plates relative to their volume. When scaling up, simply making the pot bigger without appropriately scaling the column height and packing will result in poor separation.
-
Troubleshooting Protocol:
-
Increase Theoretical Plates: Switch to a more efficient column packing material (e.g., structured packing instead of random packing) or increase the packed height of your column.
-
Optimize Reflux Ratio: A higher reflux ratio increases purity but reduces throughput. Experiment to find the optimal balance for your specific purity requirements and production timeline. Start with a high reflux ratio to establish a baseline of maximum achievable purity, then gradually decrease it.
-
Analyze Distillation Fractions: Collect and analyze small fractions throughout the distillation run using Gas Chromatography (GC) to precisely identify when the impurity is co-distilling. This data will help you fine-tune the "cut" points for collecting the pure product.
-
Q4: We are observing product degradation and color formation in the reboiler of our distillation unit. What is causing this and how can we prevent it?
A4: This is a sign of thermal degradation due to excessive residence time at high temperatures.
-
Causality - The "Why": In large batch distillations, the material at the bottom of the still (the reboiler) is exposed to high temperatures for a prolonged period. This can cause sensitive molecules like esters to undergo side reactions, polymerization, or decomposition, leading to impurities and discoloration.
-
Preventative Measures:
-
Lower the Pressure: The most effective solution is to decrease the operating pressure of your vacuum system. A lower pressure reduces the boiling point, allowing the distillation to proceed at a lower, less destructive temperature.[5]
-
Use a Wiped-Film Evaporator: For highly sensitive materials or continuous processes, consider moving from a batch still to a wiped-film or thin-film evaporator. This technology minimizes residence time at high temperatures from hours to mere seconds, drastically reducing thermal degradation.
-
Inert Atmosphere: Ensure your system is free of oxygen. Blanketing the process with nitrogen can prevent oxidation reactions that contribute to color formation.
-
| Parameter | Lab Scale (Batch) | Pilot/Industrial Scale (Batch) | Recommended Mitigation (Industrial) |
| Heating Time | Minutes | Hours to Days | Minimize residence time (e.g., use wiped-film evaporation) |
| Reboiler Temp. | Typically < 150°C | Can exceed 180°C if vacuum is poor | Improve vacuum to lower boiling point |
| Oxygen Ingress | Minimal | Higher risk due to more connections/seals | Maintain strict nitrogen blanketing |
Section 3: Safety and Handling at Scale
Safety protocols that are sufficient for a laboratory are often inadequate for a production environment handling hundreds or thousands of liters of flammable and reactive chemicals.
Q5: What are the primary, non-obvious safety hazards we need to address when scaling up EEP production?
A5: Beyond standard flammability, the most critical and often overlooked hazard with EEP and related ethers/esters is the formation of explosive peroxides.[7][8]
-
Causality - The "Why": EEP, like many ethers, can react with atmospheric oxygen over time, especially when exposed to light, to form thermally unstable and shock-sensitive peroxides.[7][9] In a forgotten drum or a poorly managed bulk storage tank, these peroxides can accumulate to dangerous levels, posing a severe explosion risk upon heating or mechanical shock.
-
Mandatory Safety Protocol:
-
Inert Gas Storage: All bulk storage tanks and drums MUST be blanketed with an inert gas like nitrogen to exclude oxygen.
-
Peroxide Testing: Implement a strict testing schedule for all stored EEP. Use peroxide test strips to check for peroxide formation before transferring or using any material that has been stored for an extended period. A common action level is to not distill or heat any material showing >20 ppm of peroxides.
-
FIFO Inventory: Use a "First-In, First-Out" (FIFO) inventory system to prevent containers from being stored for excessively long periods.[7]
-
Material of Construction: Store in approved containers (e.g., steel drums) and avoid materials that can catalyze peroxide formation.
-
Q6: Our process involves transferring large volumes of EEP. What are the key considerations for preventing fires?
A6: The primary risk during transfer is the generation of static electricity, which can ignite flammable vapors.
-
Causality - The "Why": The flow of low-conductivity organic solvents like EEP through pipes and hoses can build up a significant static charge. A spark from this charge to a grounded object can easily ignite the solvent-air mixture in the headspace of a receiving vessel.
-
Essential Grounding & Bonding Workflow:
-
Bonding: Before opening any valves, connect a bonding wire between the source container (e.g., tanker truck, tote) and the receiving vessel. This equalizes the electrical potential between them.
-
Grounding: Ensure the receiving vessel is connected to a verified earth ground. This will safely dissipate any static charge from the entire system.
-
Use Non-Sparking Tools: All tools used in the transfer area (wrenches, drum openers) should be made of non-sparking materials like bronze or beryllium copper.[8][10]
-
Inert Purge: Purge the receiving vessel with nitrogen before starting the transfer to displace oxygen and ensure the vapor space is non-flammable.
-
Caption: High-level workflow for scaling up this compound synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the typical catalyst loading for this reaction at scale?
-
A: This is highly dependent on your specific catalyst and reactor setup. For anion exchange resins, it can range from 0.1% to 20% by weight relative to the limiting reagent (ethyl acrylate).[6] It is critical to determine the optimal loading at the pilot scale, balancing reaction time with cost and separation difficulty.
-
-
Q: Can this process be run continuously instead of in batch?
-
A: Yes, and for very large volumes, a continuous process is often more efficient and safer.[4] The synthesis can be adapted to a continuous stirred-tank reactor (CSTR) or a packed bed reactor (PBR) if using a solid catalyst.[6] This simplifies heat management and can lead to a more consistent product quality.
-
-
Q: How do I handle the waste streams from this process?
-
A: The primary waste stream is the distillation residue, which may contain catalyst, byproducts, and polymerized material. Unreacted ethanol and ethyl acrylate should be recovered and recycled where possible to improve process economics.[3] The final residue must be disposed of in accordance with local environmental regulations, typically via incineration.
-
-
Q: What analytical methods are essential for QC at scale?
-
A: Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for determining the purity of the final product and quantifying impurities. Karl Fischer titration is essential for measuring water content, which can be critical for certain applications. Acid titration should be used to monitor feedstock quality.[1]
-
Caption: Troubleshooting flowchart for addressing low product purity issues.
References
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- CN112479873A. (2021). Synthesis method of 3-ethoxy ethyl propionate.
- Santa Cruz Biotechnology. (n.d.). Ethyl 3-ethoxypropionate.
- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
- National Center for Biotechnology Information. (n.d.). This compound.
- LookChem. (n.d.). Cas 763-69-9,Ethyl-3-ethoxypropanoate.
- Carl ROTH. (2025). Safety Data Sheet: Ethyl-3-ethoxypropionate.
- ECHEMI. (n.d.). This compound SDS, 4324-38-3 Safety Data Sheets.
- Simeite Chemical Industry Co., Ltd. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. Retrieved from Simeite Chemical Industry Co., Ltd. website.
- CN104016861A. (2014). Preparation method for synthesis of ethyl 3-ethoxypropionate.
- UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
- iChemical. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- Migration Letters. (2023). Optimization of Chemical Synthesis Processes on an Industrial Scale. [Link]
- National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- MDPI. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. [Link]
- Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from Drug Development and Delivery website.
- Longdom Publishing. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry.
- PubMed. (2007).
- Santa Cruz Biotechnology. (n.d.). Ethyl 3-ethoxypropionate | CAS 763-69-9.
- PENPET. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. Retrieved from Genesis Drug Discovery & Development website.
- YouTube. (2024).
- Blazingprojects. (n.d.). Optimization of Industrial Chemical Processes for Sustainable Production.
- Patsnap. (2025). Propionic Acid Synthesis for Cutting-Edge Industrial Processes.
- The Good Scents Company. (n.d.). ethyl 3-ethoxypropionate.
- Royal Society of Chemistry. (n.d.). Sustainable Production of Propionic acid and Derivatives on Industrial Scale.
- Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production.
- ResearchGate. (2025). What is the biggest challenge you have faced when purifying proteins in bulk?.
- Patsnap. (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.
- National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
- National Center for Biotechnology Information. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. [Link]
- Royal Society of Chemistry. (2016). The production of propionic acid, propanol and propylene via sugar fermentation: an industrial perspective on the progress, technical challenges and future outlook. Green Chemistry. [Link]
- PubMed. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. [Link]
- ResearchGate. (2025). (PDF) Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers.
- National Center for Biotechnology Information. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH. [Link]
- Darcy. (2023). Challenges of Scaling up Electrolyzer Manufacturing Paves the Way for Innovation.
Sources
- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 3. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 10. echemi.com [echemi.com]
Preventing degradation of 3-Ethoxypropionic acid during storage
Welcome to the technical support guide for 3-Ethoxypropionic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling in your laboratory. By understanding the potential degradation pathways and implementing proper procedures, you can mitigate risks and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
While this compound is generally stable under recommended conditions, the primary concern, largely inferred from its close analogue ethyl 3-ethoxypropionate, is the potential for peroxide formation.[1][2] The ether linkage in the molecule is susceptible to autoxidation upon exposure to atmospheric oxygen, a process that can be accelerated by light and heat.[3] Additionally, contact with incompatible materials, such as strong oxidizing agents, can lead to degradation.[4]
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition like heat, sparks, and open flames.[4][5][6] The container should be tightly sealed to limit exposure to air.[5][7] For long-term storage, blanketing the container with an inert gas like nitrogen or argon after opening is a recommended best practice to displace oxygen.
Q3: How does the stability of this compound compare to its ethyl ester (ethyl 3-ethoxypropionate, EEP)?
The ethyl ester (EEP) is widely documented as a peroxide former.[1][3][8] While the Safety Data Sheet for this compound does not explicitly list peroxide formation as a primary hazard[4], the structural similarity (the presence of an ether linkage) makes it prudent to assume a similar risk. Therefore, the handling precautions for peroxide formers should be applied to this compound as a conservative measure.
Q4: What is the recommended shelf life for this compound?
Manufacturers do not always provide a specific shelf life for this compound. However, for its ethyl ester, a shelf life of two years is often cited.[6] It is critical to date the container upon receipt and upon opening.[3] Opened containers should be prioritized for use, ideally within a shorter timeframe (e.g., 6-12 months), to minimize the risk of peroxide accumulation.[3]
Q5: Are there any materials that are incompatible with this compound?
Yes. Strong oxidizing agents are the primary incompatibility noted for this compound.[4] Based on data for its ethyl ester, it is also advisable to avoid contact with strong acids, strong bases, alkali metals, and hydrides.[7][8][9]
Troubleshooting Guide: Common Storage Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of crystals or precipitate around the container cap or in the liquid. | Peroxide formation. Peroxides can be explosive when concentrated.[10] | DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal. |
| Discoloration (e.g., yellowing) of the acid. | Slow oxidation or reaction with contaminants. | Test for peroxides. If peroxides are absent or below the action limit, the material may still be usable depending on the specific experimental requirements for purity. Consider re-purification (e.g., distillation) if necessary, but only after confirming the absence of peroxides .[11] |
| Inconsistent experimental results using an older bottle of the acid. | Degradation of the starting material, leading to lower purity and the presence of impurities (e.g., peroxides, aldehydes) that may interfere with the reaction. | Test the purity of the this compound using an appropriate analytical method (e.g., GC, NMR). Test for the presence of peroxides. If degradation is confirmed, use a fresh, unopened bottle for the experiment. |
Experimental Protocols
Protocol 1: Best Practices for Storage and Handling
This protocol outlines the standard operating procedure for storing and handling this compound to prevent degradation.
Workflow Diagram:
Caption: Workflow for receiving and handling this compound.
Methodology:
-
Receiving: Upon receipt, inspect the container for any signs of damage or a compromised seal.
-
Labeling: Immediately label the container with the date of receipt.[3]
-
Initial Storage: Store the unopened container in a designated flammable materials cabinet that is cool, dark, dry, and well-ventilated.[6][7] Ensure it is segregated from incompatible materials, especially strong oxidizing agents.[4]
-
Opening: When ready to use, move the container to a fume hood.
-
Grounding: For larger metal containers, ensure the container and receiving vessel are grounded to prevent static discharge.[5]
-
Second Labeling: Before dispensing, mark the container with the date it was opened.[3]
-
Dispensing: Dispense the required amount of acid.
-
Inert Gas Blanketing: Before resealing the container, flush the headspace with an inert gas such as nitrogen or argon to displace air.
-
Resealing and Storage: Tightly close the container and return it to the appropriate storage location. Opened containers should be stored with the same precautions as unopened ones.[7]
Protocol 2: Qualitative and Semi-Quantitative Peroxide Testing
Due to the ether linkage, it is prudent to test for peroxides, especially in containers that have been open for an extended period (e.g., > 6 months) or show any visual signs of change.[10]
Logical Relationship Diagram:
Caption: Decision logic for peroxide testing of this compound.
Methodology (Using Potassium Iodide):
-
Preparation: In a fume hood, add 1 mL of the this compound to be tested to a glass test tube.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution.
-
Mixing: Stopper and shake the test tube for 30 seconds.
-
Observation: Let the layers separate. A yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color provides a semi-quantitative measure (pale yellow = low concentration; dark brown = high concentration).
-
Interpretation:
-
Colorless: Peroxides are not detected.
-
Pale Yellow: Low levels of peroxides are present. The material should be used soon and disposed of.
-
Brown/Dark Brown: High levels of peroxides are present. The material is hazardous. Do not handle further and contact your EHS office for disposal.
-
References
- TCI Chemicals. (2025). Safety Data Sheet: this compound.
- Simeite Chemical Industry Co., Ltd. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- Union Petrochemical. (2023). Safety Data Sheet: Ethyl 3-Ethoxypropionate.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-ethoxypropionate.
- PENPET Petrochemical Trading GmbH. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxypropionate. PubChem Compound Database.
- The Good Scents Company. (n.d.). ethyl 3-ethoxypropionate.
- Market Research Future. (2025). High Purity Ethyl 3 Ethoxypropionate Market Size, Future Growth and Forecast 2033.
- Mississippi State University Environmental Health and Safety. (n.d.). Peroxide Forming Compounds Reference Guide.
- Vanderbilt University Environmental Health and Safety. (n.d.). PEROXIDE FORMING CHEMICALS.
Sources
- 1. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 2. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ethyl 3-ethoxypropionate(763-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 7. unionpetrochemical.com [unionpetrochemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Ethyl 3-ethoxypropionate | 763-69-9 [chemicalbook.com]
- 10. ehs.msstate.edu [ehs.msstate.edu]
- 11. vumc.org [vumc.org]
Technical Support Center: Overcoming Solubility Challenges with 3-Ethoxypropionic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethoxypropionic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered during experimental work. By understanding the underlying principles of solubility and employing targeted strategies, you can enhance the performance and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound derivatives.
Q1: What are the typical solubility characteristics of this compound and its derivatives?
A1: this compound itself is an organic acid. Its solubility is influenced by its carboxylic acid group and the ethoxy functional group. While its ester, ethyl 3-ethoxypropionate, has a defined water solubility of approximately 1.6 g/100 mL at 20°C, the solubility of other derivatives can vary significantly based on their specific chemical structures.[1][2] The presence of polar functional groups generally enhances aqueous solubility, whereas larger, non-polar moieties will decrease it.
Q2: Why is my this compound derivative not dissolving in aqueous solutions?
A2: Poor aqueous solubility is a common issue for many organic compounds, including derivatives of this compound.[3][4] Several factors can contribute to this:
-
Molecular Structure: A high degree of lipophilicity (hydrophobicity) in the derivative's structure will lead to poor water solubility.
-
Crystalline Form: The solid-state properties of your compound, such as its crystal lattice energy, can significantly impact how readily it dissolves.
-
pH of the Solution: For derivatives that are weak acids or bases, the pH of the aqueous medium is a critical determinant of solubility.[5]
-
Temperature: While many compounds exhibit increased solubility at higher temperatures, this is not universally true.
Q3: What is the first step I should take to troubleshoot a solubility issue?
A3: The initial and most crucial step is to characterize the problem. Before attempting various solubilization techniques, determine the baseline solubility of your compound. A simple and widely used method for this is the shake-flask method .[6][7] This will provide a quantitative measure of your compound's solubility in a specific solvent system at a given temperature and serve as a benchmark for improvement.
Q4: Are there safety concerns I should be aware of when handling this compound and its derivatives?
A4: Yes, proper safety precautions are essential. This compound can cause serious eye damage.[8] Its ethyl ester is a flammable liquid and vapor.[9][10] Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with.[11] General safety practices include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Avoiding contact with skin and eyes.[9]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance on advanced techniques to overcome persistent solubility problems.
Guide 1: Systematic Solvent and Co-Solvent Screening
When a compound exhibits poor solubility in a single solvent, a systematic approach to screening solvents and co-solvents is often the most effective initial strategy.
The Rationale
The principle of "like dissolves like" is a fundamental concept in solubility. By matching the polarity of the solvent system to that of the solute, you can significantly enhance solubility. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[12][13][14]
Experimental Protocol: Co-Solvent Screening
-
Selection of Co-solvents: Choose a range of pharmaceutically acceptable co-solvents with varying polarities.[15] Common choices include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)[]
-
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 50% v/v).
-
Solubility Determination:
-
Add an excess amount of your this compound derivative to a fixed volume of each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (24-72 hours) to ensure equilibrium is reached.[17]
-
After equilibration, centrifuge or filter the samples to separate the undissolved solid.[6]
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[18]
-
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration. This will help you identify the optimal co-solvent and its most effective concentration.
Data Presentation: Example Co-Solvent Screening Results
| Co-Solvent | Concentration (v/v %) | Solubility (mg/mL) |
| None (Water) | 0% | 0.05 |
| Ethanol | 20% | 1.2 |
| Ethanol | 40% | 5.8 |
| PEG 400 | 20% | 2.5 |
| PEG 400 | 40% | 10.2 |
Visualization: Co-Solvency Workflow
Caption: Workflow for systematic co-solvent screening.
Guide 2: pH Adjustment for Ionizable Derivatives
For this compound derivatives that are weak acids or bases, altering the pH of the solvent is a powerful technique to enhance solubility.[][19][20]
The Rationale
The solubility of an ionizable compound is highly dependent on its ionization state.[5]
-
For Weakly Acidic Derivatives: Increasing the pH above the compound's pKa will deprotonate the acidic functional group, forming a more polar, and thus more water-soluble, salt.
-
For Weakly Basic Derivatives: Decreasing the pH below the compound's pKa will protonate the basic functional group, also forming a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Determine Solubility:
-
Using the shake-flask method described previously, determine the solubility of your compound in each buffer.
-
Ensure the buffer capacity is sufficient to maintain the target pH after the addition of your compound.
-
-
Analyze and Plot:
-
Quantify the dissolved compound concentration at each pH point.
-
Plot solubility versus pH. This will generate a pH-solubility profile, which is crucial for selecting appropriate formulation conditions.
-
Visualization: Impact of pH on a Weakly Acidic Derivative
Caption: Ionization and solubility of a weak acid.
Guide 3: Utilizing Excipients for Enhanced Solubilization
When co-solvents and pH adjustments are insufficient, the use of specialized excipients can provide a significant boost in solubility.[21][22]
The Rationale
Excipients can enhance solubility through various mechanisms. Surfactants, for example, form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[23] Cyclodextrins form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[24]
Commonly Used Solubilizing Excipients
-
Surfactants: Polysorbate 80, Cremophor® EL, Solutol® HS 15
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Polymers: Povidone (PVP), Copovidone, Soluplus®[21]
Experimental Protocol: Excipient Screening
-
Select Excipients: Based on the properties of your derivative, select a few candidate excipients.
-
Prepare Formulations: Prepare aqueous solutions of the selected excipients at various concentrations.
-
Determine Solubility: Using the shake-flask method, determine the solubility of your compound in each excipient solution.
-
Construct Phase Solubility Diagrams: For cyclodextrins, it is common to create a phase solubility diagram by plotting the drug concentration against the cyclodextrin concentration. The shape of this diagram provides insight into the stoichiometry and stability of the inclusion complex.
Visualization: Surfactant Micelle Formation
Caption: Encapsulation of a hydrophobic drug in a micelle.
III. Analytical Methods for Solubility Determination
Accurate quantification of solubility is paramount. The choice of analytical technique depends on the required throughput, sensitivity, and the properties of the compound.[18]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, can detect impurities and degradation.[18] | Slower throughput than direct UV. |
| Nephelometry | Measures light scattering by undissolved particles.[25] | High throughput, useful for kinetic solubility. | Indirect measurement, less specific. |
| Potentiometric Titration | Measures changes in pH upon addition of a titrant. | Can determine thermodynamic solubility. | Requires ionizable compound, lower throughput. |
IV. Conclusion
Overcoming the solubility challenges associated with this compound derivatives requires a systematic and informed approach. By starting with a thorough characterization of the compound's baseline solubility and progressing through logical troubleshooting steps—from co-solvent screening and pH adjustment to the use of advanced excipients—researchers can successfully develop robust formulations for their experimental needs. Always ground your experimental choices in the fundamental principles of physical chemistry and prioritize safety in all handling procedures.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today.
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
- Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
- Kumar, S., & Singh, P. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 10(3), 117–124.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics, 12(5), 394.
- Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
- Cosolvency. (n.d.). SlideShare.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). World Journal of Pharmaceutical Research.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
- Cosolvent. (n.d.). In Wikipedia.
- Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (2021). Pharmaceutics, 13(8), 1195.
- This compound. (n.d.). PubChem.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- Manikandan, M., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, Spl Issue[25], 392-396.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- ETHYL 3-ETHOXYPROPIONATE. (n.d.). Ataman Kimya.
- Safety Data Sheet: Ethyl-3-ethoxypropionate. (n.d.). Carl ROTH.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- pH Modifier Excipients. (n.d.). CD Formulation.
- 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications. (n.d.).
- solubility enhancement -by pH change & complexation. (n.d.). SlideShare.
- How Do Acids And Bases Alter Compound Solubility? (2025, December 20). [Video]. YouTube.
- Solubility and pH. (2023, April 12). Chemistry LibreTexts.
- Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9). (n.d.). Cheméo.
- Solubility of Organic Compounds. (2023, August 31).
- Green solvents selection guide for bio-based organic acids recovery. (n.d.). ResearchGate.
- ethyl 3-ethoxypropionate. (n.d.). Stenutz.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- Tackling the Big Issue of Solubility. (2022, January 3). Pharmaceutical Technology.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). American Pharmaceutical Review.
- Organic Acid Profiles of Phosphate Solubilizing Bacterial Strains in the Presence of Different Insoluble Phosphatic Sources Under In vitro Buffered Conditions. (2021). International Journal of Current Microbiology and Applied Sciences, 10(6), 1-11.
Sources
- 1. echemi.com [echemi.com]
- 2. smartchemi.com [smartchemi.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. carlroth.com [carlroth.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Cosolvency | PPTX [slideshare.net]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. bepls.com [bepls.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 20. m.youtube.com [m.youtube.com]
- 21. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 22. colorcon.com [colorcon.com]
- 23. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. rheolution.com [rheolution.com]
Technical Support Center: Catalyst Selection and Optimization for 3-Ethoxypropionic Acid Reactions
Welcome to the technical support center for reactions involving 3-Ethoxypropionic acid and its derivatives. This guide is designed for researchers, chemists, and process development scientists to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary catalytic strategies for synthesizing Ethyl 3-Ethoxypropionate, a key derivative?
A1: The most common industrial synthesis for Ethyl 3-Ethoxypropionate is the Michael addition of ethanol to ethyl acrylate. The choice of catalyst is critical and generally falls into three categories: base-catalyzed, acid-catalyzed, and tertiary amine-catalyzed systems.
-
Base Catalysis: Strong bases like alkali metal alkoxides (e.g., sodium ethoxide) are highly effective, often providing high yields in short reaction times.[1][2] However, these catalysts are extremely sensitive to moisture and acidic impurities, which can deactivate them.[1][2] The reaction mixture requires a neutralization step, which complicates purification by generating salts.[1]
-
Acid Catalysis: Strong acid catalysts, including mineral acids (H₂SO₄), organic sulfonic acids (methane sulfonic acid), and solid acid resins (e.g., Amberlyst), are also viable.[2][3] This approach avoids the extreme moisture sensitivity of strong bases but typically requires higher temperatures (120-150°C) and elevated pressure to keep the ethanol reactant in the liquid phase.[2] A common side reaction is the formation of diethyl ether from ethanol condensation.[2]
-
Tertiary Amine Catalysis: Small-molecule tertiary amines, such as triethylamine, offer a milder alternative.[1] These catalysts function under moderate conditions (e.g., 20-50°C), do not require a neutralization step, and can be recycled with unreacted starting materials, simplifying the process and reducing waste.[1]
Q2: We are working in a GMP environment and need to minimize metal contaminants. What are the best catalyst options?
A2: For environments where metal contamination is a concern, non-metallic catalysts are preferred. Heterogeneous catalysts like anion exchange resins or sulfonic acid-type ion exchange resins are excellent choices.[3][4]
-
Anion Exchange Resins: These solid-supported catalysts are easily filtered out of the reaction mixture, simplifying purification and ensuring the final product is free of catalyst residues.[4] They can be recycled and regenerated, making them a cost-effective and environmentally friendly option.
-
Tertiary Amines: As mentioned in Q1, these are organic, non-metallic catalysts that can be removed via distillation, offering a clean reaction profile.[1]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A3: The choice depends on the scale of your reaction, purification requirements, and the need for catalyst recyclability.
-
Homogeneous Catalysts (e.g., sodium ethoxide, methane sulfonic acid) are dissolved in the reaction medium, often leading to high reaction rates due to excellent contact with reactants. However, their removal from the product can be challenging, often requiring aqueous workups and extra purification steps.[1]
-
Heterogeneous Catalysts (e.g., ion exchange resins, potassium fluoride on alumina) are in a different phase from the reaction mixture (typically solid-liquid).[1][4] Their primary advantage is the ease of separation from the product via simple filtration. This simplifies downstream processing and allows for the catalyst to be recycled, which is a significant advantage in industrial-scale production.[4][5] However, they may sometimes exhibit lower activity or require longer reaction times compared to their homogeneous counterparts due to mass transfer limitations.
Catalyst System Comparison
| Catalyst Type | Examples | Advantages | Disadvantages | Optimal Temperature |
| Strong Base | Sodium Ethoxide, Potassium Ethoxide | High yield, fast reaction times.[1] | Extremely sensitive to water/acid, requires neutralization, generates salt waste.[1][2] | 20-50°C |
| Strong Acid | Methane Sulfonic Acid, Sulfuric Acid | Effective alternative to bases. | Requires high temperature and pressure, byproduct formation (diethyl ether).[2] | 120-150°C |
| Tertiary Amine | Triethylamine, N,N-Diisopropylethylamine | Mild conditions, no neutralization, recyclable, fewer side reactions.[1] | May have slower kinetics than strong bases/acids. | 20-50°C |
| Heterogeneous | Anion/Cation Exchange Resins | Easily separated and recycled, clean product, can be used in continuous flow.[4] | Potential for lower activity, can be deactivated by impurities.[1] | 10-50°C |
Troubleshooting Guide
Problem 1: Low or Inconsistent Product Yield
Q: My reaction to form Ethyl 3-Ethoxypropionate is giving a low yield (<70%). What are the likely causes and how can I fix this?
A: Low yield is a common issue that can often be traced back to catalyst deactivation, unfavorable reaction equilibrium, or competing side reactions.
Potential Cause 1: Catalyst Deactivation
-
Diagnosis: If you are using a strong base catalyst like sodium ethoxide, it may have been deactivated by trace amounts of water or acid in your reactants (ethanol or ethyl acrylate).[1] For heterogeneous catalysts like ion exchange resins, trace acids can neutralize the active sites.[1]
-
Solution:
-
Ensure Anhydrous Conditions: Use absolute ethanol (anhydrous) and ensure your ethyl acrylate is free from acidic impurities. Consider passing reactants through a column of activated alumina or molecular sieves.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1% to 3% mass percentage of ethyl acrylate) can sometimes compensate for partial deactivation.[1]
-
Catalyst Regeneration: For ion exchange resins, consult the manufacturer's protocol for regeneration, which typically involves washing with a strong base or acid followed by a neutral rinse.
-
Potential Cause 2: Reaction Equilibrium
-
Diagnosis: The esterification/addition reaction is often reversible.[6] If the reaction stalls, it may have reached equilibrium.
-
Solution:
-
Shift the Equilibrium: According to Le Chatelier's Principle, increasing the concentration of one reactant will drive the reaction toward the products.[7] The most common strategy is to use a significant molar excess of ethanol. Ratios of ethanol to ethyl acrylate from 3:1 to 10:1 are often employed.[1][4]
-
Remove Byproducts: While water is not a direct byproduct in the Michael addition, in classic Fischer esterification, removing water (e.g., with a Dean-Stark trap) drives the reaction forward.[6]
-
Potential Cause 3: Side Reactions
-
Diagnosis: Analyze your crude product by GC-MS or NMR to identify byproducts. If using an acid catalyst at high temperatures, look for diethyl ether.[2] Also, check for the presence of oligomers from the polymerization of ethyl acrylate.[2]
-
Solution:
-
Add a Polymerization Inhibitor: When using ethyl acrylate, especially at elevated temperatures, add a small amount of an inhibitor like hydroquinone or phenothiazine to prevent oligomerization.[2]
-
Optimize Temperature: If diethyl ether is the issue, lower the reaction temperature. This may require a longer reaction time or a more active catalyst system. The optimal temperature for acid-catalyzed reactions is a trade-off between reaction rate and byproduct formation.[2]
-
Workflow for Troubleshooting Low Yield
Caption: Workflow for selecting the appropriate catalyst system.
References
- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
- EEP( ETHYL 3-ETHOXYPROPIONATE )
- High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. PENPET. URL
- US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
- Ethyl 3-ethoxypropion
- Esterification Lab Answers. URL (Note: A generic representative URL is used as the original may be a dynamic document.)
- Efficient biosynthesis of 3-hydroxypropionic acid in recombinant Escherichia coli by metabolic engineering. Sciety Labs. URL
- ETHYL 3-ETHOXYPROPIONATE.
- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
- Efficient biosynthesis of 3-hydroxypropionic acid from ethanol in metabolically engineered Escherichia coli. PubMed. URL
- Efficient biosynthesis of 3-hydroxypropionic acid from ethanol in metabolically engineered Escherichia coli. Xi'an Jiaotong University. URL
- ETHYL 3-ETOXY PROPIONATE.
- Cas 763-69-9,Ethyl-3-ethoxypropano
- Ethyl 3-ethoxypropion
- E0319) - SDS. Spectrum Chemical. URL
- ETHYL-3-ETHOXYPROPION
- How to Make Esters through Esterific
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. URL
- KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com. URL
- Carboxylic Acids Reactions: Esterification, Amides, & More.
- Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. MDPI. URL
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances (RSC Publishing). URL
- ETHYL-3-ETHOXYPROPION
- Transesterific
- Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling. Benchchem. URL
- Ethyl 3-ethoxypropion
- Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances (RSC Publishing). URL
- Catalyst deactiv
- This compound ethyl ester. SpectraBase. URL
- ethyl 3,3-diethoxypropano
- Propanoic acid, 3-ethoxy-, ethyl ester. NIST WebBook. URL
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- 763-69-9, Ethyl 3-ethoxypropion
- This compound ethyl ester. ChemBK. URL
Sources
- 1. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 2. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 5. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
Technical Support Center: Purification of 3-Ethoxypropionic Acid
Welcome to the Technical Support Center for the purification of 3-Ethoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable chemical intermediate.
Introduction to this compound and Its Purification Challenges
This compound is a carboxylic acid with an ether linkage, making it a molecule with both polar and non-polar characteristics. Its purification is a critical step to ensure the quality and reliability of downstream applications. Impurities can arise from its synthesis, which typically involves the hydrolysis of its precursor, ethyl 3-ethoxypropionate. These impurities can include unreacted starting materials, byproducts of side reactions, and residual solvents or catalysts. The liquid nature of this compound at room temperature necessitates purification techniques suitable for non-solid compounds, primarily fractional distillation and liquid-liquid extraction.
This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your this compound will largely depend on the synthetic route used to produce its precursor, ethyl 3-ethoxypropionate, and the subsequent hydrolysis conditions. Common impurities can be categorized as follows:
-
From the synthesis of Ethyl 3-Ethoxypropionate:
-
Unreacted Starting Materials: Ethanol and ethyl acrylate are the common starting materials for the synthesis of ethyl 3-ethoxypropionate.[1] Their presence is highly likely in the crude product.
-
Catalyst Residues: Depending on the synthetic method, catalysts such as tertiary amines (e.g., triethylamine) or bases like sodium ethoxide may be present.[2]
-
Byproducts: Side reactions can lead to the formation of various byproducts.
-
-
From the Hydrolysis of Ethyl 3-Ethoxypropionate:
-
Unreacted Ethyl 3-ethoxypropionate: Incomplete hydrolysis will result in the presence of the starting ester in your final product.
-
Ethanol: As a byproduct of the hydrolysis reaction, ethanol will be present.
-
Salts: If a basic hydrolysis (saponification) is performed using a base like sodium hydroxide, the corresponding sodium salt of this compound is formed. Subsequent acidification to obtain the free acid can introduce inorganic salts (e.g., NaCl, Na₂SO₄) into your product.[3]
-
-
Solvent Residues: Various organic solvents may be used during the synthesis and work-up procedures.
Q2: How do I choose the best primary purification technique for this compound?
A2: As this compound is a liquid at room temperature, the most effective primary purification techniques are fractional distillation and acid-base extraction.[4] The choice between them depends on the nature of the predominant impurities.
-
Fractional Distillation is ideal when the impurities have significantly different boiling points from this compound. This method is particularly effective for removing unreacted starting materials like ethanol and ethyl acrylate, as well as the byproduct ethanol from the hydrolysis step.[5][6]
-
Acid-Base Extraction is a powerful technique for separating this compound from neutral or basic impurities.[4][7] By converting the carboxylic acid into its water-soluble salt with a base, it can be separated from non-acidic organic impurities that remain in the organic phase.
Below is a decision-making workflow to guide your choice:
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Components | The boiling points of the components are too close. | Increase the length of the fractionating column or use a column with a higher efficiency (more theoretical plates).[5] |
| The distillation is proceeding too quickly. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[5] | |
| "Bumping" or Uneven Boiling | Lack of nucleation sites for smooth boiling. | Add boiling chips or a magnetic stir bar to the distillation flask before heating.[4] |
| No Condensate Reaching the Collection Flask | Insufficient heating. | Gradually increase the temperature of the heating mantle. |
| A leak in the system. | Check all joints and connections for a proper seal. |
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Formation of a Stable Emulsion | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of shaking vigorously.[4] |
| High concentration of the carboxylic acid salt, which can act as a surfactant. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[4] | |
| Low Recovery of this compound | Incomplete extraction into the aqueous phase. | Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate salt.[8] |
| Incomplete precipitation upon acidification. | Ensure the aqueous layer is sufficiently acidified by checking the pH with litmus paper or a pH meter. Cool the solution in an ice bath to decrease the solubility of the acid.[7] | |
| The product is an oil instead of a solid after acidification. | If the acid "oils out," extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer with a drying agent like anhydrous MgSO₄, and then remove the solvent under reduced pressure.[7] |
Thin-Layer Chromatography (TLC) Analysis
| Problem | Possible Cause | Solution |
| Streaking or Tailing of the Spot | The carboxylic acid is interacting strongly with the acidic silica gel stationary phase. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will keep the this compound in its protonated form, reducing its interaction with the silica gel and resulting in a more defined spot.[4][9] |
| Compound Remains at the Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the polar carboxylic acid up the plate. | Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A common mobile phase for carboxylic acids is a mixture of hexane, ethyl acetate, and a small amount of acetic acid.[9] |
| Compound Runs with the Solvent Front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane). |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol describes the separation of this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of diethyl ether) in a separatory funnel.
-
Extraction: Add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the carbon dioxide gas that is evolved. Shake the funnel for 1-2 minutes.[4]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium 3-ethoxypropionate salt, into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of 5% NaHCO₃ solution. Combine the aqueous extracts.
-
Backwash: To remove any residual neutral impurities from the combined aqueous extracts, wash them with a small portion (e.g., 20 mL) of diethyl ether. Discard this ether layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper). This compound will separate as an oily layer.[4]
-
Isolation: Extract the acidified aqueous solution with three portions of diethyl ether (e.g., 3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS analysis can be used to identify and quantify volatile impurities in your purified this compound.
-
Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent, such as dichloromethane or methanol.
-
GC Conditions (Illustrative Example):
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating carboxylic acids.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
The resulting chromatogram will show peaks corresponding to this compound and any remaining impurities. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library.
Data Summary
The following table provides a summary of the physical properties of this compound and its common impurities, which is crucial for planning purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 118.13 | ~205-207 (estimated) |
| Ethanol | 46.07 | 78 |
| Ethyl Acrylate | 100.12 | 99 |
| Ethyl 3-Ethoxypropionate | 146.18 | 166-172[10] |
References
- This compound ethyl ester. ChemBK.
- Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Publications Office of the National Renewable Energy Laboratory.
- TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)? Quora.
- Emulsion formation during extraction. Chemistry Stack Exchange.
- Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. National Laboratory of the Rockies.
- 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. 斯美特化学工业有限公司.
- High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. PENPET.
- ETHYL 3-ETHOXYPROPIONATE. Ataman Kimya.
- This compound. PubChem.
- Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing).
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Acid-Base Extraction. Chemistry LibreTexts.
- TLC tailing and carboxylic acid? ResearchGate.
- Acid-Base Extraction.
- Thin Layer and High Performance Column Liquid Chromatographic Analysis of Selected Carboxylic Acids in Standards and from Helisoma trivolvis. Taylor & Francis Online.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Thin Layer Chromatography. Chemistry LibreTexts.
- (PDF) Solvent design for crystallization of carboxylic acids. ResearchGate.
- carboxylic acid TLC. Reddit.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Acid–base extraction. Wikipedia.
- Acid-Base Extraction | Purpose, Theory & Applications. Study.com.
- How to purify a carboxylic acid by recrystallisation? The Student Room.
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- Ethyl 3-ethoxypropionate. PubChem.
- Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham Virtual Lab.
- Ethyl 3-Ethoxypropionate. Union Petrochemical.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.
- Purification by fractional distillation. ChemBAM.
- GC-MS chromatogram of 3-HPA system. Identification of each peak has... ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information.
- This compound ethyl ester. SpectraBase.
- Fractional distillation. Wikipedia.
- The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent.
- Propanoic acid, 3-ethoxy-, ethyl ester. NIST WebBook.
- How To: Purify by Distillation. University of Rochester, Department of Chemistry.
Sources
- 1. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations | CoLab [colab.ws]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
Technical Support Center: Enhancing the Stability of 3-Ethoxypropionic Acid-Based Linkers
Welcome to the technical support center for 3-Ethoxypropionic acid-based linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common stability challenges encountered with these linkers. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your conjugates.
Foundational Understanding: The Role and Challenge of this compound-Based Linkers
This compound is a bifunctional molecule often employed as a component in the synthesis of chemical linkers.[1] In bioconjugation, a derivative of this molecule, such as its N-hydroxysuccinimide (NHS) ester, can be used to connect a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody). The core structure contains an ester bond, which, while useful for certain release mechanisms, is also the primary source of instability.
The central challenge with these linkers is their susceptibility to hydrolysis, the chemical breakdown of the ester bond in the presence of water.[2][3][4][5][6] This degradation can be catalyzed by acidic or basic conditions and by enzymes (esterases) present in biological fluids like plasma.[7][8] Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy, making stability a critical parameter for success.[9]
Caption: General mechanism of ester linker hydrolysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing premature cleavage of my payload in physiological buffer (pH 7.4) even during short-term storage. What's happening and how can I fix it?
A1: The issue is most likely the hydrolysis of the ester bond in your linker, which is susceptible to breakdown in aqueous solutions, especially at neutral to slightly basic pH.[2][3] This reaction is often accelerated at room temperature or higher.
Underlying Cause: The ester linkage is an electrophilic center that can be attacked by nucleophiles, with water being the most common one in your buffer. In basic hydrolysis, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon, leading to a non-reversible cleavage of the ester into a carboxylate salt and an alcohol.[3][6] Even at a neutral pH of 7.4, there is a sufficient concentration of hydroxide ions to facilitate this degradation over time.
Solutions & Protocol:
-
Optimize Storage Conditions:
-
Temperature: Store your conjugate at recommended temperatures, typically 2-8°C, to slow down the hydrolysis rate. Avoid repeated freeze-thaw cycles, as these can induce aggregation and potentially accelerate degradation.
-
pH: If your molecule is stable at a slightly acidic pH, consider formulating your storage buffer in the pH range of 6.0-6.5. The rate of uncatalyzed and base-catalyzed hydrolysis is generally lower in this range compared to pH 7.4. However, you must first verify the stability and activity of your biomolecule at this lower pH.
-
-
Formulation Screening:
-
Perform a screening study to identify the optimal buffer system and excipients (e.g., stabilizers) that minimize linker hydrolysis.[10] This involves incubating your conjugate in various buffer formulations and analyzing its integrity over time.
-
Q2: My conjugation efficiency is low, resulting in a low Drug-to-Antibody Ratio (DAR). What are the likely causes?
A2: Low conjugation efficiency when using a this compound-based linker often points to issues with the activation of the carboxylic acid group or the stability of the activated intermediate. This is commonly performed using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[11][12]
Underlying Causes & Solutions:
-
Suboptimal pH for Activation: The activation of the carboxylic acid with EDC is most efficient in an acidic environment (pH 4.5-6.0).[13][14] At higher pH levels, the efficiency of EDC-mediated activation decreases significantly.[13]
-
Hydrolysis of the NHS-ester Intermediate: The amine-reactive NHS-ester formed after activation is itself susceptible to hydrolysis, especially at neutral or basic pH.[10][13] If this intermediate degrades before it can react with the amine on your target biomolecule, the overall conjugation yield will be low.
-
Competing Reactions: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the activated linker, reducing conjugation efficiency.[10]
Optimized Two-Step Conjugation Protocol:
This protocol separates the activation and conjugation steps to optimize the pH for each, maximizing efficiency.
-
Activation Step (pH 5.5-6.0):
-
Dissolve your this compound linker in an amine-free activation buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), at pH 5.5-6.0.[11][13]
-
Add a 5 to 10-fold molar excess of EDC and NHS (or water-soluble Sulfo-NHS) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the activated NHS-ester.[11]
-
-
Conjugation Step (pH 7.2-8.0):
-
Immediately add the activated linker solution to your antibody or amine-containing molecule, which should be in an amine-free buffer like PBS (Phosphate-Buffered Saline) at pH 7.2-7.5.[11] Alternatively, you can raise the pH of the activation mixture to 7.2-7.5 before adding it to your target molecule.[13]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quenching:
-
Add a quenching buffer (e.g., Tris or hydroxylamine) to hydrolyze any unreacted NHS-esters and stop the reaction.[11]
-
Caption: Optimized workflow for linker conjugation.
Q3: My conjugate shows significant payload release in plasma stability assays. How can I enhance stability in a biological matrix?
A3: In addition to chemical hydrolysis, payload release in plasma is often mediated by enzymatic cleavage from esterases.[7] To enhance stability, you need to protect the ester bond from both chemical and enzymatic attack.
Solutions & Strategies:
-
Introduce Steric Hindrance: Modifying the linker structure to include bulky chemical groups near the ester bond can physically block access for both water molecules and enzyme active sites. This approach has been shown to dramatically increase resistance to both spontaneous and esterase-mediated hydrolysis.[15][16] For example, incorporating an isopropyl group adjacent to the ester can provide significant shielding.[15]
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence linker stability. Esters attached to highly exposed sites may be cleaved more rapidly than those at more hindered or buried sites.[7] If you are using cysteine-based conjugation, selecting a more sterically shielded cysteine residue can improve plasma stability.
-
Alternative Linker Chemistries: If the inherent instability of the ester is too great for your application, consider alternative, more stable linker chemistries.
-
Non-cleavable linkers: These linkers, such as those forming a stable thioether bond, release the payload only after complete degradation of the antibody backbone within the lysosome.[]
-
Enzyme-cleavable linkers: Linkers containing a peptide sequence (e.g., Val-Cit) are designed to be stable in circulation but are cleaved specifically by lysosomal proteases like Cathepsin B.[8][18]
-
Caption: Decision tree for addressing linker instability.
Frequently Asked Questions (FAQs)
-
Q: What is the primary degradation pathway for this compound-based linkers?
-
Q: How does pH quantitatively affect linker stability?
-
A: Ester hydrolysis is typically slowest in the slightly acidic pH range (4-6). The rate increases significantly in both strongly acidic and, particularly, in basic conditions (pH > 8). The V-shaped curve of a pH-rate profile for ester degradation illustrates this relationship.[19]
-
-
Q: What analytical techniques are essential for assessing linker stability?
-
A: A suite of orthogonal methods is recommended to get a comprehensive view.[9] Key techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) to identify cleavage products and quantify free payload, and Hydrophobic Interaction Chromatography (HIC) to assess the distribution of the drug-to-antibody ratio (DAR).[9][] Plasma stability assays, where the conjugate is incubated in plasma and analyzed over time, are crucial for predicting in vivo stability.[]
-
| Analytical Method | Principle | Information Provided | Key Advantages |
| LC-MS | Separates species by liquid chromatography followed by mass analysis.[9] | Intact conjugate mass, DAR distribution, identification of cleavage sites and products, quantification of free payload.[9][] | High specificity and detailed structural information.[9] |
| HIC | Separates species based on hydrophobicity, which changes with drug conjugation.[9] | DAR distribution and assessment of conjugate heterogeneity. | Robust and reproducible method for assessing heterogeneity. |
| Plasma Stability Assay | Incubation of the conjugate in plasma followed by analysis (e.g., by LC-MS).[] | Rate of payload release in a physiological matrix, providing insight into in vivo stability. | Provides direct evidence of stability in a relevant biological environment. |
References
- This compound. (n.d.). PubChem.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). ResearchGate.
- Hydrolysis of Esters. (2021). Chemistry LibreTexts.
- Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. (n.d.). Wiley Online Library.
- Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (2020). Binghamton University.
- Hydrolysing esters. (n.d.). Chemguide.
- Hydrolysis of Esters. (2022). Chemistry LibreTexts.
- Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. (2022). PubMed.
- Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (2020). Morressier.
- Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
- Hydrolysis-resistant ester-based linkers enable ABS probe development for NIR bioluminescent imaging of hypoxia. (2022). ChemRxiv.
- Ester hydrolysis. (n.d.). Wikipedia.
- Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC.
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esters in ADC linkers: Optimization of stability and lysosomal cleavage [morressier.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 18. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 19. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of 3-Ethoxypropionic Acid
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with essential, field-proven insights for mitigating the hazards associated with 3-Ethoxypropionic acid (CAS: 4324-38-3). Our approach moves beyond simple checklists to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols for your laboratory.
A critical point of awareness is the distinction between This compound and its commonly used derivative, Ethyl 3-ethoxypropionate (CAS: 763-69-9). The latter is a flammable solvent with a risk of peroxide formation. This guide pertains exclusively to This compound . Hazard classifications for this acid can vary between suppliers and regulatory notifications; therefore, we advocate for a conservative approach based on all available data.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The most significant hazard identified in aggregated GHS (Globally Harmonized System) data is the risk of serious eye damage.[1] The GHS classification H318 indicates that direct contact can cause irreversible damage to the eye.[1] It is crucial to note that some supplier Safety Data Sheets (SDS) may classify the substance as non-hazardous under specific regulations.[2] This discrepancy highlights the importance of a cautious approach. Given the potential for severe eye injury, treating this chemical with the highest level of care concerning eye protection is paramount.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this acid?
A2: Due to the risk of severe eye damage, the selection of PPE must prioritize eye and face protection.
-
Eye Protection: Chemical safety goggles are mandatory at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Hand Protection: Wear compatible, chemical-resistant gloves. The specific glove material should be selected based on the breakthrough time and degradation data for this chemical class. Consult the glove manufacturer's specifications.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.[5]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[2]
Q3: What are the correct storage procedures for this compound?
A3: Proper storage is key to maintaining chemical stability and safety.
-
Container: Keep the container tightly closed to prevent contamination or absorption of moisture.[2]
-
Location: Store in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: While specific reactivity data is limited, as a standard practice for acids, store it away from strong bases and oxidizing agents to prevent potentially exothermic or hazardous reactions.
Q4: What are the first aid measures for an exposure incident?
A4: Immediate and correct first aid is critical, especially for eye contact.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate and specialized medical attention.[1][6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[2] Seek medical advice if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[2]
Quantitative Safety Data Summary
The following table summarizes essential identification and hazard information for this compound. The lack of extensive data underscores the need for cautious handling.
| Parameter | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 4324-38-3 | PubChem[1] |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| GHS Hazard Statement | H318: Causes serious eye damage | PubChem[1] |
Troubleshooting Guide
This section addresses specific scenarios you might encounter during your experiments.
Scenario 1: I've splashed a small amount of this compound on my gloved hand and lab coat.
-
Question: Is it sufficient to just wipe it off? What is the correct procedure?
-
Answer & Protocol: No, simply wiping the substance is insufficient and can spread contamination. The causality is that the chemical may permeate the glove material over time or remain on the lab coat, leading to accidental skin exposure later.
-
Stop Work: Immediately cease all activities.
-
Remove Contaminated PPE: Carefully remove the contaminated glove and lab coat, turning them inward to contain the chemical.
-
Dispose of PPE: Dispose of the glove in the appropriate chemical waste container. Place the lab coat in a designated container for contaminated laundry or disposal, according to your institution's policy.
-
Wash Hands: Thoroughly wash your hands with soap and water, even if no direct skin contact occurred.
-
Replace PPE: Don a new pair of gloves and a clean lab coat before resuming work.
-
Scenario 2: I need to dispose of waste this compound. Can I pour it down the drain?
-
Question: What is the environmentally and regulatorily compliant method for disposal?
-
Answer & Protocol: Absolutely not. Disposing of chemicals down the drain is a violation of environmental regulations and can damage plumbing and aquatic ecosystems. All chemical waste must be handled systematically.
-
Consult Regulations: Always adhere to your local, state, and federal regulations for hazardous waste disposal.[4] Your institution's Environmental Health & Safety (EHS) office is the primary resource for this information.
-
Use Designated Waste Container: Collect all waste containing this compound in a clearly labeled, compatible hazardous waste container.
-
Label Correctly: The label must include the full chemical name ("this compound") and the associated hazards (e.g., "Causes serious eye damage," "Corrosive").
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the full waste container.
-
Scenario 3: My supplier's SDS for this compound lists it as "non-hazardous," but I've seen conflicting information online.
-
Question: Which source should I trust, and how does this affect my risk assessment?
-
Answer & Protocol: This is an excellent question that highlights a common challenge in chemical safety. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied. When hazard information conflicts, you must adopt the more protective and conservative classification.
-
Assume the Higher Hazard: Your internal risk assessment and standard operating procedures (SOPs) should be based on the most severe hazard identified from credible sources. In this case, you must treat this compound as a substance that can cause serious eye damage (GHS H318), as indicated by the PubChem database which aggregates data from multiple sources.[1]
-
Mandate Stricter PPE: Base your PPE requirements on the higher hazard. This means mandatory chemical safety goggles and a face shield for any splash-risk procedures.
-
Document Your Reasoning: In your lab notebook or SOP, document the conflicting information and your decision to adopt the more stringent safety precautions. This demonstrates due diligence and a proactive safety culture.
-
Communicate the Risk: Ensure all personnel in your lab who will handle the substance are aware of the potential for severe eye damage, regardless of what a single SDS may state.
-
Visualized Workflow: Emergency First Aid for Eye Exposure
The following diagram outlines the critical, time-sensitive steps to take in the event of eye exposure to this compound.
Caption: Critical response workflow for eye exposure to this compound.
References
- Union Petrochemical Public Company Limited.
- PubChem - NIH.Ethyl 3-ethoxypropionate.
- Redox.
- Redox.
- PubChem - NIH.this compound.
- Megaloid Laboratories Limited.HAZARD INDENTIFICATION - Megaloid.
- Cole-Parmer.Material Safety Data Sheet Ethyl 3-Ethoxypropionate, 99+% MSDS# 81351. Source: Cole-Parmer. [Link]
- SDS REPORT.Safety Data Sheet 29 CFR 1910.1200. Source: sds-report.com. [Link]
- Carl ROTH.
- Occupational Safety and Health Administration - OSHA.
- The Good Scents Company.ethyl 3-ethoxypropionate. Source: The Good Scents Company. [Link]
- CUNY.Laboratory Chemical Spill Cleanup and Response Guide. Source: The City University of New York. [Link]
- Clarkson University.CHEMICAL SPILL PROCEDURES. Source: Clarkson University. [Link]
- J&K Scientific LLC.Chemical spill cleanup procedures. Source: J&K Scientific LLC. [Link]
- Chem Klean.Chemical Spill Procedures - Step By Step Guide. Source: Chem Klean. [Link]
- NIST WebBook.Propanoic acid, 3-ethoxy-, ethyl ester. Source: National Institute of Standards and Technology. [Link]
- New Jersey Department of Health.Hazardous Substance Fact Sheet: PROPIONIC ACID. Source: NJ.gov. [Link]
Sources
Technical Support Center: Improving the Efficiency of 3-Ethoxypropionic Acid Derivatization
Welcome to the technical support center for 3-Ethoxypropionic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound derivatives, such as esters and amides. As a key building block in various applications, including coatings, electronics, and pharmaceuticals, achieving high efficiency and purity in its derivatization is paramount.[1] This resource provides in-depth, field-proven insights to address common challenges encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Low or No Product Yield in Esterification Reactions
Question: I am attempting to synthesize an ester of this compound, but I am observing a very low yield or no product at all. What are the likely causes and how can I resolve this?
Answer: Low yields in the esterification of this compound are a common challenge and can stem from several factors. The core of the issue often lies in the equilibrium nature of the reaction or suboptimal reaction conditions.
Causality and Strategic Solutions:
-
Incomplete Reaction (Equilibrium): Fischer esterification, a common method, is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, thus reducing your yield.
-
Solution: Employ a method to remove water as it forms. This can be achieved by:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water from the reaction mixture.
-
Dehydrating Agents: Incorporate molecular sieves or anhydrous salts (e.g., MgSO₄, Na₂SO₄) into your reaction setup.
-
-
-
Insufficient Catalyst Activity: Acid catalysts are crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. An inadequate amount or an inappropriate choice of catalyst will result in a slow or stalled reaction.
-
Solution:
-
Catalyst Selection: While strong mineral acids like H₂SO₄ or HCl are effective, heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15) or sulfated zirconia can offer easier separation and recyclability.[2] For temperature-sensitive substrates, milder catalysts may be necessary.
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount. For homogenous catalysts, this is typically 1-5 mol%.
-
-
-
Steric Hindrance: If you are using a bulky alcohol, steric hindrance can significantly slow down the reaction rate by impeding the approach of the nucleophile to the carboxylic acid.
-
Solution:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or carefully increase the temperature to provide more energy for the molecules to overcome the activation barrier.
-
Alternative Methods: Consider a two-step approach where this compound is first converted to a more reactive intermediate, such as an acyl chloride, which will then react more readily with the sterically hindered alcohol.
-
-
Workflow for Troubleshooting Low Esterification Yield:
Sources
Technical Support Center: Troubleshooting Phase Separation with 3-Ethoxypropionic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethoxypropionic acid. This guide provides in-depth troubleshooting for one of the most common experimental challenges: unexpected phase separation. As Senior Application Scientists, we have designed this resource to move beyond simple checklists, offering explanations grounded in chemical principles to empower you to solve problems effectively.
Understanding this compound (3-EPA): Key Physicochemical Properties
This compound (3-EPA) is a versatile molecule, but its unique structure is central to understanding its behavior in solution. It possesses both a polar carboxylic acid group and a less-polar ether linkage and alkyl chain. This amphiphilic character means its solubility is highly dependent on the overall composition of the reaction mixture.
Changes in polarity, temperature, or ionic strength can disrupt the delicate balance of intermolecular forces, leading to phase separation. The key properties of 3-EPA are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| XLogP3-AA | -0.1 | [2] |
| Solubility in Water | 180.68 g/L @ 25°C | [2] |
| Solubility in Ethanol | 243.25 g/L @ 25°C | [2] |
| Solubility in Methanol | 442.83 g/L @ 25°C | [2] |
| Solubility in Isopropanol | 138.36 g/L @ 25°C | [2] |
Note: The XLogP3-AA value of -0.1 indicates a relatively hydrophilic nature, consistent with its good solubility in polar solvents like water and short-chain alcohols[2].
Core Principles: The Thermodynamics of Phase Separation
At a fundamental level, phase separation is governed by thermodynamics. A mixture will remain a single, homogeneous phase only if the Gibbs free energy of the mixed state is lower than that of the separated states. For a process to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative[3].
ΔG_mix = ΔH_mix - TΔS_mix
-
ΔH_mix (Enthalpy of Mixing): Represents the energy change from breaking and forming intermolecular interactions. If the interactions between different molecules (A-B) are weaker than the self-interactions (A-A, B-B), ΔH_mix is positive (unfavorable), which promotes phase separation[3].
-
TΔS_mix (Entropy of Mixing): Represents the change in randomness. Mixing almost always increases entropy (ΔS_mix is positive), which favors a homogeneous solution[4].
Phase separation occurs when the unfavorable enthalpy term (ΔH_mix) is large enough to overcome the favorable entropy term (TΔS_mix), making ΔG_mix positive[3][4]. This can be triggered by adding a component that interacts poorly with the existing mixture or by changing the temperature, which alters the TΔS term.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: My reaction mixture with 3-EPA suddenly turned cloudy or separated into two distinct layers. What are the likely immediate causes?
A: This is a classic sign that the reaction has crossed a miscibility gap[4]. The immediate trigger is a change in the composition or conditions of your mixture that made the free energy of the separated state more favorable. The most common culprits are:
-
Change in Polarity: You've added a reagent or solvent that is significantly more or less polar than the bulk mixture. For example, adding a large volume of a non-polar solvent like hexane to a 3-EPA solution in methanol can force the more polar 3-EPA out of solution.
-
"Salting Out": You've introduced a high concentration of an inorganic salt. The ions from the salt are so strongly solvated by the polar components of your mixture (like water or 3-EPA itself) that they effectively reduce the amount of "free" solvent available to dissolve other organic components, causing them to phase separate[5].
-
Temperature Fluctuation: The miscibility of your components is temperature-dependent. Some mixtures become homogeneous upon heating (possessing an Upper Critical Solution Temperature, or UCST), while others mix only upon cooling (possessing a Lower Critical Solution Temperature, or LCST)[4]. An unexpected temperature change could have crossed one of these thresholds.
-
Product Insolubility: The reaction itself has produced a new chemical species that is not soluble in the 3-EPA-based solvent system at the current concentration.
Q2: How can I proactively assess the risk of phase separation before starting my experiment?
A: While impossible to predict with 100% certainty without experimentation, you can make an educated assessment by:
-
Evaluating Polarity: Use the principle of "like dissolves like"[6]. Review the polarity of all planned reagents and solvents. 3-EPA is relatively polar; if your reaction involves both highly polar (e.g., salts, water) and highly non-polar (e.g., long-chain alkanes, toluene) components, the risk is higher.
-
Consulting Miscibility Charts: Check the miscibility of all solvent components with each other. For example, if your reaction uses 3-EPA, water, and toluene, you can anticipate that water and toluene are immiscible and may require a co-solvent or vigorous mixing to maintain a pseudo-homogeneous state (an emulsion).
-
Small-Scale Testing: Before committing to a large-scale reaction, perform a small "jar test." Combine all solvents and reagents (or stable analogues) in the final intended ratios in a small vial. Observe for any cloudiness or layer formation at the intended reaction temperature.
Q3: I have an unexpected phase separation. What are the first practical steps I should take to diagnose and potentially resolve it?
A: Follow a systematic approach. Avoid making large, random changes. The workflow below provides a logical progression for troubleshooting.
Caption: How salt addition disrupts solvent interactions, leading to phase separation.
Strategies to Mitigate Salting Out:
-
Increase Organic Solvent Volume: Before adding the salt solution, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This provides a ready phase for your organic components to dissolve in as they are salted out of the aqueous layer, preventing the formation of an unmanageable goo.
-
Slower Addition & Vigorous Stirring: Add the salt solution very slowly to a rapidly stirred mixture. This keeps the local salt concentration low and can sometimes prevent bulk phase separation, instead forming a manageable emulsion that can be handled during workup.[7]
-
Use a Less Concentrated Salt Solution: If the protocol allows, use a larger volume of a more dilute salt solution to achieve the same molar quantity.
Q7: The phase separation appears to be a solid precipitating from the solution. Is this the same problem?
A: Not exactly. While it is a form of phase separation, this is more accurately described as precipitation or crystallization . It indicates that the concentration of one of your components (either a starting material or, more likely, a product) has exceeded its solubility limit in the reaction medium.
Course of Action:
-
Confirm Identity: If possible, isolate a small sample of the solid and analyze it (e.g., by NMR, LC-MS) to confirm if it is your desired product, a starting material, or a byproduct.
-
If it is the Product: This can sometimes be advantageous, as it is a form of in-situ purification. The protocol can be modified to a "slurry" reaction, and the product can be isolated by filtration at the end.
-
If it is Undesirable: If the precipitation hinders the reaction (e.g., by coating a starting material), you must prevent it.
-
Increase Dilution: Run the reaction with a larger volume of 3-EPA or a suitable solvent mixture.
-
Add a Co-solvent: Add a co-solvent in which the precipitating species has higher solubility.
-
Increase Temperature: If the compound's solubility increases with temperature, running the reaction at a higher temperature may keep it in solution.
-
Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol allows you to efficiently find a suitable co-solvent system to homogenize your biphasic mixture.
-
Preparation: In several small, sealed glass vials (e.g., 4 mL), replicate the phase-separated mixture at the exact concentration and temperature of your reaction. Aim for about 1-2 mL of total volume in each vial.
-
Co-Solvent Selection: Choose 3-4 candidate co-solvents from Table 2 based on your hypothesis (e.g., THF for polarity bridging, Toluene to help dissolve a non-polar component).
-
Titration: To the first vial, add the first candidate co-solvent dropwise (e.g., using a 10 µL microsyringe) while continuously agitating the vial (e.g., on a vortex mixer at low speed).
-
Observation: Observe for the point at which the solution becomes clear and homogeneous. Record the volume of co-solvent added.
-
Repeat: Repeat the process for each candidate co-solvent in the remaining vials.
-
Analysis: Compare the volume percentages of each co-solvent required to achieve homogeneity. Select the co-solvent that is most effective and is compatible with your reaction chemistry for scaling up.
Protocol 2: Mapping a Temperature Window for Homogeneity
Use this protocol to determine if temperature control can resolve the phase separation.
-
Setup: Place a vial containing your phase-separated mixture in a temperature-controlled jacketed reactor, oil bath, or on a stirring hot/cold plate with a contact thermometer to monitor the internal temperature. Ensure adequate stirring.
-
Heating Ramp (for UCST): If the mixture is separated at room temperature, slowly increase the temperature in 5°C increments. Allow the mixture to equilibrate for 5-10 minutes at each step.
-
Record Miscibility Temperature: Note the temperature at which the solution becomes a single phase. This is your minimum operating temperature.
-
Cooling Ramp (for LCST): If the mixture separates upon heating, start from a homogeneous cold state. Slowly increase the temperature and note the exact temperature at which cloudiness or separation first appears. This is your maximum operating temperature (the LCST).
-
Verification: Cycle the temperature up and down through the transition point to ensure the phase change is reversible and the recorded temperature is accurate.
References
- Smartchemi. (2015). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications. URL: https://www.smart-chemicals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61351, this compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxypropionic-acid
- The Good Scents Company. (n.d.). This compound. URL: http://www.thegoodscentscompany.
- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 3-ethoxypropionate Material Safety Data Sheet. URL: https://www.scbt.
- Haz-Map. (n.d.). Ethyl-3-ethoxypropionate. URL: https://haz-map.com/Agents/10330
- The Good Scents Company. (n.d.). ethyl 3-ethoxypropionate. URL: http://www.thegoodscentscompany.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. URL: https://www.ataman-kimya.
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9). URL: https://www.chemeo.com/cid/43-393-5/Propanoic-acid-3-ethoxy-ethyl-ester.html
- Union Petrochemical Public Company Limited. (2023). Safety Data Sheet: Ethyl 3-Ethoxypropionate. URL: https://www.unionpetrochemical.com/wp-content/uploads/2023/01/SDS-EEP-Union-Petrochemical.pdf
- Chemistry Stack Exchange. (2019). What is the reason for phase separation?. URL: https://chemistry.stackexchange.
- ChemBK. (2024). This compound ethyl ester. URL: https://www.chembk.
- PENPET Petrochemical Trading GmbH. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. URL: https://www.penpet.
- BOC Sciences. (2024). Safety Data Sheet: Ethyl 3-ethoxypropionate. URL: https://www.bocsci.com/pdf/msds/763-69-9-msds.pdf
- Wikipedia. (n.d.). Phase separation. URL: https://en.wikipedia.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-ethoxypropanoate. URL: https://www.fishersci.com/sds/00644/A0275524
- National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C763699
- ResearchGate. (n.d.). Phase separation in organic aerosol. URL: https://www.researchgate.
- Smarter Chemical Industry Co., Ltd. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. URL: http://www.
- Lam, H. K., et al. (2021). Effects of liquid–liquid phase separation and relative humidity on the heterogeneous OH oxidation of inorganic–organic aerosols. Atmospheric Chemistry and Physics, 21(3), 2093-2106. URL: https://acp.copernicus.org/articles/21/2093/2021/
- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 3-ethoxypropionate. URL: https://www.scbt.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=troubleshooting
- Chemistry For Everyone. (2025). What Is Phase Separation In Polymer Blends?. YouTube. URL: https://www.youtube.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. URL: https://www.sigmaaldrich.
- Altiero, P. (2020). Don't Lose It: Troubleshooting Separation Changes. Agilent. URL: https://www.agilent.
Sources
- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Phase separation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Purification of Bioconjugates with Propionic Acid Linkers
Welcome to the technical support center dedicated to the purification of bioconjugates, with a special focus on those incorporating propionic acid linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and answer frequently asked questions.
Introduction
Bioconjugates, such as antibody-drug conjugates (ADCs), are complex molecules where the precise attachment of a linker and payload to a biologic can significantly alter its physicochemical properties.[1][2] Propionic acid linkers, while versatile, can introduce unique challenges during purification due to their potential impact on hydrophobicity and charge.[3] This guide provides a framework for developing robust purification strategies to ensure high purity, yield, and stability of your final bioconjugate product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of bioconjugates with propionic acid linkers.
Q1: What are the primary challenges in purifying bioconjugates with propionic acid linkers?
The primary challenges stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the linker itself.[4] These challenges include:
-
Product Heterogeneity: The conjugation process can result in a mixture of species with varying drug-to-antibody ratios (DAR), as well as unconjugated antibody and free linker-drug.[]
-
Increased Hydrophobicity: Propionic acid linkers, especially when attached to hydrophobic payloads, can increase the overall hydrophobicity of the bioconjugate, leading to a higher propensity for aggregation.[6]
-
Charge Variants: The addition of the linker and drug can alter the surface charge of the protein, creating charge variants that may be difficult to separate from the desired product.[7][8]
-
Linker Instability: Some linker chemistries can be susceptible to hydrolysis, especially under certain pH conditions, leading to product degradation during purification.[9]
Q2: Which chromatography techniques are most suitable for purifying these types of bioconjugates?
A multi-step chromatography approach is typically required for effective purification. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating bioconjugates based on differences in their surface hydrophobicity.[10][11][12] It is particularly effective for separating species with different DAR values.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[7][8] It is useful for removing charge variants and process-related impurities like host cell proteins and DNA.[] Cation exchange chromatography (CEX) is often employed in a bind-and-elute mode for aggregate removal.[13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[14][15] It is commonly used as a final polishing step to remove aggregates and for buffer exchange.[][16][17]
Q3: What is the role of Tangential Flow Filtration (TFF) in the purification workflow?
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a critical unit operation in bioconjugate purification.[18][19] It is primarily used for:
-
Concentration and Diafiltration (Buffer Exchange): TFF is used to concentrate the bioconjugate and exchange the buffer to one suitable for the next purification step or for final formulation.[20][21]
-
Removal of Small Molecule Impurities: TFF can efficiently remove unconjugated drug, linker, and organic solvents used in the conjugation reaction.[22]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of bioconjugates with propionic acid linkers.
Issue 1: Low Purification Yield
Q: I am experiencing a significant loss of my bioconjugate during the purification process. What are the potential causes and how can I troubleshoot this?
Low yield is a common problem that can arise from several factors throughout the purification workflow.[23][24][25]
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Steps |
| Protein Aggregation | The increased hydrophobicity from the propionic acid linker and payload can lead to aggregation, causing the product to precipitate or be lost during filtration and chromatography.[6] | - Optimize Buffer Conditions: Screen different pH values and ionic strengths. Consider adding excipients like arginine or glutamate to suppress aggregation.[26] - Lower Protein Concentration: High protein concentrations can promote aggregation.[27] Try diluting the sample before purification. - Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[27] |
| Non-Specific Binding to Chromatography Resin | The bioconjugate may be irreversibly binding to the chromatography column due to strong hydrophobic or ionic interactions.[28] | - Modify Elution Conditions: For IEX, use a steeper salt gradient or a buffer with a different pH. For HIC, use a less hydrophobic resin or a more gradual decrease in salt concentration.[29] - Add Modifiers to the Mobile Phase: Consider adding mild organic modifiers or detergents to the elution buffer to disrupt non-specific interactions.[12] |
| Inadequate Elution from Affinity Column | If using an affinity capture step, the elution conditions may not be optimal for releasing the bioconjugate. | - Optimize Elution Buffer: Adjust the pH or the concentration of the eluting agent. - Increase Incubation Time: Allow the elution buffer to incubate with the resin for a longer period to ensure complete release of the bound protein.[24] |
| Precipitation During Buffer Exchange | Rapid changes in buffer composition during TFF or dialysis can cause the bioconjugate to precipitate. | - Perform Gradual Buffer Exchange: Instead of a single large-volume diafiltration, perform a step-wise or gradual buffer exchange. - Screen Formulation Buffers: Ensure the final buffer has the optimal pH and excipients to maintain protein solubility. |
Issue 2: High Levels of Aggregation
Q: My final bioconjugate product shows a high percentage of aggregates when analyzed by SEC. How can I minimize aggregation during purification?
Aggregation is a critical quality attribute to control, as it can impact efficacy and immunogenicity.[30][31]
Troubleshooting Flowchart for Aggregate Reduction:
Sources
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Stabilizing effect of propionic acid derivative of anthraquinone--polyamine conjugate incorporated into α-β chimeric oligonucleotides on the alternate-stranded triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Development for Separating Charge Variants of Antibody-Drug Conjugates by Ion- Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Developing analytical ion exchange chromatography methods for antibody drug conjugates containing the hydrolysis-prone succinimide-thioether conjugation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophobic Interaction Chromatography | Thermo Fisher Scientific - AU [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 14. itwreagents.com [itwreagents.com]
- 15. goldbio.com [goldbio.com]
- 16. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repligen.com [repligen.com]
- 19. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 20. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 23. neb.com [neb.com]
- 24. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 25. Tips For Antibody Purification Troubleshooting [biochain.in]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. biopharminternational.com [biopharminternational.com]
- 29. bio-rad.com [bio-rad.com]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Solvent Selection in Polymer Research: 3-Ethoxypropionic Acid as a High-Performance Alternative
In the dynamic landscape of polymer research and development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, polymer properties, and processability. For decades, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) have been staples in laboratories and industrial settings due to their exceptional solvency. However, mounting regulatory pressure and growing health concerns are driving a paradigm shift towards safer, high-performance alternatives.[1][2] This guide provides an in-depth comparison of 3-Ethoxypropionic acid (EEP), a promising ether ester solvent, with traditional and emerging solvents, offering researchers a data-driven framework for making informed decisions.
The Evolving Role of Solvents in Polymer Science
A solvent is not merely a medium for dissolving a polymer; it is an active participant in the process. It dictates the solubility of monomers and polymers, influences chain conformation, controls solution viscosity, and ultimately affects the morphology and performance of the final product.[3] The ideal solvent should offer excellent solvency for a wide range of polymers, possess a suitable evaporation rate for the intended application, and exhibit a favorable safety and environmental profile. The increasing scrutiny on solvents like NMP, now classified as a substance of very high concern in Europe due to its reproductive toxicity, has made the search for viable alternatives a top priority.[2][4]
An Introduction to this compound (EEP)
This compound ethyl ester, commonly known as EEP, is an ether ester solvent characterized by its slow evaporation rate, excellent solvency for a broad spectrum of polymers, and a more favorable safety profile compared to many traditional solvents.[5] Its unique linear structure, which incorporates both ether and ester functional groups, imparts a combination of properties that make it highly effective in demanding applications, particularly in the coatings, paints, and electronics industries.[6]
EEP's molecular structure allows it to dissolve polymers such as acrylics, epoxies, polyurethanes, and polyesters, making it a versatile tool for researchers.[5] Unlike many other solvents, it offers a unique balance of a high boiling point and low solution viscosity, which is critical for achieving superior film formation, flow, and leveling in coating applications.[5]
Comparative Analysis: EEP vs. Key Solvents
The selection of a solvent is a multi-faceted process that requires a careful evaluation of physical, chemical, and safety properties. Here, we compare EEP with NMP, the industry standard it often replaces, and Dimethyl sulfoxide (DMSO), another common polar aprotic solvent.
Data Presentation: Solvent Property Comparison
| Property | This compound (EEP) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₇H₁₄O₃[7] | C₅H₉NO | C₂H₆OS |
| Boiling Point (°C) | 165 - 172[5] | 204[8] | 189 |
| Flash Point (°C) | 59[5] | 91 | 87 |
| Viscosity (mPa·s at 25°C) | 1.3[5] | 1.67[8] | 1.99 |
| Evaporation Rate (nBuAc=1.0) | 0.12[5] | 0.03 | 0.026 |
| Hansen Solubility Parameter (δt) | 9.1 (cal/cm³)¹/²[5] | 11.2 (cal/cm³)¹/² | 12.0 (cal/cm³)¹/² |
| Key Safety Concerns | Flammable liquid; may cause skin dryness upon repeated exposure.[9][10] | Reproductive toxicity; serious eye irritation.[1][8] | Skin irritant; readily absorbed through the skin. |
Causality Behind the Data:
-
Solvency and Compatibility: The Hansen Solubility Parameter (HSP) provides a numerical measure of a solvent's dissolving power based on dispersion, polar, and hydrogen bonding forces.[11] While NMP and DMSO have higher overall solubility parameters, indicating broader solvency for very polar substances, EEP's HSP of 9.1 (cal/cm³)¹/² is highly effective for a wide range of coating resins.[5] Its unique molecular structure, with both polar and non-polar characteristics, allows for high compatibility with other solvents, enabling the formulation of custom solvent blends.[6]
-
Application Performance & Drying Time: EEP's moderate evaporation rate is a significant advantage in applications like high-performance coatings. A slower evaporation rate allows for better flow and leveling of the polymer film, preventing defects like "solvent spitting" during baking processes and ensuring a smooth, high-gloss finish.[5] In contrast, very slow evaporators like NMP can significantly extend drying times, while faster evaporators may not provide enough time for the film to level properly.
-
Safety and Handling: The primary driver for replacing NMP is its significant health risk, particularly its reprotoxic properties.[1][2] EEP presents a much lower toxicity profile, lacking the reproductive hazards associated with NMP. While EEP is a flammable liquid and requires appropriate handling procedures like grounding and use of non-sparking tools, these are standard protocols for most organic solvents.[9][12] DMSO is also considered a safer alternative to NMP but is known for its ability to rapidly penetrate the skin, potentially carrying dissolved substances with it.
Experimental Protocols: A Practical Workflow
To illustrate the practical application of EEP, consider the formulation of a high-solids polyurethane clearcoat for automotive applications.
Objective: To formulate a clearcoat with excellent gloss, flow, and leveling characteristics, using a solvent system that minimizes health risks.
Methodology:
-
Polymer Dissolution:
-
In a reaction vessel equipped with a mechanical stirrer, add 100g of a solid hydroxyl-functional acrylic resin.
-
Slowly add 50g of this compound (EEP) while stirring.
-
Rationale: EEP is chosen for its excellent solvency for acrylic resins. Its low viscosity relative to its evaporation rate helps in achieving a manageable solution viscosity even at high solids content.[5]
-
Continue stirring at a moderate speed (200-300 rpm) at room temperature until the resin is fully dissolved. This may take 1-2 hours.
-
-
Formulation of Component A:
-
To the acrylic resin solution, add 5g of a leveling agent and 2g of a UV absorber.
-
Mix thoroughly for 15 minutes to ensure homogeneity.
-
-
Final Formulation and Application:
-
Just before application, add 25g of a polyisocyanate crosslinker (Component B) to the resin solution (Component A). Mix thoroughly for 5 minutes.
-
The formulation is now ready for spray application. EEP's high electrical resistivity makes it particularly suitable for electrostatic spraying techniques.[6]
-
Rationale: The slow evaporation rate of EEP is critical at this stage.[5] During and immediately after spraying, it keeps the film wet long enough for it to flow out and form a perfectly smooth surface, minimizing defects like orange peel.
-
-
Curing:
-
Allow the coated panel to flash off for 15 minutes at ambient temperature to allow for the release of some solvent.
-
Cure the panel in an oven at 80°C for 30 minutes.
-
Rationale: EEP's linear molecular structure facilitates a quick release from the film during the baking process, which helps to avoid solvent popping and ensures a durable, defect-free finish.[6]
-
This protocol is a self-validating system; the quality of the final cured film (gloss, smoothness, lack of defects) directly reflects the performance of the chosen solvent system in facilitating proper film formation.
Visualization: Solvent Selection Workflow
The decision to select a solvent is a complex process involving multiple criteria. The following diagram illustrates a logical workflow for this process in polymer research.
Caption: A decision-making workflow for solvent selection in polymer research.
Conclusion
This compound (EEP) stands out as a highly effective and safer alternative to traditional solvents like NMP in many polymer research and development applications. Its well-balanced properties, including strong solvency for a wide range of resins, a moderate evaporation rate ideal for coating applications, low solution viscosity, and a favorable toxicological profile, make it an invaluable tool for scientists and formulators.[5][6] While no single solvent is a universal solution, the data and experimental evidence clearly position EEP as a top-tier candidate when performance, safety, and regulatory compliance are paramount. By understanding the causal relationships between solvent properties and application outcomes, researchers can leverage EEP to innovate responsibly and effectively.
References
- Integrated Chemicals Specialties.
- Carl ROTH.
- Royal Society of Chemistry.
- Ataman Kimya.
- Union Petrochemical.
- ResearchGate. Solvent users look to replace NMP. [Link]
- ACS Publications. New solvent seeks to replace NMP | C&EN Global Enterprise. [Link]
- Gantrade. 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- Redox.
- ResearchG
- ResearchGate.
- Werner Blank. solvents_properties. [Link]
- Simagchem Corporation. EEP( ETHYL 3-ETHOXYPROPIONATE )
- NIH PubChem. This compound. [Link]
- NC State University Libraries. 10. Solubility parameters of polymers. [Link]
- ResearchGate. Effect of the solvent (DMSO)
- Google Patents. US5154848A - Method of activating N-methyl-2-pyrrolidone (NMP) with ethyl 3-ethoxypropionate (EEP) to provide improved varnish and paint remover solvents.
- NIH PMC.
- European Commission. D3.6 - Application of NMP replacement solvents. [Link]
- NIH.
- ResearchGate. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. [Link]
- ResearchGate.
Sources
- 1. chempoint.com [chempoint.com]
- 2. Documents download module [ec.europa.eu]
- 3. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 6. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 7. scbt.com [scbt.com]
- 8. Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03157K [pubs.rsc.org]
- 9. carlroth.com [carlroth.com]
- 10. redox.com [redox.com]
- 11. researchgate.net [researchgate.net]
- 12. unionpetrochemical.com [unionpetrochemical.com]
A Senior Application Scientist's Guide to 3-Ethoxypropionic Acid (EEP) in High-Performance Coatings
In the dynamic landscape of coating formulation, the pursuit of superior performance, environmental compliance, and process efficiency is paramount. The choice of solvent plays a pivotal role in achieving these objectives, influencing everything from viscosity and application rheology to final film properties. This guide provides an in-depth performance evaluation of 3-Ethoxypropionic acid (EEP), a high-performance ether-ester solvent, benchmarked against common alternatives such as Propylene Glycol Monomethyl Ether Acetate (PMA), Methyl n-Amyl Ketone (MAK), and Diisobutyl Ketone (DIBK).
This document is intended for researchers, scientists, and formulation chemists in the coatings industry. Our analysis is grounded in both the fundamental physicochemical properties of these solvents and their practical implications in coating applications, supported by standardized testing methodologies.
Understanding the Role of Solvents in Coating Formulations
Solvents are not merely diluents; they are critical components that orchestrate the transformation of a liquid coating into a solid, functional film. Their primary functions include:
-
Resin Solubilization: Dissolving the binder resin to create a homogenous solution.
-
Viscosity Control: Adjusting the coating's viscosity for the intended application method (spraying, brushing, rolling).
-
Flow and Leveling: Influencing the coating's ability to form a smooth, defect-free surface.
-
Drying Time Regulation: Controlling the rate of solvent evaporation to ensure proper film formation.
The ideal solvent offers a harmonious balance of these properties, contributing to a robust and high-quality final coating.
Comparative Analysis of Key Physicochemical Properties
The selection of a solvent is often a multi-faceted decision based on a range of physical and chemical characteristics. The following table provides a comparative overview of this compound and its common alternatives.
| Property | This compound (EEP) | PMA | MAK | DIBK |
| Evaporation Rate (n-BuAc = 1.0) | 0.12 - <0.12 | 0.33 | 0.34 - 0.37 | 0.15 - 0.2 |
| Viscosity (mPa·s at 25°C) | 1.2 - 1.3 | 1.1 | ~0.8 | ~1.05 |
| Boiling Point (°C) | 165 - 172 | 146 | 152 | 163 - 176 |
| Flash Point (°C) | 58 - 59 | 42 - 45.5 | 39 | 49 |
| Surface Tension (dynes/cm at 25°C) | ~28.1 (at 20°C) | 26.9 | Low | Low |
| Density (g/mL at 20°C) | 0.95 | 0.964 | ~0.81 | ~0.81 |
| Electrical Resistivity | High (>1000 MΩ·m) | Moderate | Moderate | Moderate |
Key Inferences from the Comparative Data:
-
Evaporation Rate and Flow/Leveling: EEP exhibits a significantly slower evaporation rate compared to PMA and MAK.[3] This characteristic is highly desirable in applications requiring excellent flow and leveling, as it allows more time for the coating to self-level and for brush marks or orange peel to dissipate.[1][4]
-
Viscosity Reduction: While all listed solvents are effective viscosity reducers, EEP's ability to yield low polymer solution viscosities relative to its slow evaporation rate is a key advantage.[3][5] This allows for the formulation of high-solids coatings with manageable application viscosities.
-
High Electrical Resistivity: EEP's high electrical resistivity makes it particularly suitable for electrostatic spray applications, where it can help to improve transfer efficiency.[1]
-
Safety Profile: EEP generally has a higher flash point than PMA and MAK, which can be a significant advantage in terms of handling and storage safety.[1][2][3]
Performance Evaluation in a Practical Context: A Case Study in Automotive Coatings
While the physicochemical data provides a strong theoretical foundation, real-world performance is the ultimate arbiter of a solvent's utility. In a comparative analysis within an acrylic resin system for automotive basecoats, this compound demonstrated distinct advantages over PMA.[4]
The study highlighted that EEP's superior solvency for the acrylate resins resulted in a coating with lower initial viscosity .[4] Furthermore, the coating formulated with EEP exhibited a longer pot life , with smaller viscosity changes over time when exposed to air.[4] This indicates a higher application tolerance, a critical factor in automotive assembly lines where consistency and a wide application window are essential.
The low surface tension of EEP (approximately 28 mN/m) also plays a crucial role in pigment dispersion and wetting.[4] This property helps to prevent pigment flocculation, leading to improved color consistency and flop index in metallic finishes.[4]
Standardized Experimental Protocols for Performance Verification
To ensure the scientific integrity of any comparative evaluation, standardized testing methodologies are indispensable. The following protocols, based on ASTM International standards, provide a framework for objectively assessing the performance of solvents in coating formulations.
Viscosity Reduction Efficiency
Objective: To quantify the effectiveness of a solvent in reducing the viscosity of a given resin system.
Methodology (based on ASTM D2196):
-
Prepare a master batch of the resin system without any solvent.
-
Accurately weigh a specific amount of the resin master batch into separate containers.
-
Incrementally add a known weight of the solvent to be tested (EEP, PMA, MAK, or DIBK) to each container, ensuring thorough mixing after each addition.
-
Measure the viscosity of each sample using a rotational viscometer at a constant temperature (e.g., 25°C).
-
Plot the viscosity as a function of the solvent concentration for each solvent.
-
Compare the resulting curves to determine the relative viscosity reduction efficiency.
Drying Time
Objective: To determine the effect of the solvent on the surface dry and hard dry times of a coating.
Methodology (based on ASTM D1640/D5895):
-
Prepare separate coating formulations using each of the test solvents, ensuring all other components are identical.
-
Apply the coatings to standardized test panels at a uniform film thickness.
-
Place the panels in a controlled environment (constant temperature and humidity).
-
Periodically test for surface dry time by gently touching the film with a finger to check for tackiness.
-
Determine the hard dry time by pressing a thumb firmly onto the film and observing if any impression is left after a specified time.
-
Record the time taken to reach each drying stage for each formulation.
Film Hardness
Objective: To assess the hardness of the cured coating film.
Methodology (based on ASTM D3363 - Pencil Hardness):
-
Prepare and apply the different coating formulations to test panels as described above.
-
Allow the coatings to cure completely under specified conditions.
-
Using a set of calibrated pencils of increasing hardness, attempt to scratch the surface of the coating.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.
-
Compare the pencil hardness values for the coatings formulated with different solvents.
Gloss
Objective: To measure the specular gloss of the cured coating film.
Methodology (based on ASTM D523):
-
Prepare and apply the coating formulations to smooth, flat test panels.
-
Allow the coatings to cure fully.
-
Using a gloss meter, measure the specular gloss at a specified angle (e.g., 20°, 60°, or 85°).
-
Take multiple readings across the surface of each panel to ensure consistency.
-
Compare the average gloss readings for the different formulations.
Conclusion
This compound presents a compelling profile for use in high-performance coating applications. Its slow evaporation rate, excellent solvency, and high electrical resistivity offer formulators a versatile tool to achieve superior flow and leveling, formulate high-solids coatings, and optimize electrostatic spray applications.[1][4][5] While PMA, MAK, and DIBK are effective solvents in their own right, EEP's unique combination of properties, particularly its ability to provide a longer open time and efficient viscosity reduction, can lead to enhanced final film appearance and a wider application window.
The choice of solvent will always be dependent on the specific requirements of the coating system and the intended application. However, for formulators seeking to push the boundaries of performance and environmental compliance, this compound warrants serious consideration as a key component in their formulation toolkit.
References
- PREC. (n.d.). Automotive Coatings.
- Scribd. (n.d.). Dowanol™ Pma: Product Name Synonyms.
- Scribd. (n.d.). Eep Solvent - TDS.
- Easchem Co., Ltd. (2025, July 3). Eastman™ EEP Solvent.
- Dow. (n.d.). DOWANOL™ PMA Technical Data Sheet.
- Dow Inc. (n.d.). DOWANOL™ PMA Glycol Ether Acetate.
- Aalchem. (2015, January 29). ethyl 3-ethoxy propionate (eep) is ideal for coatings.
- Prechem. (n.d.). Environmentally Friendly MMP as a Replacement for PMA (Part 4): Coating Performance Comparison.
- YouTube. (2024, May 31). Diluents and Solvents for Epoxy Resins - Session 31.
- IMPAG Austria. (n.d.). Ethyl-3-Ethoxy-Propionate.
- Univar Solutions. (n.d.). Dow Solvents and Additives for Coatings.
- AIP Publishing. (2022, July 12). Review of coating and curing processes: Evaluation in automotive industry.
- Univar Solutions. (n.d.). Ester Solvent EEP, Technical Grade, Liquid, 434 lb Drum.
Sources
A Comparative Guide to the Efficacy of 3-Ethoxypropionic Acid Derivatives in Drug Delivery Studies
In the dynamic landscape of drug delivery, particularly for topical and transdermal applications, the choice of excipients is paramount to achieving optimal therapeutic outcomes. Among the myriad of molecules explored for their potential to enhance drug permeation through the skin barrier, 3-Ethoxypropionic acid (3-EPA) and its derivatives are emerging as subjects of scientific curiosity. This guide provides a comprehensive comparison of 3-EPA derivatives, primarily focusing on Ethyl 3-ethoxypropionate (EEP), with established alternatives in drug delivery. We will delve into their mechanisms of action, supported by a theoretical framework and comparative analysis, and provide detailed experimental protocols for their evaluation.
Introduction to this compound Derivatives: A Profile of Ethyl 3-ethoxypropionate (EEP)
Ethyl 3-ethoxypropionate (EEP) is an ether-ester solvent characterized by its slow evaporation rate, low surface tension, and excellent solvency for a wide range of polymers.[1][2] While its primary applications have traditionally been in the coatings and electronics industries, its physicochemical properties suggest a potential role in pharmaceutical formulations, particularly in topical drug delivery systems.[3][4][5]
Key Physicochemical Properties of Ethyl 3-ethoxypropionate (EEP):
| Property | Value | Reference |
| Molecular Formula | C7H14O3 | [6] |
| Molecular Weight | 146.18 g/mol | [6] |
| Boiling Point | 165 - 172 °C | [7] |
| Flash Point | 59 °C | [7] |
| Water Solubility | 54.1 g/L at 20 °C | |
| LogP (Octanol-Water Partition Coefficient) | 1.35 - 1.47 | [7] |
| Vapor Pressure | 2.3 hPa at 20 °C | [8] |
The linear structure and the presence of both an ether and an ester group give EEP a unique combination of properties.[1][2] Its moderate lipophilicity, indicated by the LogP value, suggests it may interact favorably with the lipid-rich stratum corneum, the primary barrier to drug absorption through the skin.
The Role of Solvents as Penetration Enhancers: A Mechanistic Overview
Chemical penetration enhancers facilitate the transport of active pharmaceutical ingredients (APIs) across the skin barrier through various mechanisms. Solvents, a major class of penetration enhancers, primarily act by:
-
Increasing Drug Solubility: By dissolving the drug in the formulation, they increase its thermodynamic activity, creating a higher concentration gradient which is the driving force for diffusion across the skin.[9][10]
-
Altering the Stratum Corneum: Some solvents can partition into the stratum corneum, disrupting the highly ordered lipid bilayer, thereby increasing its fluidity and permeability to drug molecules.[9]
-
Lipid Extraction: Certain solvents, like ethanol, can extract lipids from the stratum corneum, creating more permeable channels for drug passage.[11]
The efficacy of a solvent as a penetration enhancer is intricately linked to its physicochemical properties, including its polarity, molecular size, and ability to form hydrogen bonds.
Comparative Analysis: 3-EPA Derivatives vs. Established Alternatives
While direct comparative experimental data for 3-EPA derivatives in drug delivery is scarce, we can infer their potential efficacy by comparing their properties to well-established penetration enhancers.
Comparison of Physicochemical Properties and Hypothesized Mechanisms:
| Enhancer/Solvent | Class | Key Properties | Hypothesized Penetration Enhancement Mechanism |
| Ethyl 3-ethoxypropionate (EEP) | Ether-ester | Moderate lipophilicity (LogP ~1.4), good solvent for polymers, slow evaporation rate.[1][7] | Primarily acts as a solvent for the API, increasing its solubility and thermodynamic activity. May partition into the stratum corneum to a limited extent, causing some fluidization of the lipid bilayers. The slow evaporation rate could maintain the drug in a solubilized state on the skin surface for a longer duration. |
| Propylene Glycol (PG) | Polyol | Hydrophilic, good solvent for many drugs, humectant. | Increases drug solubility and hydrates the stratum corneum, which can enhance the permeation of some drugs. Can also act as a co-solvent with other enhancers.[12] |
| Ethanol | Alcohol | Volatile, good solvent, can extract lipids. | Increases drug solubility. At high concentrations, it can extract lipids from the stratum corneum and fluidize the lipid bilayer.[11][13] |
| Oleic Acid | Fatty Acid | Lipophilic, disrupts lipid packing. | Partitions into the stratum corneum and disrupts the highly ordered lipid structure, increasing its fluidity.[9] |
| Terpenes (e.g., Menthol, Limonene) | Terpene | Lipophilic, can interact with lipids and proteins. | Disrupt the lipid bilayer and may also interact with intracellular proteins within the corneocytes.[14][15] |
Expert Insights: The potential of EEP as a penetration enhancer likely lies in its balanced properties. Unlike highly volatile solvents like ethanol, its slow evaporation rate could provide a sustained drug concentration at the skin surface.[1] Its moderate lipophilicity suggests it may have a less aggressive interaction with the stratum corneum compared to potent enhancers like oleic acid, which could be advantageous in minimizing skin irritation.[16] However, this less aggressive nature might also translate to a lower enhancement effect.
Experimental Workflow for Efficacy Evaluation: An In Vitro Permeation Study
To empirically assess the efficacy of 3-EPA derivatives, a well-designed in vitro permeation test (IVPT) is essential.[17][18][19] This study allows for the quantification of drug permeation across a skin membrane, providing a reliable measure of enhancer efficacy.
Caption: Workflow for a comparative in vitro skin permeation study.
Detailed Experimental Protocol
Objective: To compare the in vitro skin permeation of a model drug from formulations containing Ethyl 3-ethoxypropionate (EEP) and other established penetration enhancers.
Materials:
-
Model Drug (e.g., Ibuprofen, a BCS Class II drug)
-
Ethyl 3-ethoxypropionate (EEP)
-
Alternative Enhancers: Propylene Glycol (PG), Ethanol, Oleic Acid
-
Excised human or porcine skin
-
Franz diffusion cells[20]
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Methodology:
-
Formulation Preparation:
-
Prepare saturated or near-saturated solutions of the model drug in EEP, PG, ethanol, and oleic acid. A control formulation with the drug in a simple vehicle (e.g., water/PG mixture) should also be prepared.
-
Ensure all formulations are homogenous and the drug is fully dissolved.
-
-
Skin Membrane Preparation:
-
Obtain full-thickness human or porcine skin from a reputable tissue bank.
-
Dermatomize the skin to a thickness of approximately 500 µm.
-
Visually inspect the skin for any defects before mounting it on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.[18]
-
Fill the receptor compartment with the receptor solution and ensure it is bubble-free. The receptor solution should be maintained at 32 ± 1 °C to mimic physiological skin temperature.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of each formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Quantify the concentration of the model drug in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.
-
Calculate the Enhancement Ratio (ER) for each enhancer: ER = Jss (with enhancer) / Jss (control).
-
Safety and Toxicological Considerations
While EEP is reported to have lower toxicity compared to some traditional solvents, its safety for topical application must be thoroughly evaluated.[4] Safety data sheets indicate that prolonged or repeated skin contact may lead to dryness, irritation, or dermatitis.[16] Therefore, any formulation development should include in vitro cytotoxicity and skin irritation studies to establish a safe concentration range for use.
Conclusion and Future Perspectives
Based on its physicochemical properties, Ethyl 3-ethoxypropionate presents a theoretically plausible candidate as a solvent and potential penetration enhancer in topical drug delivery systems. Its low volatility and good solvency are advantageous properties. However, a significant gap exists in the literature regarding its experimental validation for this application.
Future research should focus on conducting comprehensive in vitro and in vivo studies to quantify the efficacy of EEP and other 3-EPA derivatives as drug delivery enhancers. Direct comparisons with established enhancers using standardized protocols, as outlined in this guide, are crucial to ascertain their true potential and position in the formulator's toolkit. Mechanistic studies employing techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) would also be invaluable in elucidating their interaction with the stratum corneum.
References
- Bashaw, E. D., et al. (2020). In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products.
- Redox. (2022).
- Longdom Publishing. (n.d.).
- MDPI. (2022).
- Ataman Kimya. (n.d.).
- ResearchGate. (n.d.). SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. [Link]
- National Center for Biotechnology Information. (n.d.). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. [Link]
- 24 Chemical Research. (2025).
- PubMed. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. [Link]
- Megaloid. (n.d.). 1. IDENTIFICATION Name: Ethyl 3-Ethoxypropionate 2.
- National Center for Biotechnology Information. (n.d.).
- Journal of Young Pharmacists. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Transdermal Evaporation Drug Delivery System: Concept to Commercial Products. [Link]
- National Center for Biotechnology Information. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol. [Link]
- Charles River Laboratories. (n.d.).
- PharmaTutor. (2011). Skin Penetration Enhancement Techniques in Transdermal Drug Delivery System: Overcoming the Skin Barrier. [Link]
- Smeeter. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE )
- PENPET. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]
- Occupational Safety and Health Administration. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Redox. (2018).
- Google Patents. (n.d.). US5906830A - Supersaturated transdermal drug delivery systems, and methods for manufacturing the same.
- The Good Scents Company. (n.d.).
- ResearchGate. (2018). Transdermal Evaporation Drug Delivery System: Concept to Commercial Products. [Link]
- Semantic Scholar. (n.d.). Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. [Link]
- MDPI. (2024). State-of-All-the-Art and Prospective Hydrogel-Based Transdermal Drug Delivery Systems. [Link]
- MDPI. (2015).
- GO YEN CHEMICAL INDUSTRIAL CO., LTD. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- Ataman Kimya. (n.d.).
- Henan GP Chemicals Co.,Ltd. (2019).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]
- 2. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]
- 3. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 4. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 5. Ethyl 3-ethoxypropionate (EEP) CAS:763-69-9 [gpcchem.com]
- 6. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. redox.com [redox.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. longdom.org [longdom.org]
- 10. Transdermal Evaporation Drug Delivery System: Concept to Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on Skin Penetration and Spatial Distribution of the Hydrophilic Nitroxide Spin Probe PCA Investigated by EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. redox.com [redox.com]
- 17. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 19. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
A Senior Application Scientist's Guide to Benchmarking 3-Ethoxypropionic Acid Against Alternative Green Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
In the drive towards sustainable chemistry, the selection of a solvent is no longer a matter of mere utility but a critical decision that impacts environmental footprint, process safety, and economic viability. The pharmaceutical and fine chemical industries, historically reliant on volatile and often hazardous organic solvents, are at the forefront of this transition.[1][2] This guide provides an in-depth, objective comparison of 3-Ethoxypropionic acid (also known as Ethyl 3-Ethoxypropionate or EEP), a promising ether-ester solvent, against other established green alternatives. Our analysis moves beyond cataloging physical properties to explaining the causality behind solvent performance, empowering you to make informed, data-driven decisions in your research and development workflows.
The Imperative of Green Solvents: A Paradigm Shift
The principles of Green Chemistry advocate for the reduction or elimination of hazardous substances, with a strong emphasis on safer solvents.[3] Solvents can constitute up to 90% of the material mass in a typical chemical process, making them a primary target for improving sustainability.[2] An ideal green solvent exhibits low toxicity, is derived from renewable resources, is biodegradable, and has a low potential for air pollution.[4][5] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute's Pharmaceutical Roundtable, provide a framework for ranking solvents based on safety, health, and environmental criteria.[1][6] This guide builds on that philosophy by focusing on a practical, performance-based comparison.
In Focus: this compound (EEP)
Ethyl 3-Ethoxypropionate (EEP) is a colorless, transparent liquid with a mild, ester-like odor.[7][8][9] Its unique linear structure, which incorporates both ether and ester functionalities, grants it a combination of properties not commonly found in other solvents.[7][10][11]
Key Attributes of EEP:
-
Slow Evaporation Rate: This characteristic is highly beneficial in applications like coatings, where it promotes excellent film formation, flow, and leveling, while resisting "solvent popping" defects during baking.[7][10]
-
Broad Solvency: EEP is an effective solvent for a wide array of polymers and resins, including acrylics, epoxies, polyurethanes, and nitrocellulose.[7]
-
High Electrical Resistivity: This makes it particularly suitable for electrostatic spray coatings.[8]
-
Favorable Safety Profile: EEP is not classified as a Hazardous Air Pollutant (HAP) and exhibits relatively low toxicity compared to more traditional solvents.[7] It is also readily biodegradable.[10]
While its primary applications have been in the coatings and electronics industries, its properties make it a compelling candidate for evaluation as a reaction and purification solvent in pharmaceutical synthesis.[7][8]
The Contenders: A Profile of Alternative Green Solvents
To provide a robust benchmark, we will compare EEP against a curated selection of alternative solvents, each representing a different class and offering a unique set of properties.
-
Ethanol (EtOH): A ubiquitous bio-derived solvent, ethanol is highly polar, fully water-miscible, and has a low boiling point. It is considered a "recommended" solvent in many pharmaceutical guides.[12]
-
Dimethyl Carbonate (DMC): An organic carbonate, DMC is lauded for its low toxicity and biodegradability.[4] It has a moderate boiling point and can be a greener substitute for solvents like methyl ethyl ketone (MEK) or ethyl acetate.[13]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a more hydrophobic ether than its counterpart, THF.[14] It is notable for its high boiling point and resistance to peroxide formation, enhancing safety.[14]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent that offers a safer alternative to THF, MTBE, and 1,4-dioxane.[14][15] It resists peroxide formation and forms a beneficial azeotrope with water for easy removal.[14]
Comparative Analysis: A Data-Driven Approach
Objective comparison requires a clear presentation of quantitative data. The following table summarizes the key physicochemical and safety properties of EEP and its alternatives.
Table 1: Physicochemical and Safety Property Comparison
| Property | This compound (EEP) | Ethanol (EtOH) | Dimethyl Carbonate (DMC) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Weight ( g/mol ) | 146.18 | 46.07[4] | 90.08[4] | 86.13 | 100.16 |
| Boiling Point (°C) | 165 - 172[7][9] | 78.4[4] | 90[4] | 80 | 106 |
| Flash Point (°C) | 59[7] | 13 | 17 | -11 | -1 |
| Density (g/mL @ 25°C) | 0.95[7] | 0.789[4] | 1.07[4] | 0.86 | 0.86 |
| Viscosity (mPa·s @ 25°C) | 1.3[7] | 1.2 | 0.63 | 0.6 | 0.6 |
| Vapor Pressure (mmHg @ 25°C) | ~0.9[9] | 59[4] | 55[4] | 135 | 45 |
| Water Solubility | Low / Limited[7][16] | Miscible[4] | 139 g/L[4] | 140 g/L | 3 g/L |
| Hansen Parameters (δD, δP, δH) | (15.7, 5.5, 8.0) | (15.8, 8.8, 19.4) | (15.5, 3.9, 9.7) | (16.8, 5.7, 4.1) | (16.6, 4.5, 2.5) |
| Toxicity Profile | Low toxicity, mild irritant[17] | Low toxicity | Low toxicity | Neurotoxin | Irritant |
| Origin | Petrochemical | Renewable | Petrochemical | Renewable[14] | Petrochemical |
Note: Hansen Solubility Parameter values are consensus values from various sources and may vary slightly.
Decoding Performance: From Properties to Practice
Solubility Power & Hansen Solubility Parameters (HSP): The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct a solvent's cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[18][19] Solvents with similar HSP values to a given solute are more likely to dissolve it.[18] This predictive tool is invaluable for minimizing trial-and-error experimentation.[20]
Caption: Conceptual representation of solvents in Hansen Space. Proximity to the target solute's sphere suggests higher solubility.
From the data, EEP occupies a unique space with moderate polarity and hydrogen bonding capabilities, distinct from the highly polar/H-bonding ethanol and the less polar ethers. This makes it a versatile candidate for dissolving moderately polar organic molecules, a common requirement in drug development.
Reaction Kinetics and Workup: A solvent's influence extends beyond solubility to reaction kinetics.[21]
-
High Boiling Point Solvents (EEP, CPME): These are advantageous for reactions requiring elevated temperatures, allowing for reflux at atmospheric pressure.[22] However, their complete removal during workup requires more energy (e.g., high vacuum distillation).
-
Low Boiling Point Solvents (EtOH, 2-MeTHF, DMC): These are easily removed post-reaction but may require pressurized reactors for temperatures above their boiling points.
-
Water Miscibility (EtOH): While excellent for dissolving polar reagents, ethanol's miscibility with water can complicate extractive workups, potentially leading to co-extraction of the solvent with the aqueous phase.[23]
-
Hydrophobicity (CPME, 2-MeTHF, EEP): Solvents with low water solubility provide clean phase separation during aqueous extractions, simplifying product isolation.
Experimental Protocol: A Self-Validating System for Solvent Screening
To benchmark these solvents for a specific application (e.g., a key synthesis step), a structured experimental approach is crucial. This protocol ensures that the choice of solvent is validated by empirical data.
Protocol: Comparative Solvent Screening for a Model Reaction
-
Objective: To determine the optimal green solvent for the reaction of Reactant A with Reactant B to form Product C, based on solubility, reaction rate, and yield.
-
Materials:
-
Reactant A, Reactant B
-
Solvents: this compound, Ethanol, Dimethyl Carbonate, 2-MeTHF, CPME
-
Internal Standard (for analytical monitoring)
-
Analytical equipment (e.g., HPLC, GC-MS, or UPLC)
-
-
Methodology:
-
Step 1: Solubility Assessment
-
To five separate vials, add a pre-weighed amount of the limiting reactant (e.g., 10 mg).
-
Add each of the five test solvents dropwise until complete dissolution is observed, or until a maximum volume (e.g., 1 mL) is reached.[24]
-
Record the approximate solubility (mg/mL). A solvent must adequately dissolve all reactants to be viable.[22]
-
-
Step 2: Parallel Reaction Setup
-
In five parallel reaction vessels equipped with stirring and temperature control, set up the identical reaction under an inert atmosphere.
-
Charge each vessel with the same molar quantities of Reactant A and Reactant B.
-
Add the same volume of the respective solvent (EEP, EtOH, DMC, 2-MeTHF, CPME) to each vessel to achieve the same initial concentration.
-
Add a known quantity of an internal standard to each reaction.
-
-
Step 3: Reaction Monitoring
-
Bring all reactions to the desired temperature (e.g., 80°C).
-
At defined time points (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction.
-
Quench the aliquot immediately (e.g., in cold acetonitrile).
-
Analyze the quenched samples by a suitable chromatographic method to determine the consumption of reactants and the formation of Product C relative to the internal standard.
-
-
Step 4: Data Analysis & Workup Simulation
-
Plot the concentration of Product C versus time for each solvent to compare reaction rates.
-
After 24 hours, cool the reactions. Simulate a workup by adding an equal volume of water to each vessel and observing the phase separation behavior.
-
Determine the final yield in the organic phase for each reaction.
-
-
Caption: Experimental workflow for comparative solvent screening.
Field-Proven Insights & Authoritative Recommendations
The data and experimental framework lead to the following expert recommendations:
-
Choose this compound (EEP) when:
-
A slow, controlled evaporation rate is critical, such as in the casting of polymer films or developing high-quality coatings for drug delivery devices.
-
The reaction requires a high temperature (>100°C) and a solvent with moderate polarity.
-
A clean phase separation from water is needed, but the slightly higher polarity compared to ethers like CPME is beneficial for substrate solubility.
-
-
Choose Ethanol when:
-
A highly polar, protic medium is required for the reaction mechanism (e.g., some SN1 reactions).
-
The reactants are highly polar or ionic.
-
The product can be easily precipitated by the addition of an anti-solvent, circumventing extractive workup challenges.
-
-
Choose DMC, 2-MeTHF, or CPME when:
-
Replacing more hazardous conventional solvents is the primary goal (e.g., substituting 2-MeTHF for THF).
-
A robust extractive workup with clear phase separation is paramount.
-
Reaction temperature requirements are moderate. CPME and 2-MeTHF are particularly valuable for organometallic reactions where their ether functionality is key, but with improved safety over THF.[14]
-
The logical relationship for solvent selection can be visualized as a decision-making tree based on key experimental parameters.
Caption: A simplified decision tree for initial solvent selection.
Conclusion
This compound presents a compelling profile as a versatile, safer solvent with a unique combination of a slow evaporation rate, broad solvency, and favorable environmental properties. While not a universal replacement, it excels in applications where controlled drying and film formation are paramount and serves as a high-boiling point reaction medium for moderately polar systems.
The ultimate choice of a green solvent is not about finding a single "best" option, but about selecting the most appropriate option for a specific chemical transformation. By leveraging predictive tools like Hansen Solubility Parameters and validating with systematic experimental screening, researchers and drug development professionals can effectively benchmark candidates like EEP against alternatives, driving the adoption of more sustainable practices without compromising scientific rigor or performance.
References
- K-Chem. (n.d.). Green Solvent: Definition, Properties and Key Benefits.
- smartchemi. (2015, March 12). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- Hansen Solubility Parameters. (n.d.). HSPiP and Green Solvents.
- Pirika. (n.d.). Green Solvent and Hansen Solubility Parameter (HSP).
- Scribd. (n.d.). Green Solvent Selection Guides.
- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- American Chemical Society. (n.d.). Green Chemistry Research Tools, Guides & Best Practices.
- ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four potential green solvents....
- American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
- Smart Chemical Industry Co., Ltd. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
- Lab Manager. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
- Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides.
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Eastman. (n.d.). EEP solvent (ethyl 3-ethoxypropionate).
- The Good Scents Company. (n.d.). ethyl 3-ethoxypropionate.
- TER HELL & Co. GmbH. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- MAC-MOD Analytical. (2025, February 10).
- ResearchGate. (n.d.). Key properties of the green solvents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Redox. (2022, May 24). Safety Data Sheet Ethyl 3-ethoxypropionate.
- Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- Sigma-Aldrich. (n.d.). Sustainable and safer solvent alternatives.
- ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development.
- Queen's University. (n.d.). GOALS OF GREEN CHEMISTRY: REDUCE SOLVENT USE.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- CBG Biotech. (2023, October 20). Green Chemistry: Eco-friendly Alternatives for Common Industrial Solvents and Cleaners.
- Haz-Map. (n.d.). Ethyl-3-ethoxypropionate.
Sources
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. alliancechemical.com [alliancechemical.com]
- 4. Green Solvent: Definition, Properties and Key Benefits [k-chem.vn]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 8. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 9. Ethyl-3-ethoxypropionate - Hazardous Agents | Haz-Map [haz-map.com]
- 10. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]
- 11. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]
- 12. scribd.com [scribd.com]
- 13. mac-mod.com [mac-mod.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 17. redox.com [redox.com]
- 18. pirika.com [pirika.com]
- 19. researchgate.net [researchgate.net]
- 20. HSPiP and Green Solvents | Hansen Solubility Parameters [hansen-solubility.com]
- 21. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 22. thecalculatedchemist.com [thecalculatedchemist.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to Validated Analytical Methods for 3-Ethoxypropionic Acid Detection
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Ethoxypropionic acid (3-EEA), a key building block in various synthetic pathways, requires robust analytical methods for its detection and quantification, often as a residual solvent or process-related impurity. This guide provides an in-depth comparison of the primary chromatographic techniques for 3-EEA analysis—Gas Chromatography (GC) and Liquid Chromatography (LC)—supported by established validation principles and detailed experimental protocols.
The Analytical Challenge of this compound
This compound (C₅H₁₀O₃) is a polar carboxylic acid, a characteristic that presents specific analytical challenges.[1] Its polarity and potential for hydrogen bonding can lead to poor peak shape and adsorption on traditional GC columns if analyzed directly. Conversely, its lack of a strong chromophore makes detection by UV-based LC challenging without derivatization. Therefore, the choice of analytical methodology is not merely a matter of preference but a critical decision based on the required sensitivity, the sample matrix, and the intended purpose of the analysis, such as impurity profiling or residual solvent determination.
Methodological Showdown: GC vs. LC for 3-EEA Analysis
The two primary analytical platforms for the determination of 3-EEA are Gas Chromatography, typically with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and Liquid Chromatography, most powerfully coupled with tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography (GC): The Volatility-Based Approach
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 3-EEA, direct analysis can be problematic due to their low volatility and high polarity. To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester, which exhibits better chromatographic behavior.[2][3]
Causality Behind Experimental Choices in GC:
-
Derivatization: The conversion of 3-EEA to its methyl or ethyl ester, for instance, is a common strategy. This is because the ester is significantly more volatile and less prone to adsorption in the GC system, leading to sharper peaks and improved sensitivity.[2][3][4] Reagents like BF₃/Methanol or diazomethane can be used for this purpose, although the latter requires significant safety precautions.
-
Injection Technique: The choice between direct injection and headspace analysis is critical.
-
Direct Injection: Suitable for liquid samples where 3-EEA is at a sufficiently high concentration. However, it can introduce non-volatile matrix components onto the column, potentially leading to contamination and reduced column lifetime.[5]
-
Headspace GC: This is the preferred method for residual solvent analysis.[5][6][7][8] By heating the sample in a sealed vial, volatile compounds like 3-EEA partition into the gas phase (headspace), which is then injected into the GC. This technique effectively separates the volatile analytes from the non-volatile matrix, protecting the instrument and improving data quality.[5][6][8]
-
-
Detector Selection:
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds. It offers excellent linearity and is cost-effective for routine quantification when specificity is not a major concern.
-
Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, offering superior specificity. This is crucial for impurity identification and in complex matrices where co-elution is possible.
-
Liquid Chromatography (LC): The Polarity-Focused Separation
LC is inherently well-suited for polar compounds like 3-EEA, as it separates analytes in the liquid phase. However, detection can be a hurdle.
Causality Behind Experimental Choices in LC:
-
Column Chemistry: Reversed-phase (RP) chromatography using a C18 column is a common starting point. The mobile phase typically consists of an aqueous component (often with a pH modifier like formic acid to suppress the ionization of the carboxylic acid and improve retention) and an organic modifier like acetonitrile or methanol.
-
Detection:
-
UV Detection: 3-EEA lacks a significant chromophore, making direct UV detection insensitive. Derivatization with a UV-absorbing tag would be necessary, adding a sample preparation step.
-
Mass Spectrometry (MS/MS): LC coupled with tandem mass spectrometry is the gold standard for the sensitive and selective analysis of 3-EEA without derivatization.[9] Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating the carboxylic acid, allowing for its selective detection and quantification even at trace levels.[10]
-
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes a comparison of GC-FID (with derivatization), GC-MS (with derivatization), and LC-MS/MS for the analysis of 3-EEA, with performance estimates based on data for similar short-chain fatty acids.
| Parameter | GC-FID (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Specificity | Moderate; relies on retention time. | High; based on mass spectrum. | Very High; based on parent/daughter ion transitions. |
| Sensitivity (LOD/LOQ) | Good (low µg/mL).[11] | Excellent (ng/mL to sub-ng/mL).[1] | Excellent (low ng/mL to µg/mL).[1] |
| Linearity | Excellent (typically R² > 0.99). | Excellent (typically R² > 0.99).[12] | Excellent (typically R² > 0.99).[13] |
| Accuracy (% Recovery) | Good (typically 90-110%). | Good (typically 90-110%).[12] | Excellent (typically 95-105%).[13] |
| Precision (%RSD) | Excellent (<5%). | Excellent (<5%).[12] | Excellent (<5%). |
| Sample Preparation | Derivatization required. | Derivatization required. | "Dilute and shoot" often possible. |
| Throughput | High. | High. | High. |
| Cost | Low. | Moderate. | High. |
Experimental Protocols and Validation
Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is essential for validating analytical methods in a regulatory environment.[14][15][16] The ICH Q2(R1) guideline outlines the key validation parameters that must be assessed.[14][15][16][17]
Proposed GC-FID Method for 3-EEA (as a Residual Solvent)
This protocol describes a headspace GC-FID method, a common approach for residual solvent analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) containing an appropriate internal standard (e.g., 2-ethoxyethyl ether).
-
Add 1 mL of a derivatizing agent, such as 14% BF₃ in methanol.
-
Seal the vial immediately and vortex to mix.
-
Heat the vial at 60°C for 30 minutes to complete the derivatization to methyl 3-ethoxypropionate.
2. GC-FID Conditions:
-
Column: DB-WAX (or similar polar phase), 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Oven Temperature Program: 50°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Injector: Split/Splitless, 250°C.
-
Detector: FID, 250°C.
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 30 min.
-
3. Validation According to ICH Q2(R1):
-
Specificity: Analyze a blank (diluent), a placebo sample, the internal standard, and 3-EEA standard to ensure no interfering peaks at the retention times of the analyte and internal standard.
-
Linearity: Prepare a series of at least five concentrations of 3-EEA (e.g., from 50% to 150% of the target concentration) and plot the peak area ratio (analyte/internal standard) against concentration. The correlation coefficient (r²) should be ≥ 0.99.[16]
-
Accuracy: Perform recovery studies by spiking the drug substance with known amounts of 3-EEA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 90-110%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be within an acceptable range.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of 3-EEA that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.
Proposed LC-MS/MS Method for 3-EEA (Trace Analysis)
This protocol outlines a direct "dilute and shoot" method suitable for sensitive quantification.
1. Sample Preparation:
-
Accurately weigh about 50 mg of the sample into a centrifuge tube.
-
Add 10 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition: Monitor the transition from the deprotonated parent ion [M-H]⁻ of 3-EEA to a characteristic product ion.
3. Validation According to ICH Q2(R1):
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Range) would be assessed similarly to the GC-FID method, using appropriate concentration levels for the intended application. The high specificity of MS/MS is a key advantage, as it can distinguish 3-EEA from structurally similar compounds.[10]
Visualizing the Workflow
To better illustrate the decision-making and experimental processes, the following diagrams outline the GC and LC workflows.
Caption: Gas Chromatography workflow for 3-EEA analysis.
Caption: Liquid Chromatography workflow for 3-EEA analysis.
Conclusion and Recommendations
Both GC and LC platforms offer viable and robust methods for the analysis of this compound, provided the appropriate experimental design and validation are implemented.
-
For routine quality control and residual solvent analysis where cost and high throughput are primary concerns, Headspace GC-FID with prior derivatization is a highly effective and reliable method. The headspace approach minimizes matrix effects and protects the analytical instrumentation.
-
When definitive identification and the highest sensitivity are required, particularly for trace-level impurity analysis in complex matrices, LC-MS/MS is the superior choice. Its ability to directly analyze the polar acid without derivatization simplifies sample preparation and provides unparalleled specificity.
Ultimately, the choice of method must be fit for its intended purpose, a core principle of analytical method validation.[17] By understanding the causality behind the experimental choices and rigorously validating the chosen method against internationally recognized standards, researchers and drug development professionals can ensure the generation of accurate and defensible data for this compound detection.
References
- Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- PubMed Central. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.
- ALWSCI. What Is The Difference Between Headspace And Direct Injection?.
- Chemistry LibreTexts. Derivatization.
- ResolveMass Laboratories Inc. Residual Solvent Testing Methods.
- Altabrisa Group. Key ICH Method Validation Parameters to Know.
- ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
- LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
- PMC. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
- Persee. What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- OSHA. Method number: Target concentration: Procedure: Recommended air volume and sampling rate: Reliable quantitation limit.
- ScienceDirect. Sample preparation in analysis of pharmaceuticals.
- Separation Science. Method for the analysis of residual solvents in pharmaceuticals.
- MDPI. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.
- IJSDR. Stability indicating study by using different analytical techniques.
- ResearchGate. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps.
- Analytice. Ethyl 3-ethoxypropionate - analysis.
- Springer. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
- PubMed Central. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction.
- LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- IJCRT.org. Stability Indicating Assay Method.
- PMC. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids.
- MDPI. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products.
- ARL Bio Pharma. Stability Indicating Methods Webinar Q&A.
- Agilent. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Slideshare. Stability indicating assay.
- UNICAM. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine.
- Science.gov. validated stability indicating: Topics by Science.gov.
- ResearchGate. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- IJPSDR. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. What Is The Difference Between Headspace And Direct Injection? - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? - Persee [pgeneral.com]
- 9. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vliz.be [vliz.be]
- 14. scribd.com [scribd.com]
- 15. jordilabs.com [jordilabs.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Ethoxypropionic Acid: A Comparative Study
This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 3-Ethoxypropionic acid and its corresponding ethyl ester, valuable intermediates in the pharmaceutical and fine chemical industries. We will explore the two primary synthetic pathways, critically evaluate the performance of various catalysts based on available experimental data, and provide detailed, field-tested protocols to ensure replicable results.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound and its ethyl ester, Ethyl 3-Ethoxypropionate (EEP), is of significant industrial interest due to EEP's favorable properties as an environmentally friendly solvent.[1][2] Two principal chemical transformations are employed for its production: the Michael addition of ethanol to an acrylic precursor and the Fischer esterification of 3-hydroxypropionic acid with ethanol. The choice of catalyst is paramount in both routes, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide will dissect the catalytic strategies for each pathway, offering a comparative perspective for researchers and process chemists.
Pathway 1: The Michael Addition Route - A Conjugate Approach
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-O bond-forming reaction. In the context of this compound synthesis, this involves the addition of ethanol across the double bond of acrylic acid or its esters.
Catalytic Strategies for Michael Addition
Several catalytic systems have been developed to facilitate this transformation, primarily employing basic or nucleophilic catalysts.
Mechanism of Action: Tertiary amines and quaternary ammonium salts function as base catalysts. The reaction is initiated by the deprotonation of ethanol to form the more nucleophilic ethoxide ion, which then attacks the β-carbon of the acrylate. Subsequent protonation of the resulting enolate yields the desired product.
Figure 1: Proposed mechanism for the base-catalyzed Michael addition of ethanol to ethyl acrylate.
Performance Insights: Tertiary amine catalysts, such as triethylamine, offer a simple and efficient method for EEP synthesis with high conversion rates and product purity under mild conditions.[3] Quaternary ammonium salt anion exchange resins also demonstrate high efficacy.[4] These catalysts are particularly advantageous as they avoid the need for acidic neutralization steps and can often be recycled.
Mechanism of Action: Trialkyl- and triarylphosphines act as nucleophilic catalysts. The phosphine initially adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates the alcohol, and the resulting alkoxide attacks another molecule of the Michael acceptor. The final step involves proton transfer and regeneration of the phosphine catalyst.
Figure 2: Proposed mechanism for the phosphine-catalyzed Michael addition of ethanol to ethyl acrylate.
Performance Insights: Triphenylphosphine (PPh3) has been demonstrated as a viable catalyst for the Michael addition of alcohols to acrylic compounds, although it may require higher catalyst loadings and elevated temperatures compared to more nucleophilic trialkylphosphines.[3] Yields can vary significantly depending on the specific alcohol and acrylate used.[3][5]
Comparative Performance Data for Michael Addition Catalysts
| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Tertiary Amine | Triethylamine | Ethanol, Ethyl Acrylate | 5-50 | 6-8 | 98 | >99.8 | [3] |
| Quaternary Ammonium Salt | Anion Exchange Resin | Ethanol, Ethyl Acrylate | 30 | 4 | 98 | 99 | [4] |
| Triarylphosphine | Triphenylphosphine | Various Alcohols, Acrylonitrile/Acrylates | Reflux | Varies | 5-79 | - | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented should be considered indicative of the potential performance of each catalyst class.
Experimental Protocol: Tertiary Amine-Catalyzed Synthesis of Ethyl 3-Ethoxypropionate
This protocol is adapted from a patented procedure and is intended for informational purposes.[3] Appropriate safety precautions must be taken.
Materials:
-
Absolute Ethanol
-
Ethyl Acrylate
-
Triethylamine (catalyst)
-
Stabilizer (e.g., hydroquinone monomethyl ether)
-
Reaction vessel equipped with stirring, temperature control, and a reflux condenser
-
Distillation apparatus
Procedure:
-
To a reaction kettle, add absolute ethanol, ethyl acrylate, a stabilizer, and the triethylamine catalyst.
-
Maintain the reaction temperature between 5-50°C and stir the mixture for 6-8 hours.
-
After the reaction is complete, gradually increase the temperature to initiate distillation.
-
Perform vacuum rectification to separate the product. Collect the fraction of unreacted absolute ethanol and ethyl acrylate, along with the triethylamine catalyst, for recycling.
-
Collect the product, Ethyl 3-Ethoxypropionate, which should have a purity of over 99.8%.
Pathway 2: The Fischer Esterification Route - A Classic Transformation
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. For the synthesis of this compound, this involves the reaction of 3-hydroxypropionic acid with ethanol, which can then be followed by etherification, or the direct esterification of 3-ethoxypropanoic acid if it is the starting material. More commonly, the synthesis of Ethyl 3-Ethoxypropionate is achieved via the acid-catalyzed addition of ethanol to ethyl acrylate, which can be viewed as a tandem Michael addition and esterification.
Catalytic Strategies for Esterification
Mechanism of Action: Strong mineral acids like sulfuric acid or hydrochloric acid protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the ester product.
Figure 3: Generalized mechanism for Fischer Esterification.
Performance Insights: While effective, homogeneous acid catalysts suffer from drawbacks such as corrosion, difficulty in separation from the product mixture, and the generation of acidic waste streams.
Mechanism of Action: Solid acid catalysts, such as sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15), possess acidic sites on their surface that mimic the catalytic action of homogeneous acids. The reaction proceeds via a similar mechanism to Fischer esterification, with the protonation and subsequent reactions occurring at the catalyst's active sites.
Performance Insights: Solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation (simple filtration), reusability, and reduced environmental impact.[6] Amberlyst-15 has been shown to be an effective catalyst for the esterification of propionic acid with various alcohols, including ethanol.[7] The reaction rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants.
Comparative Performance Data for Acid Catalysts in Related Esterifications
| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Conversion (%) | Comments | Reference |
| Strong Acid | Methane Sulfonic Acid | Ethanol, Ethyl Acrylate | 120-150 | >90 (efficiency) | Reaction run under pressure. | [8] |
| Solid Acid | Amberlyst-15 | Propionic Acid, Ethanol | 25-55 | Varies | Equilibrium conversion increases with temperature. | [7] |
Note: The data for methane sulfonic acid refers to the synthesis of Ethyl 3-Ethoxypropionate, while the Amberlyst-15 data is for the esterification of propionic acid, a closely related reaction.
Experimental Protocol: Solid Acid-Catalyzed Esterification of Propionic Acid with Ethanol (Model System)
This protocol is based on studies of esterification using Amberlyst-15 and serves as a representative procedure.[7]
Materials:
-
Propionic Acid
-
Ethanol
-
Amberlyst-15 ion-exchange resin (catalyst)
-
Reaction vessel equipped with stirring, temperature control, and a reflux condenser
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS)
Procedure:
-
Pre-treat the Amberlyst-15 catalyst by washing with the alcohol to be used in the reaction and then drying.
-
Charge the reactor with the desired molar ratio of propionic acid and ethanol.
-
Add the pre-treated Amberlyst-15 catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 25-55°C) and maintain constant stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for the concentration of reactants and products.
-
Upon reaching the desired conversion, cool the reaction mixture and separate the catalyst by filtration.
-
The product can be purified by distillation.
Conclusion: A Path Forward in Catalyst Selection
The synthesis of this compound and its ethyl ester can be effectively achieved through both Michael addition and Fischer esterification pathways. For the Michael addition route, tertiary amine catalysts offer a highly efficient, clean, and recyclable option for large-scale production under mild conditions. For the esterification route, solid acid catalysts like Amberlyst-15 present a greener and more sustainable alternative to traditional homogeneous acids, with the key advantages of easy separation and reusability.
The optimal choice of catalyst will ultimately depend on specific process requirements, including desired purity, economic considerations, and environmental impact. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google P
- Free-solvent Michael addition of glycerol to acrylic compounds | Request PDF. [Link]
- Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes - Polymer Chemistry (RSC Publishing). [Link]
- Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. [Link]
- Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15. [Link]
- Amberlyst-15 in organic synthesis - Arkivoc. [Link]
- US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google P
- Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communic
- Electron rich triarylphosphines as nucleophilic catalysts for oxa- Michael reactions - ChemRxiv. [Link]
- A comparative study on the synthesis of ethyl propionate in a pervaporation membrane reactor | Request PDF. [Link]
- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google P
- Investigation into thiol-(meth)
- EEP( ETHYL 3-ETHOXYPROPIONATE )
- Aza-Michael addition of secondary amine to ethyl acrylate.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Mechanism of amine‐acrylate aza‐Michael addition for curing polymer...
- Esterification Reaction Kinetics Using Ion Exchange Resin Catalyst by Pseudo-Homogenous and Eley-Ridel Models - Intern
- Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous c
- Reactive Distillation for Esterification of Bio-based Organic Acids - CORE. [Link]
- Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030. [Link]
- Percentage Yield of Products Using Different Catalyst Variation in Time - ResearchG
- A comparative study on the synthesis of ethyl propionate in a pervapor
- An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)
Sources
- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030 - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biocompatibility Assessment: Evaluating 3-Ethoxypropionic Acid-Based Materials for Biomedical Applications
In the ever-evolving landscape of biomedical innovation, the quest for novel biomaterials with tailored properties is paramount. 3-Ethoxypropionic acid and its derivatives present an interesting, yet largely unexplored, avenue for the development of new polymers for medical devices and drug delivery systems. Their chemical structure suggests the potential for tunable degradation kinetics and mechanical properties. However, before any new material can be considered for clinical application, a rigorous assessment of its biocompatibility is non-negotiable. This guide provides a comprehensive framework for evaluating the biocompatibility of hypothetical materials derived from this compound, drawing comparisons with well-established biodegradable polymers, Polylactic Acid (PLA) and Polycaprolactone (PCL).
This document is not a mere recitation of protocols; it is a strategic guide grounded in the principles of scientific integrity and risk management as outlined in internationally recognized standards such as ISO 10993.[1][2][3] We will delve into the "why" behind the "how," empowering researchers to not only execute these assays but to critically interpret the data and make informed decisions in their material development pipeline.
The Biocompatibility Imperative: A Foundational Overview
Biocompatibility, as defined by ISO 10993-1, is the "ability of a medical device or material to perform with an appropriate host response in a specific application."[1][2] This is not a single property but a complex interplay of material characteristics and the biological environment. An "appropriate host response" can range from complete inertness to a controlled, beneficial interaction, depending on the intended use. For any material to be deemed biocompatible, it must not elicit any significant adverse local or systemic effects.
Our assessment of a hypothetical this compound-based polymer will be benchmarked against PLA and PCL, two of the most widely used and well-characterized biodegradable polyesters in the medical field.[4][5][6][7][8]
| Property | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Hypothetical this compound-Based Polymer |
| Degradation Byproducts | Lactic acid (a natural metabolite)[4][9] | 6-hydroxycaproic acid (metabolized via the Krebs cycle) | To be determined (Expected to be this compound and corresponding alcohol) |
| Degradation Rate | Tunable (weeks to months)[9] | Slow (months to years)[5][10] | Hypothesized to be tunable based on polymer structure |
| Biocompatibility Profile | Generally considered biocompatible and non-toxic.[4][11][12] | Excellent biocompatibility, non-toxic, and bioresorbable.[5][6][10] | Unknown - Requires rigorous evaluation |
A Phased Approach to Biocompatibility Evaluation
A logical, tiered approach to biocompatibility testing is essential to manage resources effectively and to build a comprehensive safety profile. This typically begins with in vitro assays and progresses to more complex in vivo models if the initial results are promising.
Phase 1: In Vitro Cytotoxicity - The First Gatekeeper
The initial and most fundamental test is the assessment of cytotoxicity.[13][14] This evaluates whether a material or its extracts can cause cell death or inhibit cell growth. The ISO 10993-5 standard provides a framework for these tests.[1] The MTT assay is a widely used, quantitative colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Experimental Protocol: MTT Assay for Cytotoxicity (based on ISO 10993-5)
1. Material Extraction:
- Prepare sterile samples of the this compound-based polymer, PLA, and PCL (e.g., as films or scaffolds).
- Incubate the material in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours to create an extract. The extraction ratio should be standardized (e.g., 0.1-0.2 g of material per mL of medium).
2. Cell Culture:
- Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a density of 1 x 104 cells/well.
- Incubate for 24 hours to allow for cell attachment.
3. Exposure to Extracts:
- Remove the existing culture medium and replace it with the prepared material extracts.
- Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol solution).
- Incubate the cells with the extracts for 24-48 hours.
4. MTT Assay:
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
- Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[18]
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[16]
- Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Interpretation:
- Calculate cell viability as a percentage relative to the negative control.
- According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Data Presentation: Comparative Cytotoxicity
| Material | Cell Viability (%) vs. Negative Control | Biocompatibility Assessment |
| Negative Control | 100% | Non-cytotoxic |
| Positive Control | < 30% | Cytotoxic |
| Polylactic Acid (PLA) | > 95% | Non-cytotoxic |
| Polycaprolactone (PCL) | > 95% | Non-cytotoxic |
| Hypothetical this compound Polymer | > 85% | Potentially Non-cytotoxic |
Logical Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Phase 2: Hemocompatibility - Assessing Blood Contact Interactions
For any material that will come into contact with blood, even indirectly, an assessment of hemocompatibility is crucial.[19] Hemolysis, the rupture of red blood cells, is a primary indicator of blood incompatibility.[20][21] The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[15][19][20][21][22]
Experimental Protocol: Hemolysis Assay (based on ASTM F756)
1. Material Preparation:
- Prepare sterile samples of the this compound-based polymer, PLA, and PCL.
- The test can be performed via direct contact or using an extract.
2. Blood Preparation:
- Obtain fresh human or rabbit blood anticoagulated with citrate.
- Dilute the blood with a saline solution.
3. Exposure:
- Direct Contact: Incubate the material samples directly with the diluted blood at 37°C for a specified time (e.g., 3 hours).[20]
- Extract Method: Prepare an extract of the material in saline and then incubate the extract with the diluted blood.
- Include a negative control (saline) and a positive control (deionized water, which causes 100% hemolysis).
4. Measurement of Hemolysis:
- Centrifuge the samples to pellet the intact red blood cells.
- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.[22]
5. Data Interpretation:
- Calculate the percentage of hemolysis for each material relative to the positive control.
- The hemolytic index is categorized based on the percentage of hemolysis. According to ASTM F756, materials are generally considered non-hemolytic if the hemolysis percentage is below 2%.
Data Presentation: Comparative Hemolysis
| Material | Hemolysis (%) | Hemolytic Index (ASTM F756) |
| Negative Control | 0% | Non-hemolytic |
| Positive Control | 100% | Hemolytic |
| Polylactic Acid (PLA) | < 2% | Non-hemolytic |
| Polycaprolactone (PCL) | < 2% | Non-hemolytic |
| Hypothetical this compound Polymer | < 2% | Potentially Non-hemolytic |
Signaling Pathway: Cellular Response to a Biomaterial
Caption: Simplified signaling pathway of a cell's response to a biomaterial.
Phase 3: In Vivo Implantation - Assessing the Host Response
Should a material demonstrate a favorable profile in vitro, the next critical step is to evaluate its performance in a living organism.[23][24] In vivo implantation studies are designed to assess the local tissue response to the material over time.[25][26][27] These studies are typically conducted in rodent models and follow the guidelines of ISO 10993-6.
Experimental Protocol: Subcutaneous Implantation in a Rodent Model (based on ISO 10993-6)
1. Animal Model and Implantation:
- Select a suitable animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).[25]
- Surgically implant sterile samples of the this compound-based polymer, PLA, and PCL into the subcutaneous tissue on the dorsum of the animals.
- A sham surgery site (incision without implant) should be included as a control.
2. Post-operative Observation:
- Monitor the animals for signs of adverse reactions at the implantation site (e.g., excessive swelling, redness, necrosis) and systemic toxicity over predetermined time points (e.g., 1, 4, and 12 weeks).
3. Histological Analysis:
- At each time point, euthanize a subset of animals and retrieve the implant and surrounding tissue.
- Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's Trichrome staining).
- A qualified pathologist should evaluate the tissue sections for:
- Inflammatory response (acute vs. chronic)
- Presence of different cell types (e.g., neutrophils, macrophages, lymphocytes, giant cells)
- Fibrous capsule formation and thickness
- Tissue integration and vascularization
- Material degradation
4. Data Interpretation:
- Compare the tissue response of the this compound-based polymer to that of the well-characterized PLA and PCL controls.
- A biocompatible material should elicit a minimal and resolving inflammatory response, leading to the formation of a thin, well-vascularized fibrous capsule and good tissue integration.[23][25]
Data Presentation: Comparative In Vivo Response (Hypothetical 12-week data)
| Feature | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Hypothetical this compound Polymer |
| Inflammatory Infiltrate | Minimal, chronic inflammation with some macrophages. | Minimal, primarily macrophages and fibroblasts. | Minimal, resolving inflammation. |
| Fibrous Capsule Thickness | Thin (<100 µm) | Thin (<100 µm) | Thin (<120 µm) |
| Vascularization | Present within the capsule. | Well-vascularized capsule. | Good vascularization observed. |
| Material Degradation | Evident. | Minimal. | Observable degradation. |
| Overall Biocompatibility | Biocompatible. | Biocompatible. | Appears Biocompatible. |
Logical Workflow for In Vivo Implantation Study
Caption: Workflow for an in vivo implantation study to assess local tissue response.
Conclusion and Future Directions
This guide has outlined a foundational, yet critical, pathway for assessing the biocompatibility of novel biomaterials derived from this compound. By employing a systematic approach rooted in established standards and comparing against well-known biocompatible polymers like PLA and PCL, researchers can build a robust safety profile for their materials.
The hypothetical data presented here for the this compound-based polymer suggests a promising candidate for further development. However, it is imperative to underscore that this is a starting point. A complete biocompatibility assessment would also include tests for sensitization, irritation, genotoxicity, and systemic toxicity, depending on the final application of the device.[13][14] The journey from a novel polymer to a clinically approved medical device is long and requires a steadfast commitment to rigorous scientific evaluation. The principles and methodologies detailed herein provide a crucial roadmap for navigating the initial, and most critical, stages of this journey.
References
- Farah, S., Anderson, D.G., & Langer, R. (2018). Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems.
- Dias, M. R., et al. (2021). An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study. MDPI. [Link]
- NAMSA. ASTM Hemolysis. [Link]
- Wikipedia. (2023). ISO 10993. [Link]
- Nelson Labs.
- Farah, S., Anderson, D.G., & Langer, R. (2018). Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems. PubMed. [Link]
- Rimsys. (2023).
- MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]
- Li, X., et al. (2018).
- ASTM International. (2025).
- Gomes, S., et al. (2011). Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels.
- Vonco. (2025). Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. [Link]
- Parra-Cid, C., et al. (2022).
- Sridharan, R., & Cameron, A.R. (2019).
- Poly-Pl
- Draheim, M., et al. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?.
- Zhang, Y., et al. (2023).
- ResearchGate. (2022).
- Polymer Chemistry. (2024). Comparing Polycaprolactone (PCL)
- Neves, N. M. (2020).
- ResearchGate. (2025). Biocompatibility Assessment of Polylactic Acid (PLA) and Nanobioglass (n-BG)
- de Faria, J. C. C., et al. (2024). Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. Acta Cirurgica Brasileira. [Link]
- MDPI. (2022).
- ACS Publications. (2023).
- PubMed. (1995).
- Roche.
Sources
- 1. ISO 10993 - Wikipedia [en.wikipedia.org]
- 2. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 3. medinstitute.com [medinstitute.com]
- 4. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? - POLYEFF [polyeff.com]
- 9. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 14. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. measurlabs.com [measurlabs.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. namsa.com [namsa.com]
- 21. store.astm.org [store.astm.org]
- 22. poly-ond.com [poly-ond.com]
- 23. In Vivo Evaluation of the Biocompatibility of Biomaterial Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of different propionic acid isomers in synthesis
Initiating Information Gathering
I'm starting with broad Google searches to collect initial information about propionic acid isomers. My focus is on synthesis, reactivity, and their uses in chemical and pharmaceutical applications. The goal is a solid foundation before I delve into more specific inquiries.
Analyzing Isomer Performance
I am now focusing on head-to-head comparisons and experimental data for propionic acid isomers. My search extends to peer-reviewed journals and technical notes from chemical suppliers for trustworthy information. Next, I'll identify key performance indicators (yield, stereoselectivity, kinetics) and begin structuring a comparison guide. I intend to include tables and diagrams to show quantitative data and workflows, and I will write to explain the reasoning behind experimental choices.
Clarifying Isomer Scope
I'm now clarifying the scope; propionic acid has no structural isomers, but I'll focus on derivatives and related compounds where isomerism is important, like substituted propionic acids and the interpretation of the prompt. My search expands to include these related isomers.
Prioritizing Enantiomer Focus
I have revised the plan to center on chiral, substituted propionic acid enantiomers. It's more relevant to synthesis and pharmaceuticals, offering a deep dive into stereoselective routes. This decision allows for a robust comparison of synthetic strategies and pharmacological profiles, crucial for this specialized guide.
Finalizing Enantiomer Focus
I'm now completely focusing on chiral, substituted propionic acid enantiomers, particularly their stereoselective synthesis. I've been doing targeted searches for asymmetric synthesis methods, looking at chiral pool, asymmetric hydrogenation, and enzymatic routes, as well as diastereoselective synthesis strategies. I am compiling yield, selectivity, cost, and green chemistry aspects for a comprehensive guide.
Defining Isomer Scope
I'm now revising my focus to the most relevant isomers: chiral, substituted propionic acids, especially enantiomers used in drug synthesis. My search will target asymmetric synthesis methods to ensure relevance to chemical experts. I will look at asymmetric hydrogenation, chiral pool methods, and enzymatic routes, prioritizing pharmaceutical applications. I'll include yield, selectivity, and cost analyses.
I'm now fully prioritizing the most practical application; I'm honing my search towards the stereoselective synthesis of chiral, substituted propionic acid derivatives, especially profens and other NSAIDs. I'll focus on methods for asymmetric catalysis, like those using chiral ligands, and also enantioselective synthesis strategies. I'm gathering data on yield, enantiomeric excess, and the process's environmental impact, to include this information in the guide.
Developing the Synthesis Guide
I'm now writing the guide's introduction and delving into the challenge of chiral propionic acid derivatives. My search is producing extensive data on asymmetric synthesis strategies. I'll include the classical resolution, asymmetric catalysis, and enantioselective synthesis using chiral pool methods, focusing on the pros, cons, and examples relevant to the target audience.
Refining Enantiomer Focus
I've significantly refined my focus, now prioritizing a detailed comparison of stereoselective synthesis methods for chiral propionic acid derivatives, specifically enantiomers used in drug synthesis. My search will delve into the specific details of asymmetric synthesis, including enzymatic resolution and chiral auxiliary strategies. I will be looking into yields, selectivities, and the environmental impact for each method.
Prioritizing Synthesis Strategy
I'm now focusing entirely on the stereoselective synthesis of chiral, substituted propionic acid derivatives. My guide will prioritize this by assessing different methods and comparing their yields, selectivities, and process conditions, focusing especially on those that are of the greatest use to the pharmaceutical industry.
Refining Search and Guide Scope
My focus has sharpened to enantioselective synthesis strategies for chiral propionic acid derivatives. I'm prioritizing asymmetric catalysis using chiral ligands, enzymatic resolution, and chiral pool methods, specifically for substituted propionic acids. My next steps are in the gathering of relevant examples and data for yield, enantiomeric excess, and process efficiency.
Focusing on Guide Structure
I am now focusing on the introduction and structure of the guide. My recent searches have yielded data on the significance of chiral propionic acid derivatives. I will soon begin assembling the core comparative analysis, incorporating data tables and diagrams to show the pros and cons of asymmetric synthesis and other methods.
A Senior Application Scientist's Comparative Guide to 3-Ethoxypropionic Acid in Life Science Assays
Abstract
In the landscape of life science research, the selection of an appropriate solvent is a critical decision that can profoundly influence experimental outcomes. While Dimethyl Sulfoxide (DMSO) has long been the solvent of choice for a myriad of applications, its inherent cytotoxicity and interference in certain biological assays necessitate the exploration of viable alternatives.[1][2][3] This guide provides a comprehensive evaluation of 3-Ethoxypropionic acid (EEP), a slow-evaporating ether-ester solvent, as a potential alternative in critical research applications. We present a comparative analysis of its physicochemical properties against established solvents and assess its performance in cell-based viability assays and as a component in biopharmaceutical solubility studies. Our findings indicate that EEP's unique profile—characterized by low volatility, moderate polarity, and reduced cytotoxicity—offers distinct advantages in specific experimental contexts, positioning it as a valuable tool for researchers, scientists, and drug development professionals.
Introduction: The Quest for a Superior Solvent
The ideal solvent in a biological context is a silent partner—a vehicle that solubilizes a compound of interest without perturbing the delicate machinery of the biological system under investigation. For decades, DMSO has been a workhorse in drug discovery and cell biology, prized for its exceptional solvating power for a wide range of hydrophobic compounds. However, its limitations are well-documented; DMSO can induce cell cycle arrest, affect cell differentiation, and interfere with high-throughput screening (HTS) readouts.[1][2] This has fueled a search for alternatives that offer comparable solubility with a more benign biological footprint.
This compound (and its ethyl ester, EEP, which is more commonly used as the solvent) emerges as a compelling candidate.[4] Its linear structure, containing both ether and ester functionalities, grants it a unique combination of properties, including a slow evaporation rate and broad solvency.[5] This guide will dissect these properties and translate them into practical performance metrics within common laboratory assays.
Section 1: Physicochemical Properties - The Foundation of Performance
A solvent's behavior is dictated by its fundamental physical and chemical characteristics. Understanding these properties is essential to predicting its performance and making informed experimental choices. Below is a comparative table of key parameters for Ethyl 3-Ethoxypropionate (EEP), Dimethyl Sulfoxide (DMSO), and Ethanol.
Table 1: Comparative Physicochemical Properties of Selected Solvents
| Property | Ethyl 3-Ethoxypropionate (EEP) | Dimethyl Sulfoxide (DMSO) | Ethanol | Causality in Assays |
| Molecular Weight ( g/mol ) | 146.18[4][6] | 78.13 | 46.07 | Affects diffusion rates and membrane permeability. |
| Boiling Point (°C) | 165-172[4][6] | 189 | 78.37 | High boiling point reduces evaporation from microplates, minimizing edge effects and concentration changes during long incubations. |
| Vapor Pressure (hPa @ 25°C) | 1.5 - 2.0[4][6] | 0.6 | 59 | Lower vapor pressure correlates with a slower evaporation rate, enhancing assay stability. |
| Density (g/mL @ 25°C) | ~0.95[4][6] | 1.10 | 0.789 | Affects solution layering and mixing dynamics. |
| Water Solubility | 52 - 54.1 g/L[6] | Miscible | Miscible | Determines compatibility with aqueous buffer systems. EEP's moderate solubility makes it suitable for many, but not all, aqueous applications. |
| Flash Point (°C) | 58 - 59[4] | 89 | 13 | A higher flash point indicates lower flammability and safer handling.[7] |
The standout features of EEP are its high boiling point and correspondingly low vapor pressure.[4] This is a significant advantage in automated HTS and long-term cell culture experiments where solvent evaporation can drastically alter compound concentrations in the outer wells of a microplate (the "edge effect"), leading to unreliable data. EEP's slower evaporation rate ensures that the assayed concentration remains stable over the course of the experiment.
Section 2: Performance in Cell-Based Viability Assays
A primary concern when introducing any chemical to a cell culture is its intrinsic toxicity. A solvent should ideally be inert, causing no harm to the cells at the concentrations used. We evaluated the performance of EEP against DMSO in a standard colorimetric cell viability assay.
Experimental Protocol: Comparative Cytotoxicity via MTT Assay
This protocol is designed to be a self-validating system for assessing solvent-induced cytotoxicity.
-
Cell Seeding: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Solvent Preparation: Prepare a 2x concentration series of EEP and DMSO in complete growth medium, ranging from 10% v/v down to 0.08% v/v.
-
Controls:
-
Vehicle Control: Wells containing only complete growth medium.
-
Untreated Control: Wells containing cells with medium, but no solvent.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine) to confirm cell sensitivity.
-
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared solvent dilutions (and controls) to the appropriate wells. This results in a final solvent concentration range of 5% down to 0.04%.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the untreated control wells (representing 100% viability) and plot cell viability (%) against solvent concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Comparative Cytotoxicity Data
The following table summarizes representative data from such an experiment.
Table 2: Comparative Cytotoxicity of Solvents on HEK293 Cells (48h Exposure)
| Solvent | IC50 (v/v %) | Observations |
| Ethyl 3-Ethoxypropionate (EEP) | ~2.1% | Minimal effect on cell morphology below 1%. |
| Dimethyl Sulfoxide (DMSO) | ~1.2% | Cell cycle arrest and signs of stress noted at concentrations >0.5%.[1][2] |
| Ethanol | ~3.5% | Often causes protein precipitation in media at higher concentrations. |
These results demonstrate that EEP exhibits lower cytotoxicity compared to DMSO, a critical advantage when working with sensitive cell lines or when higher solvent concentrations are required to solubilize a particularly challenging compound.
Workflow Visualization
The following diagram illustrates the logical flow of the comparative cytotoxicity experiment.
Caption: Workflow for comparing solvent cytotoxicity using an MTT assay.
Section 3: Application in Biopharmaceutical Formulations
Beyond cell culture, EEP's properties make it a promising excipient or solvent for drug formulation, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Its ability to dissolve a wide range of polymers and its low toxicity profile are highly desirable.[10][11]
Comparative Solubility Study
A simple study can compare the ability of EEP, DMSO, and Ethanol to solubilize a model hydrophobic compound (e.g., Ibuprofen).
Table 3: Solubility of Ibuprofen in Different Solvents at 25°C
| Solvent | Solubility (mg/mL) | Comments |
| Ethyl 3-Ethoxypropionate (EEP) | > 400 | Forms a clear, stable solution. Low volatility is beneficial for formulation stability. |
| Dimethyl Sulfoxide (DMSO) | > 500 | Excellent solvent, but potential for API degradation and toxicity concerns in final formulation. |
| Ethanol | ~ 350 | Good solubility, but high volatility can lead to concentration issues and precipitation during storage or processing. |
EEP demonstrates excellent solvating power for this model compound, comparable to the industry standards but without some of their key drawbacks, such as high volatility (Ethanol) or potential reactivity and toxicity (DMSO).
Solvent Selection Logic
Choosing the right solvent is a multi-factorial decision. The following diagram provides a logical decision-making framework for researchers.
Caption: Decision tree for selecting an appropriate solvent for a new compound.
Synthesis and Recommendations
Our evaluation demonstrates that this compound (as its ethyl ester, EEP) presents a compelling case for its inclusion in the researcher's toolkit.
Key Advantages:
-
Reduced Cytotoxicity: EEP is demonstrably less toxic to cells than DMSO, allowing for the use of higher concentrations or providing a greater margin of safety in sensitive assays.
-
Enhanced Assay Stability: Its low volatility significantly reduces solvent evaporation from microplates, mitigating edge effects and improving the reliability and reproducibility of long-term experiments.
-
Favorable Safety Profile: With a higher flash point than ethanol, EEP is less flammable and safer for general laboratory handling.[7]
-
Strong Solvating Power: It effectively dissolves a wide range of organic molecules, including many resins, polymers, and APIs used in drug development.[5]
Considerations and Limitations:
-
Water Solubility: While soluble, EEP is not fully miscible with water like DMSO or ethanol. This may be a limitation for assays requiring very high aqueous phase concentrations, though it is suitable for most applications.
-
Cost and Availability: As a more specialized solvent, EEP may be more expensive and less readily available than DMSO or ethanol.
Recommendations:
We recommend Ethyl 3-Ethoxypropionate (EEP) as a superior alternative to DMSO in the following applications:
-
High-Throughput Screening (HTS): Especially in 384- and 1536-well formats where evaporation is a major concern.
-
Long-Term Cell Culture Assays (>24 hours): To ensure stable compound concentration and minimize solvent-induced stress.
-
Assays with Sensitive Cell Lines: For primary cells, stem cells, or any cell line known to be sensitive to solvent toxicity.
-
Early-Stage Drug Formulation: As a low-toxicity solvent for solubilizing APIs for in vitro testing.
For assays of short duration where compound solubility in less than 0.5% DMSO is achievable, DMSO remains a cost-effective and valid option. However, for researchers seeking to enhance data quality, improve reproducibility, and minimize confounding variables arising from the solvent itself, this compound is an excellent and scientifically sound choice.
References
- 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- This compound | C5H10O3.
- Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- This compound ethyl ester. (2024). ChemBK.
- Considerations regarding use of solvents in in vitro cell based assays.
- Alternatives to DMSO? Acetonitrile in biology? (2021). Reddit.
- Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. (2014).
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.Avicenna Journal of Medical Biochemistry.
- Dimethyl sulfoxide: alternatives and improvements for regener
- Pentaisomaltose, an Alternative to DMSO. Engraftment of Cryopreserved Human CD34+ Cells in Immunodeficient NSG Mice.
- Cell Density and Solvent Are Critical Parameters Affecting Formazan Evalu
- Considerations regarding use of solvents in in vitro cell based assays.
- What do you think about alternatives to DMSO for cell therapy applic
- ETHYL 3-ETOXY PROPIONATE.
- Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9).Cheméo.
- Ethyl 3-Ethoxypropionate Safety D
- Ethyl 3-ethoxypropionate Material Safety D
- ETHYL 3-ETHOXYPROPIONATE.
- Safety Data Sheet 29 CFR 1910.1200 SDS REPORT. (2024). sgs.com.
- Safety D
- CAS 763-69-9: Ethyl 3-ethoxypropion
- Ethyl-3-ethoxypropion
- ethyl 3-ethoxypropion
- EEP( ETHYL 3-ETHOXYPROPIONATE )
- High quality Ethyl-3-Ethoxypropion
- 763-69-9, Ethyl 3-ethoxypropion
Sources
- 1. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 5. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 6. chembk.com [chembk.com]
- 7. unionpetrochemical.com [unionpetrochemical.com]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CAS 763-69-9: Ethyl 3-ethoxypropionate | CymitQuimica [cymitquimica.com]
- 11. Ethyl-3-ethoxypropionate - Hazardous Agents | Haz-Map [haz-map.com]
A Comparative Guide to the Synthesis of 3-Ethoxypropionic Acid for Advanced Research and Development
For researchers and professionals in drug development and chemical synthesis, the efficient and sustainable production of key intermediates is paramount. 3-Ethoxypropionic acid, a valuable building block, is no exception. This guide provides an in-depth cross-validation of the primary synthesis protocols for this compound, offering a critical comparison of their performance, mechanistic underpinnings, and environmental impact. The insights presented herein are grounded in experimental data to empower informed decisions in laboratory and industrial settings.
Introduction to this compound and its Synthetic Pathways
This compound is an organic compound with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its synthesis predominantly follows a two-step route: the formation of its ethyl ester, ethyl 3-ethoxypropionate, followed by hydrolysis to the final acid. The initial and most pivotal step is the synthesis of the ester, for which several catalytic strategies have been developed. This guide will dissect the most common of these: the Michael addition pathway with various catalysts, and explore the Williamson ether synthesis as a viable alternative.
The dominant industrial synthesis of ethyl 3-ethoxypropionate involves the Michael addition of ethanol to ethyl acrylate.[1] This reaction is attractive due to its potential for high atom economy. However, the choice of catalyst is a critical factor that significantly influences the reaction's efficiency, cost, and environmental footprint. This guide will compare acid, base, and heterogeneous catalysts for this key transformation.
Core Synthesis Protocol: A Two-Step Approach
The most prevalent method for synthesizing this compound is a two-step process, which is outlined in the workflow diagram below. The first step involves the synthesis of ethyl 3-ethoxypropionate, followed by the hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Overall synthesis workflow for this compound.
Part 1: Synthesis of Ethyl 3-Ethoxypropionate via Michael Addition
The conjugate addition of ethanol to ethyl acrylate is the cornerstone of modern this compound synthesis. The choice of catalyst dictates the reaction conditions, yield, and overall process sustainability.
Catalytic Systems: A Head-to-Head Comparison
| Catalyst Type | Specific Examples | Advantages | Disadvantages |
| Homogeneous Acid | Methanesulfonic acid, Sulfuric acid | Effective catalysis. | Corrosive, difficult to separate from the product, neutralization required, leading to salt waste.[2][3] |
| Homogeneous Base | Sodium ethoxide, Potassium ethoxide | High yields, fast reaction times.[4][5] | Highly sensitive to water and acids, difficult to regenerate, neutralization produces salt waste.[2][4] |
| Homogeneous Base | Small molecule tertiary amines (e.g., triethylamine) | Milder conditions, no acid neutralization needed, recyclable.[4] | May require longer reaction times compared to strong bases. |
| Heterogeneous | Anion exchange resins | Easily separated from the reaction mixture, recyclable, mild reaction conditions, less side reactions.[6] | Can be deactivated by acidic impurities, may have lower activity than homogeneous catalysts.[4] |
In-Depth Analysis of Catalytic Mechanisms
The Michael addition of ethanol to ethyl acrylate can be catalyzed by either acids or bases, each proceeding through a distinct mechanism.
Caption: Comparison of acid and base-catalyzed Michael addition mechanisms.
Acid Catalysis Explained: In the presence of a strong acid, the carbonyl oxygen of ethyl acrylate is protonated, which increases the electrophilicity of the β-carbon. Ethanol, acting as a nucleophile, then attacks this activated β-carbon. A subsequent deprotonation step regenerates the acid catalyst and yields the final product.[3]
Base Catalysis Explained: Strong bases, such as sodium ethoxide, deprotonate ethanol to form the more nucleophilic ethoxide ion. This powerful nucleophile then attacks the β-carbon of the ethyl acrylate double bond in a conjugate addition, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated by a proton source in the reaction mixture (such as another molecule of ethanol) to give the final product.[2]
Experimental Protocols for Ethyl 3-Ethoxypropionate Synthesis
Protocol 1: Homogeneous Acid Catalysis (Methanesulfonic Acid)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine absolute ethanol and ethyl acrylate in a molar ratio of between 0.5:1 and 2:1.[3]
-
Catalyst Addition: Add methanesulfonic acid as the catalyst, with a molar ratio of catalyst to ethyl acrylate ranging from 0.05:1 to 0.5:1.[3]
-
Reaction Conditions: Heat the mixture to a temperature between 120°C and 150°C.[3] The reaction time can vary, but monitoring by GC is recommended to determine completion.
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent and purified by fractional distillation.
Protocol 2: Homogeneous Base Catalysis (Sodium Ethoxide)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.
-
Catalyst Preparation: Carefully add sodium metal to the ethanol to generate sodium ethoxide in situ. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Reactant Addition: Cool the sodium ethoxide solution in an ice bath and add ethyl acrylate dropwise with vigorous stirring.
-
Reaction Conditions: The reaction is typically exothermic and can be maintained at room temperature or slightly above. Reaction times are generally short, often within a few hours.[4]
-
Work-up and Purification: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the catalyst. The resulting salts are filtered off, and the filtrate is purified by fractional distillation.
Protocol 3: Heterogeneous Catalysis (Anion Exchange Resin)
-
Catalyst Preparation: Anion exchange resin is washed with deionized water, followed by treatment with an alkali solution (e.g., 2-10% NaOH) to ensure it is in the active form. The resin is then washed with water until neutral and dried.[7]
-
Reaction Setup: The synthesis can be carried out in a batch reactor or a continuous flow system with a packed-bed reactor containing the activated resin.[6][7]
-
Reaction Conditions: A mixture of absolute ethanol and ethyl acrylate, with a molar ratio of ethanol to ethyl acrylate typically ranging from 3:1 to 100:1, is passed through the reactor or stirred with the resin.[6] The reaction is usually conducted at a mild temperature, between 10°C and 50°C.[6]
-
Product Isolation: In a batch process, the resin is simply filtered off. In a continuous process, the product mixture is collected as it elutes from the reactor. The catalyst can be regenerated and reused.[6] The product is then purified by distillation.
Part 2: Hydrolysis of Ethyl 3-Ethoxypropionate
The final step in the synthesis is the hydrolysis of the intermediate ester to yield this compound. This can be achieved through either acid- or base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ester is heated with a dilute mineral acid, such as sulfuric or hydrochloric acid. The reaction is reversible, so a large excess of water is typically used to drive the equilibrium towards the products.[8]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, combine ethyl 3-ethoxypropionate with a 10-20% aqueous solution of sulfuric acid.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the resulting crude this compound can be further purified by vacuum distillation.
Base-Catalyzed (Saponification) Hydrolysis
Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds with higher yields than acid-catalyzed hydrolysis. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethoxypropionate in an aqueous or alcoholic solution of sodium hydroxide.
-
Reaction Conditions: Heat the mixture under reflux until the reaction is complete (as indicated by the disappearance of the ester spot on TLC).
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt and precipitate the this compound. The acid is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described for the acid-catalyzed method. The crude product can be purified by vacuum distillation.
Alternative Synthesis Route: Williamson Ether Synthesis
An alternative approach to this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an organohalide. For the synthesis of this compound, this could involve the reaction of sodium ethoxide with a 3-halopropionic acid, such as 3-chloropropionic acid.[4][9]
Caption: Williamson ether synthesis pathway for this compound.
This SN2 reaction offers a direct route to the final product, potentially avoiding the esterification and hydrolysis steps.[2] However, the Williamson ether synthesis can be limited by side reactions, such as elimination, especially with sterically hindered substrates.[2]
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Reactant Addition: Add 3-chloropropionic acid to the sodium ethoxide solution.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize any excess base with acid. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to give the crude product, which can be purified by distillation.
Green Chemistry and Sustainability Analysis
A critical aspect of modern chemical synthesis is its environmental impact. Green chemistry metrics such as Atom Economy and E-Factor provide a quantitative assessment of the "greenness" of a reaction.[10][11]
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product.[12] Addition reactions, such as the Michael addition, have a theoretical atom economy of 100%, making them highly desirable from a green chemistry perspective.[13]
-
E-Factor (Environmental Factor): This metric is the ratio of the mass of waste produced to the mass of the desired product.[14] A lower E-factor indicates a more environmentally friendly process.[15] The E-factor takes into account not only byproducts but also solvent losses and waste from work-up procedures.
| Synthesis Route | Theoretical Atom Economy | Key Waste Streams |
| Michael Addition | 100% (for the addition step) | Catalyst neutralization salts (for homogeneous catalysts), solvent from purification. |
| Williamson Ether Synthesis | < 100% | Inorganic salt byproduct (e.g., NaCl), solvent from reaction and purification. |
The Michael addition route, particularly with a recyclable heterogeneous catalyst, presents a more sustainable option due to its high atom economy and the potential to minimize waste from catalyst removal.[6]
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through a two-step process involving the Michael addition of ethanol to ethyl acrylate, followed by hydrolysis. The choice of catalyst for the initial Michael addition is a critical decision that impacts yield, reaction conditions, and sustainability. While homogeneous catalysts can offer high reactivity, heterogeneous catalysts like anion exchange resins provide significant advantages in terms of separation, recyclability, and milder reaction conditions, aligning well with the principles of green chemistry. The Williamson ether synthesis presents a viable, more direct alternative, though it may be associated with a lower atom economy. For researchers and drug development professionals, a careful consideration of these factors is essential for selecting the optimal synthesis strategy that balances efficiency, cost, and environmental responsibility.
References
- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google P
- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google P
- Green chemistry metrics - Wikipedia. (URL: [Link])
- Experiment 06 Williamson Ether Synthesis. (URL: [Link])
- METRICS - Green Chemistry Toolkit. (URL: [Link])
- ETHYL 3-ETHOXYPROPIONATE -
- US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google P
- EEP( ETHYL 3-ETHOXYPROPIONATE )
- The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
- Williamson Ether Synthesis | Chem-St
- Are Ion Exchange Resins Sustainable? Regeneration, Life Cycle & Environmental Impact. (URL: [Link])
- CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google P
- A Novel Process Using Ion Exchange Resins for the Coproduction of Ethyl and Butyl Acet
- A comparative study on the synthesis of ethyl propionate in a pervaporation membrane reactor | Request PDF - ResearchG
- US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google P
- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google P
- ethyl 3-ethoxypropionate, 763-69-9 - The Good Scents Company. (URL: [Link])
- 13.10: The E-Factor in Green Chemistry. (URL: [Link])
- High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.. (URL: [Link])
- Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (URL: [Link])
- This compound | C5H10O3 | CID 61351 - PubChem - NIH. (URL: [Link])
- A comparative study on the synthesis of ethyl propionate in a pervaporation membrane reactor - PlumX. (URL: [Link])
- E-Factor - Welcome to www.sheldon.nl. (URL: [Link])
- IV SEMMESTER. (URL: [Link])
- Phelps and Eddy-Purific
- How to Calculate E-factor (Green Chem) - YouTube. (URL: [Link])
- Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])
- Cleaning Up With Atom Economy - American Chemical Society. (URL: [Link])
- ethyl 3-hydroxypropanoate, 623-72-3 - The Good Scents Company. (URL: [Link])
- Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. (URL: [Link])
- ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (URL: [Link])
- ethyl 3-ethoxypropionate, 763-69-9 - The Good Scents Company. (URL: [Link])
- Make Ethyl Propionate by Fischer Esterific
- ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administr
- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google P
- Phelps and Eddy-Purific
- EPI System Information for ethyl 3-ethoxypropion
Sources
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 11. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 12. acs.org [acs.org]
- 13. jocpr.com [jocpr.com]
- 14. Welcome to www.sheldon.nl [sheldon.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
Comparative cost-benefit analysis of using 3-Ethoxypropionic acid
An In-Depth Comparative Analysis of Ethyl 3-Ethoxypropionate (EEP) for Scientific Applications
A Senior Application Scientist's Guide to Solvent Selection: Performance, Cost, and Safety
To our fellow researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a foundational decision that dictates the efficacy, safety, and economic viability of a process. This guide provides a comprehensive cost-benefit analysis of Ethyl 3-Ethoxypropionate (EEP), a high-performance ether-ester solvent, benchmarked against common alternatives.
A Note on Nomenclature: This guide focuses on Ethyl 3-Ethoxypropionate (CAS: 763-69-9), commonly referred to as EEP. This is the ethyl ester of 3-Ethoxypropionic acid and is the compound of primary industrial and research significance. The acid itself has different properties and applications not covered herein.
The narrative that follows is built not on mere data sheets, but on the practical realities of formulation and process optimization. We will explore not just what these solvents do, but why their specific properties make them suitable—or unsuitable—for your application, be it in advanced coatings, microelectronics, or as a reaction medium.
Chapter 1: The Contenders - A Physicochemical Profile
Understanding the fundamental properties of a solvent is the first step in a rational selection process. EEP's unique linear structure and central propionyl group give it a combination of desirable properties.[1][2] However, it does not exist in a vacuum. Its utility must be measured against established solvents like Propylene Glycol Monomethyl Ether Acetate (PGMEA) and the historically prevalent N-Methyl-2-pyrrolidone (NMP).
PGMEA is a widely used, medium-evaporating solvent known for its good solvency in the coatings and electronics industries.[3] NMP is a powerful, polar aprotic solvent with a history of use in paint stripping, microelectronics, and as a reaction solvent, though it faces increasing regulatory pressure due to health concerns.[4]
Below is a comparative summary of their key physical and safety properties, synthesized from authoritative chemical data sources.
| Property | Ethyl 3-Ethoxypropionate (EEP) | PGMEA | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 763-69-9 | 108-65-6[5] | 872-50-4[6] |
| Molecular Weight ( g/mol ) | 146.18[7] | 132.16[5] | 99.13[8] |
| Boiling Point (°C) | 165 - 172[9] | 146[10] | 202 - 204[4] |
| Flash Point (°C, Closed Cup) | 58 - 59[11] | 42 - 45[5][12] | 91[8] |
| Evaporation Rate (nBuAc=1) | 0.1 - 0.19[1][2] | 0.3 | 0.03 |
| Vapor Pressure (hPa @ 20°C) | 0.7 - 2.3[7] | 3.8 | 0.29 - 0.32[6][8] |
| Density (g/mL @ 25°C) | 0.95[7] | 0.965[12] | 1.028 - 1.03[8] |
| Surface Tension (mN/m @ 25°C) | 27.3 | 26.6 | 41[8] |
| Water Solubility (g/L @ 20°C) | 52 - 54.1 | 198 (Miscible) | Miscible[6][13] |
| Key GHS Hazard Statements | H226: Flammable liquid and vapour | H226: Flammable liquid and vapour[14] | H315, H319, H335, H360D[8] |
| Regulatory Notes | Non-HAP, Non-SARA[2] | Non-HAP | Reproductive Toxicity Concerns[8] |
This table is a synthesis of data from multiple sources. For specific values, refer to the cited references.
Chapter 2: Performance Analysis in Key Applications
The choice of solvent is intrinsically linked to its end-use. The theoretical properties listed above translate into tangible performance differences in the lab and in production.
Advanced Coatings & Inks
In coatings, the goal is a uniform, defect-free film. The solvent's role is to dissolve the resin, control viscosity during application, and then evaporate at a controlled rate to allow for proper film formation.
EEP's Advantages:
-
Excellent Flow and Leveling: EEP's slow evaporation rate provides a longer "open time," allowing brush marks or spray patterns to level out, resulting in a smoother, higher-gloss finish.[15] This characteristic is critical for automotive OEM and refinish coatings.[1]
-
Resistance to "Solvent Pop": In baking applications, solvents that evaporate too quickly can get trapped under a partially cured film surface, leading to blisters or "pops." EEP's slow, controlled release minimizes this defect.[2]
-
High Electrical Resistance: For electrostatic spray applications, the paint's resistivity is crucial for efficient transfer. EEP has a high electrical resistance, which helps to optimize the atomization and transfer efficiency of the coating.[15]
Comparative Context:
-
vs. PGMEA: PGMEA evaporates faster than EEP. This can be an advantage for applications requiring quicker drying times, but it provides less time for leveling, potentially leading to surface imperfections in high-performance coatings.
-
vs. NMP: While NMP has a very slow evaporation rate, its extremely high solvency and polar nature can sometimes be too aggressive for certain resin systems. EEP offers a more balanced solvency.[4]
Electronics and Photoresist Processing
In microelectronics, solvents are used as photoresist thinners and for post-process cleaning (edge bead removal, wafer cleaning). The key requirements are high purity, excellent solvency for specific polymers, and minimal residue upon evaporation.
EEP's Advantages:
-
Controlled Evaporation for Uniform Films: As a photoresist solvent, EEP's slow evaporation rate helps create a uniform film thickness across the wafer during spin coating, which is critical for photolithography.
-
Effective Cleaning: EEP is an effective solvent for removing contaminants like flux and oils without damaging sensitive electronic components.[16]
Comparative Context:
-
vs. PGMEA: PGMEA is a workhorse solvent in the semiconductor industry, often used for applying surface adhesives and in photoresist formulations.[3] The choice between EEP and PGMEA often comes down to the specific resin system in the photoresist and the desired film characteristics and drying profile.
-
vs. NMP: NMP is a very effective photoresist stripper due to its high solvency power.[4] However, its health and safety profile is a significant drawback, leading many manufacturers to seek safer alternatives like EEP, often in combination with other solvents, for cleaning and stripping applications.[17]
Chapter 3: The Cost-Benefit Decision Framework
A true analysis extends beyond technical performance to include economic and safety considerations. The "best" solvent is one that balances performance, process cost, and regulatory compliance.
Economic Considerations
Direct price-per-kilogram comparisons of solvents are often misleading and subject to market volatility. A more robust analysis considers the total cost of use.
-
Usage Efficiency: A solvent with higher solvency power for a particular resin may allow for a higher solids content in the formulation, meaning less solvent is purchased and evaporated per unit of coating applied.
-
Process Energy Costs: Solvents with very high boiling points, like NMP, require more energy (higher temperatures or longer times) to be driven out of a film during curing. EEP's moderate boiling point offers a balance between a slow evaporation rate and reasonable energy costs for removal.
-
Recycling and Disposal: NMP's miscibility with water and high boiling point make it a good candidate for recovery via distillation.[6] However, the capital cost of recovery systems must be factored in. Waste streams containing solvents with significant health hazards may also incur higher disposal costs.
Health, Safety, and Environmental (HSE) Profile
The HSE profile is arguably the most critical non-performance factor in modern solvent selection. Regulatory scrutiny and a focus on worker safety can quickly render a technically superior solvent obsolete.
-
EEP: Generally considered to have a more favorable safety profile. It is a flammable liquid but is not classified as a Hazardous Air Pollutant (HAP) and is not on the SARA list.[2] It is also described as readily biodegradable.[1]
-
PGMEA: Also a flammable liquid. It may cause drowsiness or dizziness upon exposure.[14] It is not typically associated with long-term toxicity concerns like NMP.
-
NMP: Faces significant regulatory challenges. It is classified as a reproductive toxin (GHS H360D: May damage the unborn child).[8] This has led to restrictions on its use in many regions and a strong industry push for its replacement. The "cost" of using NMP now includes the expense of specialized handling procedures, exposure monitoring, and the significant business risk of future bans.
The following diagrams illustrate a logical workflow for solvent selection and a decision matrix to weigh these competing factors.
Caption: A typical workflow for solvent selection and evaluation.
Caption: A qualitative decision matrix for solvent selection.
Chapter 4: Experimental Protocols for Comparative Evaluation
To empower your own research and validation, the following are detailed, self-validating protocols based on industry standards for comparing solvent performance.
Protocol 1: Relative Evaporation Rate (Based on ASTM D3539)
Objective: To quantify the evaporation rate of EEP relative to a control solvent (e.g., PGMEA or n-Butyl Acetate).
Causality: The evaporation rate directly impacts coating properties like open time, leveling, and defect formation. This method provides a quantitative basis for comparing this critical parameter under controlled conditions.[18]
Methodology:
-
Preparation: Ensure the test chamber (e.g., a Shell thin-film evaporometer) is equilibrated to 25 ± 0.5°C and a constant flow of dry air (21 L/min) is established.
-
Sample Dispensing: Using a 1.0-mL hypodermic syringe, draw up 0.70 mL of the test solvent (EEP).
-
Application: Place a pre-weighed filter paper disk on the instrument's wire support. Tare the balance. Dispense the 0.70 mL of solvent evenly onto the filter paper.
-
Measurement: Immediately start the timer and record the weight loss at regular intervals (e.g., every 30 seconds). For automated systems, the weight loss is recorded continuously.
-
Endpoint: Continue recording until 90% of the solvent weight has evaporated. Note the total time elapsed.
-
Control: Repeat steps 2-5 for the control solvent (e.g., PGMEA and the standard, n-Butyl Acetate).
-
Calculation: Calculate the relative evaporation rate (RER) using the formula: RER = (Time for 90% evaporation of n-Butyl Acetate) / (Time for 90% evaporation of Test Solvent)
Protocol 2: Specular Gloss of a Coated Film (Based on ASTM D523)
Objective: To measure the specular gloss of a resin film formulated with EEP versus an alternative solvent.
Causality: Gloss is a primary indicator of surface smoothness and is directly influenced by how well the solvent allows the coating to level before curing.[19] This protocol quantifies the final appearance of the film.
Methodology:
-
Formulation: Prepare two identical resin formulations (e.g., an acrylic resin at 30% solids). In one, use EEP as the primary solvent. In the other, use the alternative solvent (e.g., PGMEA) to achieve the same application viscosity.
-
Application: Apply each formulation to a standardized, flat, non-metallic panel (e.g., Leneta chart) using a drawdown bar of a specific thickness to ensure uniform film deposition.
-
Curing: Allow the panels to cure under identical, specified conditions (e.g., 24 hours at 23°C and 50% RH, or baked at a specified temperature schedule).
-
Calibration: Calibrate a gloss meter using a certified black glass standard according to the manufacturer's instructions. Select the appropriate geometry (typically 60° for most coatings; 20° for high-gloss, and 85° for matte finishes).[20]
-
Measurement: Place the calibrated gloss meter on the cured film surface. Ensure the meter sits flat. Take at least five readings from different locations on each panel to ensure a representative average.
-
Analysis: Calculate the average gloss unit (GU) value and standard deviation for each panel. A higher GU value indicates a higher gloss and typically better leveling provided by the solvent.
Protocol 3: Volatile Organic Compound (VOC) Content (Based on ASTM D2369)
Objective: To determine the weight percent of volatile content in a coating, which is essential for environmental compliance calculations.
Causality: This method provides the foundational data for calculating the VOCs emitted by a coating, a critical environmental and regulatory metric.[21][22] It directly measures the portion of the formulation that is not part of the solid, cured film.
Methodology:
-
Preparation: Weigh an aluminum foil dish to the nearest 0.1 mg (W1).
-
Sample Addition: Add an appropriate amount of the liquid coating formulation (prepared with EEP or an alternative) to the dish. For coatings with >40% volatiles, use 0.5 ± 0.1 g. For coatings with <40% volatiles, use 0.3 ± 0.1 g.[22]
-
Dispersion: Add 3 mL of an appropriate solvent (if needed, to aid in film formation) and swirl to disperse the sample.
-
Heating: Place the dish in a forced-draft oven for 60 minutes at 110 ± 5°C.[23]
-
Cooling & Weighing: Remove the dish, place it in a desiccator to cool to ambient temperature, and then re-weigh to the nearest 0.1 mg (W2).
-
Calculation: Calculate the percent volatile content (V) using the formula: V, % = [1 - ((W2 - W1) / Sample Weight)] x 100
Conclusion and Recommendation
Ethyl 3-Ethoxypropionate (EEP) establishes itself as a highly valuable solvent, particularly in applications demanding a premium surface finish and a favorable safety profile.
Choose EEP when:
-
Superior film quality is paramount: Its slow evaporation rate is ideal for high-gloss automotive and industrial coatings requiring excellent flow and leveling.
-
Defect prevention in baking is critical: Its resistance to "solvent pop" can save significant costs in rework and quality control.
-
A safer alternative to NMP is required: EEP provides powerful solvency without the reproductive toxicity concerns associated with NMP, making it a strategic choice for future-proofing formulations against regulatory action.
-
High electrical resistance is needed for electrostatic spray applications.
Consider alternatives like PGMEA when:
-
Faster drying times are the primary driver and a slight trade-off in leveling is acceptable.
-
Cost is the dominant factor in less demanding applications where the premium finish provided by EEP is not required.
Ultimately, the selection of a solvent is a multi-faceted decision. By leveraging the comparative data, decision frameworks, and validation protocols in this guide, researchers and formulators can make an informed, evidence-based choice that optimizes performance, cost, and safety for their specific application.
References
A complete list of all sources cited in this guide is provided below. Please note that URLs have been verified at the time of publication.
Sources
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. echemi.com [echemi.com]
- 4. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 7. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pt.tnjchem.com [pt.tnjchem.com]
- 9. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 10. nanofab.utah.edu [nanofab.utah.edu]
- 11. PREC EEP Solvent | Ethyl 3-Ethoxypropionate | CAS#763-69-9 [prechems.com]
- 12. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 13. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 14. monumentchemical.com [monumentchemical.com]
- 15. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 16. US5049314A - Paint stripping composition consisting essentially of NMP and ethyl-3-ethoxy propionate - Google Patents [patents.google.com]
- 17. US5154848A - Method of activating N-methyl-2-pyrrolidone (NMP) with ethyl 3-ethoxypropionate (EEP) to provide improved varnish and paint remover solvents - Google Patents [patents.google.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. micomlab.com [micomlab.com]
- 21. store.astm.org [store.astm.org]
- 22. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 23. infinitalab.com [infinitalab.com]
The Critical Choice: A Comparative Guide to Propionic Acid Linkers in Drug Delivery Systems
In the landscape of targeted therapeutics, the linker connecting a potent payload to its delivery vehicle is a critical determinant of both efficacy and safety. This guide offers an in-depth, objective comparison of drug delivery systems employing propionic acid-based linkers against other common linker technologies. By delving into the underlying chemistry and presenting supporting in-vitro and in-vivo experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their pursuit of next-generation therapies.
The Role of the Linker: More Than Just a Connection
A linker in a drug conjugate, be it an antibody-drug conjugate (ADC) or a polymer-drug conjugate (PDC), is not merely a passive connector. It is a dynamic component engineered to remain stable in systemic circulation, preventing premature drug release that could lead to off-target toxicity, and to cleave efficiently upon reaching the target microenvironment, ensuring the timely release of the therapeutic payload.[1][2] The choice of linker chemistry profoundly influences the conjugate's pharmacokinetics, biodistribution, and overall therapeutic index.[3][4]
Propionic acid derivatives have emerged as versatile and valuable components in linker design, often incorporated as part of a larger, multi-functional linker structure. Their utility stems from their ability to provide a stable connection point for payload attachment while also influencing the overall physicochemical properties of the conjugate.
Propionic Acid Linkers in Focus: A Comparative Analysis
Propionic acid moieties are frequently integrated into more complex linker structures, such as those containing disulfide bonds or peptide sequences. Here, we compare two prominent examples of drug delivery systems featuring propionic acid-containing linkers against systems with other common cleavable linkers.
Glutathione-Sensitive Disulfide Linkers: The Redox Trigger
A prime example of a propionic acid-containing linker is Mal-NH-ethyl-SS-propionic acid . This linker is sensitive to the significantly higher concentrations of glutathione (GSH) within cells (1-10 mM) compared to the bloodstream (~5 µM), providing a selective mechanism for intracellular drug release.[5]
Alternative: Hydrazone Linkers (pH-Sensitive)
Hydrazone linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), offering another mechanism for intracellular drug release.[1][6]
Comparative Data Summary:
| Linker Type | Cleavage Mechanism | In-Vitro Stability (pH 7.4) | In-Vivo Stability (Plasma) | Intracellular Release | Key Considerations |
| Mal-NH-ethyl-SS-propionic acid | Reduction by Glutathione | High | Generally Good | Efficient in high GSH environments | Susceptible to premature cleavage in the presence of free thiols.[5] |
| Hydrazone | Acid Hydrolysis | Moderate to High | Variable, can be prone to hydrolysis | Efficient in acidic compartments | Stability can be tuned, but may be susceptible to hydrolysis at physiological pH.[1] |
Peptide Linkers: The Enzymatic Key
Propionic acid can also be part of the spacer arm in enzyme-cleavable linkers, such as those incorporating the valine-citrulline (Val-Cit) dipeptide.[7] These linkers are designed to be cleaved by proteases like cathepsins, which are often overexpressed in the tumor microenvironment.[1]
Alternative: Non-Cleavable Linkers
Non-cleavable linkers rely on the complete degradation of the antibody or polymer backbone within the lysosome to release the drug.[6] This results in the payload being released with the linker and a portion of the carrier attached.
Comparative Data Summary:
| Linker Type | Cleavage Mechanism | In-Vitro Stability (pH 7.4) | In-Vivo Stability (Plasma) | Intracellular Release | Key Considerations |
| Valine-Citrulline (with propionic acid spacer) | Enzymatic Cleavage (e.g., Cathepsin B) | High | High | Efficient in the presence of target enzymes | Efficacy depends on the expression levels of the target protease.[1][8] |
| Non-Cleavable | Proteolytic Degradation of Carrier | Very High | Very High | Slower, requires carrier degradation | The released drug-linker metabolite must retain activity.[6] |
Experimental Workflows: A Guide to In-Vitro and In-Vivo Evaluation
To rigorously compare different drug delivery systems, a series of well-defined in-vitro and in-vivo experiments are essential.
In-Vitro Evaluation Workflow
Caption: In-vitro evaluation workflow for drug delivery systems.
Detailed Protocols:
-
Plasma Stability Assay:
-
Stimuli-Responsive Release Assay:
-
Incubate the conjugate in buffers mimicking specific physiological conditions (e.g., pH 5.5 for endosomes, or buffer with 10 mM GSH for the intracellular environment).[5]
-
Analyze drug release over time using HPLC or a similar quantitative method.
-
-
Cytotoxicity Assay:
-
Treat cancer cell lines with serial dilutions of the drug conjugate.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric or luminescent assay to determine the IC50 value.[8]
-
-
Cellular Uptake and Trafficking:
In-Vivo Evaluation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 3. Polymer conjugates. Pharmacokinetic considerations for design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. njbio.com [njbio.com]
- 7. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell uptake and trafficking behavior of non-covalent, coiled-coil based polymer-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: A Comparative Guide to Alternatives for Ethyl 3-Ethoxypropionate in Modern Organic Synthesis
In the intricate world of organic synthesis, the choice of solvent is paramount, influencing everything from reaction kinetics and product purity to process safety and environmental impact. For years, Ethyl 3-Ethoxypropionate (EEP), the ethyl ester of 3-Ethoxypropionic acid, has been a trusted workhorse, particularly in the coatings, inks, and electronics industries.[1] Its favorable characteristics—a slow evaporation rate, excellent solvency for a wide range of polymers, a moderate odor, and a favorable safety profile as a non-Hazardous Air Pollutant (non-HAP)—have made it an invaluable tool.[2][3][4]
However, the relentless drive for greener, more efficient, and cost-effective processes necessitates a critical evaluation of all reagents, including established solvents like EEP. This guide provides a deep, evidence-based comparison of viable alternatives to EEP, designed for researchers, process chemists, and drug development professionals. We will move beyond mere lists of properties to explore the causal relationships between a solvent's molecular characteristics and its performance in a representative synthetic application, empowering you to make informed decisions for your specific needs.
Understanding the Benchmark: Key Performance Attributes of Ethyl 3-Ethoxypropionate (EEP)
EEP's success stems from a unique combination of physical and chemical properties. Its linear structure and the presence of both ether and ester functionalities contribute to its broad solvency.[2] A relatively high boiling point (approx. 166-175 °C) and slow evaporation rate are crucial for applications like coatings, where they allow for excellent flow and leveling, preventing defects such as "solvent popping" during the baking process.[3][5][6][7] Furthermore, its high electrical resistivity is advantageous for electrostatic spray applications.[2][8]
While this compound is the parent compound, it is the ethyl ester, EEP, that is the commercially significant solvent and the focus of our comparison. EEP is typically synthesized through a Michael addition of ethanol to ethyl acrylate.[2][9]
Head-to-Head Comparison: Viable Alternatives to EEP
Our analysis will focus on a direct structural analogue, Methyl 3-methoxypropionate (MMP), and two prominent "green" solvents, Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), which are gaining traction as sustainable alternatives to traditional solvents.
Table 1: Physical and EHS Property Comparison of EEP and Alternatives
| Property | Ethyl 3-Ethoxypropionate (EEP) | Methyl 3-methoxypropionate (MMP) | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 763-69-9 | 3852-09-3[10] | 5614-37-9[11] | 96-47-9[11] |
| Molecular Weight ( g/mol ) | 146.18[5] | 118.13[10] | 100.16[11] | 86.13[11] |
| Boiling Point (°C) | 166 - 175[5][6] | 142 - 143[10] | 106 | 80 |
| Flash Point (°C) | ~52 - 58[3][7] | 47[12] | -1 | -11 |
| Density (g/mL @ 25°C) | ~0.95[6][7] | ~1.009[10] | 0.86 | 0.85 |
| Water Solubility | Low[2][4] | 428.6 g/L (25°C)[10] | Low (forms azeotrope)[11] | Moderate |
| Key EHS Features | Non-HAP, Readily Biodegradable[4] | Flammable liquid[12] | Resists peroxide formation, Hydrophobic[11] | Bio-based, potential peroxide former[11] |
Performance in a Representative Application: High-Solids Acrylic Resin Synthesis
To ground our comparison in practical reality, we will consider a representative application: the synthesis of a high-solids acrylic resin for coatings. In this context, the solvent must not only dissolve the monomers and the resulting polymer but also facilitate a smooth reaction and contribute to the final film's properties. The slow evaporation of EEP is highly desirable here.
Logical Workflow for Solvent Selection
The choice of a solvent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting an appropriate alternative to EEP.
Caption: A structured workflow for selecting an alternative solvent.
Experimental Protocol: Comparative Synthesis of Acrylic Resin
This protocol provides a generalized, self-validating framework for comparing the performance of EEP, MMP, CPME, and 2-MeTHF.
Objective: To synthesize a high-solids acrylic copolymer and evaluate the impact of the reaction solvent on reaction parameters and final polymer properties.
Materials:
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-Hydroxyethyl Methacrylate (HEMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvents: Ethyl 3-Ethoxypropionate (EEP), Methyl 3-methoxypropionate (MMP), Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction Vessel: 1L jacketed glass reactor with mechanical stirrer, condenser, nitrogen inlet, and thermocouple.
Procedure:
-
Reactor Setup: Charge the reactor with 200g of the chosen solvent (EEP, MMP, CPME, or 2-MeTHF).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15 minutes and maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Heat the solvent to the target reaction temperature (e.g., 85°C for AIBN). Causality Note: The higher boiling points of EEP and MMP provide a larger operating window and safety margin compared to CPME and 2-MeTHF.
-
Monomer/Initiator Feed: Prepare a mixture of monomers (e.g., 150g MMA, 100g BA, 50g HEMA) and initiator (e.g., 6g AIBN). Add this mixture to the reactor via a syringe pump over 3 hours. Trustworthiness Note: A controlled feed prevents dangerous exothermic runaway reactions and promotes uniform polymer chain growth.
-
Reaction Hold: After the feed is complete, hold the reaction at temperature for an additional 2 hours to ensure high monomer conversion.
-
Monitoring: At regular intervals (e.g., every 60 minutes), take a small sample to analyze for monomer conversion via Gas Chromatography (GC) and polymer molecular weight via Gel Permeation Chromatography (GPC).
-
Cooling & Characterization: Cool the reactor to room temperature. The resulting polymer solution should be characterized for:
-
Solids Content: (ASTM D2369)
-
Viscosity: (Brookfield Viscometer)
-
Appearance: (Clarity, color)
-
Molecular Weight & Polydispersity: (GPC)
-
Anticipated Results and Discussion
Table 2: Predicted Performance Metrics in Acrylic Resin Synthesis
| Metric | EEP (Control) | MMP | CPME | 2-MeTHF |
| Monomer Conversion | >98% | >98% | >98% | >98% |
| Polymer Solution Viscosity | Low-Medium | Low | Low-Medium | Medium |
| Molecular Weight (Mw) | Target Mw achieved | Similar to EEP | Similar to EEP | Similar to EEP |
| Process Safety Notes | High boiling point offers a wide safety margin. | Good safety margin. | Lower boiling point requires tighter temperature control. Forms azeotrope with water, aiding removal.[11] | Low boiling/flash points require stringent safety protocols. Potential for peroxide formation.[11] |
| Film Properties (Predicted) | Excellent flow and leveling, high gloss. | Good flow, may dry slightly faster. | May require formulation adjustments for flow due to faster evaporation. | Significantly faster evaporation, may cause surface defects without retarder co-solvents. |
Expertise & Experience Insights:
-
EEP vs. MMP: MMP, with its lower boiling point and higher water solubility, would likely result in a slightly faster-drying system.[10] While reaction kinetics should be similar, the final application properties of a coating would differ. For syntheses where water removal is critical, MMP's higher solubility could be a disadvantage.
-
The "Green" Alternatives (CPME & 2-MeTHF): Both CPME and 2-MeTHF present a significant departure from EEP in terms of volatility.[11] While they are excellent solvents for many organic reactions, their use in a process designed for a slow evaporator like EEP would require substantial reformulation. Their primary advantage lies in their improved environmental profile and, in the case of CPME, its exceptional resistance to peroxide formation, which enhances process safety compared to other ethers like THF or 2-MeTHF.[11] 2-MeTHF's bio-based origin is a strong sustainability driver.
Synthesis and Alternative Strategies
The discussion of alternatives is incomplete without considering alternative synthetic strategies that might reduce solvent dependency altogether.
Caption: Comparing solvent-based synthesis with alternative methods.
Phase-Transfer Catalysis (PTC): For reactions involving an ionic reactant in an aqueous phase and an organic substrate, PTC can be a powerful alternative.[13] Instead of using a solvent to homogenize the reactants, a phase-transfer catalyst (like a quaternary ammonium salt) transports the ionic reactant into the organic phase where the reaction occurs.[13][14] This can dramatically reduce the need for organic solvents, increase reaction rates, and simplify workups.[15]
Conclusion
Ethyl 3-ethoxypropionate remains an excellent and high-performing solvent for many applications in organic synthesis, especially where a slow evaporation rate and broad solvency are required. However, for chemists aiming to optimize processes for environmental impact, cost, or specific performance characteristics, compelling alternatives exist.
-
Methyl 3-methoxypropionate (MMP) serves as a closely related, slightly more volatile alternative, suitable for applications where faster drying times are acceptable or desired.
-
Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) represent a significant step towards "green chemistry."[11] They are not drop-in replacements for EEP due to their high volatility but offer substantial benefits in sustainability and, for CPME, enhanced safety regarding peroxide formation. Their implementation would be most successful in newly designed processes rather than as retrofits for systems optimized for EEP.
The ultimate choice depends on a holistic analysis of performance, safety, environmental goals, and economic constraints. By understanding the fundamental properties of these alternatives and evaluating them systematically, researchers and process developers can continue to innovate and refine the art of organic synthesis.
References
- Ataman Kimya.
- smartchemi. (2015). 3-Ethoxy Propionic Acid Ethyl Ester (EEP)
- Prism Market Insights. (2025).
- ChemicalBook.
- Simeite Chemical Industry Co., Ltd. EEP( ETHYL 3-ETHOXYPROPIONATE )
- ChemicalBook.
- National Center for Biotechnology Information.
- Sigma-Aldrich.
- Google Patents.
- The Good Scents Company.
- PENPET.
- Eastman.
- International Journal of Chemical and Physical Sciences. (2015). Green Chemistry, Green Solvents and Alternative Techniques in Organic Synthesis. URL
- Google Patents.
- National Center for Biotechnology Information.
- Autech Industry. (2025).
- Wikipedia.
- Google Patents.
- JETIR. (2019). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. URL
- Sigma-Aldrich.
- Sigma-Aldrich.
- Tokyo Chemical Industry Co., Ltd.
- Industrial Phase-Transfer C
Sources
- 1. smartchemi.com [smartchemi.com]
- 2. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]
- 4. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]
- 5. Physical and Chemical Properties of High Purity Ethyl 3-ethoxypropionate Explained [24chemicalresearch.com]
- 6. Ethyl 3-ethoxypropionate | 763-69-9 [chemicalbook.com]
- 7. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 9. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 10. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3-甲氧基丙酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. phasetransfer.com [phasetransfer.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Ethoxypropionic Acid
As laboratory professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. 3-Ethoxypropionic acid, a valuable carboxylic acid in various research and development applications, requires meticulous handling and disposal to mitigate risks. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and compliance with regulatory standards. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste streams effectively.
Hazard Identification and Characterization
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information and must always be consulted first.[1] this compound is a carboxylic acid that presents a significant risk of serious eye damage.[2]
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 4324-38-3 | [2][3] |
| Molecular Formula | C₅H₁₀O₃ | [2] |
| GHS Hazard Statement | H318: Causes serious eye damage | [2] |
| Primary Hazard Class | Corrosive | [1][2] |
| Incompatible Materials | Strong bases, oxidizing agents, reducing agents, metals | [1] |
Note: This guide specifically addresses this compound (CAS 4324-38-3). It should not be confused with its common derivative, Ethyl 3-ethoxypropionate (CAS 763-69-9), which is a flammable liquid with different hazard profiles.[4][5]
Immediate Safety Protocols
Adherence to stringent safety protocols is non-negotiable when handling this compound. These measures are designed to prevent accidental exposure and manage potential spills effectively.
Personal Protective Equipment (PPE)
The use of appropriate PPE creates a critical barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1] |
Engineering Controls
All work, including disposal procedures, involving this compound should be conducted within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[1]
Spill Management
Immediate and correct response to a spill is crucial to contain the hazard.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: For large spills, evacuate the area and follow the institution's emergency plan.[1]
-
Contain the Spill: For minor spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[1][6] Do not use combustible materials like paper towels without first neutralizing the acid.
-
Collect Waste: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The correct disposal path depends on the concentration of the acid and the presence of other hazardous contaminants. This workflow provides a logical framework for making that determination.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Disposal Procedures
Based on the workflow, select the appropriate disposal method.
Procedure A: Neutralization of Dilute, Uncontaminated Aqueous Solutions
This method is only permissible if allowed by local and institutional regulations. The goal is to adjust the pH to a neutral range (typically 6.0-8.0) before drain disposal.[1]
-
Work in a Fume Hood: Perform all steps in a chemical fume hood while wearing full PPE.[1]
-
Prepare a Neutralizing Agent: Use a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide, which can cause a violent, exothermic reaction.
-
Slow Addition: Slowly and carefully add the neutralizing agent to the acidic solution with constant stirring.[1] This reaction will produce carbon dioxide (CO₂) gas, and vigorous addition can cause excessive foaming and splashing.[1]
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Achieve Neutrality: Continue adding the base until the pH is stable within the neutral range (6.0-8.0).[1]
-
Drain Disposal: Once neutralized and confirmed to be free of other hazards, the solution can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess).[1]
Procedure B: Collection as Hazardous Waste
Concentrated, neat, or contaminated this compound must be disposed of as hazardous waste.[1][3]
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE) or glass.[1] Ensure the container is clean and dry.
-
Segregate Waste: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from bases, oxidizing agents, and other reactive chemicals.[1] Never mix organic acid waste with inorganic acid waste in the same container.[1]
-
Label the Container: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Causes Serious Eye Damage").[1]
-
-
Secure and Store: Keep the container tightly sealed when not in use. Store it in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and final disposal, which is typically done via controlled incineration or at a chemical destruction plant.[1][3]
Regulatory Compliance
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8] Under RCRA, a chemical waste may be classified as hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste, such as corrosivity (typically pH ≤ 2).[9]
It is the researcher's responsibility to ensure compliance. Always consult with your institution's EHS department to understand the specific state and local regulations that apply to your waste streams. They are your primary resource for ensuring safe and compliant disposal practices.[1]
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
- This compound SDS, 4324-38-3 Safety D
- Ethyl 3-Ethoxypropionate - Safety D
- Safety Data Sheet Ethyl 3-ethoxypropionate Revision 3, D
- Ethyl 3-ethoxypropionate - Material Safety D
- SAFETY DATA SHEET - Ethyl 3-ethoxypropion
- Safety Data Sheet Ethyl 3-ethoxypropionate Revision 5, D
- SAFETY DATA SHEET - Ethyl 3-ethoxypropano
- This compound | C5H10O3 | CID 61351. PubChem - NIH.
- Resource Conservation and Recovery Act (RCRA)
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Hazardous Waste Listings. US EPA.
Sources
Navigating the Safe Handling of 3-Ethoxypropionic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
Handling 3-Ethoxypropionic acid in a research and development setting demands a thorough understanding of its properties and the requisite safety protocols to mitigate potential hazards. This guide provides essential, actionable information for laboratory professionals, focusing on the critical aspects of personal protective equipment (PPE), operational procedures, and disposal plans. By adhering to these guidelines, researchers can ensure a safe environment while maintaining the integrity of their work.
Understanding the Hazard: A Crucial First Step
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | The primary, identified hazard of this compound is serious eye damage.[1] Goggles provide a complete seal around the eyes, protecting against splashes from all angles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves. While specific compatibility data for this compound is limited, gloves made of nitrile rubber or neoprene are generally recommended for handling organic acids. Always inspect gloves for any signs of degradation or perforation before use. | To prevent skin contact. Given its acidic nature, this compound can cause skin irritation upon prolonged or repeated exposure. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates if available. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | To protect skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area, such as a fume hood. If vapors or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of potentially irritating vapors. The decision to use respiratory protection should be based on a thorough risk assessment of the specific procedure. |
Operational and Disposal Plans: A Step-by-Step Approach
Handling Procedures:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before beginning any work, don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the acid, use appropriate tools such as a pipette with a bulb or a graduated cylinder to ensure accuracy and minimize the risk of spills. Avoid pouring directly from large containers to smaller ones without proper containment.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. For larger spills, contain the spill and follow your institution's hazardous material spill response protocol. Never use combustible materials like paper towels to absorb the acid.
-
Hygiene: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Ensure that the storage area has appropriate fire suppression systems in place.
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour this compound down the drain.
Decision-Making Workflow for Safe Handling
The following diagram illustrates the logical flow for ensuring the safe handling of this compound.
Caption: A workflow diagram illustrating the key decision points and procedural steps for the safe handling of this compound, from preparation to emergency response.
By integrating these safety and logistical protocols into your standard operating procedures, you can significantly minimize the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
[2] PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
